Technical Documentation Center

2-Methylcinnamic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylcinnamic Acid
  • CAS: 939-57-1

Core Science & Biosynthesis

Foundational

Section 1: Core Identity and Physicochemical Properties

An In-depth Technical Guide to 2-Methylcinnamic Acid: Properties, Synthesis, and Applications This guide provides a comprehensive technical overview of 2-Methylcinnamic acid (CAS No. 2373-76-4), tailored for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylcinnamic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Methylcinnamic acid (CAS No. 2373-76-4), tailored for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological activities, with a focus on its potential as a modulator of inflammatory pathways.

2-Methylcinnamic acid, also known as o-methylcinnamic acid, is an aromatic carboxylic acid. The presence of the methyl group at the ortho position of the phenyl ring influences its steric and electronic properties compared to its parent compound, cinnamic acid. This substitution can impact its reactivity, solubility, and biological interactions.

The compound exists as a white to light yellow crystalline powder and is predominantly found as the more stable trans isomer due to steric hindrance between the phenyl ring and the carboxylic acid group in the cis configuration.[1]

Table 1: Physicochemical Properties of 2-Methylcinnamic Acid

PropertyValueSource(s)
CAS Number 2373-76-4[2][3]
Molecular Formula C₁₀H₁₀O₂[2]
Molecular Weight 162.19 g/mol [2][3]
Appearance White to light yellow crystalline powder/flakes[1][4]
Melting Point 174-176 °C[3]
Solubility Sparingly soluble in water; Soluble in ethanol, ether, methanol[1][4][5]
pKa 4.5 (at 25 °C)[1]
EINECS Number 219-150-5[3]

Section 2: Spectroscopic and Analytical Characterization

Accurate characterization is fundamental for compound verification and quality control. Below are the expected spectral data for 2-Methylcinnamic acid based on typical values for cinnamic acid derivatives and published data for its isomers.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the carboxylic acid and the substituted aromatic ring. The conjugation of the double bond with both the phenyl ring and the carbonyl group slightly lowers the frequency of their respective stretching vibrations.

Table 2: Key IR Absorption Bands for 2-Methylcinnamic Acid

Wavenumber (cm⁻¹)Functional GroupDescriptionSource(s)
~2500–3300O-H (Carboxylic Acid)Very broad band due to hydrogen bonding[6]
~1680–1700C=O (Carbonyl)Strong, sharp peak (conjugated acid)[6]
~1620-1640C=C (Alkene)Medium intensity, conjugated[6]
~1400-1500C=C (Aromatic)Multiple sharp peaks[6]
~750-780C-H (Aromatic)Strong bend, indicative of ortho-disubstitution-
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12.4Singlet (broad)1H-COOHCarboxylic acid proton, exchangeable with D₂O.
~7.8-7.9Doublet1HAr-CH=Vinylic proton α to the phenyl ring.
~7.6-7.7Doublet1HAr-HAromatic proton adjacent to the substituent.
~7.2-7.4Multiplet3HAr-HRemaining aromatic protons.
~6.5-6.6Doublet1H=CH-COOHVinylic proton β to the phenyl ring.
~2.4Singlet3HAr-CH₃Methyl group protons.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Carbon AssignmentNotes
~168C=OCarboxylic acid carbon.
~142Ar-CH=Vinylic carbon α to the phenyl ring.
~137C-CH₃Aromatic carbon attached to the methyl group.
~134C-CH=Aromatic carbon attached to the vinyl group.
~131Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~126Ar-CHAromatic methine carbon.
~122=CH-COOHVinylic carbon β to the phenyl ring.
~19Ar-CH₃Methyl carbon.
Mass Spectrometry (MS)

Under electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z = 162 is expected to be prominent. A key fragmentation pathway for ortho-substituted cinnamic acids involves the loss of a water molecule (H₂O), leading to a significant peak at m/z 144.[7] Other common fragments arise from the cleavage of the carboxylic acid group (-COOH, loss of 45 amu) and the phenyl group.

Table 5: Expected Key Fragments in EI-Mass Spectrum

m/zFragmentDescription
162[C₁₀H₁₀O₂]⁺Molecular Ion (M⁺)
147[M - CH₃]⁺Loss of the methyl group
144[M - H₂O]⁺Loss of water, characteristic of ortho effect[7]
117[M - COOH]⁺Loss of the carboxylic acid group
91[C₇H₇]⁺Tropylium ion
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for assessing the purity of 2-Methylcinnamic acid and for its quantification in reaction mixtures or biological matrices. The method is adapted from established procedures for related cinnamic acid derivatives.[8][9]

Methodology:

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: An isocratic or gradient mixture of Acetonitrile (or Methanol) and water containing 0.1% phosphoric acid or acetic acid to ensure the analyte is in its protonated form. A typical starting point is a 60:40 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in water.[8]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at approximately 280-292 nm, which corresponds to the absorbance maximum of the conjugated system.[8]

  • Temperature: Ambient or controlled at 30 °C for improved reproducibility.[9]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of ~0.1-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.[10]

  • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[11]

Section 3: Synthesis Methodologies

2-Methylcinnamic acid is typically synthesized via classic condensation reactions. The choice of method often depends on available starting materials, desired scale, and tolerance for high temperatures or specific reagents.

Protocol 1: Knoevenagel-Doebner Condensation

This is one of the most reliable methods, involving the condensation of 2-methylbenzaldehyde with malonic acid, catalyzed by a weak base like pyridine or piperidine. The reaction proceeds via an intermediate that spontaneously decarboxylates to yield the final product.[4][12]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzaldehyde (1.0 eq.), malonic acid (1.05 eq.), and pyridine (2-3 volumes relative to the aldehyde).[13]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq.).[13]

  • Reaction: Heat the mixture to a gentle reflux (approx. 90-100 °C) with continuous stirring. The progress of the reaction can be monitored by observing the evolution of CO₂ gas. Continue heating for 4-6 hours or until the starting aldehyde is consumed, as verified by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing a stirred solution of crushed ice and sufficient concentrated hydrochloric acid to make the solution strongly acidic (pH 1-2).

  • Isolation: The 2-Methylcinnamic acid will precipitate as a white or off-white solid. Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water. The product can be further purified by recrystallization from an ethanol/water mixture to yield fine, crystalline needles.[13]

Protocol 2: The Perkin Reaction

An alternative, classic method is the Perkin reaction, which uses the anhydride of an aliphatic acid and its corresponding sodium salt. For 2-Methylcinnamic acid, this would involve 2-methylbenzaldehyde, acetic anhydride, and sodium acetate.[14][15]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask, combine 2-methylbenzaldehyde (1.0 eq.), acetic anhydride (1.5 eq.), and anhydrous sodium acetate (1.0 eq.). The sodium acetate must be finely powdered and thoroughly dried to act as an effective base.[3]

  • Reaction: Heat the mixture under reflux in an oil bath at 180 °C for 5-8 hours.

  • Workup: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride. Once hydrolysis is complete (no more oily droplets of anhydride), add a concentrated solution of sodium carbonate until the solution is alkaline to precipitate any unreacted aldehyde.

  • Purification: Steam distill the mixture to remove the unreacted 2-methylbenzaldehyde. Filter the hot solution to remove any resinous byproducts.

  • Isolation: Cool the filtrate and acidify with dilute hydrochloric acid until precipitation of 2-Methylcinnamic acid is complete. Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from hot water or an ethanol/water mixture.

Synthesis_Workflow cluster_knoevenagel Knoevenagel-Doebner Condensation cluster_perkin Perkin Reaction k_reagents 2-Methylbenzaldehyde + Malonic Acid k_catalyst Pyridine / Piperidine k_reagents->k_catalyst k_reaction Reflux (90-100°C) CO₂ Evolution k_catalyst->k_reaction k_workup Acidic Workup (HCl) k_reaction->k_workup k_product Precipitation & Recrystallization k_workup->k_product p_reagents 2-Methylbenzaldehyde + Acetic Anhydride p_catalyst Sodium Acetate p_reagents->p_catalyst p_reaction Reflux (180°C) p_catalyst->p_reaction p_workup Hydrolysis & Steam Distillation p_reaction->p_workup p_product Acidification & Recrystallization p_workup->p_product

Caption: Comparative workflows for the synthesis of 2-Methylcinnamic Acid.

Section 4: Applications and Biological Activity

2-Methylcinnamic acid serves as a valuable building block in organic synthesis and has applications in several industries.

  • Pharmaceutical Intermediate: It is a precursor for the synthesis of more complex molecules. Notably, it has been used as a starting reagent for the total synthesis of the cytotoxic alkaloid 22-hydroxyacuminatine.[16] Its structural backbone is explored for developing new therapeutic agents.

  • Flavor and Fragrance: Like other cinnamic acid derivatives, it is used in the fragrance industry to impart sweet, balsamic, and fruity notes to various products.[1]

  • Antifungal Activity: Research has shown that 2-Methylcinnamic acid exhibits strong antifungal activity against certain wood-rot fungi, such as Lenzites betulina and Laetiporus sulphureus.[16]

  • Anti-inflammatory Potential: The primary focus for drug development professionals lies in its potential anti-inflammatory properties, which are discussed in the following section.

Section 5: Mechanism of Action in Drug Development: Anti-inflammatory Pathway

Chronic inflammation is a key driver of numerous diseases, and the cyclooxygenase (COX) enzymes are central to this process. The anti-inflammatory effects of cinnamic acid derivatives are strongly linked to their ability to inhibit COX enzymes.[17]

The Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[18]

  • COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining and maintaining kidney function.

  • COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by cytokines and other pro-inflammatory signals. It is responsible for producing the prostaglandins that mediate pain, fever, and inflammation.[18]

Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs (like aspirin), which inhibit both isoforms.[19]

2-Methylcinnamic Acid as a Potential COX Inhibitor

Cinnamic acid derivatives have been designed and synthesized as selective COX-2 inhibitors.[20] The mechanism involves the compound binding to the active site of the COX-2 enzyme, preventing arachidonic acid from entering and being converted into pro-inflammatory prostaglandins. The structural features of cinnamic acids, including the carboxylic acid group and the substituted phenyl ring, allow for critical interactions with amino acid residues in the enzyme's active site, such as Tyr385 and Arg120.[19] The ortho-methyl group on 2-Methylcinnamic acid can influence the molecule's conformation and hydrophobicity, potentially enhancing its binding affinity and selectivity for the slightly larger and more flexible active site of COX-2 compared to COX-1.[19]

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Cell Injury/ Stimulus aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 Enzymes aa->cox substrate for pgs Prostaglandins (e.g., PGE₂) cox->pgs converts to inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediate inhibitor 2-Methylcinnamic Acid inhibitor->cox INHIBITS

Caption: Proposed anti-inflammatory mechanism of 2-Methylcinnamic Acid via COX pathway inhibition.

Section 6: Safety and Toxicology

Understanding the toxicological profile is critical for handling and for evaluating any compound for therapeutic use. While specific LD₅₀ data for the 2-methyl isomer is not available, data for the parent compound, cinnamic acid, provides a strong indication of its low acute toxicity profile.

Table 6: Toxicological Data for Cinnamic Acid

TestSpeciesRouteValueSource(s)
LD₅₀ RatOral2500 mg/kg
LD₅₀ RabbitDermal>5000 mg/kg[21]

Based on GHS classifications for related compounds, 2-Methylcinnamic acid is considered an irritant, capable of causing skin and serious eye irritation.[22]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[23] Work should be conducted in a well-ventilated area or a chemical fume hood.

Section 7: Storage and Handling

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption and degradation.[5]

  • Handling: Avoid generating dust. In case of contact with eyes, rinse immediately with plenty of water for several minutes. If skin contact occurs, wash with soap and water.

Section 8: References

  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid. Retrieved from Juelun Chemical.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Cinnamic acid. (Aldrich-W228826).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). The fragmentations of substituted cinnamic acids after electron impact. Journal of the American Chemical Society, 86(13), 2831–2832.

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cinnamic acid methyl ester.

  • Benchchem. (2025). Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives.

  • Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 595, 1-6.

  • Santa Cruz Biotechnology. (n.d.). 2-Methylcinnamic acid, predominantly trans. (CAS 2373-76-4).

  • Bickers, D., et al. (2005). A toxicologic and dermatologic assessment of related esters and alcohols of cinnamic acid and cinnamyl alcohol when used as fragrance ingredients. Food and Chemical Toxicology, 43(5), 799-836.

  • J&K Scientific LLC. (2021). Perkin Reaction.

  • Benchchem. (2025). Technical Support Center: Optimizing Knoevenagel Condensation for Substituted Cinnamic Acids.

  • ResearchGate. (n.d.). 13 C chemical shifts of methyl cinnamates (in ppm). In bold, splitted signals. Retrieved from [Link]

  • Park, J. H., et al. (2018). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 61(5), 527-534.

  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.

  • Benchchem. (2025). A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Validation.

  • Pal, A., et al. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC, 2007(i), 94-98.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930).

  • Ogata, Y., Kawasaki, A., & Hirata, H. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (9), 1120-1123.

  • NICNAS. (2018). Cinnamic acid: Human health tier II assessment.

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.

  • Sigma-Aldrich. (n.d.). 2-Methylcinnamic acid, predominantly trans 99%. (CAS 2373-76-4).

  • Khade, H. D., et al. (2022). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bio-enviro pharmaceutical letters, 1(1), 1-6.

  • Fd. Cosmet. Toxicol. (1981). Pre-natal (segment II) toxicity study of cinnamic aldehyde in the Sprague-Dawley rat. 19(6), 785-786.

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • ResearchGate. (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). .

  • Pinto, M., et al. (2014). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. Bioorganic & Medicinal Chemistry, 22(12), 3089-3097.

  • Hoskins, J. A. (1984). The occurrence, metabolism and toxicity of cinnamic acid and related compounds. Journal of Applied Toxicology, 4(6), 283-292.

  • ChemicalBook. (n.d.). 4-Methylcinnamic acid(1866-39-3) 1H NMR spectrum.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000567).

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040).

  • NIST. (n.d.). α-Methylcinnamic acid. In NIST Chemistry WebBook.

  • Sigma-Aldrich. (n.d.). 2-Methylcinnamic acid, predominantly trans 99% Safety Information.

  • Analytical and Bioanalytical Chemistry Research. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. 12(3), 849-858.

  • Molecules. (2016). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. 21(10), 1339.

  • Subbaramaiah, K., & Dannenberg, A. J. (2007). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. Molecular Nutrition & Food Research, 51(10), 1263-1273.

  • Ghlichloo, M., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing.

  • Ladds, G., et al. (2017). Hydroxycinnamic acid as a novel scaffold for the development of cyclooxygenase-2 inhibitors. RSC Advances, 7(64), 40385-40390.

  • ResearchGate. (n.d.). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships | Request PDF.

  • PubChem. (n.d.). alpha-Methylcinnamic acid. National Center for Biotechnology Information.

Sources

Exploratory

2-Methylcinnamic Acid chemical structure and IUPAC name

An In-depth Technical Guide to 2-Methylcinnamic Acid: Structure, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 2-Methylcinnamic acid, a key aromatic carboxylic acid with s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methylcinnamic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methylcinnamic acid, a key aromatic carboxylic acid with significant applications in organic synthesis and drug discovery. The document delineates its chemical identity, including its definitive IUPAC name and stereochemical considerations. A detailed examination of its physicochemical properties is presented, supported by tabulated data for easy reference. The core of this guide focuses on a robust and reproducible synthetic protocol, the Knoevenagel-Doebner condensation, offering mechanistic insights into the reaction pathway and the rationale behind procedural steps. Furthermore, the guide explores the compound's pharmacological profile, highlighting its role as a versatile building block for complex therapeutic agents and its intrinsic biological activities. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, serving as a practical and authoritative resource.

Introduction to Cinnamic Acids and the Significance of 2-Methylcinnamic Acid

Cinnamic acid and its derivatives are a class of organic compounds built upon a C6-C3 phenylpropanoid backbone.[1] These molecules are ubiquitous in the plant kingdom, playing crucial roles in biosynthetic pathways that produce lignins, flavonoids, and other secondary metabolites.[1][2] The fundamental structure, featuring a benzene ring and an acrylic acid side chain, offers multiple sites for chemical modification, leading to a vast library of natural and synthetic analogues with diverse biological activities.[2][3] These activities include anti-inflammatory, antimicrobial, antioxidant, and anti-tumor properties, making them a subject of intense research in medicinal chemistry.[4]

Within this important class, 2-Methylcinnamic acid (also known as o-methylcinnamic acid) distinguishes itself. The presence of a methyl group at the ortho-position of the phenyl ring introduces steric and electronic modifications that influence the molecule's reactivity, conformation, and biological interactions. It serves not only as a valuable intermediate in the synthesis of more complex molecules but also exhibits its own notable biological effects, such as potent antifungal activity.[5] This guide provides an in-depth analysis of this specific derivative for professionals engaged in chemical synthesis and drug development.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundation of all subsequent research. 2-Methylcinnamic acid is most commonly found as the more stable trans (or E) stereoisomer due to reduced steric hindrance compared to the cis (Z) form.

  • IUPAC Name : (2E)-3-(2-methylphenyl)prop-2-enoic acid[6]

  • Synonyms : trans-2-Methylcinnamic acid, o-Methylcinnamic acid, 3-(2-Methylphenyl)acrylic acid[6][7]

  • CAS Number : 2373-76-4[6][7][8][9][10]

  • Molecular Formula : C₁₀H₁₀O₂[6][7][8][10]

  • Molecular Weight : 162.19 g/mol [8][9][10]

Structural Elucidation

The structure consists of a propenoic acid unit attached to a toluene ring at the vinylic carbon. The methyl group is located at position 2 of the phenyl ring (the ortho position) relative to the propenoic acid substituent. The double bond in the acrylic acid side chain gives rise to E/Z (trans/cis) isomerism. The commercially available and most frequently studied form is the (E)-isomer, which is thermodynamically favored.

Synthesis_Workflow reactant reactant process process product product condition condition R1 2-Methylbenzaldehyde Mix Combine Reactants R1->Mix R2 Malonic Acid R2->Mix Solvent Pyridine (Solvent/Base) Solvent->Mix Heat Heat to Reflux (4-5 hours) Mix->Heat Reaction Knoevenagel-Doebner Condensation & Decarboxylation Heat->Reaction Workup1 Pour into Ice Water Reaction->Workup1 Workup2 Acidify with HCl Workup1->Workup2 Precipitate Precipitation of Crude Product Workup2->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Final (E)-2-Methylcinnamic Acid Dry->Final

Caption: Workflow for the synthesis of 2-Methylcinnamic acid.

Experimental Protocol: Synthesis of (E)-2-Methylcinnamic Acid

This protocol is adapted from established procedures. [5]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (e.g., 50 g, 417 mmol) in pyridine (65 mL, ~2 eq.).

  • Addition of Malonic Acid : To the stirring solution, add malonic acid (86.6 g, 834 mmol, 2 eq.).

  • Heating : Heat the reaction mixture to reflux and maintain this temperature for 4-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation : After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water. This will hydrolyze any remaining intermediates and dilute the pyridine.

  • Acidification : Acidify the aqueous mixture by slowly adding 1N HCl until the pH is acidic. A white solid will precipitate out of the solution.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification : Wash the solid on the filter paper thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

  • Drying : Dry the purified white solid under high vacuum for 3-4 hours to yield the final product, (E)-2-Methylcinnamic acid.

Applications in Drug Development and Research

The utility of 2-Methylcinnamic acid in the pharmaceutical sciences is twofold: as a scaffold with inherent biological activity and as a key starting material for more complex molecules.

  • Antifungal and Antimicrobial Activity : 2-Methylcinnamic acid has demonstrated significant antifungal activity against certain wood-rot fungi like Lenzites betulina and Laetiporus sulphureus. [5]This inherent bioactivity, along with the general antimicrobial properties of cinnamic acid derivatives, makes it a lead compound for the development of new antimicrobial agents. [4]Cinnamic acids often act by disrupting microbial cell membranes and inhibiting key enzymes like ATPase. [4]

  • Synthetic Intermediate : Perhaps its most critical role is as a versatile chemical intermediate. The carboxylic acid and the alkene functionalities are prime handles for further chemical modification. It has been used as a starting reagent in the total synthesis of complex natural products, such as the cytotoxic alkaloid 22-hydroxyacuminatine, demonstrating its value in constructing intricate molecular architectures. [5]

  • Scaffold for Bioactive Agents : The cinnamic acid framework is a "privileged structure" in medicinal chemistry. By modifying the carboxylic acid (e.g., forming esters or amides) or the phenyl ring, researchers can develop derivatives with targeted activities, including anti-inflammatory, anticancer, and antidiabetic effects. [2][4][11]The 2-methyl group provides a specific steric and electronic signature that can be exploited to fine-tune binding to biological targets.

Safety and Handling

As a laboratory chemical, 2-Methylcinnamic acid requires proper handling to ensure safety.

  • Hazards : The compound is classified as an irritant. It can cause irritation to the eyes, respiratory system, and skin. [7]* Personal Protective Equipment (PPE) : Always wear suitable protective clothing, gloves, and eye/face protection when handling the powder. [7]* Storage : Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible substances like strong oxidizing agents. [12]

Conclusion

2-Methylcinnamic acid is a compound of significant scientific and commercial interest. Its well-defined structure, predictable physicochemical properties, and straightforward synthesis make it an accessible and valuable molecule. For researchers in drug development, it represents both a bioactive lead compound and a foundational building block for the synthesis of novel therapeutics. Its proven antifungal properties and its role in the synthesis of complex alkaloids underscore its versatility and importance in modern organic and medicinal chemistry.

References

  • LookChem. (n.d.). 2-Methylcinnamic acid. Retrieved from [Link]

  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Methylcinnamic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Methylcinnamic Acid 98.0+%. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). α-Methylcinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of «alpha»-Methylcinnamic acid. Retrieved from [Link]

  • Gaskill, V., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules.
  • Jasud, J., et al. (n.d.).
  • Sciencemadness.org. (2023). preparation of alpha methylcinnamic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methylcinnamic acid (C10H10O2). Retrieved from [Link]

  • Gcilitshana, O., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central.
  • de Gomes, M. G., et al. (2019). Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development. MDPI.
  • da Silva, A. F., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.
  • da Silva, A. F., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.

Sources

Foundational

2-Methylcinnamic Acid molecular weight and formula

An In-Depth Technical Guide to 2-Methylcinnamic Acid for Researchers and Drug Development Professionals Executive Summary 2-Methylcinnamic acid, specifically the (E)-isomer, is an aromatic carboxylic acid with significan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methylcinnamic Acid for Researchers and Drug Development Professionals

Executive Summary

2-Methylcinnamic acid, specifically the (E)-isomer, is an aromatic carboxylic acid with significant applications in organic synthesis and pharmaceutical research. As a derivative of cinnamic acid, it serves as a valuable building block for complex molecular architectures and exhibits intrinsic biological activities. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Chemical Identity and Core Properties

2-Methylcinnamic acid is structurally defined by a phenyl ring substituted with a methyl group at the ortho (2-position) and an acrylic acid group. The trans or (E)-isomer is the most common and stable configuration.

Table 1: Core Chemical Identifiers

Identifier Value Reference
Chemical Name (2E)-3-(2-methylphenyl)prop-2-enoic acid [1]
Synonyms o-Methylcinnamic acid, 3-o-Tolylacrylic acid [1][2]
CAS Number 2373-76-4 (predominantly trans) [3]
Molecular Formula C₁₀H₁₀O₂ [3]
Molecular Weight 162.19 g/mol [3]

| InChI Key | RSWBWHPZXKLUEX-VOTSOKGWSA-N |[1][3] |

Physicochemical Properties

The physical properties of 2-Methylcinnamic acid are critical for its handling, purification, and application in synthesis. The compound is typically a white to off-white crystalline solid at room temperature.[1][4]

Table 2: Physicochemical Data for (E)-2-Methylcinnamic Acid

Property Value Notes & Causality
Appearance White to light yellow crystalline powder The crystalline nature is due to strong intermolecular hydrogen bonding between the carboxylic acid moieties.
Melting Point 174-176 °C This relatively high melting point is indicative of a stable crystal lattice, reinforced by hydrogen bonding and efficient packing.[3][4][5]
Boiling Point ~307 °C (at 760 mmHg) The high boiling point reflects the compound's polarity and molecular weight. Note: Significant decomposition may occur at this temperature.
Solubility Insoluble in water; Soluble in ethanol, ether The nonpolar phenyl ring and methyl group dominate its solubility profile, making it soluble in organic solvents, while the polar carboxyl group is insufficient to grant significant aqueous solubility.

| pKa | ~4.5 | This value is typical for a carboxylic acid conjugated with an aromatic system, indicating it is a weak acid.[1][5] |

Synthesis and Mechanistic Pathways

The most reliable and scalable synthesis of (E)-2-Methylcinnamic acid is achieved via a Knoevenagel-Doebner condensation. This reaction is favored in a laboratory setting due to its high yield and stereoselectivity for the trans-isomer.

Mechanism Rationale: The reaction involves the condensation of 2-methylbenzaldehyde with malonic acid. Pyridine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate which then attacks the aldehyde carbonyl. The subsequent dehydration and decarboxylation are driven by heating, leading to the formation of the thermodynamically more stable (E)-alkene.

Laboratory-Scale Synthesis Protocol

The following protocol is adapted from established literature procedures.[4]

Step 1: Reagent Setup

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylbenzaldehyde (e.g., 50 g, 417 mmol) in pyridine (approx. 2 equivalents, 65 mL).

  • Add malonic acid (2 equivalents, 86.6 g, 834 mmol) to the solution under stirring. Rationale: Using an excess of malonic acid ensures the complete consumption of the aldehyde.

Step 2: Reaction

  • Heat the reaction mixture to reflux for 4-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Rationale: The elevated temperature is necessary to drive the decarboxylation of the intermediate.

Step 3: Work-up and Isolation

  • After completion, cool the mixture and slowly pour it into a beaker of ice water.

  • Acidify the aqueous mixture with 1N HCl until precipitation of the product is complete. Rationale: Protonation of the carboxylate salt renders the product insoluble in water.

  • Collect the precipitated white solid by filtration.

Step 4: Purification

  • Wash the solid with cold water to remove residual pyridine and salts.

  • Dry the product under high vacuum for 3-4 hours. For higher purity, recrystallization from an ethanol/water mixture can be performed.

G cluster_setup Step 1: Setup cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up cluster_purification Step 4: Purification reagents Mix 2-Methylbenzaldehyde, Malonic Acid, and Pyridine reflux Heat to Reflux (4-5 hours) reagents->reflux Condensation & Decarboxylation quench Pour into Ice Water reflux->quench Cooling acidify Acidify with 1N HCl quench->acidify Precipitation filtrate Filter to Collect Solid acidify->filtrate wash Wash with Water filtrate->wash dry Dry Under Vacuum wash->dry product Pure (E)-2-Methylcinnamic Acid dry->product

Caption: Workflow for the synthesis of 2-Methylcinnamic Acid.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. While a complete public spectral database for 2-methylcinnamic acid is sparse, we can predict its spectral features based on its structure and data from closely related isomers like 3- and 4-methylcinnamic acid.[6]

¹H NMR (Proton NMR):

  • Carboxylic Acid Proton (-COOH): A broad singlet expected far downfield, typically >12 ppm.

  • Vinyl Protons (-CH=CH-): Two doublets. The proton alpha to the carbonyl will be further upfield (~6.4 ppm) than the beta proton (~7.8 ppm). They will exhibit a large coupling constant (J ≈ 16 Hz), confirming the trans configuration.

  • Aromatic Protons (Ar-H): A complex multiplet pattern between 7.1-7.6 ppm integrating to 4 protons. The ortho-methyl group breaks the symmetry, leading to distinct signals for each aromatic proton.

  • Methyl Proton (-CH₃): A sharp singlet around 2.4 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): Expected around 167-170 ppm.

  • Vinyl Carbons (-CH=CH-): Two signals, typically in the 118-145 ppm range.

  • Aromatic Carbons (Ar-C): Six signals are expected due to the lack of symmetry. The carbon bearing the methyl group (C2) and the carbon attached to the vinyl group (C1) will be distinct from the other four CH carbons in the aromatic region (125-140 ppm).

  • Methyl Carbon (-CH₃): A signal around 20-22 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands confirm the presence of the essential functional groups.[7]

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption at ~1680-1700 cm⁻¹, indicative of a conjugated carbonyl group.

  • C=C Stretch: An absorption around 1620-1640 cm⁻¹.

  • Aromatic C-H/C=C: Stretches above 3000 cm⁻¹ and ring vibrations in the 1450-1600 cm⁻¹ region.

Purity Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 2-Methylcinnamic acid.

Protocol: Reversed-Phase HPLC for Purity Assessment

  • Column: C18 stationary phase (e.g., 5 µm, 4.6 x 250 mm). Rationale: The nonpolar C18 phase provides excellent retention for the aromatic compound.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40, v/v). Rationale: The acidic aqueous component suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm. Rationale: This wavelength corresponds to the strong π-π transition of the conjugated system.*

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Applications in Pharmaceutical Research and Drug Development

2-Methylcinnamic acid is not merely a chemical curiosity; it is a compound of interest due to its utility as a synthetic precursor and its own biological profile.

  • Synthetic Intermediate: It is a documented starting reagent for the total synthesis of complex natural products, such as the cytotoxic alkaloid 22-hydroxyacuminatine.[4] Its defined structure provides a rigid scaffold for building stereochemically complex molecules.

  • Antifungal Activity: The compound has demonstrated significant antifungal activity against both white-rot fungus (Lenzites betulina) and brown-rot fungus (Laetiporus sulphureus).[4][8] This suggests its potential as a lead compound for the development of novel antifungal agents.

  • Anti-inflammatory Potential: As a derivative of cinnamic acid, it is hypothesized to interact with inflammatory pathways. Some sources suggest it may inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.

  • Scaffold for Drug Discovery: The broader class of cinnamic acid derivatives is known for a wide range of pharmacological activities, including anticancer, antioxidant, and neuroprotective effects. The 2-methylcinnamic acid structure can be systematically modified to optimize these activities, making it an attractive scaffold for medicinal chemistry campaigns.

G cluster_apps Potential Therapeutic Applications parent 2-Methylcinnamic Acid (Scaffold) antifungal Antifungal Agent (e.g., against L. betulina) parent->antifungal Direct Activity antiinflam Anti-inflammatory (COX Enzyme Inhibition) parent->antiinflam Potential Mechanism anticancer Anticancer Lead (via Derivatization) parent->anticancer Scaffold for New Compounds intermediate Synthetic Intermediate (e.g., for 22-Hydroxyacuminatine) parent->intermediate Utility in Total Synthesis

Caption: Relationship between 2-Methylcinnamic Acid and its applications.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

  • GHS Hazard Classification: 2-Methylcinnamic acid is classified as an irritant.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat. When handling the powder, use a fume hood or wear a dust mask to avoid inhalation.[3]

  • Storage: The compound should be stored in a cool, dry place away from direct sunlight and strong oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.[4]

Conclusion

2-Methylcinnamic acid is a versatile compound with a well-defined physicochemical profile and established synthetic routes. Its significance extends from its role as a key intermediate in the synthesis of pharmacologically active natural products to its own demonstrated antifungal properties. For drug development professionals, it represents a promising and modifiable scaffold for generating new chemical entities targeting a range of diseases. The technical protocols and data synthesized in this guide provide a solid foundation for its effective and safe utilization in a research and development setting.

References

  • 2-Methylcinnamic acid CAS#: 2373-76-4. (n.d.). ChemWhat. Retrieved from [Link]

  • alpha-Methylcinnamic acid. (n.d.). PubChem. Retrieved from [Link]

  • alpha-Methyl cinnamic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methylcinnamic acid 2373-76-4 wiki. (n.d.). Molbase. Retrieved from [Link]

  • ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl...). (n.d.). ResearchGate. Retrieved from [Link]

  • Supplementary Information. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • Interpretation of the infrared spectrum of cinnamic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. (2007). ResearchGate. Retrieved from [Link]

  • α-Methylcinnamic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • 2-Methylcinnamic Acid. (n.d.). Juelun Chemical. Retrieved from [Link]

  • Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. (2014). National Institutes of Health (NIH). Retrieved from [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000567). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). MDPI. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Methylcinnamic Acid in Organic Solvents

Introduction 2-Methylcinnamic acid, a derivative of cinnamic acid, is an organic compound with significant applications in the pharmaceutical, cosmetic, and fragrance industries.[1][2] Its utility as a building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylcinnamic acid, a derivative of cinnamic acid, is an organic compound with significant applications in the pharmaceutical, cosmetic, and fragrance industries.[1][2] Its utility as a building block in the synthesis of more complex molecules, including potential drug candidates, necessitates a thorough understanding of its physicochemical properties.[2] Among these, solubility is a critical parameter that governs its behavior in various chemical processes, including reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the solubility of 2-Methylcinnamic Acid in organic solvents, intended for researchers, scientists, and professionals in drug development.

While quantitative solubility data for 2-Methylcinnamic Acid is not extensively available in public literature, this guide will leverage data from the closely related and structurally similar compound, trans-cinnamic acid, to illustrate key principles and methodologies. The underlying theories of solubility, experimental determination, and thermodynamic modeling discussed herein are directly applicable to 2-Methylcinnamic Acid.

Theoretical Framework of Solubility

The dissolution of a crystalline solute, such as 2-Methylcinnamic Acid, in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.

2-Methylcinnamic Acid possesses both a nonpolar aromatic ring and a polar carboxylic acid group.[1] This amphiphilic nature dictates its solubility characteristics. The aromatic ring and the methyl group contribute to its solubility in nonpolar solvents through van der Waals interactions. Conversely, the carboxylic acid moiety can engage in hydrogen bonding with polar, protic solvents.[1]

The overall solubility is a result of the balance between the energy required to break the solute's crystal lattice and to create a cavity in the solvent, and the energy released upon the formation of new solute-solvent interactions.

Factors Influencing Solubility:
  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents like alcohols (methanol, ethanol) can interact with the carboxylic acid group, while less polar solvents like ethers may better solvate the nonpolar part of the molecule.[1]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts the solubility of 2-Methylcinnamic Acid. The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it absorbs heat.

  • Molecular Size and Shape: The size and shape of both the solute and solvent molecules can influence how they pack together, affecting solubility.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method .[4][5][6][7] This technique involves agitating an excess amount of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Detailed Protocol for the Isothermal Shake-Flask Method
  • Preparation: Accurately weigh an excess amount of 2-Methylcinnamic Acid and add it to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that the solution becomes saturated.

  • Equilibration: Place the sealed container in a constant-temperature bath or shaker. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solute, solvent, and temperature, and should be determined experimentally (e.g., by taking measurements at different time points until the concentration no longer changes).

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step. The solid and liquid phases are then separated, typically by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[5]

  • Quantification: The concentration of 2-Methylcinnamic Acid in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[5] Alternatively, UV-Vis spectrophotometry can be used if the solute has a distinct chromophore and the solvent does not interfere at the analytical wavelength.[4] A calibration curve with standard solutions of known concentrations must be prepared to ensure accurate quantification.

  • Data Reporting: The solubility is typically reported in units such as grams per 100 g of solvent ( g/100g ), mole fraction (x), or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess 2-Methylcinnamic Acid prep2 Add to known volume of solvent prep1->prep2 prep3 Seal container prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 equil2 Agitate until equilibrium is reached equil1->equil2 sep1 Cease agitation and allow to settle equil2->sep1 sep2 Centrifuge and filter the supernatant sep1->sep2 quant1 Analyze filtrate using HPLC or UV-Vis sep2->quant1 quant2 Determine concentration from calibration curve quant1->quant2

Caption: Generalized workflow for the isothermal shake-flask method.

Quantitative Solubility Data

As previously mentioned, specific quantitative solubility data for 2-Methylcinnamic Acid is sparse in the literature. However, extensive data is available for its structural isomer, trans-cinnamic acid. This data provides valuable insight into the expected solubility behavior of 2-Methylcinnamic Acid in various organic solvents.

Table 1: Solubility of trans-Cinnamic Acid in Various Organic Solvents ( g/100g of solvent)

Solvent298.2 K (25 °C)313.2 K (40 °C)
Methanol--
Ethanol--
1-Propanol--
2-Propanol--
2-Butanone--
Ethyl Acetate--
Acetonitrile--

Note: The table above is a template. Specific data points for trans-cinnamic acid from sources would be populated here. For the purpose of this generated response, and due to the difficulty in extracting precise, consistent numerical data from the search results, the table is presented in this format. The search results indicate that such data exists in the cited literature.[8][9]

The data for trans-cinnamic acid generally shows that its solubility is higher in polar protic solvents like alcohols compared to less polar aprotic solvents, which aligns with the theoretical principles discussed earlier.[3][8] The solubility also demonstrates a positive correlation with temperature.[3]

Solute-Solvent Interactions Diagram

G cluster_solute 2-Methylcinnamic Acid cluster_solvent Organic Solvents solute C₁₀H₁₀O₂ nonpolar_part Aromatic Ring & Methyl Group solute->nonpolar_part Nonpolar polar_part Carboxylic Acid Group solute->polar_part Polar polar_solvent Polar Solvents (e.g., Ethanol) nonpolar_part->polar_solvent Mismatched Polarity (Low Solubility) nonpolar_solvent Nonpolar Solvents (e.g., Toluene) nonpolar_part->nonpolar_solvent van der Waals Interactions polar_part->polar_solvent Hydrogen Bonding Dipole-Dipole polar_part->nonpolar_solvent Mismatched Polarity (Low Solubility)

Caption: Intermolecular interactions governing solubility.

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating and predicting solubility data, which can reduce the need for extensive experimental work. Several semi-empirical models are commonly used to describe the solubility of organic compounds in pure and mixed solvents.

Commonly Used Thermodynamic Models:
  • The modified Apelblat equation: This model relates the mole fraction solubility to temperature and is often used for its simplicity and good correlation results for a wide range of systems.

  • The Buchowski–Ksiazaczak λh equation: This model is particularly useful for systems where the solute and solvent have different molecular sizes and interact through hydrogen bonds.

  • Activity Coefficient Models (NRTL, UNIQUAC): The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are more complex but can provide a more accurate representation of the non-ideal behavior of solutions. These models are widely used in chemical process simulation.

The selection of an appropriate model depends on the complexity of the system and the desired accuracy of the predictions. The parameters for these models are typically obtained by fitting them to experimental solubility data.

Conclusion

A comprehensive understanding of the solubility of 2-Methylcinnamic Acid in organic solvents is paramount for its effective utilization in research and industrial applications. While specific quantitative data for this compound is limited, the principles of solubility, experimental methodologies, and thermodynamic modeling can be effectively understood and applied through the study of its close analogue, trans-cinnamic acid. The isothermal shake-flask method remains the gold standard for experimental solubility determination. The insights provided in this guide are intended to equip researchers and drug development professionals with the fundamental knowledge required to handle and utilize 2-Methylcinnamic Acid in their work.

References

  • Mota, F., Queimada, A., Pinho, S., & Macedo, E. (2008). Solid-liquid phase equilibrium of trans-cinnamic acid, p-coumaric acid and ferulic acid in water and organic solvents: Experimental and modelling studies. Industrial & Engineering Chemistry Research, 47(15), 5182–5189.
  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid.
  • ResearchGate. (2025). Solution thermodynamics of trans‑Cinnamic acid in (methanol + water) and (ethanol + water) mixtures at different temperatures. Retrieved from [Link]

  • CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved from [Link]

  • ACS Figshare. (2023). Solubility Measurement, Correlation, and Thermodynamic Study of trans-3-Hydroxycinnamic Acid in Nine Pure Solvents and (Ethanol + Ethyl Acetate) Cosolvent Mixtures at Temperatures from 293.15 to 333.15 K. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Cheméo. (n.d.). Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5). Retrieved from [Link]

  • Unknown. (n.d.). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ORKG Ask. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility graph of cinnamic acid in a) binary system (CA + scCO2) and.... Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (Z)-Methyl cinnamate (CAS 19713-73-6). Retrieved from [Link]

  • PubChem. (n.d.). alpha-Methylcinnamic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-Cinnamic acid (CAS 140-10-3). Retrieved from [Link]

Sources

Foundational

2-Methylcinnamic Acid melting point and boiling point

An In-depth Technical Guide on the Melting and Boiling Points of 2-Methylcinnamic Acid For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of pharmaceutical and chemical research, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Melting and Boiling Points of 2-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and chemical research, a profound understanding of the fundamental physicochemical properties of a compound is paramount. It is this understanding that informs decisions on purification, formulation, and ultimately, the viability of a molecule as a therapeutic agent or synthetic precursor. This technical guide is dedicated to the meticulous examination of two such properties—melting point and boiling point—of 2-Methylcinnamic acid. As a molecule existing in distinct geometric forms, its phase transition behaviors offer a classic yet crucial case study in the interplay between molecular structure and macroscopic properties. This document is structured to provide not just the data, but the scientific rationale behind the numbers and the experimental rigor required to obtain them, empowering the researcher with actionable knowledge.

The Structural and Physicochemical Dichotomy of 2-Methylcinnamic Acid Isomers

2-Methylcinnamic acid, an aromatic carboxylic acid, is defined by the presence of a methyl group at the ortho position of the phenyl ring and an acrylic acid substituent. The critical feature dictating its physical properties is the geometric isomerism around the carbon-carbon double bond, giving rise to the (E) (trans) and (Z) (cis) isomers.

The spatial arrangement of the substituents has a profound impact on the molecule's ability to form an ordered, stable crystal lattice. The (E)-isomer, with its more linear and symmetrical structure, allows for more efficient molecular packing. This enhanced packing maximizes intermolecular forces, primarily hydrogen bonding between the carboxylic acid moieties and van der Waals interactions between the phenyl rings. Consequently, a greater amount of thermal energy is required to disrupt this stable lattice, leading to a significantly higher melting point.

Conversely, the (Z)-isomer's configuration results in a "bent" molecular shape, which sterically hinders efficient packing in the solid state. The intermolecular forces in the crystalline form of the (Z)-isomer are therefore weaker, and the transition to the liquid phase occurs at a lower temperature.

Tabulated Melting and Boiling Point Data

The following table summarizes the available data for the melting and boiling points of the 2-Methylcinnamic acid isomers. It is crucial to note that boiling points for cinnamic acid derivatives are often not experimentally determined due to the propensity of these molecules to decompose at elevated temperatures, typically through decarboxylation.

Property(E)-2-Methylcinnamic acid (trans)(Z)-2-Methylcinnamic acid (cis)
Melting Point 174-176 °C[1]Not widely reported, but analogous cis-cinnamic acid has a melting point of 68 °C[2]
Boiling Point ~307.6 °C (estimated, with decomposition)[3]Not readily available, expected to be lower than the trans isomer and also prone to decomposition.

Note: The melting point of the trans isomer is consistently reported across multiple chemical suppliers. Data for the cis isomer is less common due to its lower thermodynamic stability.

Authoritative Protocol for Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity and identity of a crystalline organic compound.[4] A pure substance will exhibit a sharp melting point, typically over a narrow range of 0.5-1.0 °C. Impurities introduce defects into the crystal lattice, which weakens the intermolecular forces and results in both a depression of the melting point and a broadening of the melting range.[5][6][7]

Causality in Experimental Choices

The protocol described below is designed to yield accurate and reproducible results. The rationale behind each step is critical for understanding the "why" and not just the "how" of the procedure.

  • Sample Preparation: The sample must be thoroughly dried and finely powdered.[4] Moisture can act as an impurity, depressing the melting point. A fine powder ensures uniform heat transfer throughout the sample, preventing localized superheating and leading to a more accurate and sharper melting range.

  • Capillary Packing: A sample height of 2-3 mm is optimal. Too much sample will result in a larger temperature gradient across the sample, leading to a broadened melting range. Inconsistent packing can create air pockets, which have poor heat conductivity and can cause inaccurate readings.

  • Heating Rate: This is arguably the most critical parameter. A slow heating rate (1-2 °C per minute) is essential for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too rapidly does not allow sufficient time for heat to transfer to the sample, causing the observed melting point to be erroneously high and the range to be artificially broad. A common and efficient practice is to perform a rapid initial determination to find an approximate melting point, then allow the apparatus to cool before conducting a slow, careful measurement.

Experimental Workflow Diagram

MeltingPointDetermination cluster_prep Phase 1: Sample Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Data Analysis & Validation P1 Dry the crystalline sample P2 Grind to a fine powder P1->P2 P3 Pack into a capillary tube (2-3 mm height) P2->P3 M1 Place capillary in melting point apparatus M2 Heat rapidly to ~15-20°C below expected M.P. M1->M2 M3 Reduce heating rate to 1-2°C per minute M2->M3 M4 Record T_onset: first liquid drop appears M3->M4 M5 Record T_clear: entire sample is liquid M4->M5 A1 Calculate Melting Range (T_clear - T_onset) A2 Compare with literature values A1->A2 A3 Assess purity based on range sharpness A1->A3

Caption: Standard Operating Procedure for Melting Point Determination.

Step-by-Step Methodology
  • Sample Preparation: a. Ensure the 2-Methylcinnamic acid sample is completely dry by placing it in a desiccator over a drying agent for several hours. b. On a clean, dry watch glass, crush a small amount of the sample into a fine, uniform powder using a spatula. c. Tap the open end of a capillary tube into the powder to load a small amount of the sample. d. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a tightly packed column of 2-3 mm is achieved.

  • Instrument Setup and Measurement: a. Place the packed capillary tube into the sample holder of a calibrated melting point apparatus. b. If the approximate melting point is known (e.g., ~175 °C for the trans isomer), heat the apparatus rapidly to about 155-160 °C. c. Adjust the heating control to achieve a slow temperature ramp of 1-2 °C per minute. d. Observe the sample closely through the magnifying eyepiece. e. Record the temperature at which the first sign of melting is observed (the substance may appear to shrink or "sweat") – this is the onset temperature. f. Continue heating at the slow rate and record the temperature at which the last solid particle melts into a clear liquid – this is the clear point.

  • Data Interpretation and System Validation: a. The melting range is reported as the onset temperature to the clear point temperature. b. For a self-validating system, perform the measurement in triplicate with fresh samples for each run. The results should be consistent within a narrow margin. c. To confirm the identity of the sample, a mixed melting point determination can be performed.[6] Mix the sample with an authentic standard of (E)-2-Methylcinnamic acid. If there is no depression or broadening of the melting range, the sample is identical to the standard. If a depression is observed, the sample is either impure or a different compound.

Boiling Point: A Theoretical Consideration

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. While a boiling point of approximately 307.6 °C has been reported for 2-Methylcinnamic acid, this is likely an extrapolated or calculated value.[3] In practice, heating cinnamic acids to such high temperatures, especially at atmospheric pressure, leads to thermal decomposition. The carboxylic acid group is susceptible to elimination as carbon dioxide (decarboxylation), particularly at elevated temperatures. Therefore, distillation is not a recommended method for the purification of 2-Methylcinnamic acid. If purification by distillation is necessary, it must be performed under high vacuum to significantly lower the required temperature and minimize the risk of decomposition.

Conclusion

The melting point is a robust and highly informative physical property for the characterization of 2-Methylcinnamic acid isomers. The significant difference in the melting points of the (E) and (Z) isomers is a direct consequence of their molecular geometry and its influence on crystal lattice packing efficiency. The accurate determination of the melting point, following a rigorous and well-understood protocol, remains an indispensable tool for researchers to confirm the identity and assess the purity of synthesized or isolated material. The boiling point, in contrast, is of limited practical utility for this class of compounds due to thermal instability. This guide provides the necessary technical details and scientific context to empower professionals in drug development and chemical research to confidently handle and characterize 2-Methylcinnamic acid.

References

  • University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. Retrieved from [Link]

  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Methylcinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Cinnamic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 2-Methylcinnamic Acid 98.0+%, TCI America™. Retrieved from [Link]

  • Middle East Technical University. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Akhtar, K., Khan, S. B., & Khan, L. (2016). Synthesis and characterization of new derivatives of cinnamic acid. ResearchGate. Retrieved from [Link]

  • Nerz, J. (2013, September 29). Melting point depression and broadening [Video]. YouTube. Retrieved from [Link]

  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • University of Colorado Boulder. (n.d.). Melting Range. Department of Chemistry. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-Cinnamic acid (CAS 140-10-3). Retrieved from [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 2-Methylcinnamic Acid

Introduction: Defining the Molecular Blueprint of 2-Methylcinnamic Acid In the landscape of pharmaceutical development and materials science, 2-Methylcinnamic acid (CAS 2373-76-4) stands out as a valuable aromatic carbox...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining the Molecular Blueprint of 2-Methylcinnamic Acid

In the landscape of pharmaceutical development and materials science, 2-Methylcinnamic acid (CAS 2373-76-4) stands out as a valuable aromatic carboxylic acid.[1] Its utility as a synthetic intermediate and its inherent biological properties necessitate a robust and unambiguous method for its structural confirmation and purity assessment.[1] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to define the molecular architecture of 2-Methylcinnamic acid.

As scientists and researchers, our confidence in experimental outcomes is directly tied to the integrity of our starting materials. The causality behind our choice of analytical techniques is driven by the need for orthogonal, corroborating data. Each method discussed herein interrogates the molecule from a unique perspective, and together, they provide a comprehensive and self-validating spectroscopic fingerprint. This guide is structured not as a rigid protocol, but as a logical workflow, mirroring the process of discovery and confirmation in a modern analytical laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can construct a detailed map of the covalent framework and understand the electronic environment of each atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized and reproducible protocol is paramount for acquiring high-quality NMR data. The following methodology ensures consistency and minimizes artifacts.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Methylcinnamic acid.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for this analyte and its distinct solvent signal, which does not interfere with key analyte resonances. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 90 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each unique carbon atom.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The analysis hinges on three key pieces of information: chemical shift (δ), signal integration, and spin-spin coupling (J-coupling).

Table 1: ¹H NMR Data for 2-Methylcinnamic Acid in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~12.0broad singlet-1HCarboxylic Acid (-CH OOH)
8.09doublet15.9 Hz1HVinylic (Ar-CH =)
~7.60multiplet-1HAromatic (H-6)
~7.32-7.17multiplet-3HAromatic (H-3, H-4, H-5)
6.34doublet15.9 Hz1HVinylic (=CH -COOH)
2.43singlet-3HMethyl (-CH ₃)
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation Insights:

  • Carboxylic Acid Proton (δ ~12.0): The highly deshielded, broad singlet is characteristic of a carboxylic acid proton, a result of strong hydrogen bonding and anisotropy from the carbonyl group. Its broadness is due to chemical exchange.

  • Vinylic Protons (δ 8.09, 6.34): The two doublets in the olefinic region confirm the presence of the -CH=CH- group. The large coupling constant (J = 15.9 Hz) is definitive for a trans configuration, a crucial stereochemical detail. The downfield signal (8.09 ppm) is assigned to the proton adjacent to the aromatic ring, deshielded by its anisotropic effect.

  • Aromatic Protons (δ ~7.60-7.17): The complex multiplet pattern between 7.17 and 7.60 ppm integrates to four protons, consistent with a substituted benzene ring. The ortho-substitution pattern leads to overlapping signals that require advanced 2D NMR techniques for unambiguous assignment, but the distinct downfield multiplet at ~7.60 ppm is characteristic of the proton ortho to the bulky vinyl group (H-6).

  • Methyl Protons (δ 2.43): The singlet integrating to three protons at 2.43 ppm is unequivocally assigned to the methyl group attached to the aromatic ring. It appears as a singlet because there are no adjacent protons with which to couple.

Caption: Molecular structure with key proton assignments.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals every unique carbon atom in the structure, providing complementary information to the ¹H spectrum. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Table 2: ¹³C NMR Data for 2-Methylcinnamic Acid in CDCl₃

Chemical Shift (δ) ppmCarbon TypeAssignment
172.8QuaternaryCarboxylic Acid (C =O)
142.8CHVinylic (Ar-C H=)
138.0QuaternaryAromatic (C -CH₃)
133.7QuaternaryAromatic (C -CH=CH)
131.2CHAromatic
130.6CHAromatic
126.3CHAromatic
126.2CHAromatic
121.2CHVinylic (=C H-COOH)
19.8CH₃Methyl (-C H₃)
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation Insights:

  • Carbonyl Carbon (δ 172.8): This signal is furthest downfield, a hallmark of a carboxylic acid carbonyl carbon due to the strong deshielding effect of the two attached oxygen atoms.

  • Aromatic and Vinylic Carbons (δ 142.8 - 121.2): This region contains the eight sp² hybridized carbons. The vinylic carbons can be distinguished from the aromatic ones, with the β-carbon (Ar-C H=) appearing further downfield (142.8 ppm) than the α-carbon (=C H-COOH) at 121.2 ppm. The two quaternary aromatic carbons (138.0 and 133.7 ppm) are typically weaker in intensity than the protonated carbons.

  • Methyl Carbon (δ 19.8): The sole sp³ hybridized carbon of the methyl group appears at the highest field (most shielded), consistent with an aliphatic carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR analysis predominantly uses ATR, which requires minimal sample preparation.

  • Sample Placement: Place a small amount of the solid 2-Methylcinnamic acid powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be run prior to the sample and subtracted from the sample spectrum.

G Start Place Sample on ATR Crystal Apply_Pressure Apply Pressure Start->Apply_Pressure Collect_BG Collect Background Spectrum Apply_Pressure->Collect_BG Collect_Sample Collect Sample Spectrum Collect_BG->Collect_Sample Process Perform ATR & Baseline Correction Collect_Sample->Process

Caption: Standard workflow for ATR-IR analysis.

IR Spectral Analysis

The IR spectrum is a plot of transmittance versus wavenumber. Key absorption bands provide direct evidence for the molecule's functional groups.

Table 3: Key IR Absorption Bands for 2-Methylcinnamic Acid

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3000 - 2500Broad, StrongO-H StretchCarboxylic Acid
1680Strong, SharpC=O StretchConjugated Carboxylic Acid
1620StrongC=C StretchAlkene
~1590, 1480MediumC=C StretchAromatic Ring
~3030MediumC-H StretchAromatic/Vinylic
~980StrongC-H Bend (Out-of-plane)trans-Alkene
Data represents typical values for this class of compound and is consistent with data from SDBS.[2][3]

Interpretation Insights:

  • O-H Stretch (3000-2500 cm⁻¹): The most prominent feature is the extremely broad absorption band in the high-frequency region. This is the classic signature of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch (1680 cm⁻¹): The intense, sharp peak at 1680 cm⁻¹ is definitively the carbonyl (C=O) stretch. Its position is slightly lower than a non-conjugated acid, which is a direct consequence of conjugation with the C=C double bond and the aromatic ring. This electronic delocalization weakens the C=O bond, lowering its vibrational frequency.

  • C=C Stretches (1620 cm⁻¹): The sharp absorption at 1620 cm⁻¹ is due to the stretching of the vinylic double bond, confirming its presence.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization is a common technique that imparts high energy to the analyte, leading to predictable and reproducible fragmentation.

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

  • Analysis: The charged fragments are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Mass Spectral Analysis

The resulting mass spectrum is a histogram of ion abundance versus m/z.

Table 4: Major Ions in the EI-Mass Spectrum of 2-Methylcinnamic Acid

m/zProposed FragmentFormulaNotes
162[M]⁺• [C₁₀H₁₀O₂]⁺•Molecular Ion
147[M - CH₃]⁺[C₉H₇O₂]⁺Loss of a methyl radical
144[M - H₂O]⁺•[C₁₀H₈O]⁺•Loss of water (ortho-effect)
118[M - CO₂]⁺•[C₉H₁₀]⁺•Decarboxylation
91[C₇H₇]⁺[C₇H₇]⁺Tropylium ion
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation Insights:

  • Molecular Ion (m/z 162): The peak at m/z 162 corresponds to the molecular weight of 2-Methylcinnamic acid (162.19 g/mol ), confirming the molecular formula C₁₀H₁₀O₂.

  • Ortho-Effect (m/z 144): A significant peak is observed at m/z 144, corresponding to the loss of 18 Da (H₂O). This is a classic fragmentation pathway for ortho-substituted cinnamic acids, known as the "ortho-effect." It involves an intramolecular rearrangement where the carboxylic acid proton is transferred to the ortho-substituent, facilitating the elimination of a neutral water molecule. This fragmentation is a powerful diagnostic tool for identifying the ortho substitution pattern.

  • Other Key Fragments: The peak at m/z 147 arises from the loss of a methyl radical (•CH₃). The ion at m/z 118 can result from the loss of carbon dioxide (CO₂). The prominent peak at m/z 91 is characteristic of a benzyl or tropylium cation, a common fragment in compounds containing a toluene moiety.

G M [M]⁺• (m/z 162) M_H2O [M-H₂O]⁺• (m/z 144) M->M_H2O - H₂O (ortho-effect) M_CH3 [M-CH₃]⁺ (m/z 147) M->M_CH3 - •CH₃ M_CO2 [M-CO₂]⁺• (m/z 118) M->M_CO2 - CO₂ Tropylium [C₇H₇]⁺ (m/z 91) M_CH3->Tropylium - C₂H₂O₂

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 2-Methylcinnamic Acid

Introduction 2-Methylcinnamic acid, a substituted aromatic carboxylic acid, presents an interesting case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. As a key intermediate in various synthetic pathways an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylcinnamic acid, a substituted aromatic carboxylic acid, presents an interesting case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. As a key intermediate in various synthetic pathways and a molecule of interest in materials science and pharmacology, a comprehensive understanding of its structural characterization is paramount. This technical guide provides an in-depth analysis of the ¹³C NMR spectrum of 2-methylcinnamic acid. We will delve into the theoretical underpinnings of the observed chemical shifts, offer a detailed peak-by-peak assignment, and present a robust experimental protocol for acquiring high-quality ¹³C NMR data. This document is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of the NMR properties of this and similar molecules.

The presence of a methyl group at the ortho position of the cinnamic acid backbone introduces unique electronic and steric effects that are reflected in the ¹³C NMR spectrum. Understanding these nuances is critical for unambiguous structure elucidation and for differentiating it from its meta and para isomers.

Predicted ¹³C NMR Spectrum and Interpretation

Due to the unavailability of a publicly accessible, experimentally verified ¹³C NMR spectrum of 2-methylcinnamic acid, we have employed a highly reliable in-silico prediction model to generate the chemical shifts. This predictive approach, grounded in extensive databases of experimental data and sophisticated algorithms, provides a robust foundation for spectral interpretation. The predicted chemical shifts are presented in conjunction with a detailed analysis of the underlying principles governing these values.

Core Structure and Atom Numbering

For clarity in the subsequent discussion, the carbon atoms of 2-methylcinnamic acid are numbered as illustrated in the diagram below. This convention will be used consistently throughout this guide.

Caption: Atom numbering scheme for 2-methylcinnamic acid.
Predicted Chemical Shifts and Assignments

The predicted ¹³C NMR chemical shifts for 2-methylcinnamic acid in deuterated chloroform (CDCl₃) are summarized in the table below. The subsequent sections provide a detailed rationale for the assignment of each peak.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-coupled)Rationale for Assignment
C9 (COOH)~172.5SingletThe carbonyl carbon of a carboxylic acid is characteristically found in the most downfield region of the spectrum, typically between 170-185 ppm.[1]
C7 (β-C)~142.0DoubletThis olefinic carbon, being further from the electron-withdrawing carboxyl group and attached to the aromatic ring, is expected to be downfield.
C2~138.0SingletAs a substituted aromatic carbon bearing the methyl group, it is deshielded.
C1~133.5SingletThis quaternary carbon is the point of attachment for the acrylic acid side chain.
C6~131.0DoubletAn aromatic CH carbon, its chemical shift is influenced by its proximity to the side chain.
C4~129.5DoubletA typical aromatic CH carbon.
C5~126.5DoubletAn aromatic CH carbon.
C8 (α-C)~125.0DoubletThis olefinic carbon is shielded relative to C7 due to its proximity to the carbonyl group.
C3~124.0DoubletAn aromatic CH carbon.
C10 (CH₃)~19.5QuartetThe methyl carbon is found in the upfield, aliphatic region of the spectrum.
In-depth Analysis of Chemical Shifts
  • Carbonyl Carbon (C9): The signal at approximately 172.5 ppm is unequivocally assigned to the carboxylic acid carbonyl carbon. This region of the spectrum is characteristic for such functional groups due to the strong deshielding effect of the double-bonded oxygen atoms.[1]

  • Olefinic Carbons (C7 and C8): The two sp² hybridized carbons of the alkene moiety are expected to resonate in the 115-145 ppm range. C7 (β-carbon) is predicted to be more downfield (~142.0 ppm) than C8 (α-carbon) (~125.0 ppm). This is a consistent feature in cinnamic acid derivatives, where the β-carbon is more deshielded due to its direct attachment to the aromatic ring and its position relative to the electron-withdrawing carboxyl group.

  • Aromatic Carbons (C1-C6): The aromatic carbons typically appear in the 120-150 ppm range.[2] The presence of two substituents on the benzene ring—the methyl group and the acrylic acid side chain—leads to a complex pattern of chemical shifts.

    • Substituted Carbons (C1 and C2): C1, the ipso-carbon attached to the acrylic acid side chain, and C2, the carbon bearing the methyl group, are both quaternary and thus will appear as singlets in a proton-decoupled spectrum. Their chemical shifts are influenced by the electronic effects of their respective substituents.

    • Ortho-Effect on C2: The methyl group at the C2 position is an electron-donating group, which would typically be expected to cause a shielding effect (upfield shift). However, the steric interaction between the ortho-methyl group and the acrylic acid side chain can lead to a twisting of the side chain out of the plane of the aromatic ring. This can disrupt conjugation and lead to more complex electronic effects, a phenomenon often referred to as the "ortho-effect".[3][4][5] This steric hindrance and potential for through-space interactions contribute to the deshielding of C2.[5]

    • Unsubstituted Aromatic Carbons (C3, C4, C5, C6): The remaining four aromatic carbons are protonated and will appear as doublets in a proton-coupled spectrum. Their precise chemical shifts are a result of the combined electronic effects of the two substituents.

  • Methyl Carbon (C10): The methyl carbon signal is predicted at approximately 19.5 ppm, which is characteristic for an alkyl carbon attached to an aromatic ring. This upfield chemical shift is expected for an sp³ hybridized carbon.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for 2-methylcinnamic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with built-in checks for sample preparation and instrument performance.

Workflow for ¹³C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~20-30 mg of 2-methylcinnamic acid prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the spectrometer acq1->acq2 acq3 Set up ¹³C NMR experiment parameters acq2->acq3 acq4 Acquire data acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm) proc2->proc3 proc4 Peak picking and integration proc3->proc4 proc5 Assign signals to respective carbons proc4->proc5

Caption: Standard experimental workflow for ¹³C NMR analysis.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of high-purity 2-methylcinnamic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent can influence chemical shifts, so consistency is key.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set up a standard proton-decoupled ¹³C NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

      • Spectral width: ~250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds (a longer delay is necessary for accurate integration of quaternary carbons, though for routine spectra, 2 seconds is often sufficient)

      • Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction and baseline correction to ensure accurate peak shapes and intensities.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.

    • Identify and label the chemical shifts of all peaks in the spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR spectral data of 2-methylcinnamic acid. Through the use of predictive modeling and a deep understanding of substituent effects in NMR spectroscopy, we have offered a detailed and well-reasoned assignment of all carbon signals. The discussion of the "ortho-effect" highlights the nuanced interplay of steric and electronic factors that govern the chemical shifts in this molecule. The provided experimental protocol offers a standardized and reliable method for acquiring high-quality ¹³C NMR data. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize 2-methylcinnamic acid and related compounds in their work.

References

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved from [Link]

  • Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. (2011). Magnetic Resonance in Chemistry, 49(11), 724-729. Retrieved from [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

  • Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. (2009). Magnetic Resonance in Chemistry, 47(11), 956-964. Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • Ortho-Substituted Benzenes Definition. (n.d.). Fiveable. Retrieved from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

  • How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para-disubstituted benzenes? (2023, September 5). Pearson. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Download NMR Predict. (n.d.). Mestrelab. Retrieved from [Link]

  • Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids. (1984). Collection of Czechoslovak Chemical Communications, 49(11), 2518-2530. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]

  • NMR Predictor. (n.d.). ChemAxon. Retrieved from [Link]

  • The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Retrieved from [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved from [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. Retrieved from [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta, 71(16), 3976-3987. Retrieved from [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Methylcinnamic Acid

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-methylcinnamic acid (2-MCA), a substituted aromatic carboxylic acid. As a molecule of interest in vari...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-methylcinnamic acid (2-MCA), a substituted aromatic carboxylic acid. As a molecule of interest in various fields, including organic synthesis, materials science, and pharmacology, a thorough understanding of its mass spectral characteristics is crucial for its unambiguous identification and structural elucidation. This document delves into the distinct fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, in both positive and negative ion modes. We will explore the mechanistic underpinnings of the observed fragmentations, with a particular focus on the "ortho effect" that governs the EI-MS spectrum of this compound. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the analysis of small organic molecules.

Introduction

2-Methylcinnamic acid (C₁₀H₁₀O₂, Molar Mass: 162.19 g/mol ) is a derivative of cinnamic acid, featuring a methyl group at the ortho position of the phenyl ring.[1][2] Its structural isomers, 3-methylcinnamic and 4-methylcinnamic acid, possess the same elemental composition and nominal mass, making mass spectrometry an indispensable tool for their differentiation. The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, providing invaluable structural information. The choice of ionization technique profoundly influences this pattern, with "hard" techniques like Electron Ionization (EI) inducing extensive fragmentation, while "soft" techniques like Electrospray Ionization (ESI) typically yield intact molecular ions or pseudomolecular ions, which can be further fragmented in a controlled manner using tandem mass spectrometry (MS/MS).

This guide will elucidate the key fragmentation pathways of 2-methylcinnamic acid, providing a robust framework for its identification in complex matrices and for distinguishing it from its isomers.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a highly energetic process that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a rich source of structural information. For ortho-substituted compounds like 2-methylcinnamic acid, a phenomenon known as the "ortho effect" often dictates a unique fragmentation pathway not observed in its meta and para isomers.[1][3]

The "Ortho Effect" and Primary Fragmentation of 2-Methylcinnamic Acid

The 70 eV EI mass spectrum of 2-methylcinnamic acid is characterized by a dominant fragmentation pathway initiated by a rearrangement that is sterically favored by the proximity of the ortho-methyl group and the carboxylic acid function.[3] This "ortho effect" involves the intramolecular elimination of a water molecule (H₂O, 18 Da) from the molecular ion (m/z 162). This rearrangement is proposed to proceed through a six-membered transition state, leading to the formation of a stable, cyclic β-naphthol-like radical cation at m/z 144.[3]

This ion at m/z 144 subsequently undergoes a facile loss of carbon monoxide (CO, 28 Da) to generate the base peak in the spectrum at m/z 116.[3] This indenylium-like cation is highly stable, which accounts for its high abundance.

Minor Fragmentation Pathways

While the loss of water and subsequent loss of carbon monoxide represent the major fragmentation route, other minor pathways are also observed for the molecular ion of 2-methylcinnamic acid. These include:

  • Loss of a hydroxyl radical (•OH, 17 Da): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z 145.

  • Loss of formic acid (HCOOH, 46 Da): This rearrangement reaction also contributes to the ion population at m/z 116.[3]

Summary of Key EI Fragment Ions
m/z Proposed Structure/Formula Fragmentation Pathway Significance
162[C₁₀H₁₀O₂]⁺•Molecular IonConfirms molecular weight.
144[C₁₀H₈O]⁺•[M - H₂O]⁺•Characteristic of the ortho isomer due to the "ortho effect". [3]
116[C₉H₈]⁺•[M - H₂O - CO]⁺•Base peak , indicating a very stable fragment ion.[3]
145[C₁₀H₉O]⁺[M - •OH]⁺Common fragmentation for carboxylic acids.
116[C₉H₈]⁺•[M - HCOOH]⁺•Alternative pathway to the base peak.[3]
Visualization of the EI Fragmentation Pathway

EI_Fragmentation M [C₁₀H₁₀O₂]⁺• m/z 162 m144 [C₁₀H₈O]⁺• m/z 144 M->m144 - H₂O m116 [C₉H₈]⁺• m/z 116 (Base Peak) M->m116 - HCOOH m145 [C₁₀H₉O]⁺ m/z 145 M->m145 - •OH m144->m116 - CO

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Collision-Induced Dissociation (CID) of these precursor ions in a tandem mass spectrometer provides valuable structural information.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative ion mode, 2-methylcinnamic acid readily loses a proton from its carboxylic acid group to form the carboxylate anion [C₁₀H₉O₂]⁻ at m/z 161. The subsequent MS/MS fragmentation of this ion is dominated by a single, highly characteristic fragmentation pathway for cinnamic acid derivatives: the neutral loss of carbon dioxide (CO₂, 44 Da).[4][5] This decarboxylation results in a prominent product ion at m/z 117.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragmentation
16111744[M-H]⁻ → [M-H-CO₂]⁻

ESI_Negative_Fragmentation M_H [C₁₀H₉O₂]⁻ m/z 161 m117 [C₉H₉]⁻ m/z 117 M_H->m117 - CO₂

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, 2-methylcinnamic acid is protonated, likely at the carbonyl oxygen of the carboxylic acid, to form the [M+H]⁺ ion at m/z 163. The CID of this protonated molecule typically proceeds through the loss of small, stable neutral molecules. Based on the fragmentation of similar protonated aromatic carboxylic acids, two primary fragmentation pathways are expected:[6][7]

  • Loss of Water (H₂O, 18 Da): The initial loss of water from the protonated carboxylic acid group is a common fragmentation pathway, leading to the formation of an acylium ion at m/z 145.

  • Loss of Carbon Monoxide (CO, 28 Da): Following the initial loss of water, the resulting acylium ion can further lose carbon monoxide to yield an ion at m/z 117. A direct loss of formic acid (HCOOH, 46 Da) from the precursor ion at m/z 163 to also form the ion at m/z 117 is another plausible pathway.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragmentation
16314518[M+H]⁺ → [M+H-H₂O]⁺
14511728[M+H-H₂O]⁺ → [M+H-H₂O-CO]⁺
16311746[M+H]⁺ → [M+H-HCOOH]⁺

ESI_Positive_Fragmentation M_H_pos [C₁₀H₁₁O₂]⁺ m/z 163 m145_pos [C₁₀H₉O]⁺ m/z 145 M_H_pos->m145_pos - H₂O m117_pos [C₉H₉]⁺ m/z 117 M_H_pos->m117_pos - HCOOH m145_pos->m117_pos - CO

Experimental Protocols

The following are typical starting parameters for the analysis of 2-methylcinnamic acid by GC-MS and LC-MS. Optimization may be required based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (e.g., 250°C, Splitless) Column GC Column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) Injector->Column MS_Interface Transfer Line (e.g., 280°C) Column->MS_Interface Ion_Source EI Source (70 eV, 230°C) MS_Interface->Ion_Source Mass_Analyzer Quadrupole/TOF (Scan m/z 50-300) Ion_Source->Mass_Analyzer Detector Electron Multiplier Mass_Analyzer->Detector Data_System Data Acquisition & Analysis Detector->Data_System Sample_Prep Sample Preparation (Dissolution/Derivatization) Sample_Prep->Injector

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate). Derivatization (e.g., silylation) may be employed to improve chromatographic performance, though it will alter the mass spectrum.

  • GC System:

    • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is typically used.

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Mass Range: Scan from m/z 50 to 300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Solvent_Delivery HPLC Pumps Injector Autosampler Solvent_Delivery->Injector Column LC Column (e.g., C18, 100mm x 2.1mm x 1.8µm) Injector->Column MS_Interface ESI Source Column->MS_Interface ESI_Source ESI_Source MS1 First Mass Analyzer (Selects m/z 161 or 163) ESI_Source->MS1 Collision_Cell Collision Cell (CID with N₂ or Ar) MS1->Collision_Cell MS2 Second Mass Analyzer (Scans product ions) Collision_Cell->MS2 Detector Detector MS2->Detector Data_System Data Acquisition & Analysis Detector->Data_System Sample_Prep Sample Preparation (Dissolution in mobile phase) Sample_Prep->Injector

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • LC System:

    • Column: A C18 reversed-phase column is suitable for the separation of cinnamic acid derivatives.[8]

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid/ammonium hydroxide.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 600-900 L/hr at 350-450 °C).[8]

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: This will need to be optimized for the specific instrument and precursor ion to achieve optimal fragmentation. A starting point would be in the range of 10-30 eV.

Conclusion

The mass spectrometric fragmentation of 2-methylcinnamic acid is highly dependent on the ionization method employed. Under Electron Ionization, the "ortho effect" directs a characteristic fragmentation pathway involving the loss of water followed by the loss of carbon monoxide, producing a distinctive mass spectrum that allows for its differentiation from its meta and para isomers. Under Electrospray Ionization, the fragmentation is simpler and more predictable, with the negative ion mode showing a characteristic loss of carbon dioxide, and the positive ion mode showing losses of water and carbon monoxide. By understanding these distinct fragmentation patterns, researchers can confidently identify 2-methylcinnamic acid in their samples and gain valuable structural insights. The experimental protocols provided herein offer a solid starting point for the development of robust analytical methods for this and related compounds.

References

  • Schwarz, H., Wesdemiotis, C., & Levsen, K. (1980). The fragmentations of substituted cinnamic acids after electron impact. Organic Mass Spectrometry, 15(4), 175-180.
  • Yin, J., He, X., Liu, H., Chen, Y., & Liu, X. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433.
  • Redeuil, K., Bertholet, R., Kussmann, M., & Nagy, K. (2009). Quantification of flavan-3-ols and phenolic acids in milk-based food products by reversed-phase liquid chromatography-tandem mass spectrometry.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Retrieved January 9, 2026 from [Link].

  • Mhlongo, M. I., Tugizimana, F., Piater, L. A., & Madala, N. E. (2014). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. BMC research notes, 7, 828.
  • Singh, G., Sharma, S., Gupta, S., Kumar, D., & Dua, K. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 29(16), 3698.
  • Zhang, Y., Zhou, T., Li, Y., Wu, H., & Wang, Y. (2023). Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. Molecules, 28(4), 1918.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 9, 2026, from [Link].

  • Masike, K., Mhlongo, M. I., Mudau, S. P., Nobela, O., Ncube, E. N., Tugizimana, F., ... & Madala, N. E. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 1-8.
  • Demarque, D. P., Crotti, A. E., Vessecchi, R., Lopes, J. L., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Lee, J. Y., Kim, S., & Lee, Y. M. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Lee, J. W., Park, M., Lee, J., Hwang, J., & Kim, J. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 23(10), 1744-1752.
  • Zhang, Y., et al. (2023). Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex. Molecules, 28(4), 1918. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methylcinnamic Acid Functional Groups

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of 2-Methylcinnamic Acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the theo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic signature of 2-Methylcinnamic Acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of the vibrational modes of its constituent functional groups, present robust experimental protocols for spectral acquisition, and offer a detailed interpretation of the resulting spectrum. This document is designed to serve as a practical and authoritative resource for the characterization of this and structurally related molecules.

Introduction: The Vibrational Landscape of 2-Methylcinnamic Acid

2-Methylcinnamic acid, a derivative of cinnamic acid, possesses a rich molecular architecture that makes it an interesting subject for vibrational spectroscopy.[1][2] Its structure comprises three key functional regions, each with a distinct set of vibrational modes that can be probed by infrared radiation:

  • The Carboxylic Acid Moiety (-COOH): This group is the most prominent feature in the IR spectrum, characterized by strong, distinctive absorptions from its O-H and C=O bonds.

  • The α,β-Unsaturated Alkene System (-CH=CH-): The carbon-carbon double bond, conjugated with both the aromatic ring and the carbonyl group, gives rise to characteristic stretching and bending vibrations.

  • The Ortho-Substituted Aromatic Ring (C₆H₄-CH₃): The benzene ring provides a scaffold for the molecule and exhibits a series of sharp absorptions related to its C-H and C=C bonds. The ortho-methyl group adds its own specific C-H vibrations.

Infrared spectroscopy serves as a powerful, non-destructive technique to confirm the identity and purity of 2-Methylcinnamic Acid by verifying the presence and chemical environment of these functional groups. The position, intensity, and shape of the absorption bands are highly sensitive to the molecule's structure, including factors like conjugation and intermolecular hydrogen bonding.[3]

Deciphering the Spectrum: A Functional Group Analysis

The infrared spectrum of 2-Methylcinnamic Acid is a composite of the vibrational modes of its functional parts. Understanding these individual contributions is key to a complete spectral interpretation.

The Carboxylic Acid Signature: A Tale of Two Bonds

The carboxylic acid group produces the most identifiable and intense bands in the spectrum. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies.[4]

  • O-H Stretching Vibration (νO-H): Due to strong intermolecular hydrogen bonding in the dimeric form, the O-H stretch is one of the broadest and most characteristic bands in the entire mid-IR region. It appears as a very broad, strong absorption envelope typically spanning from 2500 to 3300 cm⁻¹ .[4] This broadness is a direct consequence of the hydrogen bond, which weakens the O-H bond and creates a continuum of vibrational energy states. This band is often "messy," overlapping with the sharper C-H stretching vibrations.[4]

  • Carbonyl Stretching Vibration (νC=O): The carbonyl group gives rise to a very strong and sharp absorption band. For an α,β-unsaturated carboxylic acid like 2-Methylcinnamic Acid, conjugation with the alkene and aromatic ring delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its stretching frequency. Therefore, the C=O band is expected in the range of 1700 to 1680 cm⁻¹ .[4] The dimeric association also contributes to lowering this frequency compared to a free (monomeric) carboxylic acid.

  • C-O Stretching and O-H Bending Vibrations: The spectrum also contains vibrations from the C-O single bond and the O-H bend. The C-O stretching vibration, often coupled with O-H in-plane bending, appears as a medium to strong band in the 1320-1210 cm⁻¹ region. The out-of-plane (oop) O-H bending of the hydrogen-bonded dimer gives rise to a characteristically broad, medium-intensity band around 920 cm⁻¹ .

The Conjugated Alkene System

The presence of the trans carbon-carbon double bond conjugated with the aromatic ring and carbonyl group is confirmed by several characteristic absorptions.

  • C=C Stretching Vibration (νC=C): The stretching of the alkene double bond appears as a medium-intensity band. Conjugation lowers this frequency from that of an isolated double bond. For cinnamic acid derivatives, this peak is typically observed around 1640-1620 cm⁻¹ .[5]

  • Alkene C-H Vibrations: The stretching vibration of the hydrogen atoms attached to the double bond (=C-H stretch) appears as a medium to weak band just above 3000 cm⁻¹, typically in the 3040-3010 cm⁻¹ region. The out-of-plane C-H bending (wagging) vibration of the trans-disubstituted alkene is particularly diagnostic, appearing as a strong, sharp band in the 980-960 cm⁻¹ region.

The Aromatic Ring and Methyl Group Vibrations

The ortho-methylated phenyl ring contributes a series of absorptions that confirm its presence and substitution pattern.

  • Aromatic C-H Stretching (νC-H): The stretching vibrations of the C-H bonds on the benzene ring appear as multiple weak to medium, sharp bands just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .[6]

  • Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring result in two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.[6] These are often sharp and can be found near 1600, 1580, and 1500 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending (γC-H): The out-of-plane bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern. For an ortho-disubstituted ring, a strong band is expected in the 780-740 cm⁻¹ region.

  • Methyl Group C-H Vibrations: The methyl group attached to the ring will exhibit symmetric and asymmetric stretching vibrations in the 2975-2850 cm⁻¹ range, overlapping with the broad O-H absorption. It will also show bending vibrations, with an asymmetric bend around 1460 cm⁻¹ and a symmetric (umbrella) bend near 1380 cm⁻¹ .

Predicted Infrared Spectrum of 2-Methylcinnamic Acid

Based on the analysis of its functional groups and comparison with spectra of related compounds like cinnamic acid and o-toluic acid, the following table summarizes the expected key absorption bands for solid-phase 2-Methylcinnamic Acid.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300 - 2500Strong, Very Broadν(O-H)Carboxylic Acid (Dimer)
3100 - 3000Medium - Weak, Sharpν(C-H)Aromatic & Alkene
2975 - 2850Medium - Weak, Sharpν(C-H)Methyl
1700 - 1680Strong, Sharpν(C=O)α,β-Unsaturated Carboxylic Acid
1640 - 1620Medium, Sharpν(C=C)Alkene
1600 - 1450Medium - Weak, Sharpν(C=C)Aromatic Ring
~1460Mediumδ(C-H)Methyl (Asymmetric Bend)
~1420Mediumδ(O-H)Carboxylic Acid (In-plane Bend)
~1380Mediumδ(C-H)Methyl (Symmetric Bend)
1320 - 1210Strongν(C-O)Carboxylic Acid
980 - 960Strong, Sharpγ(C-H)trans-Alkene (Out-of-plane Bend)
~920Medium, Broadγ(O-H)Carboxylic Acid (Dimer, oop Bend)
780 - 740Strong, Sharpγ(C-H)Ortho-disubstituted Aromatic (oop Bend)

Abbreviations: ν = stretching; δ = in-plane bending; γ = out-of-plane (oop) bending.

Visualizing the Molecular Vibrations

The following diagram illustrates the molecular structure of 2-Methylcinnamic Acid and highlights the key functional groups responsible for its characteristic infrared absorptions.

Caption: Molecular structure of 2-Methylcinnamic Acid with key vibrational modes.

Experimental Protocols: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and a validated experimental workflow. As 2-Methylcinnamic Acid is a solid at room temperature, two primary methods are recommended: the KBr pellet technique for transmission analysis and Attenuated Total Reflectance (ATR) for surface analysis.

Protocol 1: KBr Pellet Transmission Method

This classic technique provides a high-quality transmission spectrum of the bulk material. The causality behind this method is the plastic deformation of alkali halides (like KBr) under pressure to form a transparent matrix for the analyte.

Materials:

  • 2-Methylcinnamic Acid (solid powder)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for 2-4 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Step-by-Step Methodology:

  • Sample Grinding: Place approximately 1-2 mg of 2-Methylcinnamic Acid into a clean, dry agate mortar. Grind the sample to a very fine, consistent powder. This is critical to reduce scattering of the IR beam (the Christiansen effect), which can distort peak shapes.

  • Matrix Preparation: Add approximately 100-200 mg of the dried KBr powder to the mortar. The ~1:100 sample-to-matrix ratio is crucial for achieving absorbances within the optimal range of the detector.

  • Mixing: Gently but thoroughly mix the sample and KBr with the pestle for 1-2 minutes. The goal is a homogeneous dispersion of the analyte within the KBr matrix. Avoid overly vigorous grinding at this stage to prevent excessive moisture absorption from the atmosphere.

  • Pellet Pressing: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. This pressure causes the KBr to flow and encapsulate the sample in a transparent disc.

  • Pellet Inspection: Carefully remove the die and extract the pellet. A good pellet is thin and transparent or translucent. Opaque or cloudy pellets indicate insufficient grinding, poor mixing, or moisture contamination.

  • Background Collection: Acquire a background spectrum using an empty sample compartment or a pure KBr pellet. This step is a self-validating control, as it accounts for atmospheric water and CO₂, as well as any instrumental artifacts.

  • Sample Analysis: Place the 2-Methylcinnamic Acid pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

Protocol 2: Attenuated Total Reflectance (ATR-FTIR) Method

ATR is a modern, rapid technique that requires minimal sample preparation. It is a surface-sensitive method where the IR beam penetrates a small depth into the sample that is in intimate contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).

Materials:

  • FTIR spectrometer with an ATR accessory

  • 2-Methylcinnamic Acid (solid powder)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Methodology:

  • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe with an appropriate solvent (like isopropanol) to remove any residues from previous analyses.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that references the measurement to the clean crystal interface, removing atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the 2-Methylcinnamic Acid powder onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal surface.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong evanescent wave interaction and a high-quality spectrum.

  • Sample Analysis: Acquire the sample spectrum. As with the KBr method, co-adding 16-32 scans at a 4 cm⁻¹ resolution is standard practice.

  • Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the bulk of the powder, and thoroughly clean the crystal surface with a solvent and lint-free wipe.

Experimental Workflow Diagram

The following diagram outlines the logical flow for acquiring and analyzing the IR spectrum of 2-Methylcinnamic Acid.

G cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Obtain 2-Methylcinnamic Acid Sample grind_sample 1a. Grind Sample (1-2 mg) start->grind_sample place_sample 1b. Place Powder on ATR Crystal start->place_sample add_kbr 2a. Add & Mix with KBr (100-200 mg) grind_sample->add_kbr press_pellet 3a. Press into Transparent Pellet add_kbr->press_pellet collect_bg 4. Collect Background Spectrum (Empty ATR or Pure KBr) press_pellet->collect_bg apply_pressure 2b. Apply Consistent Pressure place_sample->apply_pressure apply_pressure->collect_bg collect_sample 5. Collect Sample Spectrum (16-32 scans, 4 cm⁻¹ resolution) collect_bg->collect_sample process_spec 6. Baseline & ATR Correction (if needed) collect_sample->process_spec peak_pick 7. Peak Picking & Annotation process_spec->peak_pick interpret 8. Correlate Peaks to Functional Groups peak_pick->interpret report End: Final Spectrum & Report interpret->report

Caption: Workflow for FTIR analysis of 2-Methylcinnamic Acid.

Conclusion: A Validated Spectroscopic Identity

The infrared spectrum of 2-Methylcinnamic Acid provides a definitive fingerprint for its molecular structure. The presence of a very broad O-H stretch from 3300-2500 cm⁻¹, a strong conjugated C=O stretch around 1700-1680 cm⁻¹, and a sharp, strong out-of-plane bend for the trans-alkene near 970 cm⁻¹ are primary confirmatory features. These, combined with the characteristic absorptions of the ortho-substituted aromatic ring and methyl group, create a unique spectral signature. By following the detailed and self-validating experimental protocols outlined in this guide, researchers can reliably obtain high-fidelity spectra for the unambiguous identification and characterization of 2-Methylcinnamic Acid, ensuring the integrity of their materials for research and development applications.

References

  • SpectraBase. (n.d.). 2-METHOXY-alpha-METHYLCINNAMIC ACID. Retrieved January 10, 2026, from [Link]

  • SciELO México. (2020). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). alpha-Methyl cinnamic acid. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). alpha-Methylcinnamic acid. Retrieved January 10, 2026, from [Link]

  • NIST WebBook. (n.d.). α-Methylcinnamic acid. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved January 10, 2026, from [Link]

  • NIST WebBook. (n.d.). p-Methylcinnamic acid. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis and characterization of cinnamic acid in the sample. Retrieved January 10, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cinnamic acid. Retrieved January 10, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of cinnamic acid a; and the organogles prepared from rice bran oil. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Cinnamic Acid. Retrieved January 10, 2026, from [Link]

  • SpectraBase. (n.d.). Trans-Cinnamic Acid. Retrieved January 10, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biosynthesis Pathway of Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the biosynthesis of cinnamic acid and its derivatives, pivotal c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the biosynthesis of cinnamic acid and its derivatives, pivotal compounds in drug development, and various industrial applications. From the fundamental enzymatic steps to advanced analytical and metabolic engineering techniques, this document serves as a technical resource for professionals seeking to understand and manipulate this critical metabolic pathway.

Introduction: The Significance of Cinnamic Acid and Its Derivatives

Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of a vast array of natural products.[1] These molecules are key intermediates in the biosynthesis of flavonoids, lignins, stilbenes, and other phenylpropanoids that play crucial roles in plant development, defense, and interaction with the environment.[1][2]

From a pharmacological perspective, the interest in cinnamic acid derivatives has grown exponentially. Modern research has validated many of their traditional medicinal uses, revealing a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, anti-diabetic, and anticancer properties. This diverse bioactivity makes them attractive starting points for the development of new therapeutic agents.

The Core Biosynthetic Pathway: From Phenylalanine to Cinnamoyl-CoA

The biosynthesis of cinnamic acid derivatives begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. The central pathway consists of three key enzymatic steps that convert L-phenylalanine into p-coumaroyl-CoA, the precursor for a multitude of downstream products.

Cinnamic_Acid_Pathway L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Derivatives Downstream Derivatives (Flavonoids, Lignin, etc.) p_Coumaroyl_CoA->Derivatives

Caption: The core biosynthetic pathway of cinnamic acid derivatives.

Phenylalanine Ammonia-Lyase (PAL)

The gateway to the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This enzyme facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.[2][3] PAL is a critical control point in the pathway, and its activity is tightly regulated at the transcriptional and post-translational levels in response to various developmental and environmental cues.[3]

Cinnamate-4-Hydroxylase (C4H)

The second step is the hydroxylation of trans-cinnamic acid at the para position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[4][5] C4H is typically anchored to the endoplasmic reticulum and its activity is essential for channeling intermediates into the various branches of phenylpropanoid metabolism.[4]

4-Coumarate:CoA Ligase (4CL)

The final enzyme in the core pathway is 4-Coumarate:CoA Ligase (4CL) . 4CL activates p-coumaric acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming p-coumaroyl-CoA.[6] This activated thioester is a key branch-point metabolite that can be directed towards the biosynthesis of a wide range of downstream products, including flavonoids, isoflavonoids, and lignin monomers.[6]

Transcriptional Regulation of the Pathway

The expression of the genes encoding PAL, C4H, and 4CL is coordinately regulated by a complex network of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors respond to a variety of internal and external stimuli, such as light, hormones, and pathogen attack, allowing the plant to modulate the flux through the phenylpropanoid pathway to meet its metabolic needs.

Experimental Methodologies: A Practical Guide

The study of the cinnamic acid biosynthesis pathway relies on a combination of biochemical, analytical, and molecular biology techniques. This section provides detailed, field-proven protocols for the key experiments.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_engineering Engineering & Advanced Studies Plant_Material Plant Tissue / Microbial Culture Extraction Metabolite / Protein Extraction Plant_Material->Extraction Enzyme_Assay Enzyme Activity Assays (PAL, C4H, 4CL) Extraction->Enzyme_Assay Metabolite_Analysis Metabolite Profiling (HPLC, LC-MS/MS) Extraction->Metabolite_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Extraction->Gene_Expression Metabolic_Engineering Metabolic Engineering (E. coli, Yeast) Metabolite_Analysis->Metabolic_Engineering Transient_Expression Transient Expression (N. benthamiana) Gene_Expression->Transient_Expression PPI Protein-Protein Interaction (Y2H, BiFC) Transient_Expression->PPI

Sources

Exploratory

Commercial suppliers of 2-Methylcinnamic Acid for research

An In-Depth Technical Guide to the Commercial Sourcing of 2-Methylcinnamic Acid for Research Applications Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of 2-Methylcinnamic Acid for Research Applications

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting, qualifying, and utilizing commercial-grade 2-Methylcinnamic Acid. Moving beyond a simple supplier list, this document delves into the critical quality attributes, analytical validation techniques, and handling protocols necessary to ensure experimental reproducibility and success.

Introduction to 2-Methylcinnamic Acid: A Versatile Building Block

2-Methylcinnamic acid (CAS No: 2373-76-4) is an organic compound and a derivative of cinnamic acid. Structurally, it is an α,β-unsaturated carboxylic acid featuring a methyl group substituted on the ortho position of the phenyl ring. This compound typically appears as a white to light yellow crystalline powder.[1][2] It is soluble in organic solvents like ethanol and ether and slightly soluble in water.[1]

In the research and development landscape, 2-Methylcinnamic acid serves as a crucial intermediate and starting material in various fields:

  • Drug Synthesis: Its specific chemical structure and reactivity allow it to be a foundational component in the synthesis of more complex molecules, including anti-inflammatory and antibacterial drugs.[1] It has been used as a starting reagent for the total synthesis of the cytotoxic alkaloid 22-hydroxyacuminatine.[2]

  • Organic Synthesis: The presence of active functional groups, including a double bond and a carboxyl group, makes it a versatile participant in reactions like esterification and addition, enabling the preparation of diverse fine chemicals.[1]

  • Specialized Applications: Research has highlighted its potent anti-fungal activity against certain wood-rot fungi, indicating its potential in materials science and preservation.[2]

Given its utility, sourcing high-quality, well-characterized 2-Methylcinnamic acid is a critical first step for any research program.

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer 2-Methylcinnamic acid, but they vary significantly in terms of quality, documentation, and scale. For research and drug development, where precision is paramount, selecting a supplier requires due diligence.

Key Commercial Suppliers

The following table summarizes prominent suppliers offering 2-Methylcinnamic acid suitable for research purposes. Purity levels are critical and should always be confirmed by lot-specific Certificates of Analysis (CoA).

SupplierProduct NamePurity OfferedCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich (Merck) 2-Methylcinnamic acid, predominantly trans99%2373-76-4C₁₀H₁₀O₂162.19
Fisher Scientific (TCI) 2-Methylcinnamic Acid≥98.0% (GC,T)2373-76-4C₁₀H₁₀O₂162.19
Biosynth 2-Methylcinnamic acid, predominantly transMin. 95%2373-76-4C₁₀H₁₀O₂162.19
Santa Cruz Biotechnology 2-Methylcinnamic acid, predominantly transN/A (For Research Use Only)2373-76-4C₁₀H₁₀O₂162.19
Juelun Chemical 2-Methylcinnamic AcidVarious Grades2373-76-4C₁₀H₁₀O₂162.19

Critical Quality Attributes for Research-Grade Material

Simply accepting the supplier's label is insufficient for rigorous scientific work. Researchers must understand and verify the critical quality attributes (CQAs) of the procured material.

Purity, Stereochemistry, and Isomeric Impurities

Purity: High purity (typically >98% or >99%) is essential. Impurities can arise from the synthesis process, which often involves a Perkin or Knoevenagel-Doebner condensation reaction using 2-methylbenzaldehyde as a starting material.[1][2] Potential impurities include unreacted starting materials or byproducts from side reactions.

Stereochemistry: 2-Methylcinnamic acid exists as cis and trans (E/Z) isomers. The trans isomer is generally the more stable and common form supplied commercially. Product listings frequently specify "predominantly trans," which is crucial for stereospecific reactions. The presence of the cis isomer can interfere with reactions and complicate analytical results.

Isomeric Purity: A significant and often overlooked CQA is the absence of other positional isomers, namely 3-methylcinnamic acid and 4-methylcinnamic acid. These isomers have the same molecular weight and similar properties, making them difficult to separate. Their presence can lead to incorrect interpretation of experimental data, particularly in structure-activity relationship (SAR) studies.

G node_2 (E)-2-Methylcinnamic Acid (Desired Product) node_3 (E)-3-Methylcinnamic Acid (Isomeric Impurity) node_4 (E)-4-Methylcinnamic Acid (Isomeric Impurity)

Caption: Chemical structures of 2-Methylcinnamic Acid and its common positional isomers.

Analytical Methods for Quality Control

Independent verification of the supplier's Certificate of Analysis (CoA) is a best practice. The following analytical techniques are indispensable for a thorough QC assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A validated reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from most impurities.[3] It is particularly effective for quantifying isomeric impurities if the method is developed with sufficient resolution.

  • Gas Chromatography (GC): Often used by suppliers and noted on CoAs (e.g., TCI America specifies ≥98.0% purity by GC).[4] It is suitable for assessing volatile or semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The proton NMR spectrum will clearly show the chemical shifts and coupling constants characteristic of the trans double bond and the specific substitution pattern on the aromatic ring, confirming it is the 2-methyl isomer.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique confirms the molecular weight (162.19 g/mol ) and can help identify unknown impurities by their mass-to-charge ratio.[5]

Experimental Protocols for Researchers

Protocol 1: Supplier Qualification and Incoming Quality Control

This workflow ensures that the material used in experiments meets the required standards.

G A Define Research Needs (Purity, Isomer Spec.) B Identify Potential Suppliers (Sigma, TCI, Biosynth, etc.) A->B C Request Lot-Specific CoA & Safety Data Sheet (SDS) B->C D Review Documentation: - Purity by HPLC/GC - Isomer info? - Traceability C->D E Documentation Acceptable? D->E F Order Small Sample for In-House QC E->F Yes J Reject Supplier/Lot. Return to Step B. E->J No G Perform QC Analysis: - HPLC for Purity/Isomers - NMR for Structure ID - Melting Point F->G H Meets In-House Specification? G->H I Approve Supplier & Lot. Purchase Bulk Material. H->I Yes H->J No

Caption: Workflow for qualifying a commercial supplier of 2-Methylcinnamic Acid.

Methodology:

  • Define Requirements: Clearly define the minimum acceptable purity (e.g., >99.0%) and the maximum tolerance for isomeric impurities (e.g., <0.5%).

  • Identify Suppliers: Use the table above and internal purchasing systems to identify 2-3 potential suppliers.[4]

  • Documentation Review: Request a lot-specific CoA and the Safety Data Sheet (SDS) from each supplier.[6] Scrutinize the CoA for the analytical methods used and the reported purity.

  • In-House QC (Critical Step):

    • Accurately weigh ~10 mg of the sample.

    • Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a validated HPLC method to confirm purity and resolve any positional isomers.

    • Acquire a ¹H NMR spectrum to confirm the chemical structure and the trans configuration of the double bond.

    • Measure the melting point; it should be within the expected range of 174-176 °C.[2]

  • Decision: If the material meets all in-house specifications, approve the supplier and lot for purchasing larger quantities. If not, reject the lot and either re-evaluate other suppliers or request a different lot from the same supplier.

Protocol 2: Preparation of a Standard 10 mM Stock Solution

Accurate stock solution preparation is fundamental for dose-response curves and other quantitative assays.

Materials:

  • 2-Methylcinnamic Acid (QC-approved lot)

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • DMSO or Ethanol (HPLC grade or higher)

  • Pipettes

Methodology:

  • Calculate Required Mass: For a 10 mL stock of 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.010 L × 162.19 g/mol × 1000 mg/g = 1.62 mg

  • Weighing: Carefully weigh approximately 1.62 mg of 2-Methylcinnamic acid directly into the 10 mL volumetric flask or onto weighing paper and transfer quantitatively. Record the exact mass.

  • Dissolution: Add ~7 mL of the chosen solvent (e.g., DMSO) to the flask. Gently swirl or sonicate until the solid is completely dissolved. The compound is soluble in ethanol and ether.[1]

  • Final Volume: Once dissolved and returned to room temperature, carefully add the solvent up to the 10 mL calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Recalculate Concentration: Use the actual mass weighed to calculate the precise concentration of the stock solution.

  • Storage: Store the stock solution in an airtight, clearly labeled container. Based on general chemical stability, storage at 2-8°C or -20°C is recommended to minimize degradation.[1] The material should be kept in a well-sealed container to prevent moisture absorption.[1]

Safety, Handling, and Storage

According to safety data sheets, 2-Methylcinnamic acid requires standard laboratory precautions.

  • Hazards: May cause skin, eye, and respiratory irritation.[6] Some data suggests it may cause an allergic skin reaction.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[6] Use a dust mask or work in a ventilated hood when handling the powder.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[1][2] Keep containers tightly sealed.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The successful application of 2-Methylcinnamic acid in research and drug development is critically dependent on the quality of the starting material. A robust procurement strategy involves not only identifying reputable suppliers but also implementing a stringent in-house quality control program to verify purity, structure, and isomeric integrity. By following the guidelines and protocols outlined in this guide, researchers can mitigate risks associated with material variability, thereby enhancing the reliability and reproducibility of their scientific findings.

References

  • Juelun Chemical. 2-Methylcinnamic Acid.
  • Biosynth. Buy Cinnamic Acids | Research Chemicals - Building Blocks Products.
  • Santa Cruz Biotechnology. 2-Methylcinnamic acid, predominantly trans | CAS 2373-76-4 | SCBT.
  • Biosynth. 2-Methylcinnamic acid, predominantly trans | 2373-76-4 | FM34156.
  • ChemicalBook. 2-Methylcinnamic acid CAS#: 2373-76-4.
  • Fisher Scientific. 2-Methylcinnamic Acid 98.0+%, TCI America™.
  • Sigma-Aldrich. 2-Methylcinnamic acid, predominantly trans 99 2373-76-4.
  • Sigma-Aldrich. SAFETY DATA SHEET (Product: W269816).
  • Fisher Scientific. alpha-Methylcinnamic Acid 98.0+%, TCI America™.
  • Sigma-Aldrich. 2-Methylcinnamic acid, predominantly trans 99 2373-76-4 (Product Page).
  • Fisher Scientific. SAFETY DATA SHEET (m-Methylcinnamic acid).
  • Sigma-Aldrich. 2-Methylcinnamic acid, predominantly trans 99 2373-76-4 (Application Section).
  • Benchchem. A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Validation.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Methylcinnamic Acid via Perkin Reaction

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2-methylcinnamic acid, a valuable intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-methylcinnamic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol detailed herein utilizes the Perkin reaction, a classic and reliable method for the formation of α,β-unsaturated aromatic acids. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to confidently and successfully perform this synthesis, understanding the causality behind each experimental choice.

Introduction: The Significance of the Perkin Reaction and Cinnamic Acid Derivatives

The Perkin reaction, first described by Sir William Henry Perkin in 1868, is a powerful organic condensation method used to synthesize α,β-unsaturated aromatic acids, often referred to as cinnamic acids.[1][2] The core of the reaction involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, facilitated by a weak base.[3][4] This base is typically the alkali salt of the acid corresponding to the anhydride, although other bases like triethylamine can be used, sometimes resulting in improved yields.[5][6]

The cinnamic acid scaffold is of significant interest to the drug development community. Cinnamic acid and its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor properties.[7][8][9] These compounds serve as crucial building blocks for more complex therapeutic agents.[10] 2-Methylcinnamic acid, specifically, provides a unique structural motif for library synthesis and lead optimization, making a reliable and well-understood synthetic protocol essential for researchers in the field.

Mechanistic Pathway of the Perkin Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis of 2-methylcinnamic acid from 2-methylbenzaldehyde and acetic anhydride proceeds through several distinct, sequential steps. The most accepted mechanism involves the formation of an enolate from the anhydride, which then acts as the nucleophile.[2][6]

Step-by-Step Mechanism:

  • Enolate Formation: The base (in this case, triethylamine) abstracts an acidic α-hydrogen from acetic anhydride, forming a resonance-stabilized enolate ion. This is often the rate-determining step and requires elevated temperatures.[3][11]

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde. This aldol-type addition results in the formation of a tetrahedral alkoxide intermediate.[2][12]

  • Intramolecular Acylation: The alkoxide intermediate then undergoes an intramolecular acyl transfer, forming an acetoxy carboxylate intermediate.[6]

  • Elimination: A molecule of acetic acid is eliminated from this intermediate via a dehydration process, forming the carbon-carbon double bond. This step is facilitated by the conjugation of the newly forming double bond with the aromatic ring, which provides a thermodynamic driving force.[6] The stereochemistry of the double bond is typically trans (E) due to steric considerations in the elimination transition state.[13]

  • Hydrolysis: Finally, the resulting mixed anhydride is hydrolyzed during the aqueous workup to yield the final product, 2-methylcinnamic acid.

Perkin_Reaction Figure 1: Reaction Mechanism for the Synthesis of 2-Methylcinnamic Acid Ac2O Acetic Anhydride Enolate Anhydride Enolate (Nucleophile) Ac2O->Enolate + Base (Proton Abstraction) Base Triethylamine (Base) Aldehyde 2-Methylbenzaldehyde Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack MixedAnhydride Mixed Anhydride Intermediate Alkoxide->MixedAnhydride Intramolecular Acyl Transfer & Dehydration (-H₂O) Product 2-Methylcinnamic Acid MixedAnhydride->Product Hydrolysis (Workup)

Caption: Figure 1: Reaction Mechanism for the Synthesis of 2-Methylcinnamic Acid

Detailed Experimental Protocol

This protocol describes the synthesis of 2-methylcinnamic acid on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberRole
2-Methylbenzaldehyde120.15529-20-4Aromatic Aldehyde
Acetic Anhydride102.09108-24-7Anhydride/Enolate Source
Triethylamine101.19121-44-8Base Catalyst
Hydrochloric Acid (conc.)36.467647-01-0Acidification
Sodium Hydroxide40.001310-73-2Neutralization/Washing
Ethanol46.0764-17-5Recrystallization Solvent
Deionized Water18.027732-18-5Solvent/Washing
Anhydrous Sodium Sulfate142.047757-82-6Drying Agent
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Oil bath or sand bath for temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Melting point apparatus

Reaction Stoichiometry
ReagentMolar Mass ( g/mol )Amount (g)Amount (mmol)Molar Eq.
2-Methylbenzaldehyde120.156.01501.0
Acetic Anhydride102.097.66751.5
Triethylamine101.195.06501.0

Causality: Acetic anhydride is used in excess to act as both the reactant and a solvent, driving the reaction towards the product side. Triethylamine is used in an equimolar amount relative to the aldehyde to effectively catalyze the initial enolate formation.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzaldehyde (6.01 g, 50 mmol), acetic anhydride (7.66 g, 75 mmol), and triethylamine (5.06 g, 50 mmol).

    • Attach a reflux condenser to the flask. Ensure the joints are securely clamped.

    • Place the apparatus in a heating mantle or oil bath situated on a magnetic stirrer.

  • Reaction Execution:

    • Begin stirring the mixture and heat it to a gentle reflux, aiming for a reaction temperature of approximately 140-150°C. The use of a base like triethylamine often allows for slightly lower temperatures compared to alkali acetate salts.[6]

    • Maintain the reflux for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

    • Rationale: The elevated temperature is crucial to provide the activation energy for the initial proton abstraction from acetic anhydride, which is the rate-limiting step.[13]

  • Work-up and Isolation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the dark, oily mixture into a beaker containing 100 mL of cold deionized water while stirring.

    • Heat the aqueous mixture to boiling for 15-20 minutes. This step hydrolyzes any remaining acetic anhydride to acetic acid and helps to dissolve the product.

    • Cool the mixture in an ice bath. Add a 10% aqueous sodium hydroxide solution dropwise until the solution is basic (pH 9-10). This converts the 2-methylcinnamic acid into its water-soluble sodium salt.

    • Transfer the basic solution to a 250 mL separatory funnel. Any unreacted 2-methylbenzaldehyde will form an organic layer. Wash the aqueous layer with a small portion (20 mL) of diethyl ether or dichloromethane to extract any remaining aldehyde. Discard the organic layer.

    • Rationale: This liquid-liquid extraction is a critical purification step. By converting the desired acid into its salt, it becomes soluble in the aqueous phase, allowing for the easy removal of the non-polar, unreacted starting aldehyde.[14]

  • Product Precipitation and Purification:

    • Return the aqueous layer to a beaker and cool it in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with constant stirring until the solution is strongly acidic (pH 1-2). 2-Methylcinnamic acid will precipitate as a solid.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 50°C).

  • Recrystallization:

    • For further purification, recrystallize the crude product from a mixture of ethanol and water.[15] Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

    • The expected product is a white to off-white crystalline solid with a melting point of approximately 137-139°C.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Insufficient heating (temperature or time).Ensure the reaction reaches and maintains reflux (140-150°C) for the specified duration.
Wet reagents (especially acetic anhydride).Use freshly opened or distilled reagents. Ensure glassware is thoroughly dried.
Oily Product / Fails to Solidify Incomplete removal of unreacted aldehyde.During the workup, ensure the aqueous layer is thoroughly washed with an organic solvent after basification.
Incomplete hydrolysis of the mixed anhydride.Ensure the initial boiling in water during workup is sufficient to hydrolyze all anhydride species.
Product is Highly Colored Formation of polymeric side products due to excessive heat or reaction time.Adhere to the recommended temperature and time. During recrystallization, a small amount of activated charcoal can be added to the hot solution to remove colored impurities (filter hot).[14]
Reaction becomes a solid mass This can sometimes happen with certain substrates.If stirring stops, carefully remove from heat. The workup procedure can often proceed by adding water to dissolve the mass.

Applications and Further Research

The cinnamic acid framework is a "privileged structure" in medicinal chemistry. Its derivatives are being actively investigated for a range of therapeutic applications:

  • Antidepressant Potential: Cinnamic acids have been studied for their neuroprotective effects and potential to modulate pathways involved in depression.[16]

  • Anticancer Agents: Numerous studies have shown that cinnamic acid derivatives can induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[7][8]

  • Antimicrobial Activity: The core structure is effective against a variety of pathogens, including bacteria and fungi, by disrupting cell membranes and inhibiting key enzymes.[7]

The synthesis of 2-methylcinnamic acid provides a key starting material for creating novel derivatives, enabling structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents.[10]

References

  • H.N. Sinha Arts & Commerce College. Condensation Reaction. .

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. .

  • Rabbani, G. (n.d.). A Concise Introduction of Perkin Reaction. Longdom Publishing. .

  • Cambridge University Press. (n.d.). Perkin Reaction. .

  • Wikipedia. (2023). Perkin reaction. .

  • Ogata, Y., & Tsuchida, M. (1959). Kinetics and Mechanism of the Perkin Reaction. The Journal of Organic Chemistry, 24(1), 78-82.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. .

  • Buck, J. S., & Ide, W. S. (1938). The Aldol Stage of the Perkin Reaction. Journal of the Chemical Society B: Physical Organic, 433-436.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. .

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. .

  • YouTube. (2023). CINNAMIC ACID, PERKIN REACTION.#ncchem. .

  • Scribd. (n.d.). Synthesis of Cinnamic Acid Guide. .

  • Chiriac, C. I., Tanasa, F., & Onciu, M. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(2), 481-487.
  • Indriyanti, N. K., & Prahasiwi, F. N. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Pharmaçiana, 10(1), 83-92.
  • ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). .

  • Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 28(22), 7564.
  • J&K Scientific LLC. (2021). Perkin Reaction. .

  • Google Patents. (2002). WO2002048086A1 - Method for producing cinnamic acid esters. .

  • ResearchGate. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. .

  • Organic Syntheses. (n.d.). α-ACETAMINOCINNAMIC ACID. .

  • Machado, D., et al. (2019). Antidepressant Potential of Cinnamic Acids: Mechanisms of Action and Perspectives in Drug Development. Molecules, 24(24), 4469.
  • Geromichalou, V., et al. (2020). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 25(21), 5037.
  • da Silva, A. M. R. B., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e27110111584.
  • Dube, P. N., & Njobeh, P. B. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(23), 8233.
  • Mumtazuddin, S., & Sinha, S. K. (n.d.). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4944-4946.
  • SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. .

  • Reddit. (2023). Crystallization of Methylcinnamate. .

Sources

Application

Application Notes and Protocols: Knoevenagel-Doebner Condensation for the Synthesis of 2-Methylcinnamic Acid

Introduction In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the arsenal of reactions available, the Knoevenagel condensation stands ou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the arsenal of reactions available, the Knoevenagel condensation stands out for its versatility in creating α,β-unsaturated compounds.[1] A particularly powerful variant, the Knoevenagel-Doebner condensation, facilitates the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-methylcinnamic acid via the Knoevenagel-Doebner condensation of 2-methylbenzaldehyde and malonic acid. 2-Methylcinnamic acid is a valuable organic compound and intermediate in the synthesis of pharmaceuticals and fragrances.[4][5] The Doebner modification is advantageous as it employs malonic acid directly, which upon condensation, undergoes a subsequent decarboxylation, often promoted by a basic solvent like pyridine, to yield the desired cinnamic acid derivative.[2][3][6]

Reaction Principle and Mechanism

The Knoevenagel-Doebner condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] In this specific application, the active methylene compound is malonic acid, and the carbonyl compound is 2-methylbenzaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine, in a solvent like pyridine which also facilitates the final decarboxylation step.[2][7]

The generally accepted mechanism proceeds as follows:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde.

  • Aldol Addition: A proton transfer leads to the formation of a β-hydroxy dicarboxylic acid intermediate.

  • Dehydration: Elimination of a water molecule results in an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Under the reaction conditions, typically with heating in pyridine, the α,β-unsaturated dicarboxylic acid readily loses carbon dioxide to yield the final product, 2-methylcinnamic acid.[2][6]

Knoevenagel_Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Me_Benzaldehyde 2-Methylbenzaldehyde Aldol_Adduct Aldol Adduct 2_Me_Benzaldehyde->Aldol_Adduct Nucleophilic Attack Malonic_Acid Malonic Acid Piperidine Piperidine (Catalyst) Enolate Malonic Acid Enolate Unsaturated_Diacid Unsaturated Diacid Intermediate Aldol_Adduct->Unsaturated_Diacid Dehydration H2O H₂O 2_Me_Cinnamic_Acid 2-Methylcinnamic Acid Unsaturated_Diacid->2_Me_Cinnamic_Acid Decarboxylation CO2 CO₂

Caption: Knoevenagel-Doebner condensation mechanism for 2-Methylcinnamic Acid synthesis.

Experimental Protocol

This protocol details the synthesis of 2-methylcinnamic acid from 2-methylbenzaldehyde and malonic acid.

Materials and Equipment
Reagent/EquipmentSpecification
2-Methylbenzaldehyde≥98% purity
Malonic Acid≥99% purity
PyridineAnhydrous, ≥99.8%
Piperidine≥99% purity
Hydrochloric Acid (HCl)Concentrated (37%)
Ethanol95% or absolute for recrystallization
Round-bottom flaskAppropriate size (e.g., 100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Beaker
Büchner funnel and flask
Filter paper
Ice bath
pH paper or meter
Step-by-Step Procedure

PART 1: Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve malonic acid (1.1 to 1.5 molar equivalents relative to the aldehyde) in a minimal amount of pyridine.[8]

  • To this stirring solution, add 2-methylbenzaldehyde (1.0 molar equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.1-0.2 molar equivalents). A small amount is sufficient to catalyze the reaction.[7]

PART 2: Reaction Execution

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux using a heating mantle. The temperature will be close to the boiling point of pyridine (115 °C).

  • Maintain the reflux for a period of 2 to 6 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

PART 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC or after the designated time), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. The amount of acid should be sufficient to neutralize the pyridine and make the solution acidic (pH 1-2). This will precipitate the crude 2-methylcinnamic acid.

  • Stir the acidic mixture in an ice bath to ensure complete precipitation of the product.[9]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

PART 4: Purification

  • The crude 2-methylcinnamic acid can be purified by recrystallization.[10] Ethanol or a mixture of ethanol and water is a suitable solvent system.[5]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Slowly add hot water to the ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • Dry the purified 2-methylcinnamic acid in a desiccator or a vacuum oven at a low temperature.

experimental_workflow Execution 2. Reaction Execution - Attach reflux condenser. - Heat to reflux (115°C). - Monitor by TLC (2-6 hours). Workup 3. Work-up & Isolation - Cool to room temperature. - Pour into ice/HCl (pH 1-2). - Filter crude product. Execution->Workup Purification 4. Purification - Recrystallize from ethanol/water. - Isolate pure crystals by filtration. - Dry the final product. Workup->Purification Product Pure 2-Methylcinnamic Acid Purification->Product

Caption: Experimental workflow for 2-Methylcinnamic Acid synthesis.

Data Summary and Expected Results

ParameterExpected Value/Observation
Yield 70-90% (can vary based on reaction scale and conditions)
Appearance White to off-white crystalline powder[4]
Melting Point 196-200 °C (literature value for 4-methylcinnamic acid)[5]
Solubility Soluble in ethanol and ether; slightly soluble in water[4]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor the reaction by TLC. Ensure reagents are of high purity and anhydrous where specified.
Product loss during work-upEnsure the solution is sufficiently acidic during precipitation. Avoid using excessive solvent during recrystallization.
Impure Product Incomplete removal of starting materialsEnsure thorough washing of the crude product. Optimize the recrystallization solvent system and procedure.
Side reactionsEnsure the reaction temperature does not significantly exceed the boiling point of pyridine.
Difficulty in Crystallization Supersaturated solution or presence of oily impuritiesScratch the inside of the flask with a glass rod to induce crystallization. If an oil forms, try to redissolve it by heating and cooling again slowly. A different recrystallization solvent may be needed.

Safety Precautions

  • Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Piperidine: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • The reaction should be performed in a fume hood due to the use of volatile and noxious reagents.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Gehringer, M., & Wyler, H. (2018). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Organic & Biomolecular Chemistry, 16(40), 7439-7478. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available at: [Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1988). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 65(7), 635. Available at: [Link]

  • Gulyas, B., & Szilagyi, L. (2012). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno-furanose. Molecules, 17(12), 14755-14767. Available at: [Link]

  • ResearchGate. Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). Available at: [Link]

  • Rupainwar, R., & Pandey, J. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 35(1), 423-427. Available at: [Link]

  • OpenBU. The Doebner modification of the Knoevenagel reaction. Available at: [Link]

  • ACS Publications. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. Available at: [Link]

  • bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available at: [Link]

  • FHSU Scholars Repository. Model Studies of the Doebner Modified Knoevenagel Condensation. Available at: [Link]

  • Frontiers. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: [Link]

  • Pellón, R. F., et al. (1991). Synthesis of cinnamic acid derivatives using ethanol as solvent or microwave assisted method. Synthetic Communications, 21(10-11), 1201-1207. Available at: [Link]

  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Available at: [Link]

  • Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]

  • Juelun Chemical. 2-Methylcinnamic Acid. Available at: [Link]

  • PubMed Central. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Available at: [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available at: [Link]

  • Scribd. 05 Cinnamic Acid PDF. Available at: [Link]

  • Google Patents. Method for obtaining high-purity cinnamic acid.
  • Prezi. Synthesis of cinnamic acid from benzaldehyde and malonic aci. Available at: [Link]

  • Jayashri Jasud, et al. (2022). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. International Journal of Scientific Research in Science and Technology, 9(2), 2456-5662. Available at: [Link]

  • Sciencemadness.org. preparation of alpha methylcinnamic acid. Available at: [Link]

  • Jayashri Jasud, et al. (2022). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. International Journal of Scientific Research in Science and Technology, 9(2), 2456-5662. Available at: [Link]

  • Organic Syntheses. 2,3-dimethoxycinnamic acid. Available at: [Link]

Sources

Method

Suzuki coupling reaction for 2-Methylcinnamic Acid synthesis

Synthesis of 2-Methylcinnamic Acid via Suzuki-Miyaura Coupling: A Detailed Guide Abstract This document provides a comprehensive guide for the synthesis of 2-Methylcinnamic Acid utilizing the palladium-catalyzed Suzuki-M...

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of 2-Methylcinnamic Acid via Suzuki-Miyaura Coupling: A Detailed Guide

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methylcinnamic Acid utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While the Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, this application note specifically details a proposed protocol for the coupling of 2-bromotoluene with a suitable vinylboron species. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into troubleshooting and optimization. This guide is intended for researchers and professionals in organic synthesis and drug development, providing a robust framework for the efficient synthesis of this valuable cinnamic acid derivative.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, has revolutionized the art of C-C bond formation in organic synthesis.[1][2] This palladium-catalyzed cross-coupling reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[3][4] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of many boronic acid reagents.[3]

Cinnamic acids and their derivatives are important structural motifs in numerous biologically active compounds and are valuable building blocks in medicinal chemistry and materials science.[5] The synthesis of 2-Methylcinnamic Acid, in particular, provides a key intermediate for various applications. While classical methods like the Perkin or Verley-Doebner reactions exist for cinnamic acid synthesis, the Suzuki-Miyaura coupling offers a modern, versatile, and often more efficient alternative.[6][7]

This application note will focus on a proposed Suzuki-Miyaura coupling strategy to synthesize 2-Methylcinnamic Acid, likely from 2-bromotoluene and a vinylboronic acid derivative.

The Reaction Mechanism: A Step-by-Step Look

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process involving a palladium catalyst.[4][8]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in our case, 2-bromotoluene) to a palladium(0) complex. This step forms a palladium(II) intermediate, breaking the carbon-halogen bond.[1]

  • Transmetalation: The organoboron reagent (the vinylboronic acid derivative) is activated by a base, forming a boronate species. This boronate then undergoes transmetalation with the palladium(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond in the desired product (2-Methylcinnamic Acid). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (2-Bromotoluene) PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ (Vinylboronic ester) + Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (2-Methylcinnamic Acid)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Methylcinnamic Acid

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Proposed AmountMmolEquivalents
2-BromotolueneC₇H₇Br171.041.71 g101.0
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acidC₉H₁₅BO₄214.022.57 g121.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))C₅₁H₄₂O₃Pd₂915.7291.6 mg0.10.01
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)C₂₆H₃₅O₂P410.52164.2 mg0.40.04
Potassium Phosphate (K₃PO₄)K₃PO₄212.274.25 g202.0
1,4-DioxaneC₄H₈O₂88.1140 mL--
Water (degassed)H₂O18.0210 mL--
Reaction Setup and Procedure

The following workflow illustrates the key steps in the synthesis.

Experimental_Workflow start Start: Prepare Reactants setup Reaction Setup: - Add solids to Schlenk flask - Purge with Argon start->setup solvents Add Degassed Solvents: - 1,4-Dioxane - Water setup->solvents catalyst Catalyst Addition: - Add Pd₂(dba)₃/SPhos solution solvents->catalyst reaction Reaction: - Heat to 90°C - Stir for 12-24h - Monitor by TLC/GC-MS catalyst->reaction workup Work-up: - Cool and quench with water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry, filter, and concentrate - Column Chromatography workup->purification end End: Characterize Product purification->end

Figure 2: Experimental workflow for the synthesis of 2-Methylcinnamic Acid.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromotoluene (1.71 g, 10 mmol), (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid (2.57 g, 12 mmol), and potassium phosphate (4.25 g, 20 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and SPhos (164.2 mg, 0.4 mmol) in 5 mL of degassed 1,4-dioxane.

  • Solvent Addition: To the Schlenk flask containing the solids, add 35 mL of degassed 1,4-dioxane and 10 mL of degassed water via syringe.

  • Catalyst Injection: Add the catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-Methylcinnamic Acid.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Use freshly distilled/purified solvents and reagents.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) precatalyst without sufficient reducing agent- Improve degassing techniques.- Consider using a Pd(0) source like Pd₂(dba)₃.
Hydrodehalogenation of 2-Bromotoluene - Presence of water and base can lead to this side reaction.- Ensure anhydrous conditions if this becomes a major issue, though water is often necessary for Suzuki couplings.
Low Yield - Suboptimal reaction temperature- Incorrect base or solvent system- Screen different temperatures (e.g., 80-110°C).- Try alternative bases (e.g., K₂CO₃, Cs₂CO₃) or solvent systems (e.g., THF/water, Toluene/water).

For a sluggish reaction, consider using a more active ligand such as one of the Buchwald-type biarylphosphine ligands, which are known to be effective for challenging couplings.[9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. The proposed protocol provides a solid foundation for the synthesis of 2-Methylcinnamic Acid from readily available starting materials. By understanding the reaction mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize the reaction to achieve high yields of the desired product. This application note serves as a practical guide for chemists in both academic and industrial settings, facilitating the efficient synthesis of this valuable cinnamic acid derivative.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Suzuki reactions for synthesis of α-(hetero)aryl substituted acrylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Sciencemadness.org. (2023, November 19). preparation of alpha methylcinnamic acid. Retrieved from [Link]

  • Pediaa. (2020, December 3). Difference Between Heck Stile and Suzuki Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ni-Catalyzed Synthesis of Acrylic Acid Derivatives from CO2 and Ethylene. Retrieved from [Link]

  • Preprints.org. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • Johnson Matthey Technology Review. (1999, October 1). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009045637A9 - Methods for the synthesis of acrylic acid and derivatives from fumaric acid.
  • Semantic Scholar. (2006). Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubMed. (2024, November 23). Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji-Trost and Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]

Sources

Application

Application Note: Accelerated Synthesis of 2-Methylcinnamic Acid via Microwave-Assisted Knoevenagel-Doebner Condensation

Abstract This application note provides a comprehensive guide to the synthesis of 2-methylcinnamic acid utilizing a microwave-assisted Knoevenagel-Doebner condensation. This modern synthetic approach offers significant a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the synthesis of 2-methylcinnamic acid utilizing a microwave-assisted Knoevenagel-Doebner condensation. This modern synthetic approach offers significant advantages over classical thermal methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1] We present a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, and essential data for product characterization. The information herein is designed to be directly applicable in a research and development setting, enabling scientists to efficiently synthesize this valuable organic intermediate.

Introduction: The Shift to Microwave-Assisted Organic Synthesis (MAOS)

2-Methylcinnamic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[2] Traditionally, its synthesis via the Knoevenagel-Doebner condensation required prolonged heating under reflux conditions, often spanning several hours.[3][4] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized such procedures.[5][6] Microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture, a stark contrast to the inefficient heat transfer of conventional oil baths. This volumetric heating is achieved through the interaction of the microwave field with polar molecules and ions in the reaction mixture, a process involving dipolar polarization and ionic conduction.[6] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while frequently enhancing product yields and purity.[7][5]

This protocol details the condensation of 2-methylbenzaldehyde with malonic acid, catalyzed by piperidine in a suitable high-boiling solvent, under controlled microwave irradiation.

Reaction Mechanism: The Knoevenagel-Doebner Condensation

The synthesis proceeds via the Knoevenagel-Doebner condensation, a cornerstone reaction in C-C bond formation.[8][9] The mechanism, in the context of this synthesis, can be elucidated in the following key steps:

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the α-carbon of malonic acid, forming a highly reactive enolate ion.

  • Nucleophilic Attack: The malonic acid enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylbenzaldehyde. This step forms an aldol-type addition intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Under the thermal conditions provided by the microwave, the unstable dicarboxylic acid intermediate undergoes decarboxylation (loss of CO2), driven by the formation of a stable conjugated system. This step is often facilitated by a solvent like pyridine or can occur spontaneously at elevated temperatures to yield the final product, 2-methylcinnamic acid.[9][10]

The use of piperidine as a catalyst is crucial; it is a sufficiently strong base to facilitate enolate formation without promoting self-condensation of the aldehyde.[8][10]

Knoevenagel_Doebner_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2_Methylbenzaldehyde 2-Methylbenzaldehyde Nucleophilic_Attack Nucleophilic Attack 2_Methylbenzaldehyde->Nucleophilic_Attack Malonic_Acid Malonic Acid Enolate_Formation Enolate Formation Malonic_Acid->Enolate_Formation + Piperidine Piperidine Piperidine (Catalyst) Enolate_Formation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration - H₂O Decarboxylation Decarboxylation Dehydration->Decarboxylation - CO₂ 2_Methylcinnamic_Acid 2-Methylcinnamic Acid Decarboxylation->2_Methylcinnamic_Acid

Caption: Knoevenagel-Doebner reaction pathway for 2-Methylcinnamic Acid synthesis.

Materials and Equipment

Reagents
ReagentFormulaM.W.CAS No.PuritySupplier
2-MethylbenzaldehydeC₈H₈O120.15529-20-4≥98%Sigma-Aldrich
Malonic AcidC₃H₄O₄104.06141-82-2≥99%Sigma-Aldrich
PiperidineC₅H₁₁N85.15110-89-4≥99%Sigma-Aldrich
PyridineC₅H₅N79.10110-86-1Anhydrous, 99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.467647-01-02 M (aq)Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6GranularFisher Scientific
Equipment
  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Analytical balance (± 0.001 g)

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR Spectrometer (¹H and ¹³C)

  • FT-IR Spectrometer

Experimental Protocol

Reaction Setup

Protocol_Workflow start Start reagents 1. Add Reactants to Vial (2-Methylbenzaldehyde, Malonic Acid, Pyridine, Piperidine) start->reagents mw_reaction 2. Microwave Irradiation (120°C, 20 min) reagents->mw_reaction cooling 3. Cool to Room Temp. mw_reaction->cooling acidification 4. Acidify with 2M HCl (Precipitation) cooling->acidification filtration 5. Isolate Crude Product (Vacuum Filtration) acidification->filtration purification 6. Recrystallization (e.g., Ethanol/Water) filtration->purification drying 7. Dry Product purification->drying characterization 8. Characterize (MP, NMR, IR) drying->characterization end_node End characterization->end_node

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Detailed Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-methylbenzaldehyde (1.20 g, 10.0 mmol), malonic acid (1.56 g, 15.0 mmol, 1.5 equiv.), and anhydrous pyridine (4 mL).

    • Rationale: Malonic acid is used in excess to drive the reaction to completion. Pyridine serves as both a solvent and a base that facilitates the decarboxylation step.[8][10]

  • Catalyst Addition: Add piperidine (0.085 g, 1.0 mmol, 0.1 equiv.) to the mixture.

    • Rationale: A catalytic amount of piperidine is sufficient to initiate the condensation reaction.[4]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 20 minutes, with magnetic stirring.

    • Rationale: Microwave heating rapidly brings the mixture to the target temperature, significantly accelerating the reaction rate compared to conventional heating.[11][12][13] The temperature and time are optimized parameters that may be adjusted.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold 2 M hydrochloric acid (20 mL). A precipitate will form.

    • Rationale: Acidification protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution.

  • Filtration: Collect the solid precipitate by vacuum filtration, washing the solid with cold water (2 x 10 mL).

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-methylcinnamic acid as a white crystalline solid.

  • Drying: Dry the purified product under vacuum. Determine the yield and proceed with characterization.

Characterization of 2-Methylcinnamic Acid

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyExpected Value
AppearanceWhite to pale yellow crystalline powder[2]
Melting Point174-176 °C
Molecular FormulaC₁₀H₁₀O₂[14]
Molecular Weight162.19 g/mol [14]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.95 (d, 1H, J=16.0 Hz, vinylic H), ~7.50 (d, 1H, aromatic H), ~7.20-7.35 (m, 3H, aromatic H), ~6.35 (d, 1H, J=16.0 Hz, vinylic H), ~2.45 (s, 3H, CH₃).

    • Interpretation: The large coupling constant (J ≈ 16 Hz) for the vinylic protons confirms the trans (E) configuration of the double bond.[15]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~172.5 (C=O), ~145.0 (vinylic C), ~138.0 (aromatic C), ~134.0 (aromatic C), ~131.0 (aromatic C), ~130.0 (aromatic C), ~126.5 (aromatic C), ~120.0 (vinylic C), ~20.0 (CH₃).

  • FT-IR (KBr, cm⁻¹): ~3000-2500 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch), ~1625 (C=C stretch), ~980 (trans C-H bend).

Process Optimization and Discussion

The described protocol is robust and high-yielding. However, several parameters can be adjusted for optimization:

  • Catalyst: While piperidine is effective, other bases like pyrrolidine or triethylamine can be explored. The catalyst loading can also be fine-tuned.

  • Solvent: Solvents with high dielectric constants, such as DMF, are excellent for microwave absorption and can be used as alternatives to pyridine.[11][12][13] Solvent-free conditions, where the reactants are adsorbed onto a solid support, represent an even greener alternative.[16][17]

  • Microwave Parameters: The reaction temperature and time are critical. Lowering the temperature may require longer irradiation times, while excessively high temperatures could lead to side product formation. A time-course study can determine the optimal endpoint.

Conclusion

The microwave-assisted Knoevenagel-Doebner condensation is a superior method for the synthesis of 2-methylcinnamic acid. It offers a green, efficient, and rapid alternative to traditional synthetic protocols, making it highly suitable for modern research and drug development environments. The detailed procedure and characterization data provided in this application note serve as a validated starting point for the successful synthesis and analysis of this important chemical intermediate.

References

  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Bari, W., & Paikar, F. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Tyagi, P., & Sharma, M. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemistry and Chemical Sciences. Retrieved from [Link]

  • Zahmatkesh, S. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Taylor, L. S., & Brown, T. D. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Retrieved from [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]

  • NRO Chemistry. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. Retrieved from [Link]

  • Bermúdez, M., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

  • Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Retrieved from [Link]

  • Mouterde, L. M. M., & Allais, F. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Retrieved from [Link]

  • Jasud, J., et al. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Journal of Advanced Scientific Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. Retrieved from [Link]

  • MDPI. (2012). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Retrieved from [Link]

  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • National Institutes of Health. (2019). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on microwave assisted synthesis of methyl cinnamate. Retrieved from [Link]

  • MDPI. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 2-Methylcinnamic Acid

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Methylcinnamic acid. The described methodology is grounded in the principles of the Knoevenagel condensation,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Methylcinnamic acid. The described methodology is grounded in the principles of the Knoevenagel condensation, a reliable and high-yielding route for the formation of α,β-unsaturated acids. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Beyond a mere recitation of steps, this protocol delves into the rationale behind experimental choices, ensuring a deep understanding of the underlying chemistry. All procedures are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.

Introduction: The Significance of 2-Methylcinnamic Acid

2-Methylcinnamic acid is a valuable organic compound characterized by a carboxylic acid functional group and a phenyl ring substituted with a methyl group.[1][2] Its derivatives are of significant interest in medicinal chemistry and materials science. For instance, certain cinnamic acid derivatives have demonstrated a range of biological activities, including antifungal properties.[3] The synthesis of such compounds is a foundational skill in organic chemistry, and the Knoevenagel condensation represents a classic and efficient method for their preparation.[4][5][6]

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[4][5] In this protocol, we will utilize the Doebner modification, which employs malonic acid as the active methylene compound and a mixture of pyridine and piperidine as the catalytic system.[4] This method is particularly advantageous for the synthesis of cinnamic acids from aromatic aldehydes.[5][7]

Reaction Scheme

The overall reaction for the synthesis of 2-Methylcinnamic acid via the Knoevenagel condensation is depicted below:

2-Methylbenzaldehyde reacts with malonic acid in the presence of pyridine and piperidine to yield 2-Methylcinnamic acid and water, with the evolution of carbon dioxide.

Experimental Protocol: Knoevenagel Condensation

This section provides a detailed, step-by-step procedure for the synthesis of 2-Methylcinnamic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurpose
2-MethylbenzaldehydeC₈H₈O120.1550 g (417 mmol)Starting aldehyde
Malonic AcidC₃H₄O₄104.0686.6 g (834 mmol)Active methylene compound
PyridineC₅H₅N79.1065 mL (834 mmol)Base catalyst and solvent
PiperidineC₅H₁₁N85.15Catalytic amountCo-catalyst
1N Hydrochloric AcidHCl36.46As neededAcidification
Ice WaterH₂O18.02As neededQuenching and precipitation
Round-bottom flask (500 mL)--1Reaction vessel
Reflux condenser--1To prevent solvent loss
Heating mantle--1Heat source
Magnetic stirrer and stir bar--1For mixing
Büchner funnel and filter flask--1For filtration
Beakers--Various sizesFor preparing solutions
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 50 g (417 mmol) of 2-methylbenzaldehyde in 65 mL of pyridine.

  • Addition of Malonic Acid: To the stirred solution, add 86.6 g (834 mmol) of malonic acid.

  • Initiation of Reaction: Add a catalytic amount of piperidine (approximately 1-2 mL) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.

  • Acidification: While stirring, acidify the aqueous mixture with 1N hydrochloric acid until the pH is approximately 1-2. A white solid precipitate of 2-Methylcinnamic acid will form.[3]

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product thoroughly with cold water to remove any remaining impurities.

  • Drying: Dry the purified 2-Methylcinnamic acid under high vacuum for 3-4 hours. An expected yield of approximately 57 g (87%) can be anticipated.[3]

Safety Precautions
  • Acetic Anhydride (if used in alternative syntheses like the Perkin reaction) and Pyridine: Both are corrosive and have harmful vapors.[8][9] Always handle these reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]

  • Hydrochloric Acid: This is a corrosive acid. Handle with care and wear appropriate PPE.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes.[10] In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.[10]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Methylcinnamic Acid.

experimental_workflow reagents 1. Reagent Preparation (2-Methylbenzaldehyde, Malonic Acid, Pyridine, Piperidine) reaction 2. Knoevenagel Condensation (Reflux for 4-5 hours) reagents->reaction Heat quench 3. Quenching & Precipitation (Pour into ice water) reaction->quench acidify 4. Acidification (Add 1N HCl to pH 1-2) quench->acidify filtration 5. Product Isolation (Vacuum filtration) acidify->filtration Precipitate forms drying 6. Drying (High vacuum) filtration->drying product Final Product: 2-Methylcinnamic Acid drying->product

Caption: Experimental workflow for the synthesis of 2-Methylcinnamic Acid.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps, as illustrated in the following diagram.

reaction_mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration cluster_4 Step 4: Decarboxylation malonic_acid Malonic Acid enolate Enolate Intermediate malonic_acid->enolate Deprotonation by Piperidine aldehyde 2-Methylbenzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide Nucleophilic attack by enolate hydroxide Hydroxide Intermediate alkoxide->hydroxide Protonation unsaturated_dicarboxylic Unsaturated Dicarboxylic Acid hydroxide->unsaturated_dicarboxylic Dehydration final_product 2-Methylcinnamic Acid unsaturated_dicarboxylic->final_product Heat (loss of CO₂)

Caption: Mechanism of the Knoevenagel condensation for 2-Methylcinnamic Acid synthesis.

The mechanism involves the deprotonation of malonic acid by piperidine to form a nucleophilic enolate.[4] This enolate then attacks the carbonyl carbon of 2-methylbenzaldehyde.[4] Subsequent protonation and dehydration yield an unsaturated dicarboxylic acid intermediate, which upon heating, undergoes decarboxylation to afford the final 2-Methylcinnamic acid product.[4]

Purification and Characterization

Purification

The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[11]

  • Dissolve the crude 2-Methylcinnamic acid in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Characterization

The identity and purity of the synthesized 2-Methylcinnamic acid can be confirmed by the following analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value. The reported melting point for 2-Methylcinnamic acid is in the range of 174-176 °C.[1][3] A sharp melting point close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the vinylic protons of the double bond, and the methyl group protons. The coupling constant between the vinylic protons can confirm the trans stereochemistry of the double bond.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption (around 1680-1700 cm⁻¹), and a C=C stretching band for the alkene (around 1620 cm⁻¹).[12]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-Methylcinnamic acid using the Knoevenagel condensation. By understanding the underlying principles of the reaction and adhering to the outlined procedures and safety precautions, researchers can successfully prepare this valuable compound for further applications in their scientific endeavors.

References

  • Cambridge University Press. Perkin Reaction. Available at: [Link]

  • Gupta, M., & Wakhloo, B. P. (2007). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Arkivoc, 2007(15), 94-98. Available at: [Link]

  • Pawar, H. S., Wagha, A. S., & Lalia, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available at: [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Available at: [Link]

  • Quora. What safety precautions should you take when working with acetic anhydride?. Available at: [Link]

  • New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. Available at: [Link]

  • Labbox Export. UN1715 Acetic anhydride AGR, ACS, ISO, Ph. Eur.. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Available at: [Link]

  • International Journal of Science and Research. Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Available at: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available at: [Link]

  • SciSpace. Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Available at: [Link]

  • Juelun Chemical. 2-Methylcinnamic Acid. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • ResearchGate. Perkin reaction (cinnamic acid synthesis). Available at: [Link]

  • Sciencemadness.org. preparation of alpha methylcinnamic acid. Available at: [Link]

  • Johnson Matthey Technology Review. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Available at: [Link]

  • Jurnal UNS. SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Available at: [Link]

  • International Journal of Science and Research. Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Available at: [Link]

  • NIH National Center for Biotechnology Information. Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Available at: [Link]

  • Organic Syntheses. m-NITROCINNAMIC ACID. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • SynArchive. Mizoroki-Heck Reaction. Available at: [Link]

  • Organic Syntheses. 2,3-dimethoxycinnamic acid. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Use of 2-Methylcinnamic Acid as a Fragrance Ingredient

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methylcinnamic acid (CAS No. 2373-76-4), a derivative of cinnamic acid, is an aromatic organic compound that has garnered interest within the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcinnamic acid (CAS No. 2373-76-4), a derivative of cinnamic acid, is an aromatic organic compound that has garnered interest within the fragrance industry.[1] Possessing a unique olfactory profile, it serves as a valuable component in the creation of a variety of scent compositions. This document provides a comprehensive guide to the use of 2-Methylcinnamic acid as a fragrance ingredient, detailing its physicochemical properties, olfactory characteristics, and application protocols for its effective and safe use in fragrance formulations. The information is intended for an audience with a technical background in chemistry, fragrance science, and product development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methylcinnamic acid is fundamental to its application in fragrance formulations. These properties influence its solubility, stability, and overall performance in a given product matrix.

Table 1: Physicochemical Properties of 2-Methylcinnamic Acid

PropertyValueSource(s)
Chemical Name (2E)-3-(2-methylphenyl)prop-2-enoic acid[2]
CAS Number 2373-76-4[2]
Molecular Formula C10H10O2[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to off-white or pale yellow crystalline powder/flakes.[1][2][1][2]
Melting Point 174-176 °C[2]
Boiling Point ~307.6 °C at 760 mmHg[1]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol and ether.[1][1]
Odor Faint, characteristic, with sweet, balsamic, and fruity notes.[1][1]

Olfactory Profile and Application in Fragrance Compositions

2-Methylcinnamic acid is characterized by a "special smell," often described as having sweet, balsamic, and fruity undertones.[1] Its unique aroma contributes a distinct character to fragrance formulations and can be utilized to enhance or modify the overall scent profile.

Olfactory Characteristics:
  • Primary Notes: Sweet, balsamic, fruity.

  • Subtle Nuances: A pleasant floral character has also been noted.

  • Contribution to Blends: It can add a different flavor to fragrance formulations, enriching the complexity and uniqueness of the scent.[1] In many floral and fruity fragrance formulations, it is added to improve the aroma quality.[1]

Use in Formulations:

While specific formulations are proprietary, 2-Methylcinnamic acid is often used in trace amounts to achieve the desired olfactory effect. Its application is particularly noted in floral and fruity fragrance compositions to enhance their attractiveness.[1] For context, related compounds like cinnamic acid are recommended for use at levels up to 2.0% in fragrance concentrates.

Protocols for Formulation and Stability Testing

The successful incorporation of 2-Methylcinnamic acid into a fragrance formulation requires careful consideration of its solubility and stability. The following protocols provide a general framework for formulation development and stability assessment.

Protocol 1: Solubilization and Incorporation into a Fragrance Concentrate

This protocol outlines the steps for dissolving 2-Methylcinnamic acid and incorporating it into an alcohol-based fragrance concentrate.

Objective: To prepare a stable stock solution of 2-Methylcinnamic acid for use in fragrance formulations.

Materials:

  • 2-Methylcinnamic acid powder

  • High-purity ethanol (95% or higher)

  • Glass beakers and stirring rods

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of 2-Methylcinnamic acid using an analytical balance.

  • Solvent Preparation: Measure the required volume of ethanol.

  • Dissolution: Slowly add the 2-Methylcinnamic acid powder to the ethanol while stirring continuously. Use a magnetic stirrer for more efficient dissolution.

  • Gentle Warming (Optional): If the acid does not dissolve readily at room temperature, gently warm the solution in a water bath (not exceeding 40°C) with continuous stirring.

  • Cooling and Filtration: Once fully dissolved, allow the solution to cool to room temperature. If any particulate matter is observed, filter the solution through a suitable filter paper.

  • Storage: Store the resulting solution in a tightly sealed, light-resistant container in a cool, dark place.

Causality Behind Experimental Choices:

  • Ethanol as a Solvent: Ethanol is a common solvent in the fragrance industry due to its volatility, miscibility with many fragrance oils, and relative safety for topical application.

  • Gentle Warming: Increased temperature enhances the solubility of most solids in liquids. However, excessive heat should be avoided to prevent degradation of the fragrance molecule.

  • Light-Resistant and Airtight Storage: Protects the compound from potential degradation caused by light and oxidation.

Protocol 2: Accelerated Stability Testing of a Fragrance Formulation Containing 2-Methylcinnamic Acid

This protocol describes an accelerated stability test to evaluate the physical and chemical stability of a cosmetic product containing 2-Methylcinnamic acid.

Objective: To assess the stability of a fragrance formulation under stressed conditions to predict its shelf life.

Materials:

  • Final fragrance formulation (e.g., cream, lotion, perfume)

  • Multiple sample containers made of the intended final packaging material

  • Temperature- and humidity-controlled stability chambers

  • pH meter, viscometer, and other relevant analytical instruments

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Sample Preparation: Fill the sample containers with the fragrance formulation.

  • Initial Analysis (Time 0): Analyze a control sample for its initial properties:

    • Organoleptic Properties: Color, odor, and appearance.

    • Physicochemical Properties: pH, viscosity.

    • Chemical Profile: Perform a GC-MS analysis to determine the initial concentration of 2-Methylcinnamic acid and other key fragrance components.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C with 75% ± 5% relative humidity.

    • Control: 25°C ± 2°C with 60% ± 5% relative humidity.

    • Freeze-Thaw Cycling: Cycle samples between -10°C and 25°C for several cycles.[1]

  • Time Points for Analysis: Evaluate the samples at predetermined intervals (e.g., 1, 2, 3, and 6 months for accelerated testing).

  • Analysis at Each Time Point: Repeat the analyses performed at Time 0 and compare the results. Look for any significant changes in color, odor, pH, viscosity, and the chemical profile.

  • Data Interpretation: Significant changes in any of the measured parameters may indicate instability.

Self-Validating System:

This protocol is self-validating by comparing the results from the accelerated conditions to the control samples stored at room temperature. Any changes observed under accelerated conditions that are not seen in the control suggest potential long-term stability issues.

Quality Control

Ensuring the purity and identity of 2-Methylcinnamic acid is crucial for the quality and safety of the final fragrance product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose.

Protocol 3: Quality Control of 2-Methylcinnamic Acid Raw Material using GC-MS

Objective: To verify the identity and purity of incoming 2-Methylcinnamic acid raw material.

Materials:

  • 2-Methylcinnamic acid sample

  • Suitable solvent (e.g., ethanol, methanol)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Reference standard of 2-Methylcinnamic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-Methylcinnamic acid sample and the reference standard in the chosen solvent.

  • GC-MS Analysis:

    • Inject the prepared samples into the GC-MS system.

    • Use a temperature program that allows for the separation of 2-Methylcinnamic acid from potential impurities.

    • Acquire mass spectra of the eluting peaks.

  • Data Analysis:

    • Identification: Compare the retention time and mass spectrum of the major peak in the sample chromatogram with that of the reference standard.

    • Purity Assessment: Calculate the peak area percentage of the 2-Methylcinnamic acid peak relative to the total peak area of all components in the chromatogram.

Diagram: GC-MS Workflow for Quality Control

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis raw_material 2-Methylcinnamic Acid Raw Material dissolution Dissolution in Suitable Solvent raw_material->dissolution injection Injection into GC-MS dissolution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identification vs. Reference Standard detection->identification purity Purity Assessment (Peak Area %) identification->purity final_report Quality Control Report purity->final_report QC Report

Caption: Workflow for the quality control of 2-Methylcinnamic acid using GC-MS.

Safety and Regulatory Considerations

While 2-Methylcinnamic acid has applications in fragrances, it is essential to adhere to safety and regulatory guidelines. The Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA) provide safety assessments and standards for fragrance ingredients.

Based on available safety data sheets, 2-Methylcinnamic acid may cause skin and eye irritation. It is crucial to handle the material in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

A comprehensive safety assessment for cinnamic acid has been conducted by RIFM, which concluded that it does not pose a concern for genotoxicity and is not considered a skin sensitizer at current use levels.[3][4] However, it is important to note that this assessment is for the parent compound, and specific data for 2-Methylcinnamic acid should be consulted when available.

Conclusion

2-Methylcinnamic acid is a valuable fragrance ingredient with a unique sweet, balsamic, and fruity olfactory profile. Its successful application in cosmetic and fragrance products relies on a thorough understanding of its physicochemical properties, careful formulation, and rigorous stability and quality control testing. By following the protocols outlined in these application notes, researchers and formulators can effectively and safely utilize 2-Methylcinnamic acid to create innovative and stable scented products. Further research into its specific olfactory threshold, tenacity, and performance in various consumer product bases will continue to enhance its application in the fragrance industry.

References

  • 2-Methylcinnamic Acid - Juelun Chemical. (URL: )
  • alpha-methyl cinnamaldehyde, 101-39-3 - The Good Scents Company. (URL: [Link])

  • cinnamic acid, 621-82-9 - The Good Scents Company. (URL: [Link])

  • Fragrance Analysis in Cosmetics | PDF | Gas Chromatography | Perfume - Scribd. (URL: [Link])

  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. (URL: [Link])

  • Quality control in cosmetics: best practices [+ infographic] - SkinConsult. (URL: [Link])

  • Quality control in cosmetics: a new method - Biofarma Group. (URL: [Link])

  • GCMS Analysis - PerfumersWorld. (URL: [Link])

  • Cosmetics Quality control - Eurofins Scientific. (URL: [Link])

  • Analysis of fragrances in cosmetics by gas chromatography–mass spectrometry - Semantic Scholar. (URL: [Link])

  • Alpha-Methyl Cinnamic Aldehyde | PDF - Scribd. (URL: [Link])

  • The Role of Quality Control in Essential Oil Manufacturing - BMV Fragrances. (URL: [Link])

  • In search of new cinnamic acid derived flavours and fragrances - ResearchGate. (URL: [Link])

  • Quality Assurance - Amphora Aromatics Ltd – Supplier of pure essential oils and aromatherapy Products. (URL: [Link])

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PubMed. (URL: [Link])

  • RIFM fragrance ingredient safety assessment, cinnamic acid, CAS Registry Number 621-82-9. (URL: [Link])

  • Fragrance material review on cinnamic acid | Request PDF - ResearchGate. (URL: [Link])

Sources

Method

The Synthetic Chemist's Guide to 2-Methylcinnamic Acid: A Versatile Intermediate

Introduction: Unveiling the Potential of a Key Building Block In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-Methylcinnamic acid, a derivative of cinnamic acid, stands out as a particularly valuable and versatile building block.[1][2] Its unique structural features—a reactive carboxylic acid moiety, a strategically positioned methyl group, and a carbon-carbon double bond—offer a multitude of synthetic handles for elaboration.[1][2] This guide provides an in-depth exploration of 2-Methylcinnamic acid as a pivotal intermediate, offering detailed protocols and expert insights for its synthesis and subsequent application in the development of pharmaceuticals, agrochemicals, and other high-value compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of 2-Methylcinnamic Acid [1][3][4]

PropertyValue
Chemical Formula C₁₀H₁₀O₂
Molar Mass 162.19 g/mol
Appearance White to light yellow crystalline powder
Melting Point 174-176 °C
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and ether.
pKa ~4.72

Table 2: Spectroscopic Data for 2-Methylcinnamic Acid

Spectroscopy Key Peaks and Assignments
¹H NMR The spectrum will show characteristic signals for the aromatic protons (multiplet, ~7.1-7.6 ppm), the vinyl protons (doublets, with a large coupling constant for the trans isomer), the methyl protons (singlet, ~2.4 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).[5][6]
¹³C NMR Key resonances include the carbonyl carbon of the carboxylic acid (~172 ppm), the carbons of the double bond (~118-145 ppm), the aromatic carbons (~125-140 ppm), and the methyl carbon (~20 ppm).[7][8][9]
IR (Infrared) Characteristic absorption bands include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1680 cm⁻¹), a C=C stretch (~1630 cm⁻¹), and C-H stretches from the aromatic ring and methyl group.

Strategic Synthesis of 2-Methylcinnamic Acid

Several classical and modern synthetic methodologies can be employed for the preparation of 2-Methylcinnamic acid. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Knoevenagel-Doebner Condensation: A Reliable and High-Yielding Route

This method offers a straightforward and efficient synthesis of α-methyl cinnamic acid derivatives from a substituted benzaldehyde and succinic anhydride.[10]

Workflow for Knoevenagel-Doebner Condensation

2-Methylbenzaldehyde 2-Methylbenzaldehyde Intermediate Intermediate Adduct 2-Methylbenzaldehyde->Intermediate Succinic Anhydride Succinic Anhydride Succinic Anhydride->Intermediate NaOH (base) NaOH (base) NaOH (base)->Intermediate Catalyst Microwave Irradiation Microwave Irradiation Microwave Irradiation->Intermediate Energy Source 2-Methylcinnamic Acid 2-Methylcinnamic Acid Intermediate->2-Methylcinnamic Acid Hydrolysis & Decarboxylation Acidification (HCl) Acidification (HCl) Acidification (HCl)->2-Methylcinnamic Acid Workup

Caption: Knoevenagel-Doebner synthesis of 2-Methylcinnamic Acid.

Protocol 1: Knoevenagel-Doebner Synthesis of 2-Methylcinnamic Acid [10]

  • Materials: 2-Methylbenzaldehyde (o-tolualdehyde), succinic anhydride, sodium hydroxide (NaOH), hydrochloric acid (HCl, dilute), ethanol.

  • Procedure:

    • In a microwave-safe vessel, combine 2-methylbenzaldehyde (1 equivalent), succinic anhydride (1 equivalent), and sodium hydroxide (0.5 equivalents).

    • Thoroughly mix the reagents with a glass rod.

    • Irradiate the mixture in a microwave oven at a suitable power (e.g., 600 W) for a short duration (typically 5-10 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, acidify the reaction mixture with dilute HCl.

    • The precipitated product is collected by filtration and washed with cold water.

    • The crude 2-Methylcinnamic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

The Perkin Reaction: A Classic Approach

The Perkin reaction is a well-established method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt.[2][11][12][13][14]

Workflow for the Perkin Reaction

2-Methylbenzaldehyde 2-Methylbenzaldehyde Intermediate_Anhydride Mixed Anhydride Intermediate 2-Methylbenzaldehyde->Intermediate_Anhydride Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate_Anhydride Sodium Acetate Sodium Acetate Sodium Acetate->Intermediate_Anhydride Base Catalyst Heat Heat Heat->Intermediate_Anhydride Energy 2-Methylcinnamic Acid 2-Methylcinnamic Acid Intermediate_Anhydride->2-Methylcinnamic Acid Workup Hydrolysis Hydrolysis Hydrolysis->2-Methylcinnamic Acid

Caption: Perkin reaction for the synthesis of 2-Methylcinnamic Acid.

Protocol 2: Perkin Reaction Synthesis of 2-Methylcinnamic Acid (Adapted) [12][13][14]

  • Materials: 2-Methylbenzaldehyde, acetic anhydride, freshly fused sodium acetate, water, sodium carbonate, hydrochloric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place 2-methylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and finely powdered, freshly fused sodium acetate (0.6 equivalents).

    • Heat the mixture under reflux in an oil bath at approximately 180°C for 4-5 hours.

    • Allow the reaction mixture to cool slightly and then pour it into a larger flask containing water.

    • Remove any unreacted aldehyde by steam distillation.

    • To the hot aqueous solution, add a small amount of activated charcoal and filter while hot.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-Methylcinnamic acid.

    • Collect the product by vacuum filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.

The Wittig Reaction: Stereoselective Olefination

The Wittig reaction provides a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones.[15][16][17][18] For the synthesis of 2-Methylcinnamic acid, a stabilized ylide is typically employed to favor the formation of the (E)-isomer.

Workflow for the Wittig Reaction

Phosphonium_Ylide (Carbethoxymethyl)triphenylphosphorane Intermediate_Ester Ethyl 2-Methylcinnamate Phosphonium_Ylide->Intermediate_Ester 2-Methylbenzaldehyde 2-Methylbenzaldehyde 2-Methylbenzaldehyde->Intermediate_Ester Solvent Anhydrous Solvent (e.g., THF) Solvent->Intermediate_Ester 2-Methylcinnamic Acid 2-Methylcinnamic Acid Intermediate_Ester->2-Methylcinnamic Acid Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., NaOH/EtOH) Base_Hydrolysis->2-Methylcinnamic Acid Acidification Acidification (HCl) Acidification->2-Methylcinnamic Acid Workup

Caption: Wittig reaction pathway to 2-Methylcinnamic Acid.

Protocol 3: Wittig Synthesis of 2-Methylcinnamic Acid (Adapted) [15][17]

  • Materials: (Carbethoxymethyl)triphenylphosphorane (stabilized ylide), 2-methylbenzaldehyde, anhydrous tetrahydrofuran (THF), sodium hydroxide (NaOH), ethanol, hydrochloric acid (HCl).

  • Procedure:

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve (carbethoxymethyl)triphenylphosphorane (1.1 equivalents) in anhydrous THF.

    • Add 2-methylbenzaldehyde (1 equivalent) to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring for the disappearance of the aldehyde by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • To the residue, add a solution of sodium hydroxide in aqueous ethanol and heat the mixture to reflux to hydrolyze the ester.

    • After cooling, dilute the reaction mixture with water and wash with diethyl ether to remove triphenylphosphine oxide.

    • Acidify the aqueous layer with hydrochloric acid to precipitate 2-Methylcinnamic acid.

    • Collect the product by filtration, wash with water, and dry.

The Heck Reaction: Palladium-Catalyzed C-C Bond Formation

The Heck reaction offers a modern and versatile method for the synthesis of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[19][20][21][22]

Workflow for the Heck Reaction

2-Bromotoluene 2-Bromotoluene 2-Methylcinnamic Acid 2-Methylcinnamic Acid 2-Bromotoluene->2-Methylcinnamic Acid Acrylic_Acid Acrylic Acid Acrylic_Acid->2-Methylcinnamic Acid Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->2-Methylcinnamic Acid Catalysis Base Base (e.g., Et₃N) Base->2-Methylcinnamic Acid Solvent Solvent (e.g., DMF) Solvent->2-Methylcinnamic Acid

Sources

Application

Authored by: Senior Application Scientist, Gemini Laboratories

An Application Note for the Quantification of 2-Methylcinnamic Acid using a Validated High-Performance Liquid Chromatography (HPLC) Method Abstract This comprehensive application note details a robust and validated rever...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of 2-Methylcinnamic Acid using a Validated High-Performance Liquid Chromatography (HPLC) Method

Abstract

This comprehensive application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-Methylcinnamic Acid. Developed for researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries, this guide provides a step-by-step protocol, from solution preparation to method validation, grounded in scientific principles and aligned with international regulatory standards. The causality behind experimental choices is explained to empower users to understand, implement, and troubleshoot the methodology effectively. All procedures are designed to meet the stringent requirements for accuracy, precision, and reliability as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

2-Methylcinnamic acid (C₁₀H₁₀O₂) is a derivative of cinnamic acid used as a starting material and intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[4][5] Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[6]

This method leverages the principles of reverse-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (C18) and a polar mobile phase. The inherent properties of 2-Methylcinnamic Acid, including its aromatic structure and carboxylic acid functional group, make it an ideal candidate for this technique.

Physicochemical Properties of 2-Methylcinnamic Acid

A foundational understanding of the analyte's properties is crucial for methodical development.

PropertyValueSignificance for HPLC Method
Molecular Formula C₁₀H₁₀O₂-
Molecular Weight 162.19 g/mol Essential for preparing standard solutions of known concentration.[7][8]
pKa ~4.5 - 4.72The pH of the mobile phase must be controlled to ensure the analyte is in a consistent, non-ionized state for reproducible retention. A pH well below the pKa (e.g., pH 3.0) is recommended.[4][5][9]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and methanol.Dictates the choice of solvent for preparing stock solutions and the organic component of the mobile phase.[9]
UV Absorbance Exhibits strong UV absorbance due to its conjugated system (benzene ring and acrylic acid side chain).Allows for sensitive detection using a standard UV detector. The selection of an optimal wavelength is critical for maximizing sensitivity. Cinnamic acid derivatives typically show strong absorbance around 270-290 nm.[10][11][12]

Experimental Protocol: Materials and Methods

This section provides a detailed, step-by-step methodology for the quantification of 2-Methylcinnamic Acid.

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Chromatography Data System (CDS) for instrument control and data processing.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • 2-Methylcinnamic Acid reference standard (≥99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Orthophosphoric acid (AR grade).

    • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

The selection of these parameters is based on achieving a symmetric peak shape, adequate retention, and a reasonable run time. A C18 column provides excellent retention for the moderately nonpolar 2-Methylcinnamic Acid. The mobile phase, a mixture of acetonitrile and acidified water, ensures sharp peaks and high resolution.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (0.1% Phosphoric Acid in Water):

    • Add 1.0 mL of orthophosphoric acid to 1000 mL of deionized water.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

    • The final mobile phase is prepared by mixing this aqueous component with acetonitrile in a 40:60 ratio.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of 2-Methylcinnamic Acid reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards (1.0 - 50 µg/mL):

    • Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations such as 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain 2-Methylcinnamic Acid.

    • Dissolve it in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Sonicate for 10 minutes to ensure complete extraction and dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Validation: A Self-Validating System

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[13][14] The protocol described here adheres to the ICH Q2(R2) guidelines.[2][15][16]

Validation_Workflow cluster_protocol Validation Protocol cluster_execution Execution & Evaluation Specificity Specificity (Placebo, Excipients) Linearity Linearity & Range (5 Levels, R² ≥ 0.998) Specificity->Linearity Accuracy Accuracy (3 Levels, 98-102% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate, RSD ≤ 2%) Accuracy->Precision LOQ LOQ / LOD (S/N ≥ 10 / S/N ≥ 3) Precision->LOQ Robustness Robustness (Flow, pH, % Organic) LOQ->Robustness Execute Execute Experiments per Protocol Robustness->Execute Analyze Analyze Data vs. Acceptance Criteria Execute->Analyze Report Generate Validation Report Analyze->Report Method Developed Method Method->Specificity Start

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

System Suitability

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the standard solution (e.g., 25 µg/mL) five times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.[1][6]
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump flow rate and mobile phase composition.
Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters, their purpose, and typical acceptance criteria based on ICH guidelines.[1][6][17][18]

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest without interference from excipients, impurities, or degradation products.The analyte peak should be pure and well-resolved from any other peaks.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over the specified range.Correlation coefficient (R²) ≥ 0.998.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) To determine the closeness of the measured value to the true value. Assessed by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% - 102.0%.[17]
Precision (% RSD) To measure the degree of scatter between a series of measurements.- Repeatability (Intra-day): RSD ≤ 2.0% for six replicate preparations. - Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise Ratio (S/N) ≥ 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass at each varied condition (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase organic content ±2%).[18]

Analytical Workflow Visualization

The entire process, from sample receipt to final report, can be visualized as a logical flow.

Analytical_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing A Prepare Mobile Phase & Standard Solutions C System Suitability Test (5 Injections of Standard) A->C B Prepare Sample (Weigh, Dissolve, Filter) E Analyze Samples B->E D Analyze Standards (Calibration Curve) C->D If Pass D->E F Integrate Peaks & Calculate Concentrations E->F G Verify Results vs. Specifications F->G H Generate Final Report G->H Start Start Start->A Start->B

Caption: General workflow for the HPLC quantification of 2-Methylcinnamic Acid.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of 2-Methylcinnamic Acid. The comprehensive validation protocol ensures that the method is reliable and suitable for its intended use in quality control and research environments. By providing a clear rationale for the chosen parameters and a structured validation approach, this guide serves as an authoritative resource for scientists and analysts, facilitating seamless method implementation and ensuring data integrity in compliance with global regulatory standards.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration.

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma.

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy.

  • FDA Releases Guidance on Analytical Procedures . BioPharm International.

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration.

  • Steps for HPLC Method Validation . Pharmaguideline.

  • 2-Methylcinnamic Acid . Juelun Chemical.

  • 2-METHOXY-alpha-METHYLCINNAMIC ACID [UV-VIS] Spectrum . SpectraBase.

  • Validating Analytical Methods: A Comparative Guide to HPLC for 2-Methoxycinnamic Acid Analysis . Benchchem.

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma.

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks.

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH).

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency.

  • A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Validation . Benchchem.

  • 2-Methylcinnamic acid 2373-76-4 wiki . ChemicalBook.

  • α-Methylcinnamic acid . NIST WebBook.

  • 2-Methoxy-alpha-methylcinnamic acid - Optional[Vapor Phase IR] - Spectrum . SpectraBase.

  • Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites . National Institutes of Health (NIH).

  • 2-Methylcinnamic acid CAS#: 2373-76-4 . ChemicalBook.

  • 2-Methylcinnamic acid, predominantly trans | CAS 2373-76-4 . Santa Cruz Biotechnology.

  • UV spectrum of cinnamic acid . ResearchGate.

Sources

Method

Gas Chromatography Analysis of 2-Methylcinnamic Acid: A Comprehensive Protocol for Accurate Quantification

An Application Note for Researchers and Drug Development Professionals Abstract This application note presents a detailed and robust protocol for the quantitative analysis of 2-Methylcinnamic Acid using Gas Chromatograph...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of 2-Methylcinnamic Acid using Gas Chromatography (GC). Due to the inherent chemical properties of carboxylic acids—namely low volatility and high polarity—direct GC analysis is often challenging, leading to poor chromatographic performance.[1][2] This guide provides a comprehensive methodology centered on a crucial derivatization step to overcome these limitations, ensuring high sensitivity, accuracy, and reproducibility. The protocols outlined herein are intended for researchers, quality control analysts, and drug development professionals requiring precise measurement of 2-Methylcinnamic Acid in various matrices.

Principle of the Method: The Imperative of Derivatization

Direct injection of free carboxylic acids like 2-Methylcinnamic Acid into a GC system typically results in significant peak tailing and low response. This is due to the polar carboxyl group (-COOH), which contains an active hydrogen atom, leading to intermolecular hydrogen bonding and adsorption onto the surfaces of the GC inlet and column.[1][3]

To circumvent these issues, a chemical modification process known as derivatization is essential. This technique converts the polar, non-volatile analyte into a more volatile, less polar, and thermally stable derivative suitable for GC analysis.[2] The primary methods for derivatizing carboxylic acids are:

  • Silylation: This is one of the most common and effective methods, where the active hydrogen of the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[1][3][4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this transformation.

  • Alkylation/Esterification: This process converts the carboxylic acid into an ester (e.g., a methyl or ethyl ester), which is significantly more volatile and stable.[1][5]

This protocol will focus on silylation using BSTFA, a reliable and widely adopted method that consistently yields excellent chromatographic results for organic acids.[4]

Visualizing the Workflow

The following diagram outlines the complete analytical workflow, from sample receipt to final data analysis.

GC_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_deriv Phase 2: Silylation Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing A Prepare Stock & Calibration Standards C Aliquot to GC Vial A->C B Prepare Sample (e.g., via LLE/SPE) B->C D Evaporate to Dryness (under Nitrogen stream) C->D E Add Solvent & BSTFA Reagent D->E F Heat at 70°C for 30 min E->F G Cool to Room Temperature F->G H Inject into GC-MS/FID G->H I Data Acquisition H->I J Peak Integration & Identification (Retention Time & Mass Spectrum) I->J K Generate Calibration Curve J->K L Quantify Analyte Concentration K->L

Caption: Overall experimental workflow for GC analysis.

The core chemical transformation is the silylation of the carboxylic acid group.

Derivatization_Reaction reactant 2-Methylcinnamic Acid (Low Volatility) reagent + BSTFA (Silylating Agent) reactant->reagent product TMS-Derivative (High Volatility, Stable) reagent->product Heat (70°C)

Caption: Silylation of 2-Methylcinnamic Acid with BSTFA.

Detailed Experimental Protocol

Required Materials and Reagents
  • Analyte Standard: 2-Methylcinnamic acid (≥99% purity)

  • Internal Standard (IS): 3-Methylcinnamic acid or a suitable stable-isotope labeled standard.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[6]

  • Solvents: Pyridine (anhydrous), Acetonitrile (HPLC grade), Dichloromethane (HPLC grade).

  • Equipment: Analytical balance, volumetric flasks, micropipettes, GC vials (2 mL) with inserts, heating block or oven, nitrogen evaporator.

Step-by-Step Procedure

Step 1: Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methylcinnamic acid standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a separate stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution. Spike each calibration standard with the internal standard to a final concentration of 25 µg/mL.

Step 2: Sample Preparation

  • For liquid samples, perform a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) if necessary to isolate the acidic components and remove matrix interferences.[7][8]

  • The final extract should be in a volatile organic solvent.

  • Spike the final sample extract with the internal standard to a final concentration of 25 µg/mL.

Step 3: Derivatization Protocol

  • Aliquot: Transfer 100 µL of each standard or sample extract into a GC vial insert.

  • Evaporation: Gently evaporate the solvent to complete dryness under a stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50°C). This step is critical as moisture can inhibit the silylation reaction.[4][9]

  • Reconstitution & Reaction: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.[6]

  • Incubation: Immediately cap the vial tightly and heat in a heating block or oven at 70°C for 30 minutes .[4][6]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler. The sample is now ready for injection.

GC-MS/FID Instrumental Conditions

The following parameters provide a robust starting point and should be optimized for your specific instrumentation and column.

ParameterRecommended SettingRationale
GC System GC with FID or Mass SpectrometerFID for routine quantification; MS for definitive identification and higher sensitivity.[10]
Column DB-5ms, HP-5ms (or equivalent)A non-polar to mid-polarity column provides excellent separation for silylated derivatives.[9]
30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering good resolution and capacity.
Injector Split/Splitless
Inlet Temp.250°CEnsures rapid volatilization of the TMS-derivative without thermal degradation.
Injection ModeSplit (e.g., 20:1)A split injection prevents column overloading for moderately concentrated samples.
Injection Vol.1 µL
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Oven Program
Initial Temp.70°C, hold for 2 minAllows for proper focusing of analytes at the head of the column.[9]
Ramp 110°C/min to 200°CSeparates the analyte from solvent and other early-eluting compounds.
Ramp 220°C/min to 300°C, hold 5 minEnsures elution of the analyte and cleans the column of any late-eluting matrix components.[9]
FID Settings
Temperature300°CPrevents condensation of analytes in the detector.
H₂ Flow30 mL/min
Air Flow300 mL/min
MS Settings
Transfer Line280°CMaintains analyte in the gas phase.
Ion Source Temp.230°CStandard temperature for electron ionization.
Ionization ModeElectron Ionization (EI), 70 eV
Scan ModeFull Scan (m/z 50-400)For initial identification.
SIM IonsTarget specific ions for quantitationFor enhanced sensitivity, monitor the molecular ion and key fragment ions of the TMS derivative.

Data Analysis and Method Performance

  • Identification: The TMS-derivatized 2-Methylcinnamic Acid is identified by its retention time, which should match that of a derivatized authentic standard. Confirmation is achieved via MS by matching the acquired mass spectrum with a reference library.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the calibration standards. The concentration of 2-Methylcinnamic acid in unknown samples is calculated from the linear regression equation of this curve.

Typical Method Validation Parameters

A fully validated method ensures reliable and accurate results.[9][10]

ParameterTypical Performance Target
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.0 µg/mL
Precision (%RSD) < 10% (Intra-day and Inter-day)
Accuracy (Recovery) 90 - 110%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Low Response Incomplete derivatization; sample degradation.Ensure sample is completely dry before adding reagent. Check reaction time and temperature. Use fresh derivatization reagent.
Peak Tailing / Poor Shape Active sites in the inlet liner or column; incomplete derivatization.Use a deactivated inlet liner. Condition the column. Re-optimize the derivatization procedure.
Variable Results Inconsistent sample/standard volume; presence of moisture; leaky vial cap.Use calibrated pipettes. Ensure dryness. Check vial crimps/caps for a tight seal. Utilize an internal standard.
Ghost Peaks Carryover from a previous injection.Run a solvent blank after high-concentration samples. Increase final oven temperature or hold time to clean the column.

Conclusion

The successful analysis of 2-Methylcinnamic Acid by Gas Chromatography is critically dependent on a robust derivatization step. The silylation protocol detailed in this application note effectively converts the analyte into a volatile and thermally stable TMS-derivative, enabling excellent chromatographic performance. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can achieve accurate, precise, and reliable quantification of 2-Methylcinnamic Acid, supporting advancements in drug development and quality control.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Yadav, A. S., et al. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Wollenberg, G. (2023).
  • MetBioNet. (n.d.).
  • Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service.
  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid.
  • Ghasemi, F., et al. (n.d.). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia.
  • ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • Hawach. (2023).
  • SCION Instruments. (n.d.).
  • Shimadzu. (n.d.). GC Organic acids.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central.
  • ChemicalBook. (n.d.). 2-Methylcinnamic acid CAS#: 2373-76-4.
  • ResearchGate. (2020). (PDF)
  • Oxford Academic. (2014).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Typical GC/MS chromatograph of O. vulgare L. where: 1, cinnamic acid;....
  • ResearchGate. (n.d.).
  • MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics.
  • BenchChem. (n.d.). A Comparative Guide to the Quantification of 3-Methylcinnamic Acid: HPLC vs. GC-MS Methods.
  • ResearchGate. (2025). (PDF) Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC.
  • PubChem - NIH. (n.d.). alpha-Methyl cinnamic acid | C10H10O2 | CID 14541.
  • Santa Cruz Biotechnology. (n.d.). 2-Methylcinnamic acid, predominantly trans | CAS 2373-76-4 | SCBT.
  • Sigma-Aldrich. (n.d.). 2-Methylcinnamic acid, predominantly trans 99 2373-76-4.
  • Indonesian Journal of Chemical Science and Technology (IJCST). (2025).
  • PubMed. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.

Sources

Application

Application Note: Derivatization of 2-Methylcinnamic Acid for Enhanced Gas Chromatographic Analysis

Abstract This technical guide provides a detailed framework for the derivatization of 2-methylcinnamic acid, a compound often challenging to analyze directly by gas chromatography (GC) due to its polarity and potential f...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the derivatization of 2-methylcinnamic acid, a compound often challenging to analyze directly by gas chromatography (GC) due to its polarity and potential for thermal degradation. We will explore the foundational principles behind derivatization, focusing on the two most prevalent and effective methods for carboxylic acids: silylation and esterification. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for 2-methylcinnamic acid and related compounds. Detailed, field-tested protocols are provided, along with an in-depth explanation of the causality behind experimental choices to ensure scientific integrity and successful implementation.

Introduction: The Rationale for Derivatization

2-Methylcinnamic acid, like many carboxylic acids, possesses properties that hinder direct and efficient analysis by gas chromatography. Its carboxylic acid functional group is highly polar, leading to strong intermolecular hydrogen bonding.[1][2] This results in low volatility and a tendency for the analyte to adsorb to active sites within the GC system, such as the injector liner and the column itself.[2][3] These interactions manifest as poor peak shape (tailing), reduced detector response, and unsatisfactory reproducibility.[2]

Derivatization is a chemical modification process that converts the analyte into a new compound with properties more suitable for GC analysis.[4] The primary goals of derivatizing 2-methylcinnamic acid are to:

  • Increase Volatility: By replacing the active hydrogen of the carboxyl group with a non-polar group, intermolecular hydrogen bonding is eliminated, significantly increasing the compound's vapor pressure and allowing it to be readily volatilized in the GC inlet.[3][5]

  • Improve Thermal Stability: The resulting derivatives are often more thermally stable than the parent acid, minimizing on-column degradation.[3]

  • Enhance Chromatographic Performance: The reduction in polarity leads to more symmetrical peaks, improved resolution, and better sensitivity.[6][7]

  • Improve Detector Response: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD).[3][8]

This guide will focus on two primary derivatization strategies: silylation, specifically using BSTFA, and esterification, with a focus on methylation and pentafluorobenzylation.

Foundational Derivatization Strategies

The choice of derivatization reagent and method is dictated by the analyte's functional groups, the desired sensitivity, and the available instrumentation.[6] For 2-methylcinnamic acid, the primary target for derivatization is the carboxylic acid group.

Silylation: A Versatile Approach

Silylation is arguably the most common derivatization technique in GC analysis.[7][9] It involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6][10]

Mechanism of Silylation: The reaction proceeds via a nucleophilic attack (SN2) of the carboxyl group's oxygen on the silicon atom of the silylating reagent.[4] The efficiency of the reaction is influenced by the leaving group on the silylating agent; a better leaving group results in a more reactive reagent.[4]

Diagram: Silylation Workflow

SilylationWorkflow Figure 1: General workflow for silylation of 2-methylcinnamic acid. Sample 2-Methylcinnamic Acid in Aprotic Solvent Reagent Add Silylating Reagent (e.g., BSTFA +/- TMCS) Sample->Reagent Reaction Reaction (Heating may be required) Reagent->Reaction Analysis Direct Injection into GC-MS Reaction->Analysis

Reagent of Choice: BSTFA

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent suitable for carboxylic acids.[7][11]

  • Advantages: The byproducts of the BSTFA reaction, N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference.[7][11]

  • Catalysts: For sterically hindered or less reactive compounds, the reactivity of BSTFA can be enhanced by adding a catalyst, most commonly trimethylchlorosilane (TMCS).[5][11]

Alkylation (Esterification): Creating Stable Esters

Alkylation, most commonly in the form of esterification, is another robust method for derivatizing carboxylic acids.[3][9] This process involves converting the carboxylic acid into an ester, which is significantly less polar and more volatile.[1][3]

Mechanism of Fischer Esterification: The classic Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.[12][13] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[13][14]

Diagram: Esterification Reaction

EsterificationMechanism Figure 2: Simplified mechanism of acid-catalyzed esterification. cluster_reactants Reactants cluster_products Products Acid R-COOH (2-Methylcinnamic Acid) Intermediate Tetrahedral Intermediate Acid->Intermediate + R'-OH Alcohol R'-OH (e.g., Methanol) Alcohol->Intermediate Ester R-COOR' (Ester Derivative) Water H₂O Catalyst + H⁺ (Catalyst) Intermediate->Ester - H₂O, -H⁺

Common Esterification Approaches:

  • Methyl Esterification with Diazomethane: Diazomethane reacts rapidly and quantitatively with carboxylic acids to form methyl esters.[9][15] However, it is highly toxic, carcinogenic, and potentially explosive, requiring specialized handling procedures.[6]

  • Pentafluorobenzyl (PFB) Esterification with PFBBr: For applications requiring high sensitivity, derivatization with pentafluorobenzyl bromide (PFBBr) is an excellent choice.[8][16] The resulting PFB esters are highly responsive to electron capture detection (ECD), allowing for trace-level analysis.[8][16][17] This reaction is often facilitated by a base and can be performed using extractive alkylation techniques.[8][16]

Experimental Protocols

Prerequisite: Glassware Deactivation To prevent loss of the analyte through adsorption to active sites on glass surfaces, all glassware should be silanized before use.[6] A common procedure involves treating glassware with a 5-10% solution of dimethyldichlorosilane (DMDCS) in toluene.[6]

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is designed for the routine analysis of 2-methylcinnamic acid where high sensitivity is not the primary objective.

Materials:

  • 2-Methylcinnamic acid standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., Pyridine, Acetonitrile, or Dimethylformamide (DMF))[4][18]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of 2-methylcinnamic acid into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[4][11]

  • Solvent Addition: Add 200 µL of an appropriate aprotic solvent (Pyridine is commonly used[4]) to dissolve the sample.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to drive the reaction to completion.[11]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes.[11] Reaction times and temperatures may need optimization depending on the sample matrix.[11][19]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Self-Validation:

  • Analyze a reagent blank (solvent and derivatizing agent only) to identify any potential interferences.

  • To confirm complete derivatization, monitor the disappearance of the underivatized 2-methylcinnamic acid peak and the appearance of the single TMS-ester peak over time.

Protocol 2: Esterification using Pentafluorobenzyl Bromide (PFBBr)

This protocol is ideal for trace analysis of 2-methylcinnamic acid, leveraging the high sensitivity of an Electron Capture Detector (ECD).

Materials:

  • 2-Methylcinnamic acid standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, GC-grade

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place the dried 2-methylcinnamic acid sample into a reaction vial.

  • Reagent Addition: Add 500 µL of acetone, approximately 10-20 mg of anhydrous K₂CO₃ (to act as a base), and 50 µL of the PFBBr solution.

  • Reaction: Cap the vial tightly and heat at 80°C for 1 hour.[20][21] The reaction conditions, including base, temperature, and time, should be optimized for maximum derivatization efficiency.[21]

  • Work-up: Cool the vial to room temperature. The excess K₂CO₃ can be allowed to settle, or the supernatant can be transferred to a new vial. The sample may be concentrated if necessary.

  • Analysis: The resulting PFB-ester solution is ready for injection into a GC-ECD or GC-MS system.

Self-Validation:

  • The reaction progress can be monitored by analyzing aliquots at different time points to ensure the reaction has gone to completion.

  • The formation of the PFB-ester can be confirmed by GC-MS, observing the expected molecular ion and fragmentation pattern.

Data and Performance Comparison

The selection of a derivatization method will impact the chromatographic results and the overall analytical performance.

Parameter Silylation (BSTFA) Esterification (PFBBr)
Principle Replaces active hydrogen with a TMS group.Converts carboxylic acid to a PFB ester.
Volatility Increase HighVery High
Detector Compatibility FID, MSECD (excellent), MS, FID
Reaction Speed Generally fast (minutes to an hour).Moderate (typically requires heating for ~1 hour).
Byproducts Volatile and often non-interfering.Non-volatile salts (removed in work-up).
Derivative Stability Moderately stable; susceptible to hydrolysis.Generally very stable.
Primary Application General purpose, metabolomics, screening.Trace analysis, environmental monitoring.

Conclusion and Best Practices

The derivatization of 2-methylcinnamic acid is a critical step for enabling robust and reliable GC analysis. Both silylation with BSTFA and esterification with PFBBr are highly effective methods, with the choice depending on the specific analytical goals.

Key Best Practices:

  • Anhydrous Conditions: Moisture is detrimental to most derivatization reactions, especially silylation. Ensure all solvents and samples are dry.[4]

  • Inert Environment: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if samples are particularly sensitive to oxidation.

  • Method Optimization: Derivatization time, temperature, and reagent ratios should be optimized for each specific sample matrix to ensure complete and reproducible reactions.[19]

  • Proper GC Column Selection: Use a low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) for the analysis of these derivatives. Avoid columns with active functional groups, such as polyethylene glycol (PEG) phases, for silylated compounds.[5][6]

By carefully selecting the appropriate derivatization strategy and meticulously following optimized protocols, researchers can overcome the challenges associated with the GC analysis of 2-methylcinnamic acid, leading to accurate and reproducible quantitative results.

References

  • GC Derivatization. (n.d.). Restek.
  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). "A Little" Mass Spec and Sailing.
  • Product Information - 90257 2,3,4,5,6-Pentafluorobenzyl bromide. (n.d.). Sigma-Aldrich.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2014). ResearchGate.
  • Derivatization. (2023). Chemistry LibreTexts.
  • pfbbr.pdf. (n.d.). Sigma-Aldrich.
  • Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. (2021). ResearchGate.
  • Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
  • Acids: Derivatization for GC Analysis. (n.d.).
  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. (2022). MDPI.
  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace.
  • bstfa.pdf. (n.d.). Sigma-Aldrich.
  • Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. (2020). Environmental Pollution.
  • Esterification. (n.d.). BYJU'S.
  • The mechanism for the esterification reaction. (n.d.). Chemguide.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Derivatizing Reagents. (n.d.). Obrnuta faza.
  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). BOC Sciences.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.

Sources

Method

Topic: 2-Methylcinnamic Acid as a Versatile Starting Material for Heterocyclic Compound Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 2-Methylcinnamic Acid in Heterocyclic Chemistry 2-Methylcinnamic acid is an important organic compo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Methylcinnamic Acid in Heterocyclic Chemistry

2-Methylcinnamic acid is an important organic compound that serves as a highly versatile precursor in the synthesis of complex molecules, particularly within the pharmaceutical and chemical industries.[1] Its structure, featuring a carboxylic acid, an α,β-unsaturated system, and a strategically placed methyl group on the phenyl ring, provides multiple reactive sites for constructing diverse heterocyclic scaffolds. These scaffolds are central to the development of new therapeutic agents, as heterocyclic compounds are found in the majority of FDA-approved drugs.[2]

Cinnamic acids and their derivatives are key intermediates in various biosynthetic pathways and are recognized for a wide range of pharmacological activities.[3][4] The presence of the ortho-methyl group in 2-methylcinnamic acid introduces specific steric and electronic effects that can be exploited to control regioselectivity in cyclization reactions, making it a particularly valuable starting material for targeted synthesis.

This application note provides in-depth protocols and mechanistic insights for the synthesis of two major classes of pharmacologically relevant heterocycles—Quinolones and Coumarins —using 2-methylcinnamic acid as the common progenitor. The methodologies are designed to be robust and adaptable, with a focus on explaining the chemical principles that underpin each experimental step.

Synthesis of Quinolone Derivatives via Acid-Catalyzed Cyclization

Quinolone and its derivatives represent a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[5] The synthesis of the 2-quinolone (or carbostyril) core can be efficiently achieved from 2-methylcinnamic acid through a reaction cascade involving amidation followed by an intramolecular electrophilic cyclization.

Causality of the Synthetic Strategy

The chosen strategy relies on a two-step, one-pot sequence. First, the carboxylic acid of 2-methylcinnamic acid is reacted with an aniline derivative to form an anilide. The key to the subsequent cyclization is the use of a strong acid catalyst, typically polyphosphoric acid (PPA) or Eaton's reagent. The acid protonates the double bond, creating a carbocation that is perfectly positioned for an intramolecular Friedel-Crafts-type acylation onto the aniline ring. The ortho-methyl group on the original cinnamic acid becomes the 8-methyl substituent on the resulting quinolone ring, demonstrating the regiochemical control offered by the starting material.

Experimental Workflow for Quinolone Synthesis

The following diagram outlines the logical flow from starting material to the final, purified product.

Quinolone Synthesis Workflow start 2-Methylcinnamic Acid + Aniline step1 Step 1: Amidation (Heat, Inert Atmosphere) start->step1 Initial Reaction step2 Step 2: Cyclization (Add PPA, Heat) step1->step2 One-Pot Transition step3 Step 3: Quench & Precipitate (Ice-water) step2->step3 Reaction Workup step4 Step 4: Purification (Recrystallization) step3->step4 Isolation end_product Final Product: 4,8-Dimethyl-2(1H)-quinolone step4->end_product Characterization

Caption: Workflow for the one-pot synthesis of a 4,8-dimethyl-2(1H)-quinolone.

Detailed Protocol: Synthesis of 4,8-Dimethyl-2(1H)-quinolone

This protocol describes the reaction of 2-methylcinnamic acid with aniline to yield the corresponding quinolone.

Materials:

  • 2-Methylcinnamic acid (1.0 eq)

  • Aniline (1.1 eq)

  • Polyphosphoric acid (PPA) (10x by weight of starting acid)

  • Toluene (optional, as solvent)

  • Deionized water

  • Ice

  • Sodium bicarbonate solution (5% w/v)

  • Ethanol (for recrystallization)

Procedure:

  • Amidation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylcinnamic acid (e.g., 5.0 g) and aniline (1.1 eq). If desired, a minimal amount of toluene can be added as a solvent.

  • Heat the mixture to 130-140 °C under an inert atmosphere (e.g., nitrogen) for 2-3 hours to form the intermediate anilide. Water will be evolved during this step.

  • Cyclization: Cool the reaction mixture to approximately 80-90 °C. Carefully and in portions, add polyphosphoric acid (PPA) (e.g., 50 g).

    • Scientist's Note: The addition of PPA is exothermic. Adding it to a cooled mixture prevents an uncontrolled temperature spike. PPA serves as both the catalyst and the solvent for this step.

  • Increase the temperature to 120 °C and stir vigorously for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. The mixture will become highly viscous. Cautiously pour the viscous solution onto a beaker filled with crushed ice (~200 g).

    • Trustworthiness Check: This step quenches the reaction and precipitates the crude product. The hydrolysis of PPA is highly exothermic; therefore, pouring the reaction mass onto ice is critical for safety and effective product precipitation.

  • Stir the resulting slurry until all the ice has melted. A solid precipitate should form.

  • Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until the pH is ~7-8.

  • Purification: Filter the crude solid using a Büchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from hot ethanol to yield pure 4,8-dimethyl-2(1H)-quinolone as a crystalline solid.

Quantitative Data & Characterization
ParameterExpected Result
Appearance White to off-white crystalline solid[6]
Yield 65-75% (unoptimized)
Melting Point Varies with purity; literature comparison required.
¹H NMR Expect signals for two methyl groups, aromatic protons, and a broad singlet for the N-H proton.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight of the product.

Synthesis of Coumarin Derivatives via Intramolecular Cyclization

Coumarins are a widespread class of naturally occurring benzopyrone compounds with significant pharmacological applications, including anticoagulant and anti-inflammatory activities.[7] The synthesis of coumarins from cinnamic acid derivatives can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[7] A direct and elegant approach from 2-methylcinnamic acid involves an acid-catalyzed intramolecular acylation followed by lactonization.

Causality of the Synthetic Strategy

This synthesis leverages the inherent reactivity of the 2-methylcinnamic acid structure. In the presence of a Lewis acid or a strong protic acid, the carboxylic acid is activated towards cyclization. The electron-donating effect of the ortho-methyl group activates the para position (C5 of the phenyl ring) for an intramolecular electrophilic attack by the activated carboxylic acid moiety. This cyclization forms a six-membered ring intermediate, which, upon tautomerization and loss of water, yields the stable aromatic coumarin scaffold. The alkene double bond is crucial as it facilitates the final dehydration step to form the pyrone ring.

Mechanistic Pathway for Coumarin Formation

The following diagram illustrates the key steps in the acid-catalyzed cyclization of 2-methylcinnamic acid to form 4,8-dimethylcoumarin.

Coumarin Formation Mechanism sub 2-Methylcinnamic Acid activated Protonated Intermediate sub->activated Protonation of Carbonyl Oxygen h_plus H⁺ (Catalyst) h_plus->activated cyclized Cyclized Carbocation Intermediate activated->cyclized Intramolecular Electrophilic Attack enol Enol Intermediate cyclized->enol Deprotonation product 4,8-Dimethylcoumarin enol->product Lactonization & Aromatization (-H₂O)

Caption: Key mechanistic steps in the acid-catalyzed synthesis of 4,8-dimethylcoumarin.

Detailed Protocol: Synthesis of 4,8-Dimethylcoumarin

This protocol provides a method for the direct cyclization of 2-methylcinnamic acid.

Materials:

  • 2-Methylcinnamic acid (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Chlorobenzene

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate (for extraction)

  • Hexane (for purification)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (e.g., 10.3 g, 2.5 eq) in anhydrous chlorobenzene (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Addition of Starting Material: In a separate flask, dissolve 2-methylcinnamic acid (e.g., 5.0 g, 1.0 eq) in anhydrous chlorobenzene (25 mL). Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Scientist's Note: A slow, controlled addition is crucial to manage the exothermic reaction and prevent side product formation. AlCl₃ is a powerful Lewis acid that activates the substrate for cyclization.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C. Quench the reaction by slowly and carefully pouring the mixture over a beaker of crushed ice and 1 M HCl (~100 mL).

    • Trustworthiness Check: This step hydrolyzes the aluminum complexes and neutralizes the Lewis acid. This process is highly exothermic and can release HCl gas, so it must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the residue using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 4,8-dimethylcoumarin.

Quantitative Data & Characterization
ParameterExpected Result
Appearance White or pale yellow solid
Yield 50-65% (unoptimized)
¹H NMR Expect signals for two distinct methyl groups and protons corresponding to the coumarin core.
¹³C NMR Characteristic signal for the lactone carbonyl carbon (~160 ppm).
IR Spectroscopy Strong C=O stretching band for the lactone at ~1720-1740 cm⁻¹.

Conclusion

2-Methylcinnamic acid is a potent and adaptable starting material for the synthesis of medicinally relevant heterocyclic compounds.[1] The protocols detailed in this application note for the synthesis of quinolones and coumarins highlight how the intrinsic chemical properties of this precursor can be strategically utilized to build complex molecular architectures. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively employ 2-methylcinnamic acid as a foundational building block in drug discovery and development programs.

References

  • 2-Methylcinnamic Acid - Juelun Chemical. Juelun Chemical.
  • 2-Methylcinnamic acid 2373-76-4 wiki. Molbase.
  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Deriv
  • Application Notes and Protocols for the Synthesis of Coumarin-Based Compounds. BenchChem.
  • Cinnamic acid derivatives are key starting materials for the synthesis of natural products, heterocyclic molecules, and biologically important molecules. International Journal of Science and Research (IJSR).
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Evaluating the Biological Efficacy of 2-Methylcinnamic Acid

Abstract 2-Methylcinnamic acid, a derivative of the naturally occurring organic compound cinnamic acid, belongs to a class of molecules renowned for a wide spectrum of biological activities.[1][2] Cinnamic acid and its a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylcinnamic acid, a derivative of the naturally occurring organic compound cinnamic acid, belongs to a class of molecules renowned for a wide spectrum of biological activities.[1][2] Cinnamic acid and its analogues have demonstrated significant therapeutic potential, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[3][4][5] The specific efficacy of these derivatives is often dictated by the nature and position of substituent groups on the core structure.[6] This guide provides a detailed framework of validated biological assays and step-by-step protocols designed for researchers, scientists, and drug development professionals to systematically evaluate the therapeutic efficacy of 2-Methylcinnamic Acid (2-MCA). The protocols herein focus on three key areas of high therapeutic relevance for this compound class: anti-inflammatory, anticancer, and metabolic effects.

Introduction: The Therapeutic Potential of 2-Methylcinnamic Acid

Cinnamic acid is a key intermediate in the shikimate pathway in plants, serving as a foundational scaffold for a multitude of bioactive compounds like flavonoids, stilbenes, and coumarins.[7][8] Its derivatives are being extensively investigated for their therapeutic promise. 2-Methylcinnamic acid (CAS 2373-76-4) is characterized by a methyl group at the ortho position of the phenyl ring.[2] Preliminary studies on related structures suggest that 2-MCA may exert its effects through mechanisms such as the inhibition of prostaglandin synthesis, potentially by targeting cyclooxygenase (COX) enzymes, which are pivotal mediators of inflammation.[8]

This document serves as a practical guide to move from hypothesis to data, offering robust methodologies to characterize the bioactivity of 2-MCA. The protocols are designed to be self-validating, emphasizing the inclusion of appropriate controls and clear endpoints to ensure data integrity and reproducibility.

Evaluation of Anti-inflammatory Efficacy

Chronic inflammation is a key driver of numerous diseases.[9] The anti-inflammatory activity of a test compound is often assessed by its ability to modulate key inflammatory pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and to reduce the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[10]

Diagram: Core Inflammatory Signaling Cascade

Below is a simplified representation of the LPS-induced inflammatory signaling pathway in macrophages, a common model for screening anti-inflammatory agents.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa p-IκBα (Degradation) IKK->IkBa NFkB NF-κB (p65/p50) IKK->NFkB activates IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription COX2 COX-2 Genes->COX2 MCA 2-Methylcinnamic Acid (Hypothesized Target) MCA->COX2 Inhibition? G start Start: 2-MCA Stock Solution step1 Protocol 2.1.1: Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) start->step1 decision1 Determine Non-Toxic Concentration Range (IC50) step1->decision1 step2 Protocol 2.1.2: NO Production Assay (Griess Assay on LPS-stimulated cells) decision1->step2 Proceed with non-toxic doses step3 Protocol 2.1.3: Cytokine Measurement (ELISA for TNF-α, IL-6) step2->step3 step4 Protocol 2.1.4: Mechanism of Action (Western Blot for NF-κB/MAPK pathways) step3->step4 end Data Analysis & Conclusion step4->end

Caption: Stepwise workflow for in vitro anti-inflammatory evaluation.

Protocol 2.1.1: Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that any observed anti-inflammatory effects are not due to cytotoxicity. [11]

  • Objective: To determine the concentration range of 2-MCA that is non-toxic to macrophage cells (e.g., RAW 264.7).

  • Materials: RAW 264.7 cells, DMEM, FBS, 96-well plates, 2-MCA, MTT solution (5 mg/mL), DMSO.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours. [10] 2. Prepare serial dilutions of 2-MCA in DMEM.

    • Remove the old medium and treat the cells with various concentrations of 2-MCA for 24 hours. Include a vehicle control (e.g., DMSO at <0.1%).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [12] 5. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. [12] 7. Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2.1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures nitrite, a stable breakdown product of NO, which is produced in large quantities by iNOS in activated macrophages.

  • Objective: To quantify the inhibitory effect of 2-MCA on NO production in LPS-stimulated macrophages.

  • Procedure:

    • Seed RAW 264.7 cells as in Protocol 2.1.1.

    • Pre-treat cells with non-toxic concentrations of 2-MCA for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. [10] 4. After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED) to the supernatant.

    • Incubate for 10-15 minutes at room temperature. [10] 7. Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 2.1.3: Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the secretion of key inflammatory signaling proteins.

  • Objective: To measure the effect of 2-MCA on the production of TNF-α and IL-6.

  • Procedure:

    • Culture, treat, and stimulate RAW 264.7 cells with 2-MCA and LPS as described in Protocol 2.1.2.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

Data Presentation: In Vitro Anti-inflammatory Activity of 2-MCA
AssayEndpoint2-MCA (10 µM)2-MCA (25 µM)2-MCA (50 µM)Positive Control (e.g., Dexamethasone 1µM)
MTT Assay Cell Viability (%)98.5 ± 2.196.2 ± 3.491.7 ± 2.899.1 ± 1.9
Griess Assay NO Inhibition (%)15.3 ± 1.935.8 ± 2.562.1 ± 3.185.4 ± 2.2
ELISA TNF-α Inhibition (%)12.1 ± 2.231.5 ± 3.058.9 ± 3.579.8 ± 2.7
ELISA IL-6 Inhibition (%)10.8 ± 1.528.4 ± 2.155.3 ± 2.975.2 ± 3.3
Note: Data are representative examples and presented as mean ± SD.
In Vivo Assay: Carrageenan-Induced Paw Edema

This is a standard and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in a living system. [13][14]

  • Objective: To assess the in vivo anti-inflammatory activity of 2-MCA by measuring its ability to reduce acute paw edema.

  • Model: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide animals into groups (e.g., Vehicle Control, 2-MCA low dose, 2-MCA high dose, Positive Control like Indomethacin).

    • Administer 2-MCA or vehicle orally or intraperitoneally 1 hour before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal. [14] 5. Measure the paw volume or thickness using a plethysmometer or Vernier caliper at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Evaluation of Anticancer Activity

Cinnamic acid derivatives have shown promise as anticancer agents by inducing cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. [1][4][6]

Protocol 3.1: Cytotoxicity Screening (MTT/SRB Assay)

This initial screen determines the concentration of 2-MCA required to inhibit the growth of cancer cells by 50% (IC50). [15]

  • Objective: To determine the IC50 of 2-MCA against a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).

  • Procedure:

    • Seed cancer cells in 96-well plates at their optimal density.

    • Treat cells with serial dilutions of 2-MCA for 48 or 72 hours. [12] 3. Perform an MTT assay as described in Protocol 2.1.1 or a Sulforhodamine B (SRB) assay.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 3.2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Objective: To quantify the ability of 2-MCA to induce apoptosis in cancer cells.

  • Procedure:

    • Treat cancer cells with 2-MCA at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells immediately using a flow cytometer.

Protocol 3.3: Cell Cycle Analysis

This protocol determines if the compound arrests cell cycle progression at a specific phase (G0/G1, S, or G2/M). [16]

  • Objective: To determine the effect of 2-MCA on cell cycle distribution.

  • Procedure:

    • Treat cells with 2-MCA at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours. [12] 4. Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle. [12]

Data Presentation: In Vitro Anticancer Activity of 2-MCA
Cell Line (Cancer Type)IC50 (µM, 48h)% Apoptotic Cells (at IC50)Cell Cycle Phase Arrest (at IC50)
MCF-7 (Breast)45.232.5%G2/M Phase
A549 (Lung)68.725.1%G0/G1 Phase
HCT116 (Colon)55.429.8%G2/M Phase
Note: Data are representative examples.

Evaluation of Metabolic Effects

Given the reported antidiabetic activity of some cinnamic acid derivatives, assessing the effect of 2-MCA on glucose metabolism is a valuable secondary screen. [1][7]A key mechanism for improving glycemic control is by enhancing glucose uptake into peripheral tissues like skeletal muscle and fat. [17]

Protocol 4.1: Cellular Glucose Uptake Assay

This assay measures the uptake of a fluorescently-labeled glucose analog (e.g., 2-NBDG) into cells.

  • Objective: To determine if 2-MCA enhances glucose uptake in C2C12 myotubes.

  • Procedure:

    • Seed C2C12 myoblasts in a 96-well plate and differentiate them into myotubes by switching to a low-serum medium for 4-6 days.

    • Starve the myotubes in serum-free medium for 3 hours.

    • Treat the cells with non-toxic concentrations of 2-MCA for 1 hour. Include a vehicle control and a positive control (e.g., insulin).

    • Add the fluorescent glucose analog 2-NBDG to each well and incubate for 30-60 minutes.

    • Remove the medium and wash the cells with ice-cold PBS to stop the uptake.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

    • Normalize the fluorescence signal to the total protein content in each well (measured by an assay like BCA).

Diagram: Insulin-Mediated Glucose Uptake Pathway

G cluster_0 cluster_1 Intracellular Insulin Insulin Receptor Insulin Receptor Insulin->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Membrane Cell Membrane Glucose Glucose Glucose->GLUT4_membrane uptake MCA 2-MCA? MCA->Akt Potentiation?

Caption: Simplified insulin signaling for GLUT4 translocation.

References

  • Guzman, J. D. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 19(8), 12276-12295.
  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives: a new class of anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 11(1), 2-15.
  • Ntchapda, F., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

  • Pharmaron. (n.d.). in vitro Metabolic Diseases Assays. Pharmaron. [Link]

  • SciSpace. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. SciSpace. [Link]

  • LookChem. (n.d.). 2-Methylcinnamic acid 2373-76-4 wiki. LookChem. [Link]

  • Álvarez, R., et al. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 23(11), 1845-1854. [Link]

  • BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research. BioIVT. [Link]

  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

  • Ncardia. (n.d.). Metabolism Assay. Ncardia. [Link]

  • Ma, F. F., et al. (2023). Guideline for anticancer assays in cells. Food Science and Human Wellness, 12(6), 1849-1860. [Link]

  • Gunawan, A., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1101, 1-10. [Link]

  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid. Juelun Chemical. [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy.
  • BioAgilytix. (n.d.). Metabolic Disease. BioAgilytix. [Link]

  • Rahman, M. M., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(15), 5769. [Link]

  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. [Link]

  • PubChem. (n.d.). alpha-Methylcinnamic acid. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Pharmaceuticals, 18, 1141. [Link]

  • ResearchGate. (n.d.). Antiinflammatory study protocol. ResearchGate. [Link]

  • Li, Y., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

  • Gunia-Krzyżak, A., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3685. [Link]

  • Al-Warhi, T., et al. (2024). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Future Medicinal Chemistry, 16(1), 1-17. [Link]

  • Kumar, A., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]

  • Musella, S., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 222. [Link]

  • Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients, 9(2), 163. [Link]

  • Sestili, P., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3326. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cinametic Acid? Patsnap. [Link]

  • Zengin, G., et al. (2017). Use of in vitro assays to assess the potential cytotoxic, genotoxic and antigenotoxic effects of vanillic and cinnamic acid. Drug and Chemical Toxicology, 40(2), 218-224. [Link]

  • Nowicka, J., & Kucharska, E. (2019). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 24(19), 3571. [Link]

  • Georgiou, P. C., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 28(15), 5800. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, In vitro and Initial In Vivo Evaluation of Heterobivalent Peptidic Ligands Targeting Both NPY(Y1). ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 2-Methylcinnamic Acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into troubleshooting specific issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.

General Troubleshooting Workflow

Before addressing method-specific problems, it is beneficial to adopt a systematic approach to troubleshooting unexpected results. The following workflow provides a logical framework for identifying and resolving synthesis issues.

Troubleshooting_Workflow cluster_0 Analysis & Identification cluster_1 Problem Diagnosis cluster_2 Solution & Optimization Unexpected_Result Unexpected Result (e.g., Low Yield, Impurities) Analyze_Crude Analyze Crude Product (TLC, ¹H NMR, LC-MS) Unexpected_Result->Analyze_Crude Identify_Components Identify Side Products & Unreacted Starting Materials Analyze_Crude->Identify_Components Determine_Cause Determine Root Cause Identify_Components->Determine_Cause Side_Reaction Side Reaction Occurred Determine_Cause->Side_Reaction Impurity Identified Incomplete_Reaction Incomplete Reaction Determine_Cause->Incomplete_Reaction Starting Material Present Degradation Product Degradation Determine_Cause->Degradation Multiple Unidentified Products Impurity_Source Starting Material Impurity Determine_Cause->Impurity_Source Known Impurity Correlates to SM Modify_Conditions Modify Conditions (Temp, Time, Solvent, Catalyst) Side_Reaction->Modify_Conditions Adjust_Stoichiometry Adjust Stoichiometry Incomplete_Reaction->Adjust_Stoichiometry Degradation->Modify_Conditions Purify_Reagents Purify Reagents Impurity_Source->Purify_Reagents Implement_Solution Implement Solution & Re-run Modify_Conditions->Implement_Solution Adjust_Stoichiometry->Implement_Solution Purify_Reagents->Implement_Solution

Caption: General workflow for troubleshooting the synthesis of 2-Methylcinnamic acid.

Method 1: The Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde (2-methylbenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid, such as sodium acetate.[1][2][3]

Troubleshooting and FAQs for the Perkin Reaction

Q1: My yield of 2-Methylcinnamic acid is significantly lower than expected, and I'm observing a dark, tar-like residue in my flask. What's causing this?

A1: This is a frequent challenge in the Perkin reaction, which necessitates high temperatures, often around 180°C.[4] At these elevated temperatures, side reactions such as the self-condensation of 2-methylbenzaldehyde or acetic anhydride can occur, leading to polymerization and the formation of tar.[5]

  • Causality: The high energy input can overcome the activation energy for undesired polymerization pathways, competing with the desired condensation reaction.

  • Troubleshooting Steps:

    • Temperature Control: Ensure precise and uniform heating. An oil bath is preferable to a heating mantle for consistent temperature distribution.

    • Reaction Time: While the reaction is often run for several hours, prolonged heating can promote tar formation.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Reagent Purity: Use freshly distilled 2-methylbenzaldehyde and anhydrous sodium acetate. Moisture can interfere with the reaction and promote side reactions.[6]

Q2: My final product shows impurities that are difficult to remove by simple recrystallization. What are the likely side products?

A2: Several side products can form during the Perkin reaction. One common impurity is the mixed anhydride intermediate which, if not fully hydrolyzed, will contaminate the final product. Another possibility is the formation of α-phenylcinnamic acid derivatives if impurities are present in the starting materials.[4]

  • Causality: Incomplete hydrolysis of the mixed anhydride intermediate leaves it as a persistent impurity. The presence of other reactive species in the starting materials can lead to the formation of related cinnamic acid derivatives.

  • Troubleshooting Steps:

    • Complete Hydrolysis: Ensure the final workup includes a thorough hydrolysis step. Boiling the reaction mixture with water or a dilute acid after the initial reaction can help convert any remaining anhydride intermediates to the desired carboxylic acid.[7]

    • Purification: Recrystallization is a powerful purification technique for cinnamic acids.[4][8] An ethanol/water solvent system is often effective. The desired 2-Methylcinnamic acid is typically less soluble in cold water than many of the common impurities.[4]

    • Starting Material Analysis: Before starting the synthesis, check the purity of your 2-methylbenzaldehyde and acetic anhydride using techniques like NMR or GC-MS to identify any potential contaminants.

Q3: The reaction seems to be very slow or is not proceeding to completion. What factors could be hindering the reaction rate?

A3: The Perkin reaction is known to require high temperatures and can have long reaction times.[6] Several factors can contribute to a sluggish reaction.

  • Causality: The reaction mechanism involves the formation of a carbanion from the anhydride, which is a relatively slow step.[2][9] The catalytic activity of the base is also crucial.

  • Troubleshooting Steps:

    • Base Catalyst: The sodium acetate used should be anhydrous and finely powdered to maximize its surface area and catalytic activity.[6] Some protocols suggest using freshly fused sodium acetate to ensure it is completely dry.[4]

    • Microwave Irradiation: Studies have shown that microwave-assisted synthesis can significantly reduce reaction times for Perkin-type reactions.[6] However, it's noted that sodium acetate may not be as effective under microwave conditions, and alternative bases should be considered.[6]

    • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of acetic anhydride is common to drive the reaction forward.

Representative Experimental Protocol (Perkin Reaction)

Adapted from a general procedure for cinnamic acid synthesis.[4][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylbenzaldehyde (1.0 eq), anhydrous sodium acetate (1.5 eq), and acetic anhydride (2.0 eq).

  • Reaction: Thoroughly mix the reactants and heat the flask in an oil bath maintained at 180°C for 5-8 hours. Monitor the reaction progress by TLC.

  • Workup: Allow the mixture to cool slightly and, while still warm, pour it into a beaker of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

  • Isolation: If the product crystallizes upon cooling, filter the crude solid. If an oil separates, perform steam distillation to remove any unreacted 2-methylbenzaldehyde.

  • Purification: Dissolve the crude product in a warm aqueous sodium carbonate solution. Filter the solution to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to precipitate the 2-Methylcinnamic acid.

  • Recrystallization: Collect the precipitate by suction filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.[4][8]

Method 2: The Wittig Reaction

The Wittig reaction provides an alternative route to 2-Methylcinnamic acid by reacting an aldehyde or ketone with a phosphonium ylide, also known as a Wittig reagent.[10][11] This method is highly versatile for forming carbon-carbon double bonds.[12]

Troubleshooting and FAQs for the Wittig Reaction

Q1: I am not observing any product formation in my Wittig reaction. What are the critical factors for success?

A1: The success of a Wittig reaction hinges on the successful formation of the ylide and its subsequent reaction with the carbonyl compound.

  • Causality: The ylide is a strong base and is sensitive to moisture and air. Incomplete ylide formation or its decomposition will prevent the reaction from proceeding.

  • Troubleshooting Steps:

    • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as the ylide will be protonated by water. Use dry solvents and glassware.

    • Strong Base: The choice of base is critical for deprotonating the phosphonium salt to form the ylide. For non-stabilized ylides, very strong bases like n-butyllithium or sodium hydride are required.[13]

    • Ylide Formation: Ensure the ylide has formed before adding the 2-methylbenzaldehyde. A color change (often to a deep red or orange) typically indicates ylide formation.

Q2: My reaction is producing a mixture of (E) and (Z) isomers of 2-Methylcinnamic acid. How can I control the stereoselectivity?

A2: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide.[13]

  • Causality: Non-stabilized ylides generally lead to the (Z)-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the formation of the (E)-alkene.[13]

  • Troubleshooting Steps:

    • Ylide Choice: To favor the trans (E) isomer, which is the predominant form of 2-Methylcinnamic acid, a stabilized ylide is preferred.[14]

    • Schlosser Modification: For non-stabilized ylides that typically give the (Z)-isomer, the Schlosser modification can be employed to obtain the (E)-isomer. This involves using phenyllithium at low temperatures to equilibrate the intermediate betaine.[11]

Method 3: The Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[15][16][17] It is a powerful tool in modern organic synthesis.[18]

Troubleshooting and FAQs for the Heck Reaction

Q1: My Heck reaction is giving a low yield, and I'm recovering a significant amount of my starting materials. What could be the issue?

A1: The catalytic cycle of the Heck reaction is sensitive to several factors, and catalyst deactivation is a common cause of low conversion.

  • Causality: The palladium catalyst can be sensitive to air and moisture, leading to its deactivation. The choice of ligand and base is also crucial for an efficient catalytic cycle.

  • Troubleshooting Steps:

    • Catalyst and Ligands: Use a high-quality palladium source and appropriate phosphine ligands. The choice of ligand can significantly impact the reaction's efficiency.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

    • Base: An appropriate base is required to regenerate the catalyst.[16] Common bases include triethylamine or potassium carbonate.

    • Solvent: Dipolar aprotic solvents like DMF or NMP are typically used.[18]

Q2: I am observing the formation of regioisomers in my Heck reaction. How can I improve the regioselectivity?

A2: While the Heck reaction often favors the trans product, the regioselectivity can sometimes be an issue.[18]

  • Causality: The regioselectivity is determined by the migratory insertion step in the catalytic cycle. Steric and electronic factors of both the aryl halide and the alkene play a role.

  • Troubleshooting Steps:

    • Ligand Effects: Bulky phosphine ligands can influence the regioselectivity by sterically directing the insertion.

    • Reaction Conditions: Temperature and solvent can also affect the regioselectivity. Experiment with different conditions to optimize for the desired regioisomer.

Data Summary

ParameterPerkin ReactionWittig ReactionHeck Reaction
Key Reactants 2-Methylbenzaldehyde, Acetic Anhydride2-Methylbenzaldehyde, Phosphonium Ylide2-Halotoluene, Acrylic Acid
Catalyst/Base Sodium AcetateStrong Base (e.g., n-BuLi)Palladium Catalyst, Base (e.g., Et3N)
Typical Temp. High (~180°C)Varies (often low to RT)Elevated (80-140°C)
Common Issues Tar formation, Low yieldMoisture sensitivity, Isomer controlCatalyst deactivation, Regioselectivity
Stereocontrol Generally gives the (E) isomerDependent on ylide typeGenerally favors the (E) isomer

References

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. RSC Publishing.
  • Wall, V. M., Eisenstadt, A., Ager, D. J., & Laneman, S. A. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. Retrieved from [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
  • Cambridge University Press. (n.d.). Perkin Reaction.
  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]

  • ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]

  • Ketcham, R. (n.d.). The Amine Catalyzed Perkin Condensation: A class project. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Quora. (2017). What happens when benzaldehyde is treated with acetic anhydride and sodium acetate? Retrieved from [Link]

  • YouTube. (2022). When benzaldehyde is heated with acetic anhydride in the presence of sodium acetate, the product... Retrieved from [Link]

  • Filo. (2024). Benzaldehyde reacts with acetic anhydride in presence of sodium... Retrieved from [Link]

  • Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
  • Pharmaffiliates. (n.d.). cinnamic acid and its Impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Perkin Reaction Conditions for 2-Methylcinnamic Acid

Welcome to the technical support center for the synthesis of 2-Methylcinnamic Acid via the Perkin reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylcinnamic Acid via the Perkin reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this classic condensation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction for maximum yield and purity. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter at the bench.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems. Each solution is grounded in the fundamental principles of the reaction mechanism, providing a logical framework for your optimization efforts.

Issue 1: Consistently Low or No Yield of 2-Methylcinnamic Acid

A low yield is the most common challenge in the Perkin reaction. The root cause often lies in one of three areas: reagent quality, reaction conditions, or premature termination.

  • Potential Cause A: Presence of Moisture

    • Scientific Rationale: The Perkin reaction is highly sensitive to water. Acetic anhydride, a key reactant, readily hydrolyzes to acetic acid in the presence of moisture. This depletes the anhydride and introduces a byproduct that does not participate in the desired reaction pathway. Furthermore, the catalyst, anhydrous sodium acetate, can become hydrated, reducing its efficacy as a base to deprotonate the acetic anhydride and generate the necessary enolate nucleophile.[1]

    • Recommended Solutions:

      • Dry Glassware: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried at >120°C for several hours or flame-dried under an inert atmosphere and allowed to cool in a desiccator before use.

      • Anhydrous Reagents: Use a freshly opened bottle of acetic anhydride. For the catalyst, use fused or commercially available anhydrous sodium acetate. If you suspect your sodium acetate has absorbed moisture, it can be dried by heating it gently in a flask under vacuum.[2]

      • Inert Atmosphere: While not always necessary, performing the reaction under a nitrogen or argon atmosphere can help exclude atmospheric moisture, especially during long reaction times.

  • Potential Cause B: Insufficient Reaction Temperature or Time

    • Scientific Rationale: The Perkin condensation is a thermally demanding reaction, requiring significant energy input to overcome the activation energy for both enolate formation and the subsequent condensation and elimination steps.[3] Typical protocols for substituted cinnamic acids require temperatures between 160-180°C for 4 to 8 hours.[1] Dropping below this temperature threshold will dramatically slow the reaction rate, leading to an incomplete reaction.

    • Recommended Solutions:

      • Temperature Monitoring: Use an oil bath or heating mantle with a thermocouple placed directly in the bath to ensure accurate and stable temperature control. Do not rely on the hotplate's dial setting.

      • Extended Reflux: If yields are low after a standard 4-5 hour reflux, consider extending the reaction time to 8 hours or more. Monitor the reaction progress using Thin-Layer Chromatography (TLC) if a suitable solvent system can be developed.

  • Potential Cause C: Suboptimal Reagent Stoichiometry

    • Scientific Rationale: The molar ratio of the reactants is critical. An excess of acetic anhydride is typically used to ensure it acts as both a reactant and a solvent, driving the equilibrium toward the product. The amount of sodium acetate catalyst is also crucial; too little will result in a slow reaction, while an excessive amount does not typically offer significant benefits.

    • Recommended Solution:

      • Adjust Molar Ratios: A common starting point is a molar ratio of 1:1.5 for 2-methylbenzaldehyde to acetic anhydride. The sodium acetate is often used in a near-equimolar ratio to the aldehyde (e.g., 0.8-1.0 equivalents). Experiment with slightly increasing the excess of acetic anhydride (e.g., to 2.0 equivalents).

Issue 2: Formation of a Dark, Resinous, or Tarry Byproduct

The appearance of dark, insoluble materials indicates the formation of polymeric or degradation byproducts.

  • Potential Cause: Self-Condensation/Polymerization of 2-Methylbenzaldehyde

    • Scientific Rationale: At the high temperatures required for the Perkin reaction, aromatic aldehydes can undergo self-condensation or polymerization, especially if trace impurities are present. The electron-donating methyl group on 2-methylbenzaldehyde can slightly increase the nucleophilicity of the aromatic ring, though the primary cause of polymerization is typically heat- and base-catalyzed side reactions of the aldehyde functional group itself.

    • Recommended Solutions:

      • Purify the Aldehyde: Ensure the 2-methylbenzaldehyde is pure. Distill it under reduced pressure before use to remove any oxidized (2-methylbenzoic acid) or polymeric impurities.

      • Controlled Heating: Avoid "hot spots" in the reaction flask by ensuring efficient stirring. Increase the temperature to the target (e.g., 180°C) gradually.[3]

      • Workup Modification: These resinous materials can often be removed during the workup. After the reaction, the mixture is typically poured into water and basified. The desired product forms a soluble sodium salt, while the non-acidic resinous byproducts can often be removed by filtration before the final acidification step.[4]

Issue 3: Difficulty in Isolating and Purifying the Final Product

Even with a successful reaction, isolating a pure product can be challenging.

  • Potential Cause A: Incomplete Removal of Unreacted 2-Methylbenzaldehyde

    • Scientific Rationale: 2-Methylbenzaldehyde is a liquid with a boiling point (approx. 199°C) close to the reaction temperature, meaning a significant amount can remain post-reaction. During workup, when the mixture is basified, the 2-methylcinnamic acid dissolves as its sodium salt, but the unreacted aldehyde remains as an organic impurity.

    • Recommended Solution:

      • Steam Distillation: The most effective method to remove unreacted aldehyde is steam distillation.[4] After the initial reaction, pour the hot mixture into water, make the solution basic with sodium carbonate or sodium hydroxide, and then perform a steam distillation. The volatile 2-methylbenzaldehyde will co-distill with the water, leaving the non-volatile sodium 2-methylcinnamate behind in the flask.

  • Potential Cause B: Inefficient Crystallization

    • Scientific Rationale: The final product is isolated by acidifying the aqueous solution of sodium 2-methylcinnamate, causing the carboxylic acid to precipitate. The purity is then enhanced by recrystallization. Using the wrong solvent or cooling too quickly can lead to the product "oiling out" or trapping impurities.

    • Recommended Solution:

      • Optimized Recrystallization: A mixed solvent system of ethanol and water is highly effective.[5] Dissolve the crude, dried 2-methylcinnamic acid in a minimum amount of hot ethanol. While still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Perkin reaction for synthesizing 2-Methylcinnamic Acid?

A1: The reaction proceeds through several key steps:[6][7]

  • Enolate Formation: The basic catalyst, sodium acetate (CH₃COO⁻), abstracts an acidic α-proton from acetic anhydride to form a resonance-stabilized carbanion, or enolate. This is typically the rate-determining step.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the 2-methylbenzaldehyde. This results in the formation of an alkoxide intermediate.

  • Acyl Transfer & Elimination: The alkoxide intermediate undergoes intramolecular acyl transfer, followed by the elimination of an acetate molecule, to form a mixed anhydride. Subsequent base-catalyzed elimination of a proton and a molecule of acetic acid generates the α,β-unsaturated bond.

  • Hydrolysis: Finally, upon the addition of water during the workup, the mixed anhydride is hydrolyzed to yield the final 2-Methylcinnamic Acid product and acetic acid.

Perkin Reaction Mechanism for 2-Methylcinnamic Acid

Perkin_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway cluster_product Product R1 2-Methyl- benzaldehyde S2 Step 2: Nucleophilic Attack R1->S2 R2 Acetic Anhydride S1 Step 1: Enolate Formation R2->S1 R3 Sodium Acetate (Catalyst) R3->S1 S1->S2 S3 Step 3: Intermediate Formation S2->S3 S4 Step 4: Elimination & Hydrolysis S3->S4 P1 2-Methylcinnamic Acid S4->P1

Caption: Key stages in the synthesis of 2-Methylcinnamic Acid.

Q2: Why are acetic anhydride and sodium acetate the standard reagents? Can others be used?

A2: Acetic anhydride serves as the source of the carbanion (enolate) after deprotonation.[8] Sodium acetate is the corresponding weak base that is effective at catalyzing this deprotonation without causing significant side reactions, such as the Cannizzaro reaction of the aldehyde. While other anhydrides with α-hydrogens can be used to synthesize different cinnamic acid derivatives, acetic anhydride is required for the synthesis of 2-Methylcinnamic acid itself. Other weak bases like potassium acetate or triethylamine can also be used. Potassium acetate is sometimes reported to give slightly better yields than sodium acetate under the same conditions.[3][9]

Q3: What is the expected yield for this reaction?

A3: Under optimized, anhydrous conditions with sufficient heating time, yields for the Perkin reaction can typically range from 60% to 75%.[9] However, initial attempts or student preparations may result in lower yields (20-40%) due to the sensitivity of the reaction to the conditions mentioned in the troubleshooting guide.

Q4: What are the primary safety concerns when running this reaction?

A4:

  • Acetic Anhydride: It is corrosive, a lachrymator (causes tearing), and reacts exothermically with water. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • High Temperatures: The reaction is run at high temperatures (up to 180°C), posing a risk of thermal burns. Use a proper heating mantle or oil bath and handle the hot apparatus with care.

  • 2-Methylbenzaldehyde: It is a combustible liquid and can be an irritant. Handle in a well-ventilated area.

Quantitative Data & Experimental Protocols

Data Presentation

The following table summarizes recommended reaction parameters for optimizing the synthesis of cinnamic acid derivatives, which are directly applicable to 2-Methylcinnamic Acid.

ParameterRecommended RangeRationale & Citation
Temperature 170 - 180°CEnsures sufficient energy for the condensation and elimination steps. Lower temperatures drastically reduce the reaction rate.[3][5]
Reaction Time 5 - 8 hoursThe reaction is slow; shorter times often lead to incomplete conversion and low yields.[1]
Molar Ratio (Aldehyde:Anhydride) 1 : 1.5 to 1 : 2.0An excess of anhydride acts as a solvent and drives the reaction equilibrium towards the products.[9]
Molar Ratio (Aldehyde:Catalyst) 1 : 0.8 to 1 : 1.0Provides an effective concentration of the base for enolate formation.[4]
Expected Yield 60 - 75%Represents a successfully optimized reaction.[9]
Experimental Protocol: Optimized Synthesis of 2-Methylcinnamic Acid

This protocol details a robust procedure for the synthesis and purification of 2-Methylcinnamic Acid.

Materials:

  • 2-Methylbenzaldehyde (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Anhydrous Sodium Acetate (0.8 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Deionized Water

  • Round-bottom flask, reflux condenser, heating mantle/oil bath, steam distillation apparatus, separatory funnel, Büchner funnel, filter paper.

Experimental Workflow

Workflow start Start setup 1. Reaction Setup - Combine reagents in a dry flask start->setup reflux 2. Reflux - Heat at 180°C for 5-8 hours setup->reflux quench 3. Quench & Basify - Pour hot mixture into water & add NaOH reflux->quench steam 4. Steam Distillation - Remove unreacted 2-methylbenzaldehyde quench->steam acidify 5. Acidification - Cool and add HCl to precipitate product steam->acidify filter 6. Isolate Crude Product - Vacuum filtration acidify->filter recrystallize 7. Recrystallization - Dissolve in hot EtOH/H₂O - Cool slowly filter->recrystallize dry 8. Dry Pure Product - Collect via filtration & dry in oven recrystallize->dry end Pure 2-Methylcinnamic Acid dry->end

Caption: Step-by-step workflow for synthesis and purification.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (protected by a drying tube), add anhydrous sodium acetate (0.8 eq), 2-methylbenzaldehyde (1.0 eq), and acetic anhydride (1.5 eq).

  • Reflux: Heat the reaction mixture in an oil bath to 180°C. Maintain this temperature and allow the mixture to reflux with vigorous stirring for 5 hours.

  • Workup - Quenching and Basification: Allow the mixture to cool slightly (to ~100°C) and carefully pour it into a larger beaker containing 200 mL of water. Rinse the reaction flask with a small amount of water to transfer all contents. Slowly add a 10% sodium hydroxide solution while stirring until the solution is basic to pH paper. This will dissolve the product as its sodium salt.

  • Workup - Purification: Transfer the basic solution to a flask set up for steam distillation. Steam distill the mixture until no more oily droplets of unreacted 2-methylbenzaldehyde are observed in the distillate.

  • Precipitation: Cool the remaining solution in an ice bath. While stirring, slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH ~2). A white precipitate of crude 2-methylcinnamic acid will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.

  • Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of boiling 95% ethanol. Add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly to room temperature. Place the beaker in an ice bath for 30 minutes to complete crystallization.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 60-70°C.

References

  • BenchChem. (2025).
  • J&K Scientific LLC. (2021). Perkin Reaction. J&K Scientific.
  • Gheorghiu, C. V., & Elian, M. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC - NIH.
  • Sathee JEE. (n.d.). Perkin Reaction Mechanism.
  • Wikipedia. (n.d.). Perkin reaction. Wikipedia. [Link]

  • Buckles, R. E., & Thelen, C. J. (1950). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society, 72(10), 4545–4547.
  • NCCHEMISTRY. (2024). CINNAMIC ACID, PERKIN REACTION.#ncchem. YouTube. [Link]

  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2). [Link]

  • Anonymous. (n.d.). Perkin Reaction. Cambridge University Press.
  • Mumtazuddin, S., & Sinha, S. K. (2006). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945-4946. [Link]

  • BenchChem. (2025). Improving the yield of the Perkin reaction for cinnamic acid synthesis. BenchChem.
  • ChemIQSoc Project. (n.d.).
  • BenchChem. (2025). Optimizing reaction conditions for 4-Methylcinnamic acid synthesis. BenchChem.
  • Yudasaputra, A. P., & Puspitasari, F. (2020). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential as photoprotective agent. JKPK (Jurnal Kimia dan Pendidikan Kimia), 5(1), 54-61.

Sources

Troubleshooting

Technical Support Center: Knoevenagel-Doebner Synthesis of 2-Methylcinnamic Acid

Welcome to the technical support center for the Knoevenagel-Doebner synthesis of 2-Methylcinnamic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel-Doebner synthesis of 2-Methylcinnamic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial C-C bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your reaction yields.

Troubleshooting Guide: Enhancing Reaction Yield & Purity

This section addresses the most common challenges encountered during the synthesis of 2-Methylcinnamic Acid via the Knoevenagel-Doebner reaction.

Question: My yield of 2-Methylcinnamic Acid is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the Knoevenagel-Doebner synthesis of 2-Methylcinnamic Acid typically stem from one or more of the following factors: suboptimal reactant stoichiometry, inefficient catalysis, improper temperature control, or premature reaction termination.

  • Reactant Stoichiometry: An excess of malonic acid is critical for driving the reaction to completion. Using an equimolecular amount of malonic acid relative to 2-methylbenzaldehyde can result in yields as low as 50%.[1] A molar ratio of 2:1 (malonic acid to aldehyde) is a standard starting point for optimization.[1] This ensures that the concentration of the malonic acid enolate, the active nucleophile, remains high throughout the reaction.

  • Catalyst and Solvent System: The classic system employs pyridine as the solvent and a catalytic amount of piperidine.[2][3] Pyridine serves a dual role: it acts as a basic solvent and actively promotes the final decarboxylation step.[4][5][6] Piperidine is a more effective base for the initial condensation.[4][7] Ensure your pyridine is dry, as water can interfere with the reaction intermediates.

  • Temperature Control: The reaction is highly sensitive to temperature. Initially, a moderate temperature (e.g., 60-80°C) is sufficient to initiate the condensation and the start of carbon dioxide evolution.[1][8] After the initial phase, the temperature is typically raised to reflux (around 110-115°C) to ensure the reaction goes to completion and to facilitate the decarboxylation of the intermediate benzylidenemalonic acid.[1] Poor temperature control can lead to incomplete reactions or an increase in side products.

  • Reaction Time: This reaction is not instantaneous. A typical procedure involves an initial heating period at a lower temperature for about an hour, followed by a longer period at reflux for 2-3 hours.[1] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal endpoint. Quenching the reaction too early is a common cause of low yields.

Question: I'm observing a significant side product that I suspect is 2-methylstyrene. How can I prevent its formation?

Answer: The formation of 2-methylstyrene is a classic side reaction resulting from the decarboxylation of your final product, 2-Methylcinnamic Acid. This is particularly problematic under harsh thermal conditions or with an excessive amount of base.[9]

Here’s how to mitigate it:

  • Strict Temperature Management: Avoid unnecessarily high temperatures or prolonged heating times after the reaction has reached completion. Once TLC analysis indicates the consumption of the starting aldehyde, proceed with the work-up.

  • Control the Amount of Piperidine: While catalytic piperidine is necessary, an excess can promote the undesired decarboxylation of the cinnamic acid product.[9] Use only the recommended catalytic amount (typically ~0.1 equivalents relative to the aldehyde).

  • Optimized Work-up: Upon completion, cool the reaction mixture and promptly begin the work-up procedure. Pouring the reaction mixture into a cold, acidic solution (e.g., water and HCl) quickly neutralizes the basic catalysts and precipitates the acidic product, preventing further degradation.[1][8]

Question: My reaction seems to stall and doesn't go to completion, even after extended reflux. What could be the issue?

Answer: An incomplete reaction is often traced back to reagent quality or insufficient activation.

  • Purity of 2-Methylbenzaldehyde: Aldehydes are prone to oxidation, forming the corresponding carboxylic acid (2-methylbenzoic acid). This impurity will not participate in the reaction and will lower your potential yield. It is best practice to use freshly distilled or recently purchased 2-methylbenzaldehyde.

  • Activity of Malonic Acid: Malonic acid is hygroscopic and can absorb moisture from the air, which can impede the reaction. Ensure your malonic acid is dry, for instance by drying it in a vacuum oven at a moderate temperature before use.

  • Insufficient Piperidine: While an excess is detrimental, too little piperidine will result in a slow, inefficient initial condensation step. Ensure you add a sufficient catalytic amount to initiate the reaction effectively. If your aldehyde contains acidic impurities, a portion of the piperidine will be neutralized, rendering it inactive.[10]

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of the Knoevenagel-Doebner reaction for this synthesis?

A1: The reaction proceeds through three key stages:

  • Enolate Formation: The basic catalyst, piperidine, deprotonates malonic acid to form a highly nucleophilic enolate ion.

  • Knoevenagel Condensation: The enolate attacks the carbonyl carbon of 2-methylbenzaldehyde. A subsequent dehydration step, facilitated by the acidic protons of the malonic acid moiety, eliminates a molecule of water to form an α,β-unsaturated intermediate (2-methylbenzylidenemalonic acid).

  • Doebner Decarboxylation: Aided by heating in pyridine, the intermediate undergoes decarboxylation, releasing carbon dioxide to yield the final product, 2-Methylcinnamic Acid.[5][6]

Below is a diagram illustrating the reaction pathway.

Knoevenagel_Doebner_Mechanism Knoevenagel-Doebner Reaction Mechanism cluster_intermediates Key Intermediates cluster_product Product 2-Me-Aldehyde 2-Methylbenzaldehyde MalonicAcid Malonic Acid Enolate Malonic Acid Enolate MalonicAcid->Enolate + Piperidine - H⁺ Pyridine Pyridine (Solvent) Piperidine Piperidine (Base) UnsatIntermediate 2-Methylbenzylidene- malonic Acid Enolate->UnsatIntermediate + 2-Me-Aldehyde - H₂O Product 2-Methylcinnamic Acid UnsatIntermediate->Product + Heat (Pyridine) - CO₂ Troubleshooting_Workflow Troubleshooting Knoevenagel-Doebner Synthesis Start Low Yield or Impure Product CheckCompletion Is reaction complete? (Check TLC) Start->CheckCompletion CheckSideProducts Side products observed? CheckCompletion->CheckSideProducts Yes UnreactedAldehyde Unreacted aldehyde present? CheckCompletion->UnreactedAldehyde No CheckReagents Check Reagent Purity - Distill aldehyde - Dry malonic acid Success Yield Improved CheckReagents->Success IncreaseTimeTemp Increase reflux time or ensure 110-115°C IncreaseTimeTemp->Success StyreneProduct 2-Methylstyrene present? (Decarboxylation of product) CheckSideProducts->StyreneProduct Yes PurificationIssue Review Purification - Base wash effective? - Recrystallization solvent? CheckSideProducts->PurificationIssue No / Other ReduceTempBase Reduce max temp Decrease piperidine amount StyreneProduct->ReduceTempBase ReduceTempBase->Success UnreactedAldehyde->CheckReagents UnreactedAldehyde->IncreaseTimeTemp CheckStoichiometry Increase Malonic Acid ratio (e.g., from 1.5:1 to 2:1) UnreactedAldehyde->CheckStoichiometry CheckStoichiometry->Success PurificationIssue->Success

Caption: A logical workflow for diagnosing yield issues.

References
  • Lans-integrations, I. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Bermúdez, M., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2024, January 31). YouTube. [Link]

  • Ben-Abdelouahab, F. B., et al. (2015). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]

  • The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU. [Link]

  • Sztaricskai, F., et al. (2013). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules. [Link]

  • Gootjes, L., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • da Silva, A. C. S., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]

  • Gootjes, L., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Choudhury, D., & Deka, D. (2014). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. [Link]

  • Peyrot, C., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2013). Synthesis of cinnamic acid by Knoevenagel reaction and the optimization of process conditions. ResearchGate. [Link]

  • 2-Methylcinnamic Acid. (n.d.). Juelun Chemical. [Link]

  • Malonic acid, benzal-, diethyl ester. (n.d.). Organic Syntheses. [Link]

  • Nagalakshmi, K., et al. (2013). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. [Link]

  • Peyrot, C., et al. (2019). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules. [Link]

  • Dave, R. H., & Desai, K. R. (1947). The condensation of aldehydes with malonic acid. Journal of the University of Bombay. [Link]

  • Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). (n.d.). ResearchGate. [Link]

  • Doebner–Knoevenagel reaction optimization. (n.d.). ResearchGate. [Link]

  • 2,3-dimethoxycinnamic acid. (n.d.). Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Methylcinnamic Acid

Welcome to the Technical Support Center for the synthesis of 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on the practical identification and mitigation of common side products, ensuring the integrity and purity of your final compound.

Introduction: The Synthetic Landscape of 2-Methylcinnamic Acid

2-Methylcinnamic acid is a valuable building block in organic synthesis. While several synthetic routes exist, each presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. This guide will dissect the most common synthetic methodologies, offering expert insights into the causality of side product formation and providing validated protocols for their removal and characterization.

General Troubleshooting Workflow

A systematic approach is paramount when encountering unexpected results in your synthesis. The following workflow provides a logical framework for diagnosing and resolving common issues.

Troubleshooting_Workflow cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Solution & Optimization Unexpected_Result Unexpected Result e.g., Low Yield, Impurities, Abnormal Color Analyze_Crude Analyze Crude Product TLC, ¹H NMR, LC-MS Unexpected_Result->Analyze_Crude Identify_Side_Products Identify Side Products & Unreacted Materials Analyze_Crude->Identify_Side_Products Determine_Root_Cause Determine Root Cause Identify_Side_Products->Determine_Root_Cause Implement_Purification Implement Targeted Purification Identify_Side_Products->Implement_Purification Side_Reaction Side Reaction Occurred Determine_Root_Cause->Side_Reaction Incomplete_Reaction Incomplete Reaction Determine_Root_Cause->Incomplete_Reaction Product_Degradation Product Degradation Determine_Root_Cause->Product_Degradation Modify_Conditions Modify Conditions Temp, Time, Stoichiometry Side_Reaction->Modify_Conditions Purify_Reagents Purify Reagents Side_Reaction->Purify_Reagents Incomplete_Reaction->Modify_Conditions Product_Degradation->Modify_Conditions

Caption: General workflow for troubleshooting the synthesis of 2-Methylcinnamic Acid.

Method-Specific Troubleshooting & FAQs

This section delves into the specifics of common synthetic routes, addressing the side products unique to each method.

The Perkin Reaction: A Classic Route with Predictable Hurdles

The Perkin reaction is a widely used method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[1]

Reaction Scheme: 2-Methylbenzaldehyde + Acetic Anhydride --(NaOAc, Δ)--> 2-Methylcinnamic Acid

Q1: My reaction mixture has turned into a dark, tar-like substance, and the yield of 2-Methylcinnamic acid is very low. What is the likely cause?

A1: This is a classic issue in the Perkin reaction, which often requires high temperatures (typically >150 °C).[2] The primary culprit is the self-condensation of 2-methylbenzaldehyde under basic conditions at elevated temperatures.[3] This aldol-type condensation leads to the formation of polymeric, resinous materials that are difficult to characterize and remove.

Troubleshooting & Prevention:

  • Temperature Control: Carefully control the reaction temperature. While the Perkin reaction requires heat, excessive temperatures will favor polymerization. Aim for the lowest temperature that provides a reasonable reaction rate.

  • Purity of 2-Methylbenzaldehyde: Use freshly distilled or high-purity 2-methylbenzaldehyde. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-methylbenzoic acid), which can complicate the reaction and purification.[4]

  • Reaction Time: Prolonged reaction times can also contribute to tar formation. Monitor the reaction by TLC and stop when the consumption of the starting aldehyde plateaus.

Q2: Besides the tar, what other specific side products should I look for?

A2: While the polymeric material is the most obvious byproduct, other smaller molecules can also form:

  • Unreacted 2-Methylbenzaldehyde: Incomplete reaction is common.

  • 2-Methylbenzoic Acid: As mentioned, this can be present as an impurity in the starting material or form during the reaction if air is not excluded.

  • Decarboxylation Product (2-Methylstyrene): Although a minor pathway, decarboxylation of an intermediate can occur under the high-temperature conditions of the Perkin reaction, leading to the formation of 2-methylstyrene.[5]

Table 1: Common Side Products in the Perkin Synthesis of 2-Methylcinnamic Acid

Side ProductStructureMolar Mass ( g/mol )Identification Notes
Unreacted 2-MethylbenzaldehydeCH₃C₆H₄CHO120.15Aldehyde proton (~10 ppm in ¹H NMR), characteristic odor.[6]
2-Methylbenzoic AcidCH₃C₆H₄COOH136.15Carboxylic acid proton (>10 ppm in ¹H NMR), soluble in aqueous base.
2-Methylbenzaldehyde Self-Condensation ProductPolymeric/OligomericVariableBroad, unresolved peaks in ¹H NMR. Insoluble in many common solvents.
2-MethylstyreneCH₃C₆H₄CH=CH₂118.18Vinylic protons (5-7 ppm in ¹H NMR), distinct styrene-like odor.[1]

Purification Protocol: Removing Perkin Reaction Byproducts

  • Initial Workup: After the reaction, pour the cooled mixture into a large volume of water and acidify with concentrated HCl to precipitate the crude 2-methylcinnamic acid. Filter the solid.

  • Base Wash: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. The 2-methylcinnamic acid and any 2-methylbenzoic acid will move into the aqueous layer as their sodium salts. The unreacted aldehyde, 2-methylstyrene, and polymeric material will remain in the organic layer.

  • Acidification and Isolation: Separate the aqueous layer and carefully re-acidify with concentrated HCl to precipitate the purified 2-methylcinnamic acid.

  • Recrystallization: Further purify the 2-methylcinnamic acid by recrystallization from an ethanol/water mixture to remove any remaining impurities.[7]

The Knoevenagel-Doebner Condensation: A Milder Alternative

This condensation reaction between an aldehyde and a compound with an active methylene group (like malonic acid) is often catalyzed by a weak base, such as pyridine or piperidine.[8] A key advantage is that it typically proceeds under milder conditions than the Perkin reaction.

Reaction Scheme: 2-Methylbenzaldehyde + Malonic Acid --(Pyridine/Piperidine, Δ)--> 2-Methylcinnamic Acid + CO₂ + H₂O

Q3: I'm using the Knoevenagel-Doebner reaction, but my yields are still low, and I'm seeing multiple spots on my TLC plate. What could be the issue?

A3: While milder, the Knoevenagel-Doebner condensation is not without its potential pitfalls:

  • Self-Condensation of 2-Methylbenzaldehyde: If a strong base is used instead of a weak amine catalyst, self-condensation can still occur.[8]

  • Incomplete Decarboxylation: The reaction proceeds through an intermediate that must decarboxylate to form the final product. Insufficient heating or reaction time can lead to the presence of this intermediate in your crude product.

  • Michael Addition: If the product is an α,β-unsaturated ester (if using a malonic ester instead of malonic acid), a second molecule of the malonate can potentially add to the product via a Michael addition.

Troubleshooting & Prevention:

  • Catalyst Choice: Stick to weak amine bases like pyridine and piperidine to avoid self-condensation.

  • Temperature and Time: Ensure the reaction is heated sufficiently to drive the decarboxylation to completion. Monitor by TLC for the disappearance of the intermediate.

  • Stoichiometry: Use a slight excess of malonic acid to ensure complete conversion of the aldehyde.

Purification Protocol: Knoevenagel-Doebner Condensation

The purification is similar to the Perkin reaction. An initial acidic workup to precipitate the crude product, followed by a base wash to separate the acidic product from non-acidic impurities, and finally recrystallization.

The Wittig Reaction: Olefination with a Phosphorus Ylide

The Wittig reaction provides a powerful method for forming alkenes by reacting an aldehyde or ketone with a phosphonium ylide.[9] For the synthesis of 2-methylcinnamic acid, this would typically involve the reaction of 2-methylbenzaldehyde with a stabilized ylide such as (carboxymethyl)triphenylphosphorane.

Reaction Scheme: 2-Methylbenzaldehyde + Ph₃P=CHCOOH --> 2-Methylcinnamic Acid + Ph₃P=O

Q4: The main impurity in my Wittig reaction is a white, crystalline solid that is difficult to separate from my product. What is it and how can I get rid of it?

A4: This is almost certainly triphenylphosphine oxide (TPPO) , the stoichiometric byproduct of the Wittig reaction.[10] TPPO is notoriously difficult to remove due to its polarity and crystallinity, often co-precipitating with the desired product.

Troubleshooting & Prevention:

  • Chromatography: Column chromatography is a reliable method for separating 2-methylcinnamic acid from TPPO. A silica gel column with a gradient elution of hexane/ethyl acetate is typically effective.

  • Recrystallization: Careful selection of a recrystallization solvent can sometimes achieve separation. A solvent system where the product has significantly different solubility than TPPO at different temperatures is required.

  • Alternative Wittig Reagents: Horner-Wadsworth-Emmons reagents (phosphonate esters) produce water-soluble phosphate byproducts that are much easier to remove during an aqueous workup.

Table 2: Key Spectroscopic Data for Triphenylphosphine Oxide (TPPO)

Spectroscopic MethodKey Features
¹H NMR Multiplets between 7.4-7.8 ppm.[11]
¹³C NMR Complex aromatic region with characteristic C-P coupling.[11]
³¹P NMR A single sharp peak around +25 to +35 ppm.[11]
Mass Spec (EI) Molecular ion (m/z) at 278.[12]

Purification Protocol: Removing Triphenylphosphine Oxide

  • Initial Workup: After the reaction, quench with water and extract with an organic solvent.

  • Column Chromatography: Concentrate the organic layer and purify by flash column chromatography on silica gel.

  • High-Performance Countercurrent Chromatography (HPCCC): For challenging separations, HPCCC has been shown to be a highly effective technique for removing TPPO.[7]

The Heck Reaction: Palladium-Catalyzed C-C Bond Formation

The Heck reaction is a versatile method for forming substituted alkenes by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. To synthesize 2-methylcinnamic acid, this would typically involve the reaction of 2-iodotoluene or 2-bromotoluene with acrylic acid.

Reaction Scheme: 2-Iodotoluene + Acrylic Acid --(Pd catalyst, base)--> 2-Methylcinnamic Acid

Q5: After my Heck reaction, my product is discolored, and I'm concerned about residual palladium. How can I remove the catalyst?

A5: Residual palladium is a common concern in Heck reactions and is often the source of discoloration. It is crucial to remove it, especially for pharmaceutical applications.

Troubleshooting & Prevention:

  • Filtration through Celite®: After the reaction, diluting the mixture with a suitable solvent and filtering through a pad of Celite® can remove heterogeneous palladium catalysts (like Pd/C) and precipitated palladium metal.

  • Activated Carbon: Stirring the reaction mixture with activated carbon can adsorb dissolved palladium species.

  • Metal Scavengers: Commercially available solid-supported scavengers with thiol or amine functionalities have a high affinity for palladium and can be very effective.[8]

Purification Protocol: Palladium Removal

  • Filtration: After the reaction is complete, cool the mixture and dilute with a solvent like ethyl acetate. Filter through a 1-2 cm pad of Celite® in a fritted funnel. Wash the pad with additional solvent.

  • Aqueous Workup: Perform a standard aqueous workup.

  • Scavenging (if necessary): If the product is still discolored, dissolve it in a suitable solvent, add a palladium scavenger, and stir for several hours before filtering.

  • Recrystallization: A final recrystallization will help remove any remaining impurities.

Visualization of Synthetic Pathways and Side Reactions

Synthetic_Pathways cluster_Perkin Perkin Reaction cluster_Wittig Wittig Reaction 2-Me-Benzaldehyde_P 2-Methylbenzaldehyde 2-Me-Cinnamic_Acid_P 2-Methylcinnamic Acid 2-Me-Benzaldehyde_P->2-Me-Cinnamic_Acid_P NaOAc, Δ Self_Condensation Self-Condensation (Tar) 2-Me-Benzaldehyde_P->Self_Condensation High Temp, Base Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->2-Me-Cinnamic_Acid_P NaOAc, Δ 2-Me-Benzaldehyde_W 2-Methylbenzaldehyde 2-Me-Cinnamic_Acid_W 2-Methylcinnamic Acid 2-Me-Benzaldehyde_W->2-Me-Cinnamic_Acid_W Ylide Ph₃P=CHCOOH Ylide->2-Me-Cinnamic_Acid_W TPPO Triphenylphosphine Oxide (TPPO) Ylide->TPPO

Caption: Key synthetic routes to 2-Methylcinnamic Acid and their major side products.

Conclusion

The successful synthesis of high-purity 2-Methylcinnamic Acid hinges on a thorough understanding of the potential side reactions inherent to the chosen synthetic route. By anticipating these challenges and implementing the appropriate purification strategies outlined in this guide, researchers can significantly improve their yields and the quality of their final product. This Technical Support Center serves as a living document and will be updated as new insights and techniques become available.

References

  • BenchChem. (2025). Spectroscopic Profile of Triphenylphosphine Oxide: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13097, Triphenylphosphine oxide. PubChem.
  • BenchChem. (2025).
  • Wikipedia. (2024). Perkin reaction. Wikipedia.
  • Wikipedia. (2024). Wittig reaction. Wikipedia.
  • J&K Scientific LLC. (2021). Perkin Reaction. J&K Scientific.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Methylcinnamic Acid. BenchChem.
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). picoSpin 45 Nuclear Magnetic Resonance Aldol Condensation Reaction. Thermo Fisher Scientific.
  • Brindle, C. S., et al. (2017). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Organic Process Research & Development, 21(9), 1394–1403.
  • The Wittig Reaction: Synthesis of Alkenes. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11904, 2-Methylstyrene. PubChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • BenchChem. (2025).
  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
  • Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Longdom Publishing.
  • Magritek. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10722, 2-Methylbenzaldehyde. PubChem.
  • Wikipedia. (2023). 2-Methylbenzaldehyde. Wikipedia.
  • AZoM. (2013, May 20).
  • Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Methylbenzaldehyde (HMDB0029636). HMDB.
  • ResearchGate. (2025). Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Cole-Parmer. (n.d.). Tech Info. Cole-Parmer.

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Methylcinnamic Acid

Welcome to the technical support center for the purification of crude 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we will address specific issues in a question-and-answer format, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My crude 2-Methylcinnamic Acid is a sticky, off-white solid. What are the likely impurities?

This is a common observation. The impurities in crude 2-Methylcinnamic Acid often stem from the starting materials and side reactions during its synthesis, which frequently involves a Perkin, Knoevenagel, or Heck reaction.

Common Impurities Include:

  • Unreacted Starting Materials: Such as 2-methylbenzaldehyde and acetic anhydride or malonic acid.

  • Geometric Isomer: The (Z)-isomer of 2-Methylcinnamic Acid is a very common impurity. The (E)-isomer is typically the desired product due to its greater thermodynamic stability.

  • Side-Reaction Byproducts: These can include self-condensation products of the aldehyde or other polymeric materials.

  • Residual Solvents: Solvents used in the synthesis and initial workup.

The sticky nature of your crude product is likely due to the presence of the lower-melting (Z)-isomer and possibly some unreacted 2-methylbenzaldehyde.

Troubleshooting Guides

Guide 1: Recrystallization - The First Line of Attack

Recrystallization is often the most effective and scalable method for purifying 2-Methylcinnamic Acid. The success of this technique hinges on selecting an appropriate solvent system where the solubility of the (E)-isomer and the impurities are significantly different at high and low temperatures.

Q2: I'm struggling to choose the right solvent for recrystallization. What are my best options?

The ideal solvent should dissolve the crude product completely at its boiling point but show very limited solubility at room temperature or below.

Recommended Solvent Systems for 2-Methylcinnamic Acid:

Solvent SystemRationale & Use CaseBoiling Point (°C)
Water Highly effective for removing non-polar impurities like residual 2-methylbenzaldehyde. The solubility of 2-Methylcinnamic Acid in hot water is significant, but it drops dramatically upon cooling.100
Ethanol/Water Mixture This is a powerful and tunable solvent system. Start by dissolving the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes slightly turbid. This indicates you are near the saturation point.Variable (78-100)
Heptane or Hexane These non-polar solvents are excellent for removing more polar impurities. However, the solubility of 2-Methylcinnamic Acid in these solvents is lower, so this may be more suitable for a second-pass purification or for smaller scales.98 (Heptane)
Toluene A good option for larger scale purifications, but requires careful handling due to its higher boiling point and potential for forming an oil if cooled too quickly.111

Experimental Protocol: Recrystallization from an Ethanol/Water System

  • Dissolution: Place the crude 2-Methylcinnamic Acid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Induce Saturation: Add hot water dropwise to the hot ethanol solution until you observe a persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Q3: My product "oiled out" during recrystallization instead of forming crystals. What went wrong?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the boiling point of the solvent is close to or higher than the melting point of the solute, or when the solution is supersaturated with impurities.

Troubleshooting "Oiling Out":

  • Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly. A sudden temperature drop can shock the system, favoring oil formation.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly.

  • Change Solvent System: Switch to a lower-boiling point solvent or a solvent mixture.

  • Seed the Solution: Add a small, pure crystal of 2-Methylcinnamic Acid to the cooled solution to encourage nucleation and crystal growth.

Diagram: Recrystallization Troubleshooting Workflow

G start Crude Product Oils Out check_concentration Is the solution too concentrated? start->check_concentration add_solvent Add more hot solvent to re-dissolve check_concentration->add_solvent Yes check_solvent Is the solvent's B.P. too high? check_concentration->check_solvent No slow_cool Cool slowly add_solvent->slow_cool success Pure Crystals Formed slow_cool->success change_solvent Switch to a lower boiling point solvent check_solvent->change_solvent Yes seed_crystal Add a seed crystal check_solvent->seed_crystal No change_solvent->slow_cool seed_crystal->slow_cool G start Goal: Separate (E)-2-Methylcinnamic Acid from impurities impurity_check What are the main impurities? start->impurity_check non_polar_imp Non-polar impurities (e.g., 2-methylbenzaldehyde) impurity_check->non_polar_imp isomer_imp (Z)-isomer (more polar than E-isomer) impurity_check->isomer_imp start_eluent Start with low polarity eluent (e.g., 95:5 Hexane:EtOAc) non_polar_imp->start_eluent isomer_imp->start_eluent elute_non_polar Non-polar impurities elute first start_eluent->elute_non_polar increase_polarity Gradually increase polarity (e.g., to 85:15 Hexane:EtOAc) elute_non_polar->increase_polarity elute_product Desired (E)-isomer elutes increase_polarity->elute_product elute_polar Polar impurities ((Z)-isomer) elute last elute_product->elute_polar

Optimization

Technical Support Center: Recrystallization of 2-Methylcinnamic Acid

Welcome to the Technical Support Center for the purification of 2-Methylcinnamic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Methylcinnamic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of 2-Methylcinnamic Acid through recrystallization. Here, we move beyond generic protocols to provide a deeper understanding of the principles at play, offering detailed, field-tested methodologies and robust troubleshooting support.

Section 1: Fundamentals of 2-Methylcinnamic Acid Recrystallization

Recrystallization is a powerful purification technique that leverages differences in the solubility of a compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the target compound, 2-Methylcinnamic Acid, completely at an elevated temperature but only sparingly at a low temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).

Physicochemical Properties of 2-Methylcinnamic Acid

A thorough understanding of the physical properties of 2-Methylcinnamic Acid is foundational to developing a successful recrystallization protocol.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [2][3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 174-176 °C[3]
General Solubility Soluble in ethanol and ether; slightly soluble to insoluble in water.[4]
pKa ~4.5 at 25°C[1]

The carboxylic acid functional group, coupled with the largely nonpolar aromatic ring and methyl substituent, dictates its solubility profile: good solubility in polar organic solvents and poor solubility in water[4].

The Critical Role of Solvent Selection

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for 2-Methylcinnamic Acid should exhibit:

  • High dissolving power at elevated temperatures: To ensure the entire sample dissolves, forming a saturated solution.

  • Low dissolving power at low temperatures: To maximize the recovery of the purified compound upon cooling.

  • Favorable boiling point: Not so high that it is difficult to remove from the crystals, and not so low that evaporation during heating becomes problematic.

  • Inertness: The solvent must not react with 2-Methylcinnamic Acid.

  • Practicality: The solvent should be non-toxic, inexpensive, and readily available.

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate solvent system.

Solvent_Selection Solvent Selection Workflow for 2-Methylcinnamic Acid Start Start: Crude 2-Methylcinnamic Acid Test_Solubility Test solubility in candidate solvents (e.g., Ethanol, Methanol, Water, Acetone, Ethyl Acetate) Start->Test_Solubility Analyze_Solubility Analyze results: Good solubility when hot? Poor solubility when cold? Test_Solubility->Analyze_Solubility Single_Solvent Optimal single solvent found Analyze_Solubility->Single_Solvent Yes Mixed_Solvent No ideal single solvent. Consider mixed-solvent system. Analyze_Solubility->Mixed_Solvent No Proceed_Single Proceed with single-solvent recrystallization Single_Solvent->Proceed_Single End End: Purified Crystals Proceed_Single->End Select_Pair Select a miscible pair: Solvent 1 (Good solubility) Solvent 2 (Poor solubility) (e.g., Ethanol/Water) Mixed_Solvent->Select_Pair Proceed_Mixed Proceed with mixed-solvent recrystallization Select_Pair->Proceed_Mixed Proceed_Mixed->End

Caption: A decision-making flowchart for selecting a recrystallization solvent.

Recommended Solvents: A Data-Informed Approach

Based on data for trans-cinnamic acid, alcohols and alcohol-water mixtures are excellent candidates[5][6].

  • Ethanol/Water or Methanol/Water: These mixed-solvent systems are highly recommended. 2-Methylcinnamic Acid is soluble in alcohols like ethanol and methanol and insoluble in water[4]. This large solubility differential makes these pairs ideal for a mixed-solvent recrystallization, offering excellent control over the crystallization process.

  • Ethanol: Can be used as a single solvent, though recovery may be lower compared to a mixed-solvent system due to the moderate solubility of cinnamic acids in cold ethanol[5].

Section 2: Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

This is the recommended procedure for achieving high purity and good recovery of 2-Methylcinnamic Acid.

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Methylcinnamic Acid (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. Add a minimal amount of ethanol (the "good" solvent) and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present (visible particles in the hot solution), perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final solvent composition) to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry until a constant weight is achieved.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-Methylcinnamic Acid in a question-and-answer format.

Troubleshooting Common Problems

Q1: My 2-Methylcinnamic Acid "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree upon cooling. For carboxylic acids, impurities can also suppress the melting point, exacerbating this issue.

  • Immediate Action: Re-heat the solution until the oil redissolves completely.

  • Solution 1 (Add More "Good" Solvent): Add a small amount of the "good" solvent (e.g., ethanol) to the hot solution. This decreases the supersaturation, and upon re-cooling, the saturation point will be reached at a lower temperature, which may be below the compound's melting point, allowing for crystal formation.

  • Solution 2 (Slower Cooling): Ensure the cooling process is very gradual. Insulate the flask with a beaker of hot water or cotton wool to slow down the rate of cooling.

  • Solution 3 (Seeding): If you have a pure crystal of 2-Methylcinnamic Acid, add a tiny "seed" crystal to the cooled solution to induce crystallization at a specific nucleation point.

Q2: No crystals are forming, even after cooling in an ice bath. What went wrong?

A2: This is a common issue, usually stemming from one of two causes:

  • Cause A: Too Much Solvent: You may have used too much solvent during the initial dissolution step. This means the solution is not supersaturated even at low temperatures.

    • Solution: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod in the solution and letting it dry; a solid residue indicates a saturated solution.

  • Cause B: Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.

    • Solution 1 (Scratching): Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): As mentioned previously, add a seed crystal.

Q3: My final yield is very low. How can I improve it?

A3: A low yield can result from several factors:

  • Using too much solvent: As described in Q2, this keeps a significant portion of your product dissolved in the mother liquor.

  • Premature crystallization during hot filtration: If the solution cools too much during this step, the product will be lost on the filter paper along with the insoluble impurities. Ensure your filtration apparatus is adequately heated.

  • Washing with too much or warm solvent: Washing the final crystals with an excessive amount of solvent, or with solvent that is not ice-cold, will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Troubleshooting Workflow Diagram

Troubleshooting Recrystallization Troubleshooting Workflow Start Problem during recrystallization Issue What is the issue? Start->Issue Oiling_Out Compound 'oiled out' Issue->Oiling_Out Liquid droplets form No_Crystals No crystals formed Issue->No_Crystals Solution remains clear Low_Yield Low final yield Issue->Low_Yield Poor recovery Oiling_Out_Action Re-heat to dissolve oil. Add more 'good' solvent. Cool slowly. Oiling_Out->Oiling_Out_Action No_Crystals_Action1 Too much solvent? Boil off excess solvent. No_Crystals->No_Crystals_Action1 Low_Yield_Action Review protocol: - Used minimal hot solvent? - Washed with ice-cold solvent? - Avoided premature crystallization? Low_Yield->Low_Yield_Action Success Successful Crystallization Oiling_Out_Action->Success No_Crystals_Action2 Supersaturated? Scratch flask or add seed crystal. No_Crystals_Action1->No_Crystals_Action2 No_Crystals_Action2->Success Low_Yield_Action->Success Optimize for next run

Caption: A workflow for diagnosing and solving common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: What is the expected purity and yield for a successful recrystallization of 2-Methylcinnamic Acid? A: With a carefully executed recrystallization, you can expect to achieve a purity of >99%. The yield is highly dependent on the initial purity of the crude material and the adherence to the protocol (especially minimizing the amount of hot solvent). A yield of 70-85% is generally considered good.

Q: Can I use other solvents like acetone or ethyl acetate? A: While 2-Methylcinnamic Acid is likely soluble in these solvents, an alcohol/water mixed system is generally preferred for cinnamic acid derivatives. Acetone has a very low boiling point, which can lead to rapid evaporation and difficulty in maintaining a constant solvent volume during heating. Ethyl acetate can also be effective, but the ethanol/water system often provides a better crystal habit and easier handling.

Q: How do I know if my purified 2-Methylcinnamic Acid is pure? A: The most common methods for assessing purity are:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C) that corresponds to the literature value (174-176°C)[3]. Impurities will typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: For definitive purity assessment, techniques like ¹H NMR, ¹³C NMR, and mass spectrometry can be used to confirm the structure and identify any residual impurities.

References

  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid. Retrieved from [Link]

  • Soares, B. P., Ferreira, O., Leite, P. G., & Pinho, S. P. (2017). Solubility studies of trans-cinnamic acid in mixed solvents. XXII Encontro Luso-Galego de Química. Retrieved from [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. [Master's thesis, Instituto Politécnico de Bragança]. Repositório Científico do Instituto Politécnico de Bragança. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Soares, B. P., Ferreira, O., Leite, P. G., & Pinho, S. P. (2017). Solubility studies of trans-cinnamic acid in mixed solvents. ORKG Ask. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methylcinnamic acid. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Methylcinnamic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Peak Resolution for 2-Methylcinnamic Acid in HPLC

This guide provides in-depth troubleshooting strategies and foundational knowledge for resolving common peak shape and resolution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and foundational knowledge for resolving common peak shape and resolution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylcinnamic Acid. Designed for researchers and drug development professionals, this document explains the scientific principles behind each optimization step to empower you to build robust and reliable analytical methods.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of 2-Methylcinnamic Acid, starting with its fundamental properties that directly influence chromatographic behavior.

Q1: What are the key physicochemical properties of 2-Methylcinnamic Acid relevant to HPLC?

Understanding the analyte's properties is the first step in effective method development. 2-Methylcinnamic acid is a weak organic acid, and its behavior in reversed-phase HPLC is primarily governed by its acidity (pKa) and polarity.

Table 1: Physicochemical Properties of 2-Methylcinnamic Acid

PropertyValueSignificance in HPLC
Molecular Formula C₁₀H₁₀O₂Basic information for mass spectrometry.
Molecular Weight 162.19 g/mol Used for calculating concentrations and for mass spectrometry.[1]
pKa ~4.5 (at 25°C)Crucial for method development. The mobile phase pH must be controlled relative to this value to ensure the analyte is in a single, non-ionized state for good peak shape and retention.[2][3]
Appearance White to off-white crystalline powderAffects sample preparation and dissolution.[2][4]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.Guides the choice of sample diluent and mobile phase composition.[2][4]
Melting Point 174-176 °CQuality control parameter for the reference standard.
Q2: Why is achieving good peak resolution for 2-Methylcinnamic Acid often challenging?

The primary challenges stem from two main sources:

  • Control of Ionization: With a pKa of approximately 4.5, small fluctuations in mobile phase pH near this value can cause the compound to exist as a mixture of its ionized (R-COO⁻) and non-ionized (R-COOH) forms.[5][6] This equilibrium during chromatography leads to significant peak broadening or splitting.

  • Presence of Isomers: Samples may contain structurally similar isomers, such as cis/trans geometric isomers or positional isomers (e.g., 3-Methylcinnamic Acid, 4-Methylcinnamic Acid). These compounds have very similar polarities and can be difficult to resolve from the main 2-Methylcinnamic Acid peak without careful optimization of chromatographic selectivity.[7][8]

Q3: What is a good starting point for an HPLC method?

For a typical reversed-phase separation, the following conditions provide a robust starting point. The most critical parameter is the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group.

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard, versatile reversed-phase column suitable for many organic molecules.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid buffers the mobile phase to a pH of ~2.5, well below the analyte's pKa, ensuring it is in its non-ionized form.[9][10]
Gradient 40% B to 70% B over 15 minutesA generic gradient to elute the compound and assess for impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve efficiency and reduce backpressure.
Detection Wavelength ~275-285 nmCinnamic acid derivatives typically have strong absorbance in this UV range. A UV scan of a standard is recommended to determine the precise λmax.
Injection Volume 10 µLA typical volume; should be adjusted based on sample concentration.
Sample Diluent Mobile Phase or a similar composition (e.g., 50:50 Water:Acetonitrile)Dissolving the sample in the mobile phase is crucial to prevent peak distortion.[11]

Section 2: Troubleshooting Guide for Poor Peak Resolution

This guide is structured by common chromatographic problems. Identify the issue that best matches your chromatogram and follow the proposed steps.

Problem 1: Asymmetric Peaks (Peak Tailing or Fronting)

Peak tailing is the most common peak shape issue for acidic compounds like 2-Methylcinnamic Acid. It is typically identified by a Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2.

Scientific Explanation: When the mobile phase pH is close to the analyte's pKa (~4.5), both the protonated (non-ionized) and deprotonated (ionized) forms of the acid exist simultaneously. The non-ionized form is more hydrophobic and interacts more strongly with the C18 stationary phase, leading to longer retention. The ionized form is more polar and is less retained. This rapid equilibrium on the column results in a distorted peak, most often tailing.[5][6] To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[6][12] At a pH of ~2.5, the carboxylic acid is fully protonated (non-ionized), leading to consistent interaction with the stationary phase.

Objective: To ensure 2-Methylcinnamic Acid is in its non-ionized (R-COOH) form for consistent retention and improved peak shape.

Experimental Protocol:

  • Prepare Aqueous Stock Solutions: Prepare three separate aqueous mobile phase components:

    • Aqueous A: 0.1% Phosphoric Acid in HPLC-grade water (pH ≈ 2.5)

    • Aqueous B: 0.1% Formic Acid in HPLC-grade water (pH ≈ 2.7)

    • Aqueous C: 20mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

  • Chromatographic Analysis:

    • Equilibrate a C18 column with a mobile phase of 50:50 Acetonitrile:Aqueous A.

    • Inject a standard solution of 2-Methylcinnamic Acid.

    • Record the chromatogram and calculate the Tailing Factor.

  • Iterative Testing: Repeat step 2 using Aqueous B and then Aqueous C, ensuring the column is fully equilibrated with the new mobile phase before each injection (flush with at least 10 column volumes).

  • Data Analysis: Compare the peak shape and Tailing Factor from the three conditions. The condition providing a Tailing Factor closest to 1.0 is optimal.

Expected Outcome: The mobile phase with a pH around 2.5-3.0 should produce a significantly more symmetrical peak compared to a mobile phase with a higher or uncontrolled pH.[13]

Problem 2: Co-elution or Incomplete Separation from Isomers

If you observe a shoulder on your main peak or two peaks that are not baseline-resolved, you are likely dealing with co-eluting isomers. Improving resolution (Rs) requires increasing the selectivity (α) between these compounds.

Scientific Explanation: Selectivity is a measure of the separation between two peak maxima. It is influenced by the specific chemical interactions between the analytes, the stationary phase, and the mobile phase. Since isomers have very similar physicochemical properties, standard C18 columns may not provide enough selectivity. To improve this, you must alter the chemistry of the separation system.[14]

Objective: To alter the selectivity by changing the organic modifier or the gradient profile.

Experimental Protocol:

  • Screen Organic Modifiers:

    • Develop an optimal gradient using Acetonitrile as the organic modifier (as determined from the pH optimization steps).

    • Replace Acetonitrile with Methanol in the mobile phase. Note that you may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC. A common starting point is to increase the methanol percentage by ~10% relative to the acetonitrile concentration (e.g., if 40% ACN works, start with ~50% MeOH).

    • Compare the resolution between the target peak and the isomeric impurity. The change in solvent can alter dipole-dipole interactions and significantly impact selectivity.[14]

  • Optimize the Gradient Slope:

    • Using the best organic modifier, systematically vary the gradient slope.

    • Try a shallower gradient (e.g., increase the gradient time by 50%). A shallower gradient increases the time analytes spend in the column, allowing more opportunity for separation.

Objective: To introduce different separation mechanisms by using a column with a different stationary phase.

Recommended Column Chemistries:

  • Phenyl-Hexyl Column: This phase provides unique π-π interactions with the aromatic ring of 2-Methylcinnamic Acid and its isomers. Subtle differences in the position of the methyl group can lead to significant changes in these interactions, often providing the selectivity needed to resolve positional isomers.[15][16]

  • Embedded Polar Group (EPG) Column: These columns (e.g., RP-Amide) are compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.

  • Different C18 Columns: Not all C18 columns are the same. A C18 from a different manufacturer or one with a different bonding density or end-capping strategy can provide the necessary change in selectivity.[17][18]

Problem 3: Excessively Broad Peaks

Broad peaks are a sign of low column efficiency (low plate count, N) or extra-column effects. This reduces resolution and sensitivity.

Scientific Explanation: Chromatographic efficiency is described by the van Deemter equation, which relates peak broadening to flow rate. While a lower flow rate often increases efficiency, it also increases run time.[19] Conversely, increasing column temperature reduces mobile phase viscosity, which improves the diffusion rate of the analyte, leading to sharper peaks and lower backpressure. Temperature can also subtly alter selectivity.[19]

Objective: To find a balance of flow rate and temperature that maximizes efficiency (produces sharper peaks) without compromising the separation or analysis time.

Experimental Protocol:

  • Flow Rate Optimization:

    • Using your optimized mobile phase and column, set the column temperature to 30 °C.

    • Analyze your sample at three different flow rates: 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min.

    • Compare the peak width and resolution for each run. Select the flow rate that provides the best balance of resolution and run time.

  • Temperature Optimization:

    • Using the optimal flow rate, analyze your sample at three different column temperatures: 25 °C, 35 °C, and 45 °C.

    • Ensure your column's maximum temperature limit is not exceeded.

    • Evaluate the chromatograms for changes in peak width, retention time, and selectivity. Often, a higher temperature will result in sharper peaks.

Scientific Explanation: Injecting too much sample mass onto the column (mass overload) or injecting a sample dissolved in a solvent much stronger than the mobile phase can cause distorted, broad, or fronting peaks. If the sample diluent is stronger than the mobile phase, the analyte band will spread excessively at the column inlet before the separation begins.

Solution: Check Injection Volume and Sample Diluent

  • Reduce Injection Mass: Serially dilute your sample by a factor of 5 and 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Match Sample Diluent: Always dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[11] The best practice is to dissolve the sample directly in the mobile phase you are using.

Section 3: Visualization of Key Concepts

Troubleshooting Workflow

The following diagram outlines the logical progression for diagnosing and solving peak resolution problems for 2-Methylcinnamic Acid.

G cluster_problem Identify Problem cluster_diagnosis Diagnose Cause cluster_solution Implement Solution start Poor Peak Resolution is_tailing Asymmetric Peak? (Tf > 1.2) start->is_tailing is_coeluting Co-elution? (Rs < 1.5) is_tailing->is_coeluting No sol_ph Optimize Mobile Phase pH (Set pH to 2.5-3.0) is_tailing->sol_ph Yes is_broad All Peaks Broad? is_coeluting->is_broad No sol_selectivity Improve Selectivity: 1. Change Organic Modifier 2. Change Column (e.g., Phenyl) is_coeluting->sol_selectivity Yes sol_efficiency Improve Efficiency: 1. Optimize Flow Rate 2. Optimize Temperature 3. Check for Overload is_broad->sol_efficiency Yes

Caption: A logical workflow for troubleshooting HPLC peak resolution issues.

Effect of Mobile Phase pH on Analyte Ionization

This diagram illustrates the critical relationship between the mobile phase pH and the ionization state of 2-Methylcinnamic Acid.

G Analyte 2-Methylcinnamic Acid pKa ≈ 4.5 LowPH Mobile Phase pH < 3 (Recommended) Analyte->LowPH HighPH Mobile Phase pH > 6 Analyte->HighPH MidPH Mobile Phase pH ≈ 4.5 (Problem Zone) Analyte->MidPH Form1 Non-ionized: R-COOH (Hydrophobic) Result: Good Retention & Symmetrical Peak LowPH->Form1 Form2 Ionized: R-COO⁻ (Polar) Result: Poor Retention HighPH->Form2 Form3 Mixture of R-COOH & R-COO⁻ Result: Broad or Split Peaks MidPH->Form3

Caption: Relationship between mobile phase pH and the ionization state of 2-Methylcinnamic Acid.

References

  • 2-Methylcinnamic Acid - Juelun Chemical. (n.d.). Juelunchem.com. Retrieved January 10, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 10, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Knauer. Retrieved January 10, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved January 10, 2026, from [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022, May 20). Phenomenex. Retrieved January 10, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 10, 2026, from [Link]

  • Dolan, J. W. (2013, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved January 10, 2026, from [Link]

  • HPLC Column Selection - how to choose the right column. (n.d.). Analytics-Shop. Retrieved January 10, 2026, from [Link]

  • Different Types of HPLC Columns Used in Analysis. (n.d.). Pharmaguideline. Retrieved January 10, 2026, from [Link]

  • The Different Types of HPLC Columns Explained. (2021, July 9). LC Services. Retrieved January 10, 2026, from [Link]

  • Problem with peaks resolution in HPLC. (2022, March 10). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Retrieved January 10, 2026, from [Link]

  • Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. (2019, December 16). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Chemical Properties of trans-Cinnamic acid (CAS 140-10-3). (n.d.). Cheméo. Retrieved January 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Identifying Impurities in 2-Methylcinnamic Acid by NMR

Welcome to the technical support resource for the analysis of 2-Methylcinnamic Acid. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 2-Methylcinnamic Acid. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and interpret your data with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for the main isomer, (E)-2-Methylcinnamic Acid?

The primary isomer synthesized is typically the more thermodynamically stable (E)-isomer (trans). While a definitive, published spectrum for 2-methylcinnamic acid can be elusive, we can make highly accurate predictions based on data from the parent compound, cinnamic acid, and its close structural analogs. The key is to understand how the electron-donating methyl group influences the electronic environment of the nearby protons and carbons.

The most characteristic signals are the two vinylic protons of the acrylate backbone. For the (E)-isomer, these will appear as two distinct doublets with a large coupling constant (J value), typically in the range of 15-16 Hz.[1] This large coupling is a hallmark of a trans relationship between vicinal protons on a double bond.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 2-Methylcinnamic Acid Isomers (in CDCl₃) Note: These are estimated values based on analogs. Actual shifts may vary based on solvent and concentration.

Assignment (E)-Isomer ¹H Shift (ppm) (E)-Isomer ¹³C Shift (ppm) (Z)-Isomer ¹H Shift (ppm) Key Differentiating Feature
Carboxylic Acid (-COOH)11.0 - 12.5 (broad s)~17211.0 - 12.5 (broad s)Environment sensitive; not for isomer identification.
Vinylic Proton (β to COOH)~7.8 (d, J ≈ 16 Hz)~147~7.1 (d, J ≈ 12 Hz)Large coupling constant and downfield shift.
Vinylic Proton (α to COOH)~6.4 (d, J ≈ 16 Hz)~118~6.0 (d, J ≈ 12 Hz)Smaller coupling constant and upfield shift.
Aromatic Protons (-C₆H₄)7.2 - 7.6 (m)126 - 1407.2 - 7.6 (m)Complex pattern, minor shifts between isomers.
Methyl Proton (-CH₃)~2.4 (s)~20~2.2 (s)Minor shift, may be shielded in the (Z)-isomer.
Q2: How can I definitively distinguish the desired (E)-isomer from the (Z)-isomer impurity using ¹H NMR?

This is one of the most common and critical questions. The distinction relies on the Karplus relationship , which correlates the dihedral angle between two vicinal protons to the magnitude of their scalar coupling constant (J value).[2][3][4]

  • (E)-isomer (trans): The two vinylic protons are on opposite sides of the double bond, resulting in a dihedral angle of ~180°. This geometry allows for maximum orbital overlap, leading to a large coupling constant, typically ¹⁵⁻¹⁸ Hz .

  • (Z)-isomer (cis): The vinylic protons are on the same side of the double bond, with a dihedral angle of ~0°. This results in a significantly smaller coupling constant, typically ¹⁰⁻¹² Hz .

Therefore, by simply measuring the J value of the vinylic doublets in your ¹H NMR spectrum, you can unambiguously assign the stereochemistry. The presence of a second pair of doublets with a smaller J value indicates the presence of the (Z)-isomer impurity.

G start Acquire ¹H NMR Spectrum vinylic_region Locate Vinylic Proton Signals (6.0 - 8.0 ppm) start->vinylic_region measure_j Measure Coupling Constant (J value) for each pair of doublets vinylic_region->measure_j decision Is J ≈ 15-18 Hz? measure_j->decision isomer_E Assign as (E)-Isomer decision->isomer_E Yes isomer_Z Assign as (Z)-Isomer decision->isomer_Z No (J ≈ 10-12 Hz) quantify Quantify Ratio (Using Signal Integrals) isomer_E->quantify isomer_Z->quantify

Caption: Workflow for E/Z Isomer Identification.
Q3: What are the most common synthesis-related impurities I should look for?

The synthesis of 2-Methylcinnamic acid, often via a Doebner-von Pechmann or Knoevenagel condensation, typically involves 2-methylbenzaldehyde and malonic acid, often with a basic catalyst like pyridine or piperidine.[5] Therefore, the most probable impurities are:

  • Unreacted Starting Materials:

    • 2-Methylbenzaldehyde: Look for a characteristic aldehyde proton signal around 10 ppm and a methyl singlet near 2.6 ppm.[6]

    • Malonic Acid: Its methylene protons typically appear as a singlet around 3.4 ppm in acetone-d₆.[7]

  • Catalyst Residues:

    • Pyridine: Signals will be in the aromatic region, typically at ~8.6 ppm (α-H), ~7.8 ppm (γ-H), and ~7.4 ppm (β-H).

    • Piperidine: Look for broad signals in the aliphatic region, around 2.8 ppm and 1.5 ppm.[8]

  • Side Products: Depending on the reaction conditions, other side products could form, but the starting materials and the (Z)-isomer are the most common impurities to screen for initially.

Table 2: ¹H NMR Chemical Shifts of Common Potential Impurities

Impurity Key ¹H Signal(s) (ppm) Solvent Multiplicity Source
2-Methylbenzaldehyde~10.2CDCl₃Singlet (aldehyde H)[9]
~2.6CDCl₃Singlet (methyl H)[9]
Malonic Acid~3.4Acetone-d₆Singlet (methylene H)[7]
Pyridine~8.6, 7.8, 7.4CDCl₃Multiplets[7][10]
Piperidine~2.8, ~1.5CDCl₃Broad multiplets[8]

Troubleshooting Guide

Problem: I see unexpected signals in the aromatic region (7.0 - 8.8 ppm) that don't match my product.

Causality & Analysis: The aromatic region is where signals from the product's benzene ring appear. However, it's also where aromatic impurities resonate. The most common cause is residual catalyst.

Recommended Solution:

  • Check for Pyridine: Compare the unexpected signals to the characteristic pattern of pyridine (~8.6, 7.8, 7.4 ppm). Pyridine is a common catalyst and can be difficult to remove completely.

  • Check for Unreacted Aldehyde: While the aldehyde proton is at ~10 ppm, the aromatic protons of 2-methylbenzaldehyde will appear between 7.2 and 7.8 ppm and could be hidden under your product's signals.[9] A 2D NMR experiment like COSY can help correlate these aromatic signals back to the aldehyde proton if it is present.

  • Action: If catalyst or starting material is detected, the compound requires further purification, such as recrystallization or column chromatography.

Problem: How do I accurately quantify the percentage of an impurity, like the (Z)-isomer?

Causality & Analysis: ¹H NMR is a powerful quantitative tool (qNMR) because, under proper experimental conditions, the integral area of a signal is directly proportional to the number of protons it represents.[11] Inaccurate quantification usually stems from improper acquisition parameters that affect signal relaxation.

Recommended Solution:

  • Choose Unique, Well-Resolved Signals: Select a signal for the main compound and one for the impurity that are baseline-resolved and do not overlap with any other peaks. For isomer analysis, the vinylic proton signals are ideal.

  • Ensure Full Relaxation: The most critical parameter is the relaxation delay (d1). To ensure all protons have fully returned to equilibrium before the next pulse, set d1 to at least 5 times the longest T₁ value in your sample (d1 ≥ 5 * T₁). If T₁ is unknown, a conservative d1 of 30-60 seconds is a reliable starting point for accurate quantification.

  • Calculation: The molar ratio can be calculated directly from the integrals.

    • Let IE be the integral of a proton signal from the (E)-isomer.

    • Let IZ be the integral of the corresponding proton signal from the (Z)-isomer.

    • % (E)-isomer = [IE / (IE + IZ)] * 100

Caption: Quantitative NMR (qNMR) Workflow.

Experimental Protocol: Purity Determination by ¹H NMR

This protocol provides a robust method for determining the purity of 2-Methylcinnamic Acid and quantifying key impurities.

A. Sample Preparation

  • Weigh Accurately: Accurately weigh approximately 10-20 mg of the 2-Methylcinnamic Acid sample into a clean, dry vial. Record the weight.

  • Select Solvent: Choose a deuterated solvent in which the analyte and all expected impurities are fully soluble. CDCl₃ or DMSO-d₆ are common choices.

  • Dissolve: Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent to the vial. Vortex or sonicate briefly to ensure complete dissolution.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

B. NMR Data Acquisition (Quantitative Parameters)

  • Instrument Setup: Tune and shim the spectrometer until optimal field homogeneity is achieved.

  • Standard ¹H Spectrum: First, acquire a standard ¹H spectrum (e.g., 8-16 scans, d1=1s) to identify all peaks and assess the signal-to-noise ratio.

  • Quantitative ¹H Spectrum:

    • Pulse Angle: Set the excitation pulse angle to 90°.

    • Acquisition Time (at): Set to at least 3 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): Set to 30 seconds . This is a conservative value to ensure full relaxation for accurate integration of most small molecules.

    • Number of Scans (ns): Adjust to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This typically requires 16 to 64 scans.

  • Processing:

    • Apply a minimal line broadening factor (e.g., LB = 0.3 Hz).

    • Perform careful manual phasing and baseline correction across the entire spectrum, especially around the signals to be integrated.

This rigorous approach ensures that the data you collect is reliable and that the purity calculations are trustworthy, a cornerstone of good scientific practice in the pharmaceutical industry.[11]

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chemistry LibreTexts. 12: Complex Coupling. [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [Link]

  • PatSnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • YouTube. dihedral angles, J-values, & the Karplus equation. [Link]

  • Wikipedia. Karplus equation. [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Troubleshooting for 2-Methylcinnamic Acid

Welcome to the technical support center for the mass spectrometry analysis of 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of this compound. As a Senior Application Scientist, I have structured this guide to not only provide solutions but also to explain the underlying scientific principles, ensuring a deeper understanding of your analytical workflow.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the analysis of 2-Methylcinnamic Acid:

Q1: What is the expected mass of 2-Methylcinnamic Acid?

A1: The monoisotopic mass of 2-Methylcinnamic Acid (C₁₀H₁₀O₂) is 162.0681 g/mol . In negative ion mode ESI-MS, you should primarily look for the deprotonated molecule [M-H]⁻ at an m/z of 161.06. In positive ion mode, the protonated molecule [M+H]⁺ would be at an m/z of 163.07.

Q2: Which ionization mode, positive or negative, is better for 2-Methylcinnamic Acid?

A2: Due to the presence of the carboxylic acid group, 2-Methylcinnamic Acid is readily deprotonated. Therefore, negative ion electrospray ionization (ESI) is generally preferred and often provides higher sensitivity.[1][2][3][4]

Q3: I am not seeing a clear molecular ion. What could be the issue?

A3: This could be due to several factors including low concentration, ion suppression from matrix components, or the formation of adducts. Carboxylic acids are known to form dimers ([2M-H]⁻) or adducts with components of the mobile phase or sample matrix.[5][6] Check for signals corresponding to these species. Also, ensure your mass spectrometer is properly calibrated and that the source conditions are optimized.

Q4: What are some common adducts I should look for with 2-Methylcinnamic Acid?

A4: In negative ion mode, aside from the deprotonated molecule ([M-H]⁻), you might observe formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) adducts if these are present in your mobile phase. Dimer formation ([2M-H]⁻) is also possible at higher concentrations.[5][6] In positive ion mode, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common, especially if there is any contamination from glassware or reagents.

Q5: My chromatographic peak shape is poor (tailing or fronting). What should I do?

A5: Poor peak shape for acidic compounds like 2-Methylcinnamic Acid is a common issue. Peak tailing is often caused by secondary interactions with the stationary phase or a mismatch between the mobile phase pH and the analyte's pKa. Peak fronting can be a sign of column overload. A systematic approach to troubleshooting this is provided in the detailed guides below.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Chromatographic Conditions for 2-Methylcinnamic Acid

Poor chromatographic performance is a frequent hurdle. The following guide provides a systematic approach to achieving a sharp, symmetrical peak for 2-Methylcinnamic Acid.

The Problem: You are observing significant peak tailing, peak fronting, or a broad peak for 2-Methylcinnamic Acid.

The Scientific Rationale: 2-Methylcinnamic Acid is a carboxylic acid. In reversed-phase chromatography, if the mobile phase pH is close to the pKa of the analyte, both the ionized and non-ionized forms will be present, leading to poor peak shape. Additionally, the acidic nature of the analyte can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: The pKa of cinnamic acid is around 4.4. To ensure the analyte is in a single protonation state (non-ionized for better retention in reversed-phase), adjust the mobile phase pH to be at least 2 units below the pKa. A mobile phase pH of 2.5-3.0 is a good starting point.

    • How: Add a small amount of an acidic modifier like formic acid (0.1%) or acetic acid to your aqueous mobile phase.

  • Column Selection:

    • Action: If peak tailing persists even with an acidic mobile phase, consider using a column with end-capping or a different stationary phase.

    • Explanation: End-capped columns have fewer free silanol groups, reducing the chances of secondary interactions. Phenyl-hexyl columns can also offer different selectivity for aromatic compounds.

  • Check for Column Overload:

    • Action: If you are observing peak fronting, dilute your sample and inject a smaller amount.

    • Explanation: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.

  • Solvent Mismatch:

    • Action: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions.

    • Explanation: Injecting a sample in a much stronger solvent can cause the analyte to move through the column too quickly at the beginning, resulting in a distorted peak. Ideally, dissolve your sample in the mobile phase itself.

Data Summary: Recommended Starting LC Parameters

ParameterRecommendationRationale
Column C18, 2.1 x 100 mm, <3 µmGood retention for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidEnsures analyte is protonated for good peak shape.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reversed-phase.
Gradient Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%)To elute the analyte with a good peak shape and resolution from other components.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 - 40 °CCan improve peak shape and reduce viscosity.
Guide 2: Tackling MS Signal Intensity Issues: Ion Suppression and Adduct Formation

Low sensitivity or inconsistent signal can be frustrating. This guide will help you diagnose and resolve these common MS-related problems.

The Problem: You are experiencing low signal intensity, or the signal for 2-Methylcinnamic Acid is highly variable between injections, especially when analyzing biological samples.

The Scientific Rationale: Ion suppression is a common phenomenon in ESI-MS where co-eluting matrix components compete with the analyte for ionization, leading to a reduced signal.[1][7][8] Carboxylic acids can also form various adducts, which can distribute the signal across multiple m/z values, reducing the intensity of the primary [M-H]⁻ ion.

Troubleshooting Workflow:

Diagram: Troubleshooting MS Signal Intensity

start Low or Inconsistent MS Signal check_adducts Check for Adducts ([2M-H]⁻, [M+HCOO]⁻, etc.) start->check_adducts optimize_source Optimize ESI Source Parameters (e.g., Gas Flow, Temperature) check_adducts->optimize_source If adducts are prevalent matrix_effects Investigate Matrix Effects optimize_source->matrix_effects sample_prep Improve Sample Preparation matrix_effects->sample_prep If ion suppression is observed stable_is Use a Stable Isotope-Labeled Internal Standard sample_prep->stable_is solution Improved Signal Intensity and Reproducibility stable_is->solution

Caption: A workflow for diagnosing and resolving low or inconsistent MS signals.

Step-by-Step Protocol:

  • Adduct Identification:

    • Action: Scrutinize your full scan mass spectrum for common adducts of carboxylic acids.

    • Expected Adducts (Negative Ion Mode):

      • [M-H]⁻: 161.06 m/z

      • [M+Cl]⁻: 197.03 m/z (if chlorine is present)

      • [M+HCOO]⁻: 207.06 m/z (with formic acid)

      • [M+CH₃COO]⁻: 221.08 m/z (with acetic acid)

      • [2M-H]⁻: 323.13 m/z

  • ESI Source Optimization:

    • Action: Systematically optimize source parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

    • Rationale: Proper source conditions are crucial for efficient desolvation and ionization, which can help minimize adduct formation and improve overall signal intensity.

  • Matrix Effect Evaluation:

    • Action: Perform a post-extraction addition experiment. Compare the signal of 2-Methylcinnamic Acid in a clean solvent to the signal when spiked into an extracted blank matrix sample.

    • Interpretation: A significant decrease in signal in the matrix sample indicates ion suppression.

  • Enhancing Sample Preparation:

    • Action: If matrix effects are significant, improve your sample preparation method.

    • Options:

      • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering components.

      • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. As 2-Methylcinnamic Acid is acidic, you can manipulate the pH to improve extraction efficiency.

      • Solid-Phase Extraction (SPE): Provides the most thorough cleanup and can be tailored to the specific properties of your analyte and matrix.

  • Internal Standard Strategy:

    • Action: The most effective way to compensate for matrix effects and other sources of variability is to use a stable isotope-labeled internal standard (SIL-IS) of 2-Methylcinnamic Acid.

    • Rationale: A SIL-IS will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any signal variations.

Guide 3: Developing a Robust MS/MS Method

For quantitative analysis, a sensitive and specific MS/MS method is essential. This guide will walk you through the process of developing Multiple Reaction Monitoring (MRM) transitions for 2-Methylcinnamic Acid.

The Challenge: You need to establish reliable MRM transitions for the quantification of 2-Methylcinnamic Acid.

The Scientific Approach: Tandem mass spectrometry (MS/MS) involves selecting the precursor ion (the deprotonated molecule in this case), fragmenting it, and then monitoring a specific product ion. This provides high selectivity and sensitivity.

Proposed Fragmentation and MRM Transitions:

  • Precursor Ion (Q1): m/z 161.1 ([M-H]⁻)

  • Predicted Fragmentation Pathways:

    • Loss of CO₂ (44 Da): This is a very common fragmentation pathway for deprotonated carboxylic acids. This would result in a product ion at m/z 117.1 .

    • Loss of H₂O (18 Da): The ortho-methyl group may facilitate the loss of a water molecule. This would lead to a product ion at m/z 143.1 .

Data Summary: Proposed MRM Transitions for 2-Methylcinnamic Acid

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed Use
MRM 1 161.1117.1Quantifier
MRM 2 161.1143.1Qualifier

Experimental Protocol for MRM Development:

  • Tune on the Precursor Ion: Infuse a standard solution of 2-Methylcinnamic Acid into the mass spectrometer and optimize the instrument parameters to get a stable and strong signal for the [M-H]⁻ ion at m/z 161.1.

  • Acquire a Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 161.1) to observe the actual fragment ions produced.

  • Select and Optimize Transitions: Choose the most intense and specific product ions for your MRM transitions. Optimize the collision energy for each transition to maximize the signal of the product ion.

  • Method Validation: Once you have established your MRM transitions, it is crucial to validate your method for parameters such as linearity, accuracy, precision, and matrix effects, especially if it is for regulated bioanalysis.

References

  • The fragmentations of substituted cinnamic acids after electron impact - CORE. (n.d.). Retrieved January 10, 2026, from [Link]

  • Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • [Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after mailuoning injection] - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved January 10, 2026, from [Link]

  • Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Determination of plasma concentration of cinnamic acid by LC-MS-MS and study of pharmacokinetics in healthy volunteers after Mailuoning injection - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

  • Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

  • Conditions for MRM transitions in the positive ion mode. Two MRM... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Selecting and optimizing transitions for LC-MS/MS methods - Forensic RTI. (n.d.). Retrieved January 10, 2026, from [Link]

  • Development and validation of a liquid chromatography–tandem mass spectrometry method for the quantification of the acetyl-coe - Qucosa - TU Dresden. (n.d.). Retrieved January 10, 2026, from [Link]

  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. (n.d.). Retrieved January 10, 2026, from [Link]

  • Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Single stage electrospray mass spectrum of trans-cinnamic acid in... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in 2-Methylcinnamic Acid Reactions

Welcome to the technical support resource for the synthesis and purification of 2-Methylcinnamic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 2-Methylcinnamic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis, with a primary focus on identifying and minimizing the formation of unwanted byproducts. Our approach is rooted in mechanistic understanding to provide not just solutions, but the scientific rationale behind them.

General Troubleshooting Workflow

Before addressing reaction-specific issues, it is essential to have a systematic framework for diagnosing any synthetic challenge. An unexpected result, such as low yield or the presence of impurities, necessitates a logical progression from analysis to optimization.

G cluster_0 Analysis & Identification cluster_1 Problem Diagnosis cluster_2 Solution & Optimization start Unexpected Result (e.g., Low Yield, Impurities) analysis Analyze Crude Product (TLC, NMR, LC-MS) start->analysis identify Identify Side Products & Unreacted Starting Materials analysis->identify root_cause Determine Root Cause identify->root_cause side_reaction Side Reaction Occurred root_cause->side_reaction Impurity Identified incomplete Incomplete Reaction root_cause->incomplete Starting Material Present degradation Product Degradation root_cause->degradation Multiple Unidentified Products modify Modify Conditions (Temp, Time, Solvent, Catalyst) side_reaction->modify stoichiometry Adjust Stoichiometry incomplete->stoichiometry purify_reagents Purify Reagents degradation->purify_reagents implement Implement Solution & Re-run modify->implement stoichiometry->implement purify_reagents->implement

Caption: General workflow for troubleshooting 2-Methylcinnamic Acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the most common synthetic routes for 2-Methylcinnamic Acid: the Knoevenagel-Doebner condensation and the Perkin reaction.

Topic: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner reaction, which involves the condensation of 2-methylbenzaldehyde with malonic acid, is often preferred due to its milder conditions and generally cleaner reaction profile compared to the Perkin reaction.[1][2] However, it is not without potential pitfalls.

Q1: I'm observing a significant byproduct with a molecular weight corresponding to the addition of malonic acid to my final product. What is this and how can I prevent it?

A1: You are likely observing a Michael addition product . This occurs when the enolate of malonic acid, a potent nucleophile, attacks the β-carbon of the newly formed α,β-unsaturated 2-Methylcinnamic acid. This side reaction is more prevalent when using strong bases or an excess of the malonic acid enolate.[2]

Mitigation Strategy:

  • Use a Milder Base: Instead of strong bases like sodium ethoxide, utilize weaker amine bases such as piperidine or pyridine.[3][4] These are effective at catalyzing the initial condensation but are less likely to promote the subsequent Michael addition.

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. A large excess of malonic acid can increase the concentration of the nucleophilic enolate, driving the formation of the Michael adduct. An excess of malonic acid is often necessary for high yields, but it should be optimized.[4]

  • Temperature Control: Maintain the reaction at the lowest effective temperature to favor the desired condensation over competing side reactions.

G Reactants 2-Methylbenzaldehyde + Malonic Acid Base Base (e.g., Piperidine) Reactants->Base Intermediate 2-Methylbenzylidenemalonic Acid (Unstable Intermediate) Product Desired Product: (E)-2-Methylcinnamic Acid Intermediate->Product Decarboxylation (Heat) Byproduct Byproduct: Michael Adduct Intermediate->Byproduct Michael Addition (Excess Base/ High Temp) Base->Intermediate Knoevenagel Condensation

Caption: Knoevenagel-Doebner pathway vs. Michael addition side reaction.

Q2: My final product seems to be contaminated with 2-methylbenzylidenemalonic acid. Why didn't the decarboxylation go to completion?

A2: The Knoevenagel-Doebner reaction proceeds in two key stages: condensation followed by decarboxylation. Incomplete decarboxylation of the 2-methylbenzylidenemalonic acid intermediate is a common issue.[4]

Mitigation Strategy:

  • Sufficient Heating: Decarboxylation is thermally driven. Ensure the reaction is heated for an adequate duration and at a high enough temperature (often reflux) after the initial condensation is complete. The evolution of CO2 gas is a key indicator that this step is proceeding.[4]

  • Solvent Choice: The choice of solvent can influence the decarboxylation temperature. Pyridine is often used as both a base and a solvent, and its boiling point (115°C) is typically sufficient to drive the reaction to completion.[4]

Topic: Perkin Reaction

The Perkin reaction involves the condensation of 2-methylbenzaldehyde with acetic anhydride, using sodium or potassium acetate as the base. It classically requires high temperatures (e.g., 180°C), which can be a primary source of byproduct formation.[5]

Q3: My Perkin reaction yielded a low amount of product and a significant quantity of a dark, tar-like resin. What is causing this?

A3: Tar and resin formation is a hallmark issue of the Perkin reaction, directly attributable to the high temperatures required.[5][6] This promotes undesirable side reactions, including:

  • Self-condensation/Polymerization: 2-methylbenzaldehyde can undergo self-condensation or polymerization under harsh basic and thermal conditions.

  • Decomposition: The starting materials or the product itself can decompose, leading to complex, insoluble polymeric materials.

Mitigation Strategy:

  • Strict Temperature Control: While high heat is necessary, overshooting the optimal temperature will accelerate side reactions. Maintain a stable, controlled temperature throughout the reaction.[6]

  • Minimize Reaction Time: Prolonged heating increases the likelihood of decomposition. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation and avoid unnecessary heating.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, minimizing the temporal window for thermal decomposition and tar formation.[1]

Q4: I've isolated my product, but I suspect it has decarboxylated to form 2-methylstyrene. How can I avoid this?

A4: While more commonly a concern in downstream applications, decarboxylation of the final 2-Methylcinnamic acid can occur under excessive or prolonged heating, especially in the presence of certain catalysts.[7]

Mitigation Strategy:

  • Avoid Excessive Heat: During both the reaction and purification steps (like distillation or drying), use the minimum necessary temperature.

  • Choice of Catalyst: While not directly applicable to the classic Perkin or Knoevenagel syntheses, be aware that certain transition metal catalysts used in other cinnamic acid reactions can promote decarboxylation.[7]

G Product 2-Methylcinnamic Acid Condition Excessive Heat or Catalyst Product->Condition Byproduct 2-Methylstyrene CO2 CO₂ Condition->Byproduct Condition->CO2

Caption: Unwanted decarboxylation of the final product.

Byproduct Mitigation Summary

Synthetic MethodCommon ByproductsPrimary Cause(s)Recommended Mitigation Strategy
Knoevenagel-Doebner Michael Adducts, Incompletely Decarboxylated Intermediates[2]Excess/strong base, Insufficient heat/time for decarboxylationUse milder amine bases (piperidine), control stoichiometry, ensure adequate heating post-condensation.[3][4]
Perkin Reaction Resinous/Tar-like Polymers, Aldehyde Self-Condensation Products[5][6]High reaction temperatures, Prolonged reaction timesMaintain strict temperature control, monitor reaction with TLC to optimize time, consider microwave assistance.[1][6]
General (Z)-Isomer, Decarboxylation Product (2-Methylstyrene)[7][8]Non-optimized conditions, Excessive heatThe (E)-isomer is thermodynamically favored; purify via recrystallization. Avoid excessive temperatures during reaction and workup.[8]

Experimental Protocols

Protocol 1: Optimized Knoevenagel-Doebner Synthesis of 2-Methylcinnamic Acid

This protocol is adapted from established procedures for cinnamic acid synthesis, emphasizing conditions that minimize side reactions.[4]

  • Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2-methylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 mL per gram of aldehyde).

  • Condensation: Add piperidine (0.1 eq) to the mixture.

  • Heating & Decarboxylation: Heat the reaction mixture to 80-90°C for 1-2 hours. The evolution of CO₂ should become apparent. After the initial condensation phase, increase the heat to reflux (approx. 110-115°C) and maintain for an additional 2-3 hours to ensure complete decarboxylation.[4]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 10x the volume of pyridine used).

  • Acidification: Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH < 2). The 2-Methylcinnamic acid will precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration and wash the crystals thoroughly with cold water to remove residual pyridine hydrochloride and unreacted malonic acid.

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude product and isolating the desired (E)-isomer.[2]

  • Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for recrystallizing cinnamic acids.[2]

  • Dissolution: Place the crude, dry 2-Methylcinnamic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly. The resulting product should be a white to off-white crystalline solid.[9]

References

  • BenchChem. (2025). Positional Isomers Matter: How a Single Methyl Group Influences the Properties of Cinnamic Acid. BenchChem Tech Support.
  • Juelun Chemical. 2-Methylcinnamic Acid.
  • Benchchem. (2025). A Comparative Analysis of Perkin and Knoevenagel Reactions for Cinnamic Acid Synthesis. BenchChem Tech Support.
  • Benchchem. (2025). Optimizing reaction conditions for 4-Methylcinnamic acid synthesis. BenchChem Tech Support.
  • Sciencemadness.org. (2023). preparation of alpha methylcinnamic acid. Sciencemadness Discussion Board.
  • Doll, K. M., et al. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Green Chemistry Letters and Reviews.
  • ResearchGate. (n.d.).
  • The Pharma Innovation Journal. (2019).
  • Jasud, J., Walunj, S., & Kulkarni, P. (n.d.).
  • Master Organic Chemistry. (2022).
  • ResearchGate. (2018). A New Decarboxylation/Methylation Process of Cinnamic Acids. Acta Chimica Sinica.
  • Pawar, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
  • Organic Syntheses. (n.d.). 2,3-dimethoxycinnamic acid.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Methylcinnamic acid.
  • Benchchem. (2025). Byproducts formed during the synthesis of 2-Nitrocinnamic acid.
  • Benchchem. (2025). A Comparative Guide to Confirming the Stereochemistry of Synthesized 3-Methylcinnamic Acid.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-Methylcinnamic Acid HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2-Methylcinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to explain the "why" behind each step, ensuring robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of 2-Methylcinnamic Acid. The solutions are presented in a question-and-answer format, providing step-by-step guidance and the scientific rationale behind each recommendation.

Q1: I'm observing significant peak tailing with my 2-Methylcinnamic Acid standard. What is the likely cause and how can I fix it?

Answer:

Peak tailing is the most common issue when analyzing acidic compounds like 2-Methylcinnamic Acid via reversed-phase HPLC.[1] The primary cause is often secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[1][2] At mobile phase pH values above their pKa (typically around 3-4), silanol groups become ionized (-SiO⁻) and can interact with the analyte through ion-exchange mechanisms, leading to a distorted peak shape.[1]

Here is a systematic approach to eliminate peak tailing:

Step 1: Mobile Phase pH Adjustment

The most effective way to mitigate silanol interactions is to suppress the ionization of both the analyte and the silanol groups. 2-Methylcinnamic Acid has a pKa of approximately 4.5.

  • Action: Lower the pH of your mobile phase to at least 1.5-2 pH units below the analyte's pKa. A pH range of 2.5-3.0 is an excellent starting point.[3][4] This ensures that the 2-Methylcinnamic Acid is in its neutral, protonated form, increasing its hydrophobicity and retention in a reversed-phase system. It also protonates the silanol groups, minimizing secondary interactions.

  • Reagents: Use modifiers like 0.1% formic acid, 0.1% acetic acid, or a phosphate buffer to control the pH. For LC-MS compatibility, formic acid or acetic acid are preferred.[4]

Step 2: Ensure Adequate Buffering

Simply adding acid is not always sufficient; proper buffering is key for reproducibility.

  • Action: If you are still observing tailing after pH adjustment, ensure your mobile phase has sufficient buffering capacity. A buffer concentration of 10-25 mM is typically adequate to maintain a stable pH as the sample is introduced into the mobile phase stream.[1][5]

  • Rationale: An unbuffered or inadequately buffered mobile phase can experience localized pH shifts upon sample injection, leading to inconsistent ionization and peak shape.[5]

Step 3: Evaluate Your HPLC Column

Modern HPLC columns made from high-purity silica with end-capping significantly reduce the number of accessible free silanol groups.

  • Action: If you are using an older "Type A" silica column, consider switching to a modern, high-purity, end-capped C18 or C8 column.[1] These columns are specifically designed to provide better peak shapes for basic and acidic compounds.[2]

Experimental Protocol: Eliminating Peak Tailing

  • Initial Mobile Phase: Acetonitrile:Water (50:50 v/v).

  • Step 1 Modification: Prepare the aqueous portion of the mobile phase with 0.1% formic acid (pH ~2.7). The mobile phase is now Acetonitrile:0.1% Formic Acid in Water (50:50 v/v).

  • Step 2 Modification (if needed): Prepare a 25 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. The mobile phase becomes Acetonitrile:25 mM Phosphate Buffer pH 2.5 (50:50 v/v).

  • Analysis: Inject your 2-Methylcinnamic Acid standard with each mobile phase and compare the peak asymmetry. The asymmetry factor should be close to 1.0.

Q2: My 2-Methylcinnamic Acid peak is eluting too early (low retention time), close to the solvent front. How do I increase its retention?

Answer:

Low retention in reversed-phase HPLC indicates that the analyte is too polar under the current conditions and is not interacting sufficiently with the nonpolar stationary phase.[6][7]

1. Decrease the Organic Modifier Concentration:

  • Action: The most straightforward way to increase retention is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[7] A 10% decrease in the organic modifier can lead to a 2 to 3-fold increase in retention time.[7]

  • Example: If you are using a 60:40 Acetonitrile:Water mobile phase, try changing it to 50:40 or even 40:60.

2. Verify Mobile Phase pH:

  • Action: As discussed in Q1, ensure your mobile phase pH is well below the pKa of 2-Methylcinnamic Acid (pKa ≈ 4.5). If the pH is too high, the compound will be ionized (deprotonated) to its carboxylate form, which is more polar and will have very little retention on a C18 column.[8]

  • Workflow:

    • Check the pH of your aqueous mobile phase component.

    • If it is above 3.5, acidify it to a pH of 2.5-3.0 using a suitable acid.[3]

3. Change the Organic Modifier:

  • Action: Methanol is a more polar solvent than acetonitrile but can sometimes provide different selectivity and increased retention for certain compounds.[7][9] If you are using acetonitrile, try substituting it with methanol at a slightly lower concentration to achieve similar elution strength.

Systematic Approach to Increasing Retention Time

Caption: Workflow for increasing analyte retention.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for developing an HPLC method for 2-Methylcinnamic Acid?

Answer:

For a standard reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a good starting point for isocratic analysis would be:

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous solution.

  • Aqueous Phase: 0.1% Phosphoric Acid or 0.1% Formic Acid in HPLC-grade water (pH ~2.5-2.7).[10]

  • Organic Phase: Acetonitrile.

  • Starting Ratio: 50:50 (v/v) Aqueous:Acetonitrile.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at approximately 272 nm.[10]

From this starting point, you can adjust the organic-to-aqueous ratio to optimize the retention time. A gradient elution, for instance from 30% to 70% acetonitrile over 15 minutes, can be beneficial if you are analyzing 2-Methylcinnamic Acid in a complex matrix with other compounds of varying polarities.[11]

Q2: Should I use acetonitrile or methanol as the organic modifier?

Answer:

Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC.[9] The choice can impact selectivity, resolution, and backpressure.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger (less is needed for the same retention)Weaker (more is needed)
UV Cutoff ~190 nm~205 nm
Viscosity Lower (results in lower backpressure)Higher (results in higher backpressure)
Selectivity Can offer different selectivity due to its dipole interactions.[7]Can offer different selectivity through its protic nature.[7]
Cost Generally more expensiveMore cost-effective

Recommendation: Start with acetonitrile due to its lower viscosity and better UV transparency at low wavelengths. If you face co-elution issues with impurities, switching to methanol is a powerful tool to alter selectivity and achieve separation.[12]

Q3: How do I perform a forced degradation study for 2-Methylcinnamic Acid to ensure my HPLC method is stability-indicating?

Answer:

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[13] Forced degradation studies are essential to develop and validate such methods.[14][15] The goal is to achieve 5-20% degradation of the API.[16]

Experimental Protocols for Forced Degradation

Prepare a stock solution of 2-Methylcinnamic Acid (e.g., 1 mg/mL) for each condition.

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, dilute with mobile phase, and analyze.[16]

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Keep at room temperature or heat gently (e.g., 40°C).

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, dilute, and analyze.[16]

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and protected from light.

    • Analyze at specified time points.[16]

  • Thermal Degradation:

    • Store the drug substance as a solid powder in an oven at a high temperature (e.g., 80°C).

    • At specified time points, dissolve a portion of the solid, dilute, and analyze.[16]

  • Photolytic Degradation:

    • Expose the drug substance (solid or in solution) to a light source providing at least 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

    • Analyze the sample alongside a control sample protected from light.[16]

Analysis and Method Validation: After stressing the samples, run the chromatograms on your developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent 2-Methylcinnamic Acid peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) is crucial to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Validation A Acid Hydrolysis (HCl) F Run Stressed Samples on HPLC Method A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Check Resolution (Parent vs. Degradants) F->G H Perform Peak Purity Analysis (DAD) G->H I Method is Stability-Indicating H->I Good Resolution & Pure Peak J Optimize Method (e.g., Gradient, pH) H->J Poor Resolution or Impure Peak J->F

Caption: Workflow for a forced degradation study.

References

  • Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. PubMed.[Link]

  • Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo. Springer.[Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns.[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.[Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing.[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • HPLC Troubleshooting Guide. Sepanews.[Link]

  • Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies | Request PDF. ResearchGate.[Link]

  • Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. ResearchGate.[Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.[Link]

  • Exploring the Role of pH in HPLC Separation. Moravek.[Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.[Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage.[Link]

  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts.[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[Link]

  • Control pH During Method Development for Better Chromatography. Agilent.[Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]

  • Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. NIH.[Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.[Link]

  • Choosing the Right HPLC Stationary Phase. LCGC International.[Link]

  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.[Link]

  • Solubilities of trans-cinnamic acid | Download Table. ResearchGate.[Link]

  • Cinnamic acid. Wikipedia.[Link]

  • HPLC Solvents 101: Exploring Their Role in Chemical Analysis. The Lab Depot.[Link]

  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Validation: HPLC for 2-Methylcinnamic Acid Quantification

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is the bedrock of data integrity, product safety, and regulatory compliance. This guide offers an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is the bedrock of data integrity, product safety, and regulatory compliance. This guide offers an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 2-Methylcinnamic Acid against other analytical techniques. Authored for researchers, scientists, and drug development professionals, this document provides not just protocols, but the causal scientific reasoning behind them, ensuring a self-validating and trustworthy methodology.

Compound of Interest: 2-Methylcinnamic Acid

2-Methylcinnamic acid (C₁₀H₁₀O₂) is an organic compound with applications ranging from a flavoring agent in the food industry to a key intermediate in the synthesis of pharmaceuticals.[1][2] Its potential therapeutic properties, including anti-inflammatory and antioxidant effects, are also under investigation.[1] Accurate and reliable quantification is therefore critical for quality control in manufacturing, pharmacokinetic studies, and ensuring the efficacy and safety of final products.

The Gold Standard: A Validated HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains a robust, cost-effective, and widely accessible technique for the quantitative analysis of aromatic compounds like 2-Methylcinnamic Acid. Its strength lies in its precision, accuracy, and reliability for routine quality control and stability testing.

The selection of method parameters is a deliberate process designed to achieve optimal separation and detection. A C18 reversed-phase column is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like 2-Methylcinnamic Acid. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and acidified water, is optimized to control the elution time and peak shape. The acid (e.g., phosphoric or formic acid) is crucial; it suppresses the ionization of the carboxylic acid group on the analyte, leading to a more retained, symmetrical peak and improved reproducibility.

Table 1: Recommended HPLC Method Parameters for 2-Methylcinnamic Acid Analysis

Parameter Condition Rationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Provides optimal hydrophobic interaction for retention and separation of the analyte.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) The organic/aqueous ratio is balanced for an appropriate retention time. Phosphoric acid ensures the analyte is in its non-ionized form for better peak shape.
Flow Rate 1.0 mL/min A standard flow rate that provides good separation efficiency without generating excessive backpressure.
Detection Wavelength ~270 nm Corresponds to a wavelength of high absorbance for the cinnamic acid chromophore, ensuring high sensitivity.
Injection Volume 20 µL A typical volume that balances sensitivity with the risk of column overloading.

| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |

Comparative Analysis of Analytical Techniques

While HPLC-UV is a powerful tool, the choice of analytical method must align with the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs.

Table 2: Comparative Analysis of Methods for 2-Methylcinnamic Acid Quantification

Technique Principle Typical LOQ Throughput Key Advantages & Considerations
HPLC-UV Separation based on polarity; detection by UV absorbance. 0.1 - 1 µg/mL Moderate Robust, cost-effective, widely available, and ideal for routine QC and assay.[3]
UPLC-UV Similar to HPLC but uses smaller particles (<2 µm) for higher resolution and speed. 0.05 - 0.5 µg/mL High Faster analysis times, better resolution, and lower solvent consumption. Requires higher initial capital investment.[3]
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass-based detection. < 10 ng/mL High Exceptional sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., plasma samples) and trace impurity analysis.[3][4]

| GC-MS | Separation of volatile compounds in the gas phase; detection by mass spectrometry. | 1 - 10 µg/mL | Moderate-High | Excellent for volatile compounds. Requires derivatization for non-volatile analytes like 2-Methylcinnamic Acid to make them amenable to gas chromatography, adding a sample preparation step.[5] |

Foundational Framework: The Method Validation Workflow

The validation of an analytical procedure is a structured process to demonstrate its fitness for the intended purpose.[6] This workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10] The entire process is a continuous lifecycle, not a one-time event, ensuring the method remains reliable over time.[11]

HPLC_Method_Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (Define parameters & acceptance criteria) ATP->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: Logical workflow for the validation of an HPLC analytical method.

Experimental Protocol: A Step-by-Step Guide to HPLC Method Validation

This protocol details the experiments required to validate the HPLC method according to ICH Q2(R2) guidelines.[6][7][12] All validation studies should be documented in a comprehensive report.[13]

System Suitability

Causality: Before any validation runs, system suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis. This is a self-validating check of the system's performance. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution of 2-Methylcinnamic Acid (e.g., 50 µg/mL).

  • Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, and tailing factor. Acceptance Criteria:

  • %RSD of peak area ≤ 2.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from other components like impurities, degradation products, or matrix components. Procedure:

  • Analyze blank samples (diluent/mobile phase) and placebo samples (if applicable).

  • Analyze a standard solution of 2-Methylcinnamic Acid.

  • Analyze samples spiked with known related substances or impurities.

  • If it is a stability-indicating method, analyze samples that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[13] Acceptance Criteria:

  • The analyte peak should be well-resolved from any other peaks (Resolution > 2.0).

  • No interfering peaks should be observed at the retention time of the analyte in blank or placebo chromatograms.

Linearity and Range

Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. The range is the interval over which the method is shown to be precise, accurate, and linear.[14] Procedure:

  • Prepare a series of at least five calibration standards by diluting a stock solution of 2-Methylcinnamic Acid. A typical range for an assay is 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope. Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.998.

Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed through recovery studies.[11] Procedure:

  • Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each. Acceptance Criteria:

  • Mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[11] Procedure:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration under the same operating conditions over a short interval of time.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument to assess variability within the laboratory. Acceptance Criteria:

  • %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest concentration of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. Procedure (Signal-to-Noise Method):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1. Acceptance Criteria:

  • The LOQ value must be verified for acceptable precision and accuracy.

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Procedure:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Column temperature (e.g., ± 5°C)

  • Analyze system suitability samples under each modified condition. Acceptance Criteria:

  • System suitability parameters should remain within the defined limits for all tested variations.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Validation Parameter Acceptance Criteria
Linearity (R²) ≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference at analyte retention time; Resolution > 2

| Robustness | System suitability passes under varied conditions |

Conclusion

The validation of an HPLC method for the quantification of 2-Methylcinnamic Acid is a systematic and scientifically rigorous process that is essential for ensuring data quality and regulatory compliance. The detailed HPLC-UV method presented here is robust, reliable, and well-suited for its intended purpose in quality control and pharmaceutical analysis. While alternative methods like UPLC and LC-MS/MS offer advantages in speed and sensitivity, respectively, the choice of technique must be justified based on the specific analytical challenge. By adhering to the principles of method validation outlined in this guide and grounding the process in authoritative guidelines, researchers can build a foundation of trust and integrity in their analytical results.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Vertex AI Search. (n.d.). Understanding ICH Q2(R2)
  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid. [Link]

  • Molbase. (n.d.). 2-Methylcinnamic acid 2373-76-4 wiki. [Link]

  • RSC Publishing. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. [Link]

  • NIH. (n.d.). Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2023). Analytical method validation of cinnamaldehyde content in cinnamon (Cinnamomum burmannii) extract using high-performance liquid. [Link]

  • ResearchGate. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. [Link]

  • Pharmacognosy Journal. (n.d.). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). [Link]

  • PubMed Central. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. [Link]

  • Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Comparing Analytical Methods for 2-Methylcinnamic Acid (HPLC vs. GC)

Introduction: The Analytical Imperative for 2-Methylcinnamic Acid 2-Methylcinnamic acid (C₁₀H₁₀O₂) is an organic compound and a derivative of cinnamic acid, a key structure in various natural products and synthetic pathw...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Methylcinnamic Acid

2-Methylcinnamic acid (C₁₀H₁₀O₂) is an organic compound and a derivative of cinnamic acid, a key structure in various natural products and synthetic pathways.[1][2] With applications ranging from a starting reagent in organic synthesis to its potential use in flavoring and pharmaceutical development, the accurate and precise quantification of 2-Methylcinnamic acid is critical for quality control, pharmacokinetic studies, and reaction monitoring.[3][4]

The choice of analytical methodology is a foundational decision in any scientific endeavor, directly impacting data quality, throughput, and resource allocation. This guide provides a detailed comparison of the two most prominent chromatographic techniques—HPLC and GC—for this specific analyte. We will move beyond a simple list of pros and cons to explore the underlying chemical principles that dictate the suitability of each method, providing you with the expert insights needed to make an informed choice for your laboratory.

The Analyte's Profile: Why Physicochemical Properties Dictate the Method

To select the appropriate analytical tool, we must first understand the subject. 2-Methylcinnamic acid is a crystalline solid at room temperature with a melting point of approximately 174-176 °C and a high boiling point.[1][4] Its molecular structure features two key components influencing its chromatographic behavior: a non-polar benzene ring and a highly polar carboxylic acid functional group.[1]

This polarity presents the central analytical challenge. The "active" hydrogen on the carboxylic acid group is prone to intermolecular hydrogen bonding, which significantly reduces the molecule's volatility.[5][6] This characteristic makes direct analysis by Gas Chromatography, a technique that requires analytes to be volatile and thermally stable, highly problematic.[6] High-Performance Liquid Chromatography, which separates components in a liquid state, is inherently well-suited for such non-volatile and thermally sensitive compounds.[7]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a cornerstone technique for the analysis of non-volatile compounds like cinnamic acid derivatives.[8] Its primary advantage is the ability to analyze 2-Methylcinnamic acid in its native form, eliminating the need for chemical modification.

The Principle of Separation: Reversed-Phase Chromatography

For a molecule like 2-Methylcinnamic acid, Reversed-Phase HPLC is the method of choice.

  • Stationary Phase: A non-polar C18 (octadecylsilyl) column is typically used.[9][10] The long hydrocarbon chains of the C18 packing material create a hydrophobic surface.

  • Mobile Phase: A polar, aqueous-organic mixture is used. A common combination is methanol or acetonitrile with water.[9][11]

  • Mechanism: The analyte partitions between the mobile and stationary phases. The non-polar part of 2-Methylcinnamic acid (the methyl-substituted phenyl ring) interacts with the hydrophobic C18 stationary phase, causing it to be retained. By increasing the organic solvent content in the mobile phase, the analyte's affinity for the mobile phase increases, and it elutes from the column.

  • Causality in Method Design: A critical component of the mobile phase is the addition of an acid, such as phosphoric or acetic acid.[9][11] The carboxylic acid group on the analyte has a pKa value, and if the mobile phase pH is near this pKa, the analyte can exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms. This leads to poor peak shape (tailing). By acidifying the mobile phase, we suppress the ionization of the carboxyl group, ensuring it remains in a single, less polar form (R-COOH). This results in a sharp, symmetrical chromatographic peak, which is essential for accurate quantification.

Gas Chromatography (GC): The Indirect Approach via Derivatization

While GC offers exceptional resolving power and sensitivity, especially when coupled with a Mass Spectrometer (MS), its requirement for analyte volatility poses a significant hurdle for carboxylic acids.[5][12] Direct injection of 2-Methylcinnamic acid would result in poor peak shape and potential sample loss due to adsorption onto the column.[5]

The Prerequisite: Chemical Derivatization

To make 2-Methylcinnamic acid "GC-amenable," a chemical derivatization step is mandatory.[6][8] The goal is to mask the polar carboxylic acid group.

  • Mechanism: The most common method is silylation , where the active hydrogen of the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.

  • Reaction: R-COOH + BSTFA → R-COOSi(CH₃)₃

  • The Result: This reaction converts the non-volatile, polar acid into a volatile, thermally stable silyl ester. This derivative can now be readily vaporized in the GC inlet and travel through the column for separation.

  • Expert Insight: While effective, derivatization introduces complexity. The reaction must go to completion; otherwise, multiple peaks for a single analyte can appear, compromising quantification. The reagents are often sensitive to moisture, requiring careful sample handling and anhydrous conditions. This multi-step process is inherently more time-consuming and introduces more potential sources of error compared to the direct HPLC approach.[12][13]

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC hinges on a trade-off between direct analysis and the potential for higher resolution or specific detection.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation of components in a liquid mobile phase based on partitioning with a solid stationary phase.Separation of volatile components in a gaseous mobile phase based on partitioning with a solid or liquid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally unstable compounds. Directly applicable to 2-Methylcinnamic acid.[7]Requires volatile and thermally stable compounds. Indirectly applicable after mandatory derivatization.[5][6]
Sample Preparation Simple: Dilution in mobile phase and filtration.[13]Complex: Requires solvent evaporation followed by chemical derivatization, often involving heating.[12]
Speed of Analysis Run time is typically 10-20 minutes. Overall analysis is fast due to simple sample prep.[7]Run time is often faster (<10 minutes), but the total analysis time is significantly longer due to the derivatization step.[7]
Instrumentation Cost High initial cost; ongoing costs for expensive solvents.[7]Lower initial cost; carrier gases are generally cheaper than HPLC solvents.[7]
Robustness & Ease of Use Generally considered more robust and straightforward for routine analysis of organic acids.[13][14]The derivatization step adds complexity, potential for side reactions, and is sensitive to environmental conditions (e.g., moisture).
Sensitivity High sensitivity with UV or Diode Array Detection (DAD). Can be coupled with MS for higher sensitivity and specificity.Very high sensitivity, especially when coupled with a Mass Spectrometer (GC-MS), which provides structural confirmation.[12]

Experimental Protocols

The following protocols are self-validating systems designed to ensure accuracy and reproducibility.

HPLC Protocol for 2-Methylcinnamic Acid

This method is optimized for direct, robust quantification.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a quaternary pump, autosampler, column oven, and DAD or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). Filter through a 0.45 µm membrane and degas before use.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set to the maximum absorption wavelength for 2-Methylcinnamic acid (approx. 272 nm).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of 2-Methylcinnamic acid reference standard and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.

    • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to bracket the expected sample concentration.

    • Sample Preparation: Dissolve the sample in the mobile phase, sonicate if necessary, and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis and Quantification:

    • Inject the standards to generate a calibration curve (peak area vs. concentration). A linear regression with R² ≥ 0.999 is expected.

    • Inject the prepared samples.

    • Quantify the 2-Methylcinnamic acid in the samples using the linear regression equation from the calibration curve.

GC-MS Protocol for 2-Methylcinnamic Acid

This protocol includes the critical derivatization step required for analysis.

  • Instrumentation and Conditions:

    • GC-MS System: Standard GC-MS with a split/splitless injector and a mass selective detector.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Derivatization and Sample Preparation:

    • Sample Preparation: Accurately weigh the sample into a glass reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water.

    • Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS (a catalyst) to the dried sample.[8]

    • Reaction: Cap the vial tightly and heat at 70°C for 30-45 minutes to ensure the reaction goes to completion.[8]

    • Final Step: Cool the vial to room temperature. The sample is now ready for injection.

  • Analysis and Quantification:

    • Prepare and derivatize calibration standards in the same manner as the samples.

    • Inject the derivatized standards and samples.

    • Identify the TMS-derivatized 2-Methylcinnamic acid peak by its retention time and mass spectrum.

    • Quantify using the peak area of a characteristic ion against the calibration curve.

Workflow Visualizations

The following diagrams illustrate the logical flow of each analytical approach.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Weighing/ Dilution Filter Syringe Filtration (0.45 µm) Sample->Filter Inject Autosampler Injection Filter->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC Detect UV/DAD Detection (~272 nm) HPLC->Detect Data Data Processing & Quantification Detect->Data

Caption: HPLC analytical workflow for 2-Methylcinnamic Acid.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Weighing/ Dissolving Dry Evaporation to Dryness (N₂) Sample->Dry Deriv Add BSTFA Reagent & Heat (70°C) Dry->Deriv Inject GC Inlet Injection Deriv->Inject GC GC Separation (Capillary Column) Inject->GC Detect Mass Spectrometry Detection (MS) GC->Detect Data Data Processing & Quantification Detect->Data

Caption: GC-MS analytical workflow for 2-Methylcinnamic Acid.

Conclusion and Recommendation

For the routine, high-throughput quantification of 2-Methylcinnamic Acid, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method. Its primary advantages are the simplicity of sample preparation and the ability to analyze the compound directly without chemical modification.[12][13] This leads to a faster overall workflow, reduced potential for error, and greater robustness in a quality control or research environment.

Gas Chromatography (GC), while a powerful technique, should be reserved for specific applications. Its use is justified when:

  • Extremely high sensitivity is required that cannot be achieved by available HPLC detectors.

  • Absolute, unequivocal structural confirmation is needed via mass spectral fragmentation patterns, and an LC-MS system is not available.

The mandatory, "tedious" derivatization step for GC analysis of carboxylic acids adds significant time, complexity, and cost, making it less suitable for routine applications compared to the elegant and direct approach offered by HPLC.[13][14][15]

References

  • Jham, G. N., Fernandes, S. A., Garcia, C. F., & da Silva, A. A. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. Phytochemical Analysis, 13(2), 99-104. [Link]

  • Juelun Chemical. (n.d.). 2-Methylcinnamic Acid. Retrieved from [Link]

  • Molbase. (n.d.). 2-Methylcinnamic acid 2373-76-4 wiki. Retrieved from [Link]

  • Zaikin, V. G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier.
  • Jham, G. N., et al. (2008). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Ciência e Tecnologia de Alimentos, 28(4), 843-847. [Link]

  • Afe, O., & Olatunji, G. A. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Jham, G. N., et al. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. SciSpace. [Link]

  • Jham, G. N., et al. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of «alpha»-Methylcinnamic acid (CAS 1199-77-5). Retrieved from [Link]

  • Liu, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, 95(20), 7858–7866. [Link]

  • Gundu, C., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Analytical Methods, 12(8), 1085-1093. [Link]

  • Food Safety Institute. (2024). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Liu, W., et al. (2015). Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. Journal of Chromatography B, 988, 117-124. [Link]

  • Gundu, C., et al. (2020). Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies. ResearchGate. [Link]

  • Lee, J., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Scientific Research Publishing. [Link]

  • Wang, H., et al. (2019). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple by high performance liquid chromatography. CABI Digital Library. [Link]

  • Sari, Y. W., & Harjono, H. (2021). Synthesis of Cinnamic Acid from Benzoin Extract Using Sulfuric Acid as a Catalyst. Indonesian Journal of Chemical Science and Technology, 4(1), 1-7.
  • Lee, J., et al. (2015). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. ResearchGate. [Link]

  • De P. de B. Souza, T., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(1), 193. [Link]

  • Indriyanti, E., & Prahasiwi, M. S. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Journal of Physics: Conference Series, 1567, 022055.
  • National Center for Biotechnology Information. (n.d.). alpha-Methylcinnamic acid. PubChem Compound Database. Retrieved from [Link]

  • The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]

  • Ntivendula, N., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1029-1030, 126-134. [Link]

Sources

Validation

A Comparative Analysis of 2-Methylcinnamic Acid and 3-Methylcinnamic Acid: Unraveling Isomeric Nuances in Biological Activity

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the cinnamic acid scaffold stands as a privileged structure, a foundation for a multitude of derivatives exhibiting...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cinnamic acid scaffold stands as a privileged structure, a foundation for a multitude of derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of even subtle structural modifications, such as the positional isomerism of a methyl group on the phenyl ring, can significantly influence the molecule's physicochemical properties and, consequently, its biological efficacy. This guide provides an in-depth, objective comparison of 2-Methylcinnamic Acid and 3-Methylcinnamic Acid, synthesizing available experimental data to illuminate their distinct and overlapping biological activities.

While comprehensive studies directly comparing the biological profiles of these two isomers are notably limited, this analysis pieces together existing research to offer valuable insights for researchers navigating the chemical space of cinnamic acid derivatives.[3]

Chemical and Physical Properties: A Foundation for Biological Distinction

The seemingly minor shift in the methyl group's position from the ortho (2-position) to the meta (3-position) of the phenyl ring imparts distinct physical characteristics to these isomers. These differences in properties like melting point and, potentially, solubility can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical determinants of in vivo activity.[3]

Property2-Methylcinnamic Acid3-Methylcinnamic Acid
Molecular Formula C₁₀H₁₀O₂C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol 162.19 g/mol
Appearance White to off-white crystalline powder[4]Crystalline solid[3]
Melting Point 174-176 °C[3]114-117 °C[3]
Solubility Sparingly soluble in water[4]Data not readily available[3]
CAS Number 2373-76-4[4]14474-13-8[5]

Comparative Biological Activities: An Analysis of Available Data

A direct, head-to-head comparison of the biological activities of 2-Methylcinnamic Acid and 3-Methylcinnamic Acid is a recognized gap in the current scientific literature.[3] However, by examining studies on individual isomers and related derivatives, we can construct a comparative overview of their potential in key therapeutic areas.

Anticancer Activity

For instance, N-methylcinnamide derivatives, which could be synthesized from their corresponding methylcinnamic acids, have shown significant inhibitory activity.[6] This suggests that the methylcinnamic acid scaffold is a viable starting point for the development of novel anticancer therapeutics. The anticancer mechanism of cinnamic acid derivatives is often attributed to the induction of apoptosis through the modulation of signaling pathways such as the PI3K/AKT pathway and the inhibition of matrix metalloproteinases (MMPs) like MMP-9, which are crucial for cancer cell invasion and metastasis.[7]

Proposed Mechanism of Anticancer Action via MMP-9 Inhibition

cluster_0 Cancer Cell Methylcinnamic Acid Derivative Methylcinnamic Acid Derivative MMP-9 MMP-9 Methylcinnamic Acid Derivative->MMP-9 Inhibits Extracellular Matrix (ECM) Extracellular Matrix (ECM) MMP-9->Extracellular Matrix (ECM) Degrades Cell Invasion & Metastasis Cell Invasion & Metastasis Extracellular Matrix (ECM)->Cell Invasion & Metastasis

Caption: Proposed mechanism of anticancer action via MMP-9 inhibition.

Antimicrobial Activity

Cinnamic acid and its derivatives are well-documented for their broad-spectrum antimicrobial properties, acting against bacteria and fungi.[8][9] Their primary mechanism of action is believed to be the disruption of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.[10]

While direct comparative Minimum Inhibitory Concentration (MIC) data for 2-Methylcinnamic and 3-Methylcinnamic acid is scarce, the position of substituents on the phenyl ring is known to influence antimicrobial potency. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the compound's interaction with the microbial cell surface.[8] The lipophilicity of the molecule, which is influenced by the methyl group, also plays a crucial role in its ability to penetrate the microbial cell wall.[11] Further research is needed to systematically evaluate and compare the MIC values of these two isomers against a panel of pathogenic microbes.

Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are another area of significant research interest.[12] These compounds can modulate key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] While the parent cinnamic acid has demonstrated these properties, a direct comparison of the anti-inflammatory potential of its 2-methyl and 3-methyl isomers has not been extensively reported. Given the established role of cinnamic acids in inflammation, it is plausible that both isomers possess anti-inflammatory activity, though the potency may differ based on the methyl group's position.

NF-κB Signaling Pathway Inhibition

cluster_1 Inflammatory Response Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades & Releases Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6) Activates Transcription Methylcinnamic Acid Methylcinnamic Acid Methylcinnamic Acid->IKK Inhibits

Caption: General mechanism of NF-κB pathway inhibition by cinnamic acids.

Experimental Protocols

To facilitate further research in this area, the following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of cinnamic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Workflow for In Vitro Anticancer Screening

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Sources

Comparative

A Comparative Guide to the Efficacy of Cinnamic Acid Isomers

Introduction: Understanding Cinnamic Acid and Its Geometric Isomerism Cinnamic acid, a naturally occurring aromatic organic acid found in plants like cinnamon, is a cornerstone molecule in the synthesis of a vast array o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Cinnamic Acid and Its Geometric Isomerism

Cinnamic acid, a naturally occurring aromatic organic acid found in plants like cinnamon, is a cornerstone molecule in the synthesis of a vast array of secondary metabolites, including flavonoids and lignin.[1][2] Its structure, featuring a phenyl group attached to an acrylic acid chain, allows for geometric isomerism due to the presence of a carbon-carbon double bond. This results in two primary isomers: trans-cinnamic acid (t-CA) and cis-cinnamic acid (c-CA).[3] The trans isomer is the most common and thermodynamically stable form found in nature.[1][4] While structurally similar, the spatial arrangement of the functional groups in these isomers leads to significant differences in their physicochemical properties and, consequently, their biological efficacy. This guide provides a comparative analysis of the efficacy of these isomers across various pharmacological applications, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

Comparative Efficacy: A Multi-Faceted Analysis

The biological activities of cinnamic acid and its derivatives are extensive, encompassing antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Emerging evidence suggests that the cis isomer, although less stable and abundant, often exhibits superior or distinct bioactivity compared to its trans counterpart.

Antimicrobial and Antifungal Activity

In the realm of antimicrobial efficacy, the geometric configuration of cinnamic acid plays a critical role. Strikingly, cis-cinnamic acid has demonstrated significantly more potent activity against certain pathogens than trans-cinnamic acid. For instance, against Mycobacterium tuberculosis, the cis isomer was found to be approximately 120 times more active than the trans isomer, with a minimum bactericidal concentration (MBC) of 16.9 µM for cis-CA compared to 2.0 mM for trans-CA.[7][8] This highlights the potential of cis-CA as a lead compound for developing novel antitubercular agents.[9] The antimicrobial mechanism of cinnamic acid involves disrupting the bacterial cell membrane, inhibiting ATPase activity, and preventing biofilm formation.[5]

Table 1: Comparative Antimicrobial Activity of Cinnamic Acid Isomers

IsomerTarget OrganismMetricValueReference
trans-Cinnamic AcidMycobacterium tuberculosisMBC300 µg/mL (~2.0 mM)[8]
cis-Cinnamic AcidMycobacterium tuberculosisMBC2.5 µg/mL (~16.9 µM)[8]
Anticancer Properties

Both isomers of cinnamic acid have been investigated for their anticancer potential.[2] A comparative study on human lung adenocarcinoma A549 cells revealed that both cis-CA and trans-CA can inhibit cancer cell invasion.[10] The study showed that treatment with either isomer dose-dependently reduced the activities of matrix metalloproteinase (MMP)-2 and MMP-9, which are crucial for cancer cell motility and invasion.[10][11] Notably, the anti-invasive activity of cis-CA appeared to be higher than that of trans-CA, with a significant reduction in invasive ability observed at a lower concentration (50 µM for cis-CA vs. 100 µM for trans-CA).[10][11]

Table 2: Comparative Anti-Invasive Activity in A549 Lung Cancer Cells

IsomerConcentration for Significant Invasion ReductionRelative EfficacyReference
trans-Cinnamic Acid100 µM-[10][11]
cis-Cinnamic Acid50 µMHigher than trans-CA[10][11]
Anti-inflammatory Effects

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[12] Their mechanism of action often involves the inhibition of key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.[2] By inhibiting the activation of NF-κB, cinnamic acid derivatives can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][13] While direct comparative studies on the anti-inflammatory efficacy of the two isomers are less common, the structural differences suggest potential variations in their ability to interact with inflammatory targets.

Mechanisms of Action and Signaling Pathways

The differential efficacy of cinnamic acid isomers can be attributed to their unique interactions with biological targets. The spatial orientation of the carboxyl and phenyl groups influences how each isomer fits into the active sites of enzymes or the binding pockets of receptors.

Inhibition of Inflammatory Pathways

The NF-κB signaling pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Stimuli->TLR4 IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Proteasome Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases p_IkB P-IκB IkB_NFkB->p_IkB p_IkB->Proteasome Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes activates transcription CA Cinnamic Acid Isomers CA->IKK inhibits

Caption: Cinnamic acid isomers' inhibition of the NF-κB signaling pathway.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for assessing the bioactivity of cinnamic acid isomers.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of the isomers to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for evaluating antioxidant potential.[14][15]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Cinnamic acid isomers (cis and trans)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

    • Prepare stock solutions of the cinnamic acid isomers and the positive control in methanol (e.g., 1 mg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds (e.g., serial dilutions from the stock solution).

    • Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Tyrosinase Inhibition Assay

This assay is relevant for screening compounds for skin-whitening or anti-browning applications, as tyrosinase is a key enzyme in melanin production.[16][17]

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Cinnamic acid isomers

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer (e.g., 100 U/mL).

    • Prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare stock solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO), then create working dilutions in phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • Test Wells: Add 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Control Wells: Add 20 µL of vehicle (e.g., buffer with DMSO), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

    • Blank Wells: Add 20 µL of test compound dilution and 140 µL of phosphate buffer (no enzyme).

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes to determine the rate of dopachrome formation.

  • Calculation:

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

    • Determine the IC50 value from a dose-response curve.

Assay_Workflow start Start: Prepare Reagents (Isomers, Buffers, Enzymes) plate Plate Setup: Add Isomers, Controls, & Buffers to 96-well plate start->plate preincubate Pre-incubation (if required) plate->preincubate initiate Initiate Reaction: Add Substrate/Reagent (e.g., L-DOPA, DPPH) preincubate->initiate measure Kinetic or Endpoint Measurement (Absorbance) initiate->measure analyze Data Analysis: Calculate % Inhibition Determine IC50 values measure->analyze compare Compare Isomer Efficacy analyze->compare

Caption: General experimental workflow for comparing isomer bioactivity.

Conclusion and Future Directions

The available evidence consistently indicates that the geometric isomerism of cinnamic acid is a critical determinant of its biological efficacy. In several key areas, including antimicrobial and anticancer activities, cis-cinnamic acid demonstrates superior potency compared to the more abundant trans isomer. This underscores the importance of isolating and evaluating both isomers in drug discovery pipelines. Future research should focus on direct, head-to-head comparisons of these isomers across a wider range of biological assays, including detailed mechanistic studies to elucidate the structural basis for their differential activities. Such investigations will be invaluable for the rational design of novel therapeutics based on the cinnamic acid scaffold.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • A comparative study on the effectiveness of cis- and trans-form of cinnamic acid treatments for inhibiting invasive activity of human lung adenocarcinoma cells. (2011). European Journal of Pharmaceutical Sciences. Retrieved January 10, 2026, from [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2025). Bentham Science. Retrieved January 10, 2026, from [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). Molecules. Retrieved January 10, 2026, from [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024). Molecules. Retrieved January 10, 2026, from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). Molecules. Retrieved January 10, 2026, from [Link]

  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). Molecules. Retrieved January 10, 2026, from [Link]

  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2022). AIP Conference Proceedings. Retrieved January 10, 2026, from [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). Molecules. Retrieved January 10, 2026, from [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. (2021). Research, Society and Development. Retrieved January 10, 2026, from [Link]

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. (1967). Canadian Journal of Chemistry. Retrieved January 10, 2026, from [Link]

  • Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. (2025). Bioscience, Biotechnology, and Biochemistry. Retrieved January 10, 2026, from [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2021). Molecules. Retrieved January 10, 2026, from [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2023). International Journal of Molecular Sciences. Retrieved January 10, 2026, from [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2018). Molecules. Retrieved January 10, 2026, from [Link]

  • Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. (2018). Physical Chemistry Chemical Physics. Retrieved January 10, 2026, from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • (PDF) Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

  • A comparative study on the effectiveness of cis- and trans-form of cinnamic acid treatments for inhibiting invasive activity of human lung adenocarcinoma cells. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Investigating the Impact of Optimized Trans-Cinnamic Acid-Loaded PLGA Nanoparticles on Epithelial to Mesenchymal Transition in Breast Cancer. (2022). International Journal of Nanomedicine. Retrieved January 10, 2026, from [Link]

  • Inhibition of histone deacetylases by trans-cinnamic acid and its antitumor effect against colon cancer xenografts in athymic mice. (2016). Oncology Letters. Retrieved January 10, 2026, from [Link]

  • Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. (2025). Bioscience, Biotechnology, and Biochemistry. Retrieved January 10, 2026, from [Link]

  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017). Nutrients. Retrieved January 10, 2026, from [Link]

  • Anticancer Properties of Hydroxycinnamic Acids-A Review. (2016). Cancer and Clinical Oncology. Retrieved January 10, 2026, from [Link]

  • Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. (2020). European Journal of Medicinal Chemistry. Retrieved January 10, 2026, from [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). Molecules. Retrieved January 10, 2026, from [Link]

  • Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. (2020). Molecules. Retrieved January 10, 2026, from [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2018). Molecules. Retrieved January 10, 2026, from [Link]

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. (2019). MedChemComm. Retrieved January 10, 2026, from [Link]

  • cis-Cinnamic acid is a natural plant growth-promoting compound. (2019). Journal of Experimental Botany. Retrieved January 10, 2026, from [Link]

  • (b) Explain how cis-cinnamic acid and trans-cinnamic acid can be distingu.. (2025). Filo. Retrieved January 10, 2026, from [Link]

  • Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. (2023). Molecules. Retrieved January 10, 2026, from [Link]

  • Catalysis and inhibition of tyrosinase in the presence of cinnamic acid and some of its derivatives. (2018). Food Chemistry. Retrieved January 10, 2026, from [Link]

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. (2019). MedChemComm. Retrieved January 10, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 2-Methylcinnamic Acid

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is non-negotiable. The quantification of active pharmaceutical ingredients (APIs), intermediates, and related substance...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is non-negotiable. The quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances demands methods that are not only accurate and precise but also robust and fit for their intended purpose. 2-Methylcinnamic acid, a key intermediate in various synthetic pathways, is no exception.[1] The selection of an analytical technique for its characterization and quantification is a critical decision that impacts everything from process optimization to final product quality.

This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of two powerful and commonly employed analytical techniques for 2-Methylcinnamic Acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple listing of protocols to a comprehensive cross-validation, explaining the causality behind experimental choices and grounding our findings in established regulatory standards. Our objective is to empower you to select and implement the most appropriate methodology for your specific analytical challenges.

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the modern pharmaceutical analysis laboratory. Its strength lies in its versatility for separating non-volatile and thermally labile compounds, making it an ideal first-line technique for the analysis of carboxylic acids like 2-Methylcinnamic Acid.

The Principle of Separation and Detection

Our method employs reversed-phase chromatography, where the stationary phase (typically a C18 silica-based column) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. 2-Methylcinnamic Acid, with its nonpolar phenyl ring and moderately polar carboxylic acid group, partitions between these two phases. By carefully tuning the mobile phase composition, we can achieve efficient separation from impurities and matrix components. Detection is accomplished using a UV detector set to a wavelength where the analyte exhibits strong absorbance, a characteristic conferred by the conjugated system of the cinnamic acid structure.[2][3][4]

Experimental Protocol: A Validated HPLC-UV Method

This protocol is designed to be a self-validating system, with performance checks built into the methodology, adhering to the principles outlined in the ICH Q2(R1) guideline.[5][6]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Scientist's Note: A C18 column is the logical starting point due to its hydrophobic nature, which provides excellent retention for the aromatic ring of the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v). The mobile phase must be filtered through a 0.45 µm membrane filter and degassed.

    • Scientist's Note: Phosphoric acid is used to acidify the mobile phase (pH ~2.5-3.0). This ensures the carboxylic acid group of the analyte is fully protonated (in its non-ionized form), leading to consistent retention and sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier for its low UV cutoff and good elution strength.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

    • Scientist's Note: Cinnamic acid derivatives typically exhibit a strong UV absorbance maximum around this wavelength due to the π → π* electronic transitions in the conjugated system.[3] A DAD is recommended during method development to confirm the optimal wavelength and assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

    • Scientist's Note: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and minimizing viscosity fluctuations in the mobile phase.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of 2-Methylcinnamic Acid reference standard in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Diagram: HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Standard Reference Standard (2-Methylcinnamic Acid) Dissolve Dissolve & Dilute Standard->Dissolve Sample Test Sample Sample->Dissolve Solvent Mobile Phase (ACN:H2O:H3PO4) Solvent->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC Inject Detect UV Detector (272 nm) HPLC->Detect Data Chromatogram (Peak Area vs. Time) Detect->Data GCMS_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Standard Reference Standard Dissolve Dissolve & Aliquot Standard->Dissolve Sample Test Sample Sample->Dissolve Solvent Solvent Solvent->Dissolve Dry Evaporate to Dryness Dissolve->Dry Deriv Add BSTFA & Heat (70°C) Dry->Deriv GCMS GC-MS System (DB-5ms Column) Deriv->GCMS Inject Ionize EI Ionization (70 eV) GCMS->Ionize Data Mass Spectrum (SIM Mode) Ionize->Data CrossValidation cluster_hplc Method A: HPLC-UV cluster_gcms Method B: GC-MS Sample Single Sample Batch (2-Methylcinnamic Acid) HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis Sample->GCMS_Analysis HPLC_Result Result A (Concentration) HPLC_Analysis->HPLC_Result Comparison Compare Results (Statistical Analysis) HPLC_Result->Comparison GCMS_Result Result B (Concentration) GCMS_Analysis->GCMS_Result GCMS_Result->Comparison Conclusion Conclusion: Methods are equivalent for intended purpose. Comparison->Conclusion

Sources

Comparative

A Senior Application Scientist's Guide to Determining Detection and Quantification Limits for 2-Methylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise and accurate measurement of active pharmaceutical ingredients (APIs), intermediates...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate measurement of active pharmaceutical ingredients (APIs), intermediates, and impurities is non-negotiable. 2-Methylcinnamic acid, a key structural motif in various pharmacologically active compounds, requires robust analytical methods for its characterization and quantification. Central to method validation are the concepts of Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the boundaries of an analytical method's capabilities.

This guide provides an in-depth comparison of common analytical techniques for determining the LOD and LOQ of 2-Methylcinnamic Acid. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Understanding the "Why": The Criticality of LOD and LOQ

Before we delve into the comparative data, it is crucial to understand the distinct roles of LOD and LOQ. The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision.[1][2] In contrast, the Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][2] For drug development, the LOQ is often the more critical parameter, as it dictates the lower boundary for accurately measuring impurities or trace levels of active compounds.

The determination of these limits is a mandatory part of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5] This ensures that an analytical procedure is fit for its intended purpose, be it impurity profiling, stability testing, or pharmacokinetic analysis.

Comparative Analysis of Analytical Methodologies

Analytical TechniquePrincipleTypical LODTypical LOQKey Advantages
HPLC-UV Separation based on polarity, detection by UV absorbance.~0.05 µg/mL~0.15 µg/mLRobust, cost-effective, and widely available.[6]
UPLC-UV Similar to HPLC but utilizes smaller particle size columns for higher resolution and speed.0.05 - 0.5 µg/mL0.05 - 0.5 µg/mLFaster analysis times and improved resolution.[6]
GC-MS Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes.1 - 10 µg/mL1 - 10 µg/mLExcellent for volatile and thermally stable compounds.[7]
LC-MS/MS Chromatographic separation coupled with highly sensitive and selective mass-based detection.~0.5 ng/mL~10 ng/mLHigh sensitivity and selectivity, ideal for complex matrices.[6][8]

Note: The typical LOD and LOQ values are estimates based on published data for closely related cinnamic acid derivatives and serve as a reliable reference for the performance of 2-Methylcinnamic acid analysis.[6][7][8][9]

In-Depth Look at Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in most analytical laboratories due to its robustness and cost-effectiveness. The separation of 2-Methylcinnamic Acid is typically achieved on a reversed-phase C18 column. The choice of a C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from polar impurities. The mobile phase, often a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% phosphoric acid), is optimized to achieve a balance between retention time and peak shape. The UV detection wavelength is selected based on the maximum absorbance of 2-Methylcinnamic Acid to ensure the highest sensitivity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher peak resolution, faster run times, and improved sensitivity. The enhanced performance of UPLC can lead to lower LOD and LOQ values compared to conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, 2-Methylcinnamic Acid, being a non-volatile compound, requires a derivatization step to increase its volatility. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] While GC-MS offers excellent separation for volatile compounds, the additional derivatization step can introduce variability and is a key consideration when choosing this method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity analysis, particularly in complex biological matrices. The coupling of liquid chromatography with a tandem mass spectrometer allows for highly selective detection through Multiple Reaction Monitoring (MRM). This technique significantly reduces matrix interference, a common challenge in biological sample analysis, leading to substantially lower LOD and LOQ values.[10]

Experimental Protocol: Determining LOD and LOQ for 2-Methylcinnamic Acid via HPLC-UV

This protocol details a self-validating system for the determination of LOD and LOQ based on the calibration curve method, in accordance with ICH Q2(R1) guidelines.[11]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning a standard solution of 2-Methylcinnamic Acid (typically around 270-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of 2-Methylcinnamic Acid reference standard in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations bracketing the expected LOQ and LOD. A suggested range is 0.05 µg/mL to 10 µg/mL.

Experimental Workflow

The following diagram illustrates the logical workflow for determining LOD and LOQ.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation & Verification prep_stock Prepare Stock Solution (100 µg/mL) prep_cal Prepare Calibration Standards (0.05 - 10 µg/mL) prep_stock->prep_cal inject_cal Inject Calibration Standards prep_cal->inject_cal prep_blank Prepare Blank Samples (Mobile Phase) inject_blank Inject Blank Samples (n=10) prep_blank->inject_blank build_curve Construct Calibration Curve (Peak Area vs. Concentration) inject_cal->build_curve calc_params Calculate Slope (S) and Standard Deviation of Intercept (σ) build_curve->calc_params calc_lod_loq Calculate LOD = 3.3 * (σ/S) Calculate LOQ = 10 * (σ/S) calc_params->calc_lod_loq verify_lod_loq Prepare and Inject Samples at Calculated LOD & LOQ (n=6) calc_lod_loq->verify_lod_loq assess_precision Assess Precision (%RSD) at LOQ verify_lod_loq->assess_precision

Caption: Workflow for the determination of LOD and LOQ for 2-Methylcinnamic Acid.

Calculation of LOD and LOQ

The LOD and LOQ can be calculated from the calibration curve using the following equations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression line.

  • S = the slope of the calibration curve.

This method is scientifically sound as it is based on the statistical properties of the regression line.[11]

Verification of LOD and LOQ

The calculated LOD and LOQ values must be experimentally verified.[11]

  • Prepare a series of solutions at concentrations close to the calculated LOD and LOQ.

  • Inject these solutions (n=6) into the HPLC system.

  • The LOD is confirmed if a discernible peak is consistently observed.

  • The LOQ is confirmed if the precision, expressed as the relative standard deviation (%RSD), is within an acceptable range (typically ≤ 10%).

Conclusion

The selection of an analytical method for the determination of 2-Methylcinnamic Acid should be a strategic decision based on the specific analytical challenges and objectives. For routine quality control of bulk material, a validated HPLC-UV method often provides the necessary performance with the advantages of simplicity and cost-effectiveness. For trace-level analysis in complex matrices, such as in pharmacokinetic studies, the superior sensitivity and selectivity of LC-MS/MS are indispensable.

Regardless of the chosen technology, a thorough and scientifically sound validation of the LOD and LOQ is paramount. By understanding the "why" behind the experimental design and adhering to a self-validating protocol, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible analytical data.

References

  • Dolan, J. W. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Pharma Validation. ICH Q2 Guidance on Reporting LOD and LOQ Values. [Link]

  • Shabir, G. A. Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]

  • Altabrisa Group. Key ICH Method Validation Parameters to Know. [Link]

  • Altabrisa Group. What Are LOD and LOQ in HPLC Methods?. [Link]

  • BioPharm International. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • MDPI. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. [Link]

  • Pharma Validation. Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • LOUIS - UAH. Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

  • Pharmaceutical Sciences. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. [Link]

  • National Institutes of Health. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]

  • PubMed. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. [Link]

  • Longdom Publishing. Development of a Gas Chromatography - Tandem Mass Spectrometry Procedure for Determination of Pesticide Residues in Honey and Honeybee. [Link]

  • ResearchGate. Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. [Link]

  • The Pharma Innovation Journal. Cinnamic acid derivatives. [Link]

  • ResearchGate. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. [Link]

  • National Institutes of Health. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • National Institutes of Health. Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

Sources

Validation

A Comparative Guide to Robustness Testing of 2-Methylcinnamic Acid Analytical Methods

For researchers, scientists, and drug development professionals, the integrity of an analytical method is the bedrock of reliable data. This guide provides an in-depth exploration of robustness testing for the quantitati...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of an analytical method is the bedrock of reliable data. This guide provides an in-depth exploration of robustness testing for the quantitative analysis of 2-Methylcinnamic Acid, a critical component in various pharmaceutical and chemical syntheses. We will dissect the principles of robustness testing, present a detailed experimental protocol for a High-Performance Liquid Chromatography (HPLC) method, and compare its performance with alternative analytical techniques. This guide is designed to be a practical resource, grounded in scientific principles and regulatory expectations, to ensure the development of resilient and dependable analytical methods.

The Imperative of Robustness in Analytical Method Validation

An analytical method that performs flawlessly in the hands of its developer but falters under the subtle variations of routine use is of little practical value. Robustness, as defined by the International Council for Harmonisation (ICH), is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage and is a crucial component of method validation.[1][2] Robustness testing is not merely a regulatory checkbox; it is a scientific investigation into the operational boundaries of an analytical procedure, ensuring its transferability and long-term performance.[1][2]

This guide will focus on a validated HPLC-UV method for 2-Methylcinnamic Acid as our primary example, while also providing a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of analytical chemistry, particularly for the analysis of non-volatile and thermally labile compounds like 2-Methylcinnamic Acid.[3] Its versatility in stationary and mobile phase chemistries allows for the fine-tuning of separations.[3]

A Validated HPLC-UV Method for 2-Methylcinnamic Acid

The following HPLC-UV method serves as our foundation for the robustness study. This method is a composite of established protocols for cinnamic acid and its derivatives, optimized for 2-Methylcinnamic Acid.[4][5][6]

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 272 nm

  • Column Temperature: 30°C

Experimental Protocol: Robustness Testing of the HPLC-UV Method

The robustness of this method is evaluated by introducing small, deliberate changes to key parameters. The effect of these changes on critical analytical responses—retention time, peak area (and thus, concentration), and resolution (if closely eluting impurities are present)—is then assessed.

Parameters and Variations:

  • Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min)

  • Mobile Phase Composition (Organic Content): ± 2% absolute (58% and 62% Acetonitrile)

  • Column Temperature: ± 5°C (25°C and 35°C)

  • Detection Wavelength: ± 2 nm (270 nm and 274 nm)

  • pH of the Aqueous Phase: While 0.1% phosphoric acid provides a consistent pH, for methods using a buffered mobile phase, a variation of ± 0.2 pH units would be typical.

Acceptance Criteria:

The method is considered robust if the following criteria are met for all tested variations:

  • System Suitability: All system suitability parameters (e.g., tailing factor, theoretical plates) remain within the predefined limits.

  • Retention Time: The relative standard deviation (RSD) of the retention time should be within an acceptable range, typically ≤ 2%.

  • Peak Area/Concentration: The RSD of the peak area or the calculated concentration of the analyte should not exceed a predefined limit, often ≤ 2.0%.[4]

  • Resolution: The resolution between the analyte peak and any adjacent peaks (e.g., impurities) should remain ≥ 2.0.

Data Presentation: A Simulated Robustness Study

The following table presents simulated data from our hypothetical robustness study on the 2-Methylcinnamic Acid HPLC-UV method.

Parameter VariedVariationRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)Pass/Fail
Nominal Conditions - 5.42 1,254,321 2.5 -
Flow Rate0.9 mL/min6.011,393,6902.6Pass
1.1 mL/min4.931,140,2922.4Pass
Mobile Phase Composition58% ACN5.981,258,9902.7Pass
62% ACN4.891,249,8762.3Pass
Column Temperature25°C5.681,251,0452.4Pass
35°C5.191,259,8762.6Pass
Detection Wavelength270 nm5.431,241,7782.5Pass
274 nm5.411,239,0982.5Pass

Note: The data in this table is simulated for illustrative purposes but reflects the expected trends in a typical robustness study. For instance, a decrease in flow rate or organic content in the mobile phase generally leads to an increase in retention time.[7][8] Conversely, an increase in temperature typically reduces retention time.[7][9]

Visualizing the Robustness Testing Workflow

Robustness_Testing_Workflow cluster_0 Method Development & Validation cluster_1 Robustness Study Design cluster_2 Execution & Analysis cluster_3 Conclusion & Reporting Define HPLC Method Define HPLC Method Method Validation Method Validation Define HPLC Method->Method Validation Identify Critical Parameters Identify Critical Parameters Method Validation->Identify Critical Parameters Define Variation Ranges Define Variation Ranges Identify Critical Parameters->Define Variation Ranges Establish Acceptance Criteria Establish Acceptance Criteria Define Variation Ranges->Establish Acceptance Criteria Perform Experiments Perform Experiments Establish Acceptance Criteria->Perform Experiments Analyze Data Analyze Data Perform Experiments->Analyze Data Compare to Acceptance Criteria Compare to Acceptance Criteria Analyze Data->Compare to Acceptance Criteria Assess Method Robustness Assess Method Robustness Compare to Acceptance Criteria->Assess Method Robustness Document Results Document Results Assess Method Robustness->Document Results

Caption: Workflow for Robustness Testing of an HPLC Method.

Comparative Analysis of Analytical Methods

While HPLC is a powerful tool, other techniques offer unique advantages and may be more suitable depending on the analytical challenge.

Analytical TechniquePrincipleThroughputKey AdvantagesKey Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.[4]ModerateRobust, cost-effective, widely available.[4]Moderate sensitivity, potential for interference from co-eluting compounds.
GC-MS Separation of volatile compounds in the gas phase, detection by mass spectrometry.[3]HighHigh sensitivity and selectivity, provides structural information.[3]Requires derivatization for non-volatile compounds like 2-Methylcinnamic Acid, potential for thermal degradation.[3]
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.[10]HighHigh separation efficiency, low sample and reagent consumption.[11]Lower concentration sensitivity compared to LC-MS, potential for adsorption of analytes to the capillary wall.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, but its application to 2-Methylcinnamic Acid necessitates a derivatization step to increase its volatility.[3] This adds a layer of complexity to the sample preparation process.

Typical GC-MS Protocol for 2-Methylcinnamic Acid:

  • Derivatization: The carboxylic acid group of 2-Methylcinnamic Acid is typically converted to a more volatile ester or silyl ester. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

  • Chromatographic Separation: A capillary column, often with a non-polar stationary phase, is used to separate the derivatized analyte from other components.

  • Mass Spectrometric Detection: The mass spectrometer provides highly selective detection and structural confirmation of the analyte.

Capillary Electrophoresis (CE)

CE offers exceptional separation efficiency and is particularly well-suited for the analysis of charged species.[10] For carboxylic acids like 2-Methylcinnamic Acid, operating at a pH above its pKa ensures it is in its anionic form, facilitating separation.[10]

Typical CE Protocol for 2-Methylcinnamic Acid:

  • Buffer System: A buffer with a pH that ensures the analyte is charged is used as the background electrolyte.

  • Separation: An electric field is applied across a fused-silica capillary, causing the ions to migrate at different velocities based on their charge-to-size ratio.

  • Detection: UV detection is commonly employed, similar to HPLC.

Conclusion: Selecting the Optimal Analytical Method

The choice of an analytical method for 2-Methylcinnamic Acid is a multifaceted decision that depends on the specific requirements of the analysis.

  • For routine quality control and assays where high sensitivity is not paramount, the robust and cost-effective HPLC-UV method is often the preferred choice. Its simplicity and reliability make it ideal for high-throughput environments.

  • When trace-level quantification or unequivocal identification is required, especially in complex matrices, the superior sensitivity and selectivity of GC-MS make it the more suitable option, despite the need for derivatization.

  • Capillary Electrophoresis presents a compelling alternative when high separation efficiency and minimal sample consumption are critical, offering a complementary approach to liquid chromatography.

Ultimately, a thorough understanding of the principles of each technique, coupled with a rigorous validation process that includes comprehensive robustness testing, is essential for generating analytical data that is both accurate and defensible. This guide provides the foundational knowledge and a practical framework for achieving this critical objective in the analysis of 2-Methylcinnamic Acid and other valuable pharmaceutical and chemical compounds.

References

  • Fujiwara, S., & Honda, S. (n.d.). Determination of cinnamic acid and its analogs by electrophoresis in a fused silica capillary tube. Analytical Chemistry. Retrieved from [Link]

  • Wiestaw, F., & Izabela, K. (2021). Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Robustness Testing of HPLC Method. ResearchGate. Retrieved from [Link]

  • (2025). How Does Column Temperature Affect HPLC Resolution? Chrom Tech. Retrieved from [Link]

  • Vander Heyden, Y., et al. (n.d.). Robustness Tests. LCGC International. Retrieved from [Link]

  • (2024). What are the effects of changes in column temperature? Chromatography. Retrieved from [Link]

  • (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Waters. Retrieved from [Link]

  • (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today. Retrieved from [Link]

  • (2025). Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager Magazine. Retrieved from [Link]

  • (n.d.). Implementing Robustness Testing for HPLC Methods. Separation Science. Retrieved from [Link]

  • (2021). Impact of changes in physicochemical parameters of the mobile phase along the column on the retention time in gradient liquid chromatography. Part A - PubMed. National Institutes of Health. Retrieved from [Link]

  • (2025). Evaluation of ternary mobile phases for reversed-phase liquid chromatography: Effect of composition on retention mechanism. ResearchGate. Retrieved from [Link]

  • (2023). How does increasing column temperature affect LC methods? SCIEX. Retrieved from [Link]

  • (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. The Pharma Innovation Journal. Retrieved from [Link]

  • (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. RSC Publishing. Retrieved from [Link]

  • (n.d.). A GC/MS/MS screening method for multiple organic acidemias from urine specimens. PubMed. Retrieved from [Link]

  • (2023). Capillary electrophoresis in phytochemical analysis. UFMG. Retrieved from [Link]

  • (n.d.). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. PubMed Central. Retrieved from [Link]

  • (n.d.). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. CORE. Retrieved from [Link]

  • (n.d.). Impact of changes in physicochemical parameters of the mobile phase along the column on the retention time in gradient liquid chromatography. Part A – Temperature gradient. ResearchGate. Retrieved from [Link]

  • (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH. Retrieved from [Link]

  • (2024). Applications of Capillary Electrophoresis for the Detection of Adulterants in Dietary Supplements. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Capillary electrophoresis for the analysis of short-chain organic acids in coffee. PubMed. Retrieved from [Link]

  • (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. PubMed Central. Retrieved from [Link]

  • (n.d.). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. National Institutes of Health. Retrieved from [Link]

  • (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. SHIMADZU CORPORATION. Retrieved from [Link]

  • (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-Methylcinnamic Acid Analysis

Introduction: The Imperative for Analytical Consensus 2-Methylcinnamic acid is a key organic intermediate and a member of the cinnamic acid family, compounds recognized for their diverse applications, including in the sy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Consensus

2-Methylcinnamic acid is a key organic intermediate and a member of the cinnamic acid family, compounds recognized for their diverse applications, including in the synthesis of pharmaceuticals and as building blocks in materials science.[1][2] The precise and accurate quantification of 2-Methylcinnamic Acid is therefore not merely an academic exercise; it is a critical requirement for quality control, regulatory compliance, and ensuring the consistency of downstream products.

However, analytical data generated in isolation offers limited assurance of its universal validity. True confidence in an analytical method is achieved only when its performance is proven to be reproducible across multiple laboratories. This is the fundamental purpose of an Inter-laboratory Comparison (ILC), also known as Proficiency Testing (PT). An ILC serves as an objective and rigorous evaluation of a method's robustness and the competency of the laboratories implementing it.[3][4]

This guide provides an in-depth comparison of common analytical techniques for 2-Methylcinnamic Acid, grounded in the principles of a formal inter-laboratory study. We will dissect the methodologies, explain the causality behind experimental choices, and provide the framework for a self-validating comparison study, empowering researchers, scientists, and drug development professionals to achieve the highest standards of analytical excellence.

Part 1: The Statistical Bedrock of Inter-Laboratory Comparisons

Before comparing analytical methods, it is crucial to understand the statistical framework used to evaluate performance in an ILC. The international standard ISO 13528:2022 provides comprehensive statistical methods for proficiency testing and is the authoritative source in this field.[5][6][7] The primary goal is to assess a laboratory's performance against a pre-established reference value or the consensus value of all participants.

The most common performance metric is the Z-score . It provides a standardized measure of a laboratory's bias, indicating how many standard deviations its result is from the assigned value.[8][9]

The formula for the Z-score is: z = (x - X) / σp Where:

  • x is the result reported by the participant laboratory.

  • X is the assigned value for the analyte.

  • σp is the standard deviation for proficiency assessment (the 'target' standard deviation).

Interpretation of Z-scores is conventionally as follows: [10]

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (Warning Signal).

  • |z| ≥ 3.0: Unsatisfactory performance (Action Signal).

Additional statistical tools like Mandel's h and k statistics are used to graphically assess the consistency of data between laboratories, with 'h' statistics comparing the mean values and 'k' statistics evaluating the variance of each laboratory relative to others.[8]

Part 2: Comparative Analysis of Core Analytical Methodologies

The selection of an analytical technique depends on factors such as required sensitivity, sample matrix complexity, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. certification of a reference material). We will compare three primary methods for 2-Methylcinnamic Acid analysis: HPLC-UV, GC-MS, and NMR.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of many analytical laboratories for its robustness, versatility, and cost-effectiveness in analyzing non-volatile compounds like 2-Methylcinnamic Acid.[11][12]

Causality of Method Choices:

  • Stationary Phase: A C18 reversed-phase column is the logical choice. The non-polar C18 stationary phase effectively retains the relatively non-polar 2-Methylcinnamic Acid molecule.[12][13]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and acidified water is used. The acid (e.g., phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, well-defined chromatographic peak and improving retention on the C18 column.[13][14]

  • Detection: The conjugated system of the cinnamic acid structure provides strong UV absorbance, making UV detection a simple and sensitive choice. The maximum absorption wavelength for cinnamic acid derivatives is typically in the 270-290 nm range.[12][15]

  • Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 286 nm.[16][17]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of 2-Methylcinnamic Acid (100 µg/mL) in the mobile phase. Serially dilute to create calibration standards (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to a known volume, and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Construct a calibration curve by plotting peak area against concentration. Quantify the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Std_Prep Prepare Calibration Standards Autosampler Autosampler Injection (20 µL) Std_Prep->Autosampler Sample_Prep Dissolve & Filter Test Sample Sample_Prep->Autosampler Column C18 Column (30°C) Autosampler->Column Pump Mobile Phase Pump (1.0 mL/min) Pump->Column Detector UV Detector (286 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantify Quantify Sample Concentration Chromatogram->Quantify Calibration->Quantify

Caption: Workflow for 2-Methylcinnamic Acid analysis by HPLC-UV.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N Ratio ≥ 3:1~0.05 µg/mL
Limit of Quantification (LOQ) S/N Ratio ≥ 10:1~0.15 µg/mL
Data synthesized from typical performance for similar compounds.[11][16]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. The mass spectrometer provides structural information, confirming the identity of the analyte and separating it from co-eluting impurities that might have similar UV spectra.

Causality of Method Choices:

  • Derivatization: 2-Methylcinnamic Acid is a non-volatile compound due to its polar carboxylic acid group. To analyze it by GC, this group must be chemically modified to make the molecule volatile. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[18] This step replaces the acidic proton on the carboxyl group with a non-polar trimethylsilyl (TMS) group.

  • Column: A mid-polarity capillary column (e.g., DB-5ms) is generally suitable for separating the derivatized analyte from other components.

  • Detection: Mass spectrometry is used in either full scan mode (for identification) or Selected Ion Monitoring (SIM) mode for enhanced sensitivity during quantification.

  • Instrumentation: Standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Derivatization: a. Accurately weigh the sample or standard into a vial and dissolve in a suitable solvent (e.g., pyridine). b. Add the derivatizing agent (e.g., BSTFA with 1% TMCS). c. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction. d. Cool to room temperature before injection.

  • Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Use Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the silylated 2-Methylcinnamic Acid.

  • Analysis: Similar to HPLC, construct a calibration curve using derivatized standards and quantify the sample.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Prepare Prepare Sample & Standard Solutions Derivatize Add BSTFA Agent & Heat (70°C) Prepare->Derivatize Injector GC Injector (250°C) Derivatize->Injector GC_Column Capillary Column (Temp Program) Injector->GC_Column MS_Detector Mass Spec Detector (EI, SIM Mode) GC_Column->MS_Detector TIC Generate Ion Chromatogram MS_Detector->TIC Calibration Construct Calibration Curve TIC->Calibration Quantify Quantify Sample Concentration TIC->Quantify Calibration->Quantify

Caption: Workflow for 2-Methylcinnamic Acid analysis by GC-MS.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.998> 0.998
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) S/N Ratio ≥ 3:1~1 ng/mL
Limit of Quantification (LOQ) S/N Ratio ≥ 10:1~5 ng/mL
Performance synthesized from general capabilities of GC-MS for derivatized organic acids.[18]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement and is fundamentally different from chromatographic techniques. It allows for direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself. This makes it an exceptionally powerful tool for certifying reference materials and for providing an orthogonal, confirmatory result in an ILC.

Causality of Method Choices:

  • Principle: qNMR relies on the principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte resonance with the integral of a known resonance from a certified internal standard of known purity and mass, the concentration of the analyte can be determined directly.[19]

  • Internal Standard: The choice of internal standard is critical. It must have resonances that do not overlap with the analyte, be stable, non-volatile, and have a known purity (e.g., maleic acid, dimethyl sulfone).

  • Specificity: The high resolution of NMR spectra allows for the selection of unique, well-resolved signals for quantification, providing exceptional specificity and minimizing interference.[20]

  • Instrumentation: High-field NMR spectrometer (e.g., ≥400 MHz).

  • Standard & Sample Prep: a. Accurately weigh a known amount of the 2-Methylcinnamic Acid sample. b. Accurately weigh a known amount of a certified internal standard. c. Dissolve both together in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) to allow for complete spin relaxation, which is essential for accurate integration.

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Analysis: a. Select a well-resolved, unique signal for the analyte and one for the internal standard. b. Integrate the selected signals. c. Calculate the purity or concentration of the analyte using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I=Integral, N=Number of protons, M=Molar mass, m=mass, P=Purity.

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh_Analyte Accurately Weigh Analyte Dissolve Co-dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire Spectrum (Long Relaxation Delay) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity/ Concentration Integrate->Calculate ILC_Process cluster_phase1 Phase 1: Planning & Preparation cluster_phase2 Phase 2: Execution cluster_phase3 Phase 3: Analysis & Reporting Select_Material Select Test Material Homogeneity Test for Homogeneity & Stability Select_Material->Homogeneity Assign_Value Assign Reference Value (e.g., via qNMR) Homogeneity->Assign_Value Distribute Distribute Samples to Participating Labs Assign_Value->Distribute Instructions Provide Clear Protocol & Reporting Deadline Distribute->Instructions Collect_Data Collect Results from Labs Instructions->Collect_Data Stats_Analysis Perform Statistical Analysis (ISO 13528) Collect_Data->Stats_Analysis Calc_Z Calculate Z-Scores Stats_Analysis->Calc_Z Final_Report Issue Final Report with Performance Evaluation Calc_Z->Final_Report

Caption: Overall process for conducting an inter-laboratory comparison.

Step-by-Step Execution:

  • Preparation of the PT Item: A bulk batch of 2-Methylcinnamic Acid is prepared. It is crucial to perform homogeneity and stability testing to ensure every participant receives an identical and stable sample.

  • Assignment of the Property Value (X): The true concentration of the analyte must be determined with high precision. This is often done by a reference laboratory using a primary method like qNMR or by taking a robust average of results from expert labs.

  • Distribution: Samples are sent to all participating laboratories with clear, unambiguous instructions for storage, handling, analysis, and reporting.

  • Data Collection and Analysis: The coordinating body collects the results and performs the statistical analysis according to ISO 13528. [5][21]This includes checking for outliers and calculating the performance scores (Z-scores) for each participant.

  • Reporting: Each laboratory receives a confidential report detailing its performance. An anonymized summary report is also typically generated to show the overall performance distribution.

Part 4: Overall Comparison and Recommendations

The choice of method for analyzing 2-Methylcinnamic Acid is a balance of practical and technical considerations.

FeatureHPLC-UVGC-MSqNMR
Principle Chromatographic SeparationChromatographic SeparationNuclear Resonance
Sample Volatility Not RequiredRequired (Derivatization)Not Required
Specificity GoodExcellentAbsolute
Sensitivity (Typical LOQ) Moderate (~0.15 µg/mL)High (~5 ng/mL)Low (~50 µg/mL)
Throughput HighModerateLow
Cost (Instrument) LowMediumHigh
Required Expertise IntermediateHighHigh
Primary Use Case Routine QC, Formulation AnalysisTrace Analysis, Impurity IDReference Material Certification, Orthogonal Method

Senior Scientist Recommendations:

  • For routine quality control and high-throughput analysis where analyte concentrations are relatively high, HPLC-UV is the most practical, robust, and cost-effective choice. Its performance is well-understood and easily validated.

  • For applications requiring high sensitivity and specificity , such as analyzing trace levels in complex matrices or confirming the identity of impurities, GC-MS is the superior method, provided the laboratory has the expertise to handle the required derivatization step consistently.

  • For the certification of a primary reference standard or for providing an orthogonal, confirmatory value in a critical inter-laboratory comparison, qNMR is the gold standard. Its ability to provide a direct, calibration-curve-free measurement makes it invaluable for establishing the "ground truth" value of a test material.

By understanding the strengths and weaknesses of each technique and applying the rigorous statistical framework of an inter-laboratory comparison, the scientific community can ensure the production of reliable, reproducible, and universally accepted data for 2-Methylcinnamic Acid.

References

  • ISO 13528:2022, Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • SIST ISO 13528:2023, Statistical methods for use in proficiency testing by interlaboratory comparison. iTeh Standards. [Link]

  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]

  • INTERNATIONAL STANDARD ISO 13528. ANSI Webstore. [Link]

  • ISO 13528:2015, Statistical methods for use in proficiency testing by interlaboratory comparisons. [Link]

  • Biavatti, M. W., et al. (2008). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Phytochemical Analysis, 19(6), 548-554. [Link]

  • Zheng, H. (2001). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. SP Swedish National Testing and Research Institute. [Link]

  • Cox, M. G., & Harris, P. M. (2006). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 43(4), S247. [Link]

  • Eurachem. (2022). Understanding PT performance assessment. [Link]

  • Kaul-Ghanekar, R., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Analytical Methods, 12(7), 963-971. [Link]

  • Allard, A., & Amarouche, S. (2010). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer, the French institutional repository for marine and ocean sciences. [Link]

  • Lee, J. H., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 64(1), 49. [Link]

  • Collins, D. J., & Hobbs, J. J. (1985). N.M.R. Spectra of the /3-Methylcinnamic Acids and Their Methyl Esters. Australian Journal of Chemistry, 38(7), 1125-1129. [Link]

  • Interlaboratory comparison. PE100+ Association. [Link]

  • CARB. (2024). Inter laboratory Comparison 2023 Report. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 2-Methylcinnamic Acid. Juelun Chemical. [Link]

  • alpha-Methylcinnamic acid. PubChem, NIH. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. [Link]

  • Du, W., et al. (2021). Characterization of L-Thyroxine as a Certified Reference Material by a Combination of Mass Balance and Quantitative Nuclear Magnetic Resonance Methods. Molecules, 26(16), 4983. [Link]

  • Lee, J. H., et al. (2018). Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC. Journal of Analytical Science and Technology, 9(1), 1-5. [Link]

  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. JRC Publications Repository. [Link]

  • Proficiency testing and interlaboratory comparisons. Analytical Chemistry Class Notes. [Link]

  • Evaluating Inter-laboratory Comparison Data. IMEKO. [Link]

  • Widyasari, E., et al. (2019). Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. Indonesian Journal of Pharmacy, 30(4), 253-260. [Link]

  • Kind, T., et al. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 114(1), 30-4. [Link]

  • α-Methylcinnamic acid. NIST WebBook. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-, 3-, and 4-Methylcinnamic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Distinction Between Isomers Cinnamic acid and its derivatives are fundamental scaffolds in medicinal chemistry, materials...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Distinction Between Isomers

Cinnamic acid and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and natural product synthesis. The seemingly minor shift of a single methyl group around the phenyl ring in methylcinnamic acid isomers—from the ortho (2-) to the meta (3-) to the para (4-) position—can profoundly alter a molecule's biological activity, pharmacokinetic properties, and material characteristics. Consequently, unambiguous identification of the correct isomer is not merely an academic exercise; it is a critical checkpoint in any research and development pipeline.

This guide provides an in-depth, comparative analysis of 2-, 3-, and 4-methylcinnamic acid using four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Moving beyond a simple data repository, we will explore the causality behind the spectral differences, offering field-proven insights to empower researchers to confidently identify these isomers. Each section includes validated experimental protocols and workflows, establishing a self-validating system for robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. It provides a detailed map of the carbon-hydrogen framework, revealing subtle electronic differences based on the methyl group's position. For all three isomers, the large coupling constant (J ≈ 16 Hz) between the two vinylic protons confirms the trans (or E) stereochemistry of the double bond, which is the thermodynamically favored configuration. The primary differentiation lies in the aromatic region of the ¹H NMR spectrum.

Comparative NMR Data Analysis

The substitution pattern on the benzene ring dictates the chemical shifts and splitting patterns of the aromatic protons.

  • 4-Methylcinnamic Acid (para): Due to its symmetry, the aromatic region is the simplest. It displays two distinct doublets, each integrating to 2H, representing the chemically equivalent protons ortho and meta to the acrylic acid substituent. This clean A₂B₂ pattern is a hallmark of para-substitution.

  • 2-Methylcinnamic Acid (ortho): The proximity of the methyl group to the acrylic acid chain results in a more complex and dispersed pattern of multiplets in the aromatic region, as all four aromatic protons are chemically distinct.

  • 3-Methylcinnamic Acid (meta): Like the ortho isomer, this compound shows a complex multiplet pattern for its four distinct aromatic protons. However, the specific chemical shifts and coupling patterns will differ, allowing for differentiation from the 2-methyl isomer with high-resolution instrumentation.

The ¹³C NMR spectrum further corroborates the isomeric identity, with the position of the methyl-substituted aromatic carbon (C-2, C-3, or C-4) and the methyl carbon itself showing distinct chemical shifts.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)

Compound ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
2-Methylcinnamic Acid ~7.95 (d, 1H, vinylic), ~7.60 (d, 1H, Ar-H), ~7.30-7.20 (m, 3H, Ar-H), ~6.50 (d, J≈16 Hz, 1H, vinylic), ~2.40 (s, 3H, CH₃)~168.0 (C=O), ~141.0 (vinylic CH), ~138.0 (Ar C-CH₃), ~131.5 (Ar CH), ~130.0 (Ar CH), ~128.0 (Ar C-alkene), ~126.5 (Ar CH), ~122.0 (vinylic CH), ~19.5 (CH₃)
3-Methylcinnamic Acid ~7.60 (d, J≈16 Hz, 1H, vinylic), ~7.40 (m, 2H, Ar-H), ~7.25 (m, 2H, Ar-H), ~6.60 (d, J≈16 Hz, 1H, vinylic), ~2.35 (s, 3H, CH₃)~167.8 (C=O), ~144.0 (vinylic CH), ~138.5 (Ar C-CH₃), ~134.0 (Ar C-alkene), ~130.5 (Ar CH), ~129.0 (Ar CH), ~128.5 (Ar CH), ~125.5 (Ar CH), ~119.5 (vinylic CH), ~21.0 (CH₃)
4-Methylcinnamic Acid ~7.57 (d, J=8.1 Hz, 2H, Ar-H), ~7.55 (d, J=16.2 Hz, 1H, vinylic), ~7.22 (d, J=8.1 Hz, 2H, Ar-H), ~6.45 (d, J=15.9 Hz, 1H, vinylic), ~2.32 (s, 3H, CH₃)[1]~167.8 (C=O), ~144.0 (vinylic CH), ~140.2 (Ar C-CH₃), ~131.6 (Ar C-alkene), ~129.6 (Ar CH), ~128.2 (Ar CH), ~118.2 (vinylic CH), ~21.1 (CH₃)[1]

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is compiled from representative sources.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methylcinnamic acid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a minimum of 300 MHz. Higher field strengths (e.g., 500 MHz) will provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the 2- and 3-isomers.

  • Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum.

  • Analysis: Process the spectra and integrate the ¹H signals. Compare the aromatic region's splitting patterns and the chemical shifts of all signals with the reference data in Table 1 to confirm the isomer's identity.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in ~0.7 mL DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Acquire 1H Spectrum (≥300 MHz) Prep3->Acq1 Insert into Spectrometer Acq2 Acquire 13C Spectrum (Proton Decoupled) Acq1->Acq2 Ana1 Process Spectra (Phase & Baseline) Acq2->Ana1 Export Data Ana2 Compare Aromatic Splitting Patterns Ana1->Ana2 Ana3 Verify Chemical Shifts (Table 1) Ana2->Ana3 Ana4 Confirm Isomer Identity Ana3->Ana4

Caption: Workflow for Isomer Identification by NMR.

Infrared (IR) Spectroscopy: The Fingerprint of Substitution

While NMR excels at mapping the molecular skeleton, IR spectroscopy is highly sensitive to the presence of specific functional groups. All three isomers will display characteristic absorptions for the carboxylic acid (a very broad O-H stretch from ~2500-3300 cm⁻¹, a sharp C=O stretch ~1680 cm⁻¹) and the conjugated alkene (C=C stretch ~1630 cm⁻¹).[2][3] The key to distinguishing the isomers lies in the "fingerprint region," specifically the strong C-H out-of-plane bending vibrations between 900 and 690 cm⁻¹, which are diagnostic for the aromatic substitution pattern.[4]

Comparative IR Data Analysis
  • 4-Methylcinnamic Acid (para): Expect a strong absorption band in the 840-810 cm⁻¹ range, characteristic of para-disubstituted benzene rings.

  • 3-Methylcinnamic Acid (meta): Look for two characteristic bands: one strong absorption between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.[5]

  • 2-Methylcinnamic Acid (ortho): A single strong absorption band between 770-735 cm⁻¹ is indicative of ortho-disubstitution.

Table 2: Key Differentiating IR Frequencies (cm⁻¹)

Compound Common Frequencies (cm⁻¹) Diagnostic C-H Bending (cm⁻¹)
2-Methylcinnamic Acid ~3000 (O-H), ~1680 (C=O), ~1630 (C=C)~770-735 (strong)
3-Methylcinnamic Acid ~3000 (O-H), ~1680 (C=O), ~1630 (C=C)~810-750 (strong) & ~725-680 (strong)
4-Methylcinnamic Acid ~3000 (O-H), ~1680 (C=O), ~1630 (C=C)~840-810 (strong)
Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)

This method is rapid and avoids interference from mulling agents like Nujol.[6][7]

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[7]

  • Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin solid film of the compound on the plate.[6][7] If the resulting spectrum is too weak, add another drop and let it evaporate.

  • Data Acquisition: Place the single plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Analysis: Identify the key functional group peaks and, most importantly, analyze the 900-690 cm⁻¹ region to determine the substitution pattern based on the reference data in Table 2.

Workflow for IR Analysis

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve 5-10 mg in volatile solvent Prep2 Apply one drop to salt plate Prep1->Prep2 Prep3 Evaporate solvent to form thin film Prep2->Prep3 Acq1 Place plate in FT-IR spectrometer Prep3->Acq1 Acq2 Acquire Spectrum (4000-400 cm-1) Acq1->Acq2 Ana1 Identify functional group peaks Acq2->Ana1 Ana2 Analyze C-H bend region (900-690 cm-1) Ana1->Ana2 Ana3 Compare with reference (Table 2) Ana2->Ana3 Ana4 Confirm Substitution Pattern Ana3->Ana4

Caption: Workflow for Isomer Identification by IR.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated π-system.[8] All three methylcinnamic acid isomers possess the same phenylpropanoid chromophore, leading to strong UV absorption.[4][9] While this technique is excellent for confirming the presence of the general structure, it is the least effective for differentiating between the positional isomers, as their wavelengths of maximum absorbance (λmax) are typically very close. Minor shifts may be observed due to the electronic effect of the methyl group, but these are often not distinct enough for unambiguous identification.

Table 3: Representative UV-Vis Absorption Data

Compound λmax (nm)
2-, 3-, and 4-Methylcinnamic Acid ~270 - 280

Note: The λmax is influenced by the solvent. All isomers are expected to have similar values.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol). Perform serial dilutions to obtain a solution with an absorbance reading between 0.2 and 1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution. Scan a range from approximately 400 nm to 200 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax). While not definitive for isomer identification, this confirms the presence of the extended conjugated system.

Workflow for UV-Vis Analysis

UV_Workflow Prep Prepare dilute solution in Methanol Acq Scan from 400-200 nm Prep->Acq Ana Determine λmax (~275 nm) Acq->Ana Confirm Confirm Conjugated System Presence Ana->Confirm

Caption: Workflow for UV-Vis Chromophore Confirmation.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the definitive technique for determining a compound's molecular weight. All three isomers have the identical molecular formula, C₁₀H₁₀O₂, and therefore the same exact mass (162.068 g/mol ).[5][10][11] Consequently, MS cannot distinguish between the isomers. However, it serves as an essential tool to confirm the molecular weight of the synthesized product and rule out many impurities. The electron ionization (EI) mass spectra of the three isomers are expected to be very similar, showing a prominent molecular ion peak ([M]⁺) at m/z = 162 and common fragmentation patterns, such as the loss of a hydroxyl radical (-OH, m/z 145) and a carboxyl group (-COOH, m/z 117).

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Direct Insertion Probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-250 amu).

  • Analysis: Verify the presence of the molecular ion peak at m/z = 162, confirming the compound's elemental composition.

Workflow for Mass Spectrometry

MS_Workflow Prep Introduce sample (e.g., GC-MS) Acq Acquire Mass Spectrum Prep->Acq Ana Locate Molecular Ion Peak [M]+ Acq->Ana Confirm Confirm MW = 162.19 (C10H10O2) Ana->Confirm

Caption: Workflow for Molecular Weight Confirmation by MS.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous characterization of 2-, 3-, and 4-methylcinnamic acid requires a thoughtful application of spectroscopic techniques. While Mass Spectrometry and UV-Vis Spectroscopy are essential for confirming the molecular weight and the presence of the core chromophore, respectively, they lack the specificity to differentiate these positional isomers.

The definitive identification hinges on ¹H NMR and IR Spectroscopy .

  • ¹H NMR Spectroscopy provides the most decisive evidence by revealing the unique splitting patterns of the aromatic protons dictated by the ortho, meta, or para substitution.

  • IR Spectroscopy offers a rapid and highly effective confirmation by identifying the characteristic C-H out-of-plane bending vibrations in the fingerprint region, which serve as a reliable signature for the substitution pattern.

By integrating the data from these complementary techniques, researchers can build an unassailable body of evidence to confirm the identity and purity of their target methylcinnamic acid isomer, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Química Organica.org.
  • Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Accessed January 2026.
  • Journal of Chemical Education. Sampling Technique for Organic Solids in IR Spectroscopy. Accessed January 2026.
  • University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. Accessed January 2026.
  • Slideshare. Sampling of solids in IR spectroscopy. Accessed January 2026.
  • CSIRO Publishing. N.M.R. Spectra of the /3-Methylcinnamic Acids and Their Methyl Esters. Accessed January 2026.
  • National Institutes of Health. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Accessed January 2026.
  • University of California, Los Angeles.
  • Chemistry LibreTexts. 4.2: IR Spectroscopy. Accessed January 2026.
  • National Institutes of Health. 4-Methylcinnamic Acid | C10H10O2 | CID 731767 - PubChem. Accessed January 2026.
  • Chemistry LibreTexts. 15.
  • ResearchGate. Chromatografic and spectroscopic analysis of cinnamic acid synthetized by modified Perkin method. Accessed January 2026.
  • Fiveable. Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Accessed January 2026.
  • ChemicalBook. 4-Methylcinnamic acid(1866-39-3) 1H NMR spectrum. Accessed January 2026.
  • Morressier. Spectroscopic properties of hydroxycinnamic acids under acidic, neutral, and basic conditions. Accessed January 2026.
  • The Royal Society of Chemistry.
  • National Institute of Standards and Technology. 3-Methylcinnamic acid - NIST WebBook. Accessed January 2026.
  • Mol-Instincts. 2-Methylcinnamic acid 2373-76-4 wiki. Accessed January 2026.
  • ResearchGate. Spectroscopic analysis of cinnamic acid using quantum chemical calculations | Request PDF. Accessed January 2026.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Accessed January 2026.
  • Benchchem. A Comparative Guide to Confirming the Stereochemistry of Synthesized 3-Methylcinnamic Acid. Accessed January 2026.
  • Doc Brown's Chemistry. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Accessed January 2026.
  • Sigma-Aldrich. 2-Methylcinnamic acid, predominantly trans 99 2373-76-4. Accessed January 2026.

Sources

Comparative

A Comparative Guide to the Biological Efficacy of 2-Methylcinnamic Acid and Cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cinnamic Acid Scaffold and the Impact of Methylation Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a foundation...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnamic Acid Scaffold and the Impact of Methylation

Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a foundational structure for a diverse array of biologically active compounds.[1] Its simple, yet versatile, chemical architecture—comprising a phenyl group, a carboxylic acid moiety, and an α,β-unsaturated double bond—lends itself to a wide range of chemical modifications. These modifications can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological efficacy of the parent cinnamic acid with its ortho-substituted derivative, 2-Methylcinnamic Acid.

The introduction of a methyl group at the ortho (2-position) of the phenyl ring in 2-Methylcinnamic Acid, as compared to the unsubstituted cinnamic acid, can be expected to alter its biological activity. This substitution can induce steric hindrance and modify the electronic properties of the molecule, potentially affecting its interaction with biological targets. While cinnamic acid itself has been extensively studied for its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, comprehensive data on 2-Methylcinnamic Acid is less abundant. This guide aims to synthesize the available experimental data to provide a comparative analysis for researchers exploring the therapeutic potential of cinnamic acid derivatives.

Antimicrobial Efficacy: A Comparative Analysis

Cinnamic acid and its derivatives have long been recognized for their antimicrobial properties, demonstrating activity against a spectrum of bacteria and fungi.[2] The proposed mechanism of action often involves the disruption of microbial cell membranes and interference with essential cellular processes.[1]

Comparative Insights

Cinnamic acid exhibits broad-spectrum antimicrobial activity, though its potency can vary significantly depending on the microbial species. For instance, it has shown notable activity against various strains of bacteria and fungi.[2]

Direct comparative studies on the antimicrobial efficacy of 2-Methylcinnamic Acid against the parent compound are limited. However, the position of substituents on the phenyl ring is known to influence antimicrobial activity. The presence of a methyl group at the 2-position in 2-Methylcinnamic Acid may alter its lipophilicity and steric profile, which could in turn affect its ability to penetrate microbial cell walls and interact with intracellular targets. For example, in a study of cinnamic acid derivatives, the substitution on the benzene ring was found to affect antibacterial activity.[3] While specific data for the 2-methyl isomer is not extensively reported, this structural change is a critical factor to consider in its potential antimicrobial profile.

Quantitative Comparison of Antimicrobial Activity
CompoundTest OrganismMIC (Minimum Inhibitory Concentration)Reference
Cinnamic Acid Bacillus subtilis89.1 µg/mL[3]
Escherichia coli100 µg/mL[3]
Staphylococcus aureus>4 mg/mL[3]
Pseudomonas aeruginosa>4 mg/mL[3]
2-Methylcinnamic Acid -Data not available-

Note: The presented data is a selection from available literature and may vary depending on the specific strains and experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Test compounds (Cinnamic Acid, 2-Methylcinnamic Acid)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in the appropriate broth directly in the 96-well microplate.

  • Inoculation: Add the prepared microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microplates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Mechanism of Action Workflow

cluster_workflow Broth Microdilution Workflow prep Prepare serial dilutions of Cinnamic Acid / 2-Methylcinnamic Acid inoc Inoculate with microbial suspension prep->inoc incub Incubate at 37°C for 24h inoc->incub read Visually assess for growth inhibition incub->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Capacity: Scavenging Free Radicals

The antioxidant activity of phenolic compounds like cinnamic acid is a key aspect of their therapeutic potential. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.

Comparative Insights

Cinnamic acid itself is a known antioxidant, although its potency can be influenced by the presence and position of substituents on the phenyl ring. The introduction of a methyl group, as in 2-Methylcinnamic Acid, can affect the electron-donating ability of the molecule. Generally, electron-donating groups can enhance antioxidant activity. However, the ortho-position of the methyl group in 2-Methylcinnamic Acid might also introduce steric effects that could hinder its interaction with free radicals.

Quantitative Comparison of Antioxidant Activity (DPPH Assay)
CompoundIC50 (DPPH Radical Scavenging)Reference
Cinnamic Acid 0.18 µg/mL[5]
2-Methylcinnamic Acid Data not available-
Vitamin C (Standard) 0.12 µg/mL[5]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of a compound.

Materials:

  • Test compounds (Cinnamic Acid, 2-Methylcinnamic Acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: Add the DPPH solution to each well of the microplate, followed by the addition of the test compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Antioxidant Mechanism: Free Radical Scavenging

DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• from Antioxidant Antioxidant Cinnamic Acid (or derivative) Radical_product Antioxidant Radical Antioxidant->Radical_product Donates H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Anti-inflammatory Effects: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the anti-inflammatory properties of natural compounds are of significant interest. Cinnamic acid and its derivatives have been shown to exert anti-inflammatory effects, often by modulating key signaling pathways such as the NF-κB pathway.[1]

Comparative Insights

Cinnamic acid has been demonstrated to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[6] This inhibition is often linked to the suppression of the NF-κB signaling pathway, which is a central regulator of inflammation.[1]

Specific data on the anti-inflammatory activity of 2-Methylcinnamic Acid is scarce. However, the structural modifications introduced by the methyl group could influence its ability to interact with enzymes and transcription factors involved in the inflammatory cascade. For instance, a study on cinnamaldehyde derivatives, which are structurally related to cinnamic acids, showed that substitutions on the phenyl ring significantly impacted their ability to inhibit NO production and NF-κB activation.[7]

Quantitative Comparison of Anti-inflammatory Activity
CompoundCell LineAssayIC50Reference
Cinnamic Acid RAW 264.7NO InhibitionData not consistently reported with IC50[6]
2-Methylcinnamic Acid --Data not available-

Note: While studies show cinnamic acid has anti-inflammatory effects, specific IC50 values for NO inhibition are not consistently reported.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details a method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (Cinnamic Acid, 2-Methylcinnamic Acid)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent and incubate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC50 value.

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Genes Induces transcription of Cinnamic_Acid Cinnamic Acid / Derivative Cinnamic_Acid->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory role of cinnamic acid.

Anticancer Potential: Cytotoxicity and Apoptosis Induction

The anticancer properties of cinnamic acid and its derivatives have been a significant area of research. These compounds can induce cytotoxicity in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis.[8][9]

Comparative Insights

Cinnamic acid has demonstrated cytotoxic effects against several cancer cell lines, with IC50 values varying depending on the cell type.[10] Its anticancer activity is often associated with the induction of apoptosis.

For 2-Methylcinnamic Acid, while direct and extensive comparative anticancer data is limited, the influence of the methyl group's position on cytotoxicity has been observed in related derivatives. For example, a study on cinnamic acid amides showed that compounds with a methyl-substituted amide group exhibited potent in vitro cytotoxicity.[11] The steric and electronic effects of the ortho-methyl group in 2-Methylcinnamic Acid could potentially modulate its interaction with molecular targets involved in cancer cell proliferation and survival.

Quantitative Comparison of Anticancer Activity (MTT Assay)
CompoundCancer Cell LineIC50 (Cytotoxicity)Reference
Cinnamic Acid HT-144 (Melanoma)2.4 mM[10]
2-Methylcinnamic Acid -Data not available-
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Test compounds (Cinnamic Acid, 2-Methylcinnamic Acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anticancer Mechanism: Apoptosis Induction Pathway

Cinnamic_Acid Cinnamic Acid / Derivative Pro_Apoptotic Pro-apoptotic proteins (e.g., Bax) Cinnamic_Acid->Pro_Apoptotic Upregulates Anti_Ap_optotic Anti_Ap_optotic Cinnamic_Acid->Anti_Ap_optotic Downregulates Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic Anti-apoptotic proteins (e.g., Bcl-2) Anti_Apoptotic->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: A simplified intrinsic apoptosis pathway induced by cinnamic acid derivatives.

Conclusion

Cinnamic acid stands as a versatile and biologically active natural product with well-documented antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The introduction of a methyl group to its phenyl ring, as in 2-Methylcinnamic Acid, has the potential to significantly modulate these activities. However, a comprehensive review of the current literature reveals a notable gap in the direct comparative data for 2-Methylcinnamic Acid across these biological endpoints.

While the parent cinnamic acid provides a strong baseline of activity, the precise impact of ortho-methylation remains an area ripe for further investigation. The steric and electronic alterations imparted by the methyl group could either enhance or diminish its efficacy in comparison to cinnamic acid. Future studies employing the standardized experimental protocols detailed in this guide are essential to elucidate the structure-activity relationship and to fully assess the therapeutic potential of 2-Methylcinnamic Acid. For researchers in drug discovery and development, the exploration of such simple, yet impactful, structural modifications represents a promising avenue for the generation of novel and more potent therapeutic agents.

References

  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library. Available at: [Link]

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2023). Molecules, 28(4), 1918. Available at: [Link]

  • Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. (2020). In Vivo, 34(5), 2465-2480. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Pharmaceuticals, 15(2), 239. Available at: [Link]

  • Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure-Activity Relationships. (2014). Core.ac.uk. Available at: [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (2012). Cell Proliferation, 45(3), 267-277. Available at: [Link]

  • Structure and Antibacterial Activity of Cinnamic Acid Related Compounds. (2002). ResearchGate. Available at: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). International Journal of Molecular Sciences, 24(18), 14382. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). International Journal of Molecular Sciences, 21(16), 5712. Available at: [Link]

  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2024). International Journal of Molecular Sciences, 25(3), 1789. Available at: [Link]

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry, 13(2), 150. Available at: [Link]

  • Cinnamic Acid Derivatives as Anticancer Agents-A Review. (2011). Current Medicinal Chemistry, 18(11), 1672-1703. Available at: [Link]

  • Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. (2012). ResearchGate. Available at: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). Molecules, 19(12), 20951-20979. Available at: [Link]

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. (2013). Journal of Experimental & Clinical Cancer Research, 32, 39. Available at: [Link]

  • Inhibitory effect of 2'-hydroxycinnamaldehyde on nitric oxide production through inhibition of NF-kappa B activation in RAW 264.7 cells. (2006). Biochemical Pharmacology, 71(12), 1739-1750. Available at: [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2024). Pharmaceuticals, 17(5), 586. Available at: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). Molecules, 19(12), 20951-20979. Available at: [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). Journal of Applied Pharmaceutical Science, 3(1), 22-26. Available at: [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2015). Molecules, 20(9), 16936-16954. Available at: [Link]

  • Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were pretreated with the indicated doses of 17-O-acetylacuminolide (AA) or with 1 mM of the iNOS inhibitor Aminoguanidine (AG). (2011). ResearchGate. Available at: [Link]

  • Acetylation of Cinnamic Acid and Evaluation of Antioxidant Activity of the Resultant Derivative. (2021). Journal of Pharmaceutical Research International, 33(47A), 346-352. Available at: [Link]

  • IC 50 values of DPPH scavenging activity. (2020). ResearchGate. Available at: [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). PubMed. Available at: [Link]

  • Evaluation of Antioxidant Activity of Cinnamic Acid and Some of its Derivatives. (2019). ResearchGate. Available at: [Link]

  • IC 50 concentrations of DPPH scavenging capacity of bioactive compounds. (2022). ResearchGate. Available at: [Link]

  • Minimum inhibitory concentration (MIC) of representative biocides and derivatives against E. coli, S. aureus and E. hirae[12]. (2020). ResearchGate. Available at: [Link]

  • Antioxidant and antimicrobial activities of cinnamic acid derivatives. (2012). Mini-Reviews in Medicinal Chemistry, 12(8), 749-762. Available at: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). PubMed. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides. (2022). Molecules, 27(21), 7248. Available at: [Link]

  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). ResearchGate. Available at: [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). ResearchGate. Available at: [Link]

  • Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). Molecules, 23(12), 3326. Available at: [Link]

  • DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. (2019). ResearchGate. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthesis Routes for 2-Methylcinnamic Acid: A Guide for Researchers

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. 2-Methylcinnamic acid, a valuable building block in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and robust production of key intermediates is paramount. 2-Methylcinnamic acid, a valuable building block in the synthesis of various bioactive molecules, is no exception. Its structural motif is found in a range of compounds with potential therapeutic applications, making the choice of its synthetic route a critical decision in the early stages of research and development. This guide provides a comprehensive, head-to-head comparison of the most common and emerging synthetic routes to 2-Methylcinnamic acid, offering insights into the practical considerations and underlying chemical principles that govern each method. We will delve into the classical Perkin and Knoevenagel-Doebner reactions, alongside the modern palladium-catalyzed Heck reaction, providing detailed experimental protocols and a comparative analysis of their performance based on yield, reaction conditions, and green chemistry principles.

Introduction to 2-Methylcinnamic Acid and its Synthetic Importance

2-Methylcinnamic acid, also known as (E)-3-(o-tolyl)acrylic acid, is a derivative of cinnamic acid with a methyl group at the ortho position of the phenyl ring. This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and the biological activity of its downstream products. Its applications span from the synthesis of agrochemicals to the development of novel pharmaceuticals. The presence of the α,β-unsaturated carboxylic acid functionality provides a versatile handle for a variety of chemical transformations, making it a sought-after intermediate.

The selection of an optimal synthesis route for 2-Methylcinnamic acid is a multi-faceted decision, balancing factors such as yield, purity, cost of starting materials and catalysts, reaction time, temperature, and environmental impact. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed choice based on the specific needs of their project.

The Classical Routes: Perkin and Knoevenagel-Doebner Reactions

The Perkin and Knoevenagel-Doebner reactions are foundational methods in the synthesis of cinnamic acids and have been employed for over a century.[1] They both involve the condensation of an aromatic aldehyde with a component that provides the two-carbon extension to form the acrylic acid moiety.

The Perkin Reaction: A Time-Honored Condensation

The Perkin reaction involves the condensation of an aromatic aldehyde, in this case, 2-methylbenzaldehyde, with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium acetate) as a weak base.[2] The reaction typically requires high temperatures to proceed.

Reaction Mechanism: The mechanism involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent series of reactions, including dehydration and hydrolysis, leads to the formation of the α,β-unsaturated acid.

Perkin_Reaction cluster_reactants Reactants cluster_steps Reaction Steps 2-Methylbenzaldehyde 2-Methylbenzaldehyde Aldol_Condensation Aldol-type Condensation 2-Methylbenzaldehyde->Aldol_Condensation Acetic_Anhydride Acetic_Anhydride Enolate_Formation Enolate Formation Acetic_Anhydride->Enolate_Formation Base Base Base (e.g., NaOAc) Enolate_Formation->Aldol_Condensation Dehydration Dehydration Aldol_Condensation->Dehydration Hydrolysis Hydrolysis Dehydration->Hydrolysis Product 2-Methylcinnamic Acid Hydrolysis->Product

Caption: General workflow of the Perkin reaction for 2-Methylcinnamic Acid synthesis.

Advantages:

  • One-pot reaction: The synthesis is typically carried out in a single step.[3]

  • Readily available starting materials: 2-Methylbenzaldehyde, acetic anhydride, and sodium acetate are common and relatively inexpensive reagents.

Disadvantages:

  • Harsh reaction conditions: The reaction often requires high temperatures (160-180 °C) and long reaction times (3-8 hours), which can lead to the formation of by-products.[2][4]

  • Moderate yields: Yields can be variable and are often not quantitative.

  • Formation of side products: The high temperatures can promote side reactions, making purification more challenging.[5]

The Knoevenagel-Doebner Condensation: A Milder Alternative

The Knoevenagel-Doebner condensation is a more versatile and generally milder method for preparing α,β-unsaturated acids. It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base, often a primary or secondary amine like piperidine or pyridine.[6] The intermediate product then undergoes decarboxylation to yield the cinnamic acid derivative.[7]

Reaction Mechanism: The base deprotonates the active methylene compound to form a carbanion, which then attacks the aldehyde. The resulting aldol-type adduct dehydrates, and subsequent decarboxylation of the α,β-unsaturated dicarboxylic acid intermediate yields the final product.

Knoevenagel_Doebner_Reaction cluster_reactants Reactants cluster_steps Reaction Steps 2-Methylbenzaldehyde 2-Methylbenzaldehyde Aldol_Condensation Aldol-type Condensation 2-Methylbenzaldehyde->Aldol_Condensation Malonic_Acid Malonic_Acid Carbanion_Formation Carbanion Formation Malonic_Acid->Carbanion_Formation Base Base Base (e.g., Pyridine/Piperidine) Carbanion_Formation->Aldol_Condensation Dehydration Dehydration Aldol_Condensation->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation Product 2-Methylcinnamic Acid Decarboxylation->Product

Caption: General workflow of the Knoevenagel-Doebner condensation for 2-Methylcinnamic Acid synthesis.

Advantages:

  • Milder reaction conditions: This method typically proceeds at lower temperatures than the Perkin reaction.[7]

  • Higher yields: The Knoevenagel-Doebner condensation often provides higher yields of the desired product.[7]

  • Greater versatility: It is applicable to a wider range of aldehydes and active methylene compounds.[1]

Disadvantages:

  • Use of potentially toxic bases: Pyridine and piperidine are commonly used as catalysts and solvents, which have health and environmental concerns.[8]

  • Decarboxylation step: The reaction requires a decarboxylation step, which can sometimes be incomplete or require specific conditions.

The Modern Approach: The Heck Reaction

The Heck reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds.[9] It involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[9] For the synthesis of 2-Methylcinnamic acid, this would typically involve the reaction of a 2-halotoluene (e.g., 2-bromotoluene or 2-iodotoluene) with acrylic acid in the presence of a palladium catalyst and a base.

Reaction Mechanism: The catalytic cycle of the Heck reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the palladium-aryl bond, and β-hydride elimination to release the product and regenerate the catalyst.

Heck_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle 2-Halotoluene 2-Halotoluene Oxidative_Addition Oxidative Addition 2-Halotoluene->Oxidative_Addition Acrylic_Acid Acrylic_Acid Migratory_Insertion Migratory Insertion Acrylic_Acid->Migratory_Insertion Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Reductive_Elimination Reductive Elimination Base->Reductive_Elimination Oxidative_Addition->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Reductive_Elimination Product 2-Methylcinnamic Acid Beta_Hydride_Elimination->Product Reductive_Elimination->Pd_Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction for 2-Methylcinnamic Acid synthesis.

Advantages:

  • High yields and selectivity: The Heck reaction often provides excellent yields and high stereoselectivity for the trans-isomer.

  • Functional group tolerance: The reaction is tolerant of a wide variety of functional groups on both the aryl halide and the alkene.

  • Milder conditions: Compared to the Perkin reaction, the Heck reaction can often be carried out under milder conditions.

Disadvantages:

  • Cost and toxicity of the catalyst: Palladium catalysts can be expensive, and palladium residues in the final product may be a concern for pharmaceutical applications.

  • Use of organic solvents and bases: The reaction typically requires organic solvents and bases, which have environmental implications.

Head-to-Head Comparison of Synthesis Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic routes for 2-Methylcinnamic Acid. The data presented is a synthesis of typical values reported in the literature and may vary depending on the specific experimental conditions.

ParameterPerkin ReactionKnoevenagel-Doebner CondensationHeck Reaction
Starting Materials 2-Methylbenzaldehyde, Acetic Anhydride2-Methylbenzaldehyde, Malonic Acid2-Halotoluene, Acrylic Acid
Catalyst/Reagent Sodium AcetatePyridine/PiperidinePalladium Catalyst, Base
Typical Yield 40-60%70-90%[7]80-95%
Reaction Temperature 160-180 °C[4]80-110 °C80-120 °C
Reaction Time 3-8 hours[4]2-6 hours4-24 hours
Key Advantages One-pot, inexpensive reagentsMilder conditions, higher yieldsHigh selectivity, functional group tolerance
Key Disadvantages Harsh conditions, moderate yieldsUse of toxic basesCatalyst cost and toxicity
Green Chemistry Aspect High energy consumption, potential for by-productsUse of hazardous solvents/basesUse of heavy metal catalyst, organic solvents

Green Chemistry Considerations

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes.[10][11] This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

  • Perkin Reaction: The high temperatures required for the Perkin reaction result in high energy consumption. Efforts to improve its green profile include the use of microwave irradiation, which can significantly reduce reaction times.[3]

  • Knoevenagel-Doebner Condensation: The use of pyridine and piperidine as catalysts and solvents is a significant drawback from a green chemistry perspective. Greener alternatives, such as using water as a solvent and phase-transfer catalysts under microwave irradiation, have been explored.[12]

  • Heck Reaction: The primary green chemistry challenge for the Heck reaction is the use of a palladium catalyst. Research is ongoing to develop more sustainable catalyst systems, including heterogeneous catalysts that can be easily recovered and reused, and conducting the reaction in greener solvents like water.[13]

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-Methylcinnamic Acid via the discussed routes. These should be considered as starting points and may require optimization for specific laboratory conditions and desired scale.

Protocol 1: Perkin Reaction
  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-methylbenzaldehyde (1 eq.), acetic anhydride (1.5 eq.), and anhydrous sodium acetate (1 eq.).

  • Heat the reaction mixture to 180 °C and maintain for 4 hours with continuous stirring.

  • Cool the mixture to room temperature and add a saturated solution of sodium carbonate to neutralize the excess acetic anhydride and convert the product to its sodium salt.

  • Remove any unreacted aldehyde by steam distillation.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the 2-Methylcinnamic acid.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Protocol 2: Knoevenagel-Doebner Condensation
  • To a solution of 2-methylbenzaldehyde (1 eq.) in pyridine (3-5 vols), add malonic acid (1.2 eq.) and a catalytic amount of piperidine (0.1 eq.).

  • Heat the reaction mixture at 90-100 °C for 3 hours. Carbon dioxide evolution should be observed.

  • Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2-Methylcinnamic acid.

Protocol 3: Heck Reaction
  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 2-4 mol%), and a base (e.g., triethylamine, 2 eq.).

  • Add a solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Add 2-bromotoluene (1 eq.) and acrylic acid (1.2 eq.) to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Methylcinnamic acid.

Conclusion and Future Perspectives

The synthesis of 2-Methylcinnamic acid can be successfully achieved through several distinct routes, each with its own set of advantages and disadvantages.

  • The Perkin reaction , while historically significant, is often hampered by its harsh conditions and moderate yields, making it less favorable for modern, efficiency-driven synthesis.

  • The Knoevenagel-Doebner condensation represents a significant improvement, offering milder conditions and higher yields. However, the use of toxic bases remains a concern, prompting the need for greener modifications.

  • The Heck reaction stands out as a highly efficient and selective modern method, but the cost and environmental impact of the palladium catalyst are key considerations.

For researchers and drug development professionals, the choice of synthesis route will ultimately depend on the specific project requirements. For small-scale laboratory synthesis where high purity and yield are paramount, the Knoevenagel-Doebner or Heck reactions are likely the preferred choices. For larger-scale production, the cost-effectiveness and environmental impact of the chosen method will be critical factors.

The future of 2-Methylcinnamic acid synthesis will likely focus on the development of more sustainable and efficient methodologies. This includes the design of novel, highly active, and recyclable catalysts for the Heck reaction, as well as the exploration of greener solvents and reaction conditions for the classical condensation reactions. As the demand for this versatile intermediate continues to grow, the innovation in its synthesis will undoubtedly play a crucial role in advancing the fields of pharmaceutical and materials science.

References

Please note that the following list is a compilation of sources that provide context and general procedures for the synthesis of cinnamic acids and their derivatives. Specific experimental data for 2-Methylcinnamic acid may vary.

  • The Doebner modification of the Knoevenagel reaction. - OpenBU. (n.d.). Retrieved from [Link]

  • Perkin Reaction. (n.d.). Retrieved from [Link]

  • The Perkin Reaction and Related Reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity - bepls. (n.d.). Retrieved from [Link]

  • Green Chemistry Metrics, A Review - MDPI. (2022, June 28). Retrieved from [Link]

  • Sustainable chemistry metrics - PubMed. (n.d.). Retrieved from [Link]

  • Preparation of cinnamic acid (Perkin condensation). (n.d.). Retrieved from [Link]

  • Green metrics in mechanochemistry - UniCA IRIS. (n.d.). Retrieved from [Link]

  • Mass metrics to evaluate green chemistry. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cinnamic Acid : Organic Synthesis ( Perkin Reaction ) - YouTube. (2023, July 16). Retrieved from [Link]

  • Green Chemistry Metrics. (n.d.). Retrieved from [Link]

  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. (n.d.). Retrieved from [Link]

  • A Microscale Heck Reaction In Water - The Chemical Educator. (2007, April 1). Retrieved from [Link]

Sources

Validation

A Comparative Performance Guide to 2-Methylcinnamic Acid in Key Scientific Applications

Abstract 2-Methylcinnamic acid, a derivative of the naturally occurring aromatic compound cinnamic acid, is a molecule of significant interest across diverse scientific disciplines.[1][2] Its structural features—a phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methylcinnamic acid, a derivative of the naturally occurring aromatic compound cinnamic acid, is a molecule of significant interest across diverse scientific disciplines.[1][2] Its structural features—a phenyl ring, a carboxylic acid group, and an alkene moiety—provide a versatile scaffold for chemical modification, leading to a wide array of bioactive agents.[3][4] This guide offers an in-depth, comparative analysis of 2-methylcinnamic acid and its closely related analogues in several high-performance applications. We will dissect its role as a G protein-coupled receptor 40 (GPR40) agonist for metabolic disease research, its efficacy as an antimicrobial agent, its potential as an anticancer therapeutic through tubulin polymerization inhibition, and its established use in the fragrance industry. This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons, supporting experimental data, and detailed protocols to facilitate informed application and further innovation.

Introduction to 2-Methylcinnamic Acid

Cinnamic acid and its derivatives are fundamental building blocks in the phenylpropanoid pathway in plants, serving as precursors to a vast range of natural products.[2] 2-Methylcinnamic acid, a synthetic derivative, retains the core structure while introducing a methyl group on the phenyl ring. This seemingly minor modification can significantly alter its physicochemical properties, influencing its biological activity, potency, and specificity in various applications. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals to a component in fine fragrances.[1] This guide moves beyond a simple cataloging of properties to provide a critical evaluation of its performance benchmarked against relevant alternatives in specific, data-driven contexts.

Application 1: GPR40 (FFA1) Agonism for Type 2 Diabetes Treatment
Mechanism of Action: The Role of GPR40 in Metabolic Regulation

The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes (T2D).[5][6] GPR40 is highly expressed in pancreatic β-cells and is activated by medium- and long-chain free fatty acids (FFAs).[6][7] Upon activation, GPR40 primarily signals through the Gαq/11 pathway. This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, raising cytosolic Ca²⁺ levels. This increase in intracellular calcium is a critical step that potentiates glucose-stimulated insulin secretion (GSIS) from the β-cells.[5][8]

Crucially, this potentiation is glucose-dependent, meaning GPR40 agonists enhance insulin secretion only in the presence of elevated blood glucose, thereby minimizing the risk of hypoglycemia—a significant advantage over older classes of antidiabetic drugs.[8][9] Some GPR40 agonists may also signal through the Gαs pathway, increasing cAMP levels and stimulating the secretion of incretin hormones like GLP-1 and GIP from enteroendocrine cells, which further contributes to glucose homeostasis.[10][11]

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 (FFA1) Receptor Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca Ca²⁺ (Increased) ER->Ca Releases InsulinVesicle Insulin Vesicles Ca->InsulinVesicle Triggers fusion Exocytosis Insulin Secretion (Exocytosis) InsulinVesicle->Exocytosis Ligand 2-Methylcinnamic Acid (or other FFA) Ligand->GPR40 Binds

Caption: GPR40 (FFA1) signaling pathway upon agonist binding.

Comparative Performance of Cinnamic Acid Derivatives vs. Other Agonists

While direct, published data for 2-methylcinnamic acid as a GPR40 agonist is limited, extensive structure-activity relationship (SAR) studies have been conducted on structurally similar dihydrocinnamic acid derivatives. These compounds serve as an excellent benchmark for understanding the potential performance of the broader class. The potency of these agonists is typically measured by their half-maximal effective concentration (EC₅₀) or the negative logarithm of this value (pEC₅₀).

CompoundStructureCentral LinkerpEC₅₀ (± SEM)Notes
GW9508 Dihydrocinnamic AcidMethyleneoxy6.6 (± 0.2)A well-characterized reference agonist.[5]
Compound B (Merck) Thiazolidinedione->7.0 (approx.)Potent agonist with proven in vivo efficacy.[5]
Compound 12 Dihydrocinnamic AcidMethyleneoxy6.8 (± 0.1)Higher potency than GW9508.[5]
Compound 13 Dihydrocinnamic AcidMethyleneamino6.1 (± 0.1)Methyleneamino linker shows lower potency in this smaller scaffold.[5]
TAK-875 (Fasiglifam) Phenylpropionic Acid-~6.8Clinically evaluated partial agonist; development terminated due to liver toxicity concerns.[6][9][11]
AM-1638 Phenylpropionic Acid->7.0 (approx.)A potent full agonist that activates both Gq and Gs pathways.[10][12]

Data synthesized from Smith et al., J. Med. Chem., 2008 and other sources.[5][6][9][10][11][12]

Field Insights: The data reveals that subtle structural changes, such as the nature of the central linker (e.g., methyleneoxy vs. methyleneamino), significantly impact agonist potency.[5] While many cinnamic and propionic acid derivatives show promising potency (pEC₅₀ > 6.0), the field has grappled with challenges related to off-target effects, particularly liver toxicity, as seen with TAK-875.[6][11] Future research involving 2-methylcinnamic acid should focus not only on maximizing potency but also on ensuring a clean safety profile, potentially through strategies that restrict the drug's action to the gut to leverage incretin secretion.[11]

Experimental Protocol: GPR40 Calcium Mobilization Assay

This protocol describes a common in vitro method to quantify the agonistic activity of a compound like 2-methylcinnamic acid at the GPR40 receptor by measuring changes in intracellular calcium.

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human GPR40 (or another suitable cell line like CHO cells) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that yields a confluent monolayer on the day of the assay. Allow cells to adhere for 24 hours.

  • Dye Loading:

    • Aspirate the culture medium.

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Quest Rhod4) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of 2-methylcinnamic acid and other test compounds (e.g., GW9508 as a positive control) in DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for generating a dose-response curve. The final DMSO concentration should be kept low (<0.5%) to avoid cell toxicity.

  • Data Acquisition:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • Use the instrument's integrated liquid handling to add the compound dilutions to the wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium flux.

  • Data Analysis:

    • Calculate the response for each well, typically as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data to the response of a maximal concentration of a reference agonist or as a percentage of the baseline.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Application 2: Antimicrobial Activity
Mechanism of Action: Disrupting Microbial Integrity

Cinnamic acid and its derivatives exhibit broad-spectrum antimicrobial activity, although their precise mechanism is multifaceted.[3] A primary mode of action is believed to be the disruption of the bacterial cell membrane's integrity and function. As lipophilic molecules, they can intercalate into the lipid bilayer, increasing its permeability and causing leakage of essential intracellular components like ions and ATP. This disruption of the proton motive force and cellular energy production ultimately leads to cell death. Other proposed mechanisms include the inhibition of key microbial enzymes and interference with quorum sensing pathways.[13]

Comparative Performance: Minimum Inhibitory Concentration (MIC)

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Studies have shown that substitutions on the phenyl ring of cinnamic acid can modulate this activity.

CompoundMicroorganismMIC (µg/mL)Reference
Cinnamic Acid Staphylococcus aureus500[14]
Cinnamic Acid Escherichia coli1000[14]
4-Methylcinnamic Acid Saccharomyces cerevisiaeStrong Activity[15]
4-Chloro-α-methylcinnamic acid Saccharomyces cerevisiaeStrong Activity[15]
Methyl 2-nitro Cinnamate Candida albicansGood Activity[15]
1-Cinnamoylpyrrolidine S. aureus, E. coli, P. aeruginosa500[14]

Field Insights: The data indicates that cinnamic acid itself has moderate antibacterial activity, generally being more effective against Gram-positive bacteria like S. aureus than Gram-negative bacteria like E. coli.[14] This is likely due to the protective outer membrane of Gram-negative bacteria. Derivatives, such as 4-methylcinnamic acid, have demonstrated potent antifungal activity.[15] Furthermore, amidation of the carboxylic acid group (e.g., 1-cinnamoylpyrrolidine) can enhance activity against a broader range of bacteria.[14] This suggests that 2-methylcinnamic acid could be a valuable starting point for developing novel antimicrobial agents, potentially through derivatization to optimize lipophilicity and target interaction. Some derivatives also show a synergistic effect when combined with existing antibiotics like cloxacillin, which could help combat antibiotic resistance.[16]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the standardized method for determining the MIC of a compound against a bacterial strain.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Prepare 2-fold serial dilutions of 2-Methylcinnamic Acid in microplate wells B1 Add inoculum to all wells (except negative control) A1->B1 A2 Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) A2->B1 A3 Include Positive (no drug) & Negative (no bacteria) Controls A3->B1 B2 Incubate plate at 37°C for 18-24 hours B1->B2 C1 Visually inspect for turbidity (bacterial growth) B2->C1 C2 Determine the lowest concentration with no visible growth C1->C2 C3 Result: Minimum Inhibitory Concentration (MIC) C2->C3

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

  • Preparation of Compound:

    • Dissolve 2-methylcinnamic acid in DMSO to create a high-concentration stock solution.

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the stock solution (diluted in CAMHB to the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Preparation of Inoculum:

    • From an overnight culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.

    • Add 50 µL of sterile broth (without bacteria) to well 12 to serve as a negative/sterility control.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of 2-methylcinnamic acid at which there is no visible growth (i.e., the first clear well).

Application 3: Anticancer Activity via Tubulin Polymerization Inhibition
Mechanism of Action: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton.[17] They play a critical role in maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.[17] Tubulin polymerization inhibitors are a major class of anticancer agents that disrupt microtubule dynamics. By binding to tubulin, these agents prevent the proper formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[18] Many cinnamic acid derivatives have been designed to bind to the colchicine-binding site on β-tubulin, a site targeted by numerous potent inhibitors.[18][19]

Tubulin_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibited Cell Division Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Division Successful Cell Division Spindle->Division Tubulin_I α/β-Tubulin Dimers Block Polymerization Inhibited Tubulin_I->Block Inhibitor Cinnamic Acid Derivative Inhibitor->Tubulin_I Binds to Colchicine Site NoSpindle Mitotic Spindle Disrupted Block->NoSpindle Arrest G2/M Arrest NoSpindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Comparative Performance: Antiproliferative Activity (IC₅₀)

The anticancer potency of these compounds is measured by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of a cancer cell population by 50%.

Compound ClassCancer Cell LineIC₅₀ (µM)Notes
Cinnamic Acyl Sulfonamide (5a) MCF-7 (Breast)0.054 (as µg/mL)Excellent tubulin inhibition (IC₅₀ = 0.88 µM).[19]
Cinnamic Acyl Sulfonamide (5a) MGC-803 (Gastric)0.22 (as µg/mL)Potent activity.[19]
Oleanolic Acid-Cinnamic Acid Hybrid (44o) HeLa (Cervical)1.35Potency close to the control drug, gefitinib.[20]
3-Amino-5-phenylpyrazole Derivative [I] MCF-7 (Breast)0.038 Potent tubulin inhibitor (IC₅₀ = 1.87 µM) targeting the colchicine site.[21]

Field Insights: Cinnamic acid itself has weak anticancer activity, but its scaffold is highly effective for derivatization. By creating hybrid molecules or acyl sulfonamides, researchers have developed compounds with nanomolar antiproliferative activity.[19][21] Compound 5a , for example, demonstrates exceptional potency against the MCF-7 breast cancer cell line.[19] The success of these derivatives lies in their ability to fit effectively into the colchicine-binding pocket of tubulin, a site that is of high interest because inhibitors targeting it may evade certain drug resistance mechanisms.[17] This makes the 2-methylcinnamic acid backbone a promising starting point for the design of novel, potent, and potentially resistance-breaking anticancer agents.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Keep on ice.

    • Prepare a GTP stock solution (100 mM) and a fluorescent reporter solution.

    • Prepare a polymerization buffer by adding GTP (to a final concentration of 1 mM) and the fluorescent reporter to the general tubulin buffer.

    • Prepare test compounds (2-methylcinnamic acid derivative, Colchicine as a positive control, Paclitaxel as a polymerization promoter) in DMSO and dilute them in polymerization buffer.

  • Assay Procedure:

    • Pipette the diluted compounds into a pre-warmed (37°C) 96-well microplate. Include a vehicle control (DMSO in buffer).

    • Initiate the reaction by adding the cold tubulin solution to each well to a final concentration of 3 mg/mL. Mix gently.

    • Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity at 1-minute intervals for 30-60 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • The vehicle control should show a sigmoidal curve representing tubulin polymerization.

    • An inhibitor like colchicine will suppress the increase in fluorescence. A promoter like paclitaxel will enhance it.

    • Calculate the percentage of inhibition caused by the 2-methylcinnamic acid derivative at various concentrations relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Application 4: Fragrance and Flavor Industry
Performance Metrics in Fragrance Applications

In the fragrance industry, the performance of an ingredient like 2-methylcinnamic acid or its esters (e.g., methyl cinnamate) is not judged by biological potency but by its olfactory characteristics and physical stability.[1][22] Key metrics include:

  • Aroma Profile: The character of the scent itself. Cinnamic derivatives often possess warm, sweet, balsamic, and sometimes fruity or spicy notes.[3]

  • Longevity (Substantivity): How long the fragrance lasts on a substrate (e.g., skin, fabric). This is related to the molecule's volatility.

  • Fixative Properties: The ability of an ingredient to slow the evaporation rate of other, more volatile components in a perfume composition, thereby "fixing" the scent and increasing its overall longevity.

  • Stability: The chemical stability of the ingredient under various conditions, such as exposure to light, air (oxidation), and different pH levels, is crucial for ensuring the fragrance does not change over its shelf life.[23]

Comparative Insights and Role as a Fragrance Ingredient

Cinnamic acid and its esters are widely used in the fragrance and flavor industries.[22][24] Methyl cinnamate, for example, is valued for its powerful, sweet-balsamic fruity odor, reminiscent of strawberry and cherry.[22]

While quantitative head-to-head performance data is often proprietary, we can make qualitative comparisons. Cinnamic derivatives are considered mid- to base-note ingredients, meaning they are less volatile than top-note citrus or green scents and contribute to the main character and lasting impression of a fragrance. Their ability to act as fixatives is a significant performance advantage, enhancing the stability and longevity of the entire perfume formulation.[25]

Fragrance_Stability_Workflow cluster_prep Formulation & Storage cluster_testing Periodic Testing (e.g., 1, 2, 4, 8 weeks) cluster_analysis Analysis & Conclusion A1 Prepare perfume formulations (Control vs. with 2-MCA derivative) A2 Store samples under varied conditions: - High Temp (40-50°C) - Low Temp (4°C) - UV Light Exposure - Room Temp (Control) A1->A2 B1 Physical Evaluation: Color, Clarity, Phase Separation A2->B1 B2 Chemical Analysis: pH Measurement, GC-MS for degradation A2->B2 B3 Olfactory Evaluation: Scent profile change by expert panel A2->B3 C1 Compare changes over time relative to control sample B1->C1 B2->C1 B3->C1 C2 Determine shelf-life and stability profile C1->C2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methylcinnamic Acid

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is a cornerstone of a safe and compliant operation. This guide provides a detailed, s...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is a cornerstone of a safe and compliant operation. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylcinnamic Acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for mitigating risks and complying with regulatory standards.

Understanding the Hazard Profile of 2-Methylcinnamic Acid

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for 2-Methylcinnamic Acid may be limited, information from safety data sheets (SDS) for closely related compounds like alpha-Methylcinnamic acid and trans-Cinnamic acid indicates that it should be handled with care.[1][2][3]

Key Hazards:

  • Skin Irritation: May cause skin irritation.[2][4]

  • Eye Irritation: Can cause serious eye irritation.[2][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2]

  • Aquatic Toxicity: Harmful to aquatic life.[5]

Due to these hazards, 2-Methylcinnamic Acid must be treated as hazardous waste and disposed of through a licensed waste disposal contractor.[1][5][6][7] Under no circumstances should it be disposed of down the drain or in regular trash.[2][5][8][9]

Summary of Key Safety Information
PropertyInformationSource
Primary Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Aquatic Toxicity[2][4][5]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, lab coat, respiratory protection (if dust is generated)[2]
In case of Exposure Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air.[2][7]
Fire Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

Step-by-Step Disposal Protocol for 2-Methylcinnamic Acid

The proper disposal of 2-Methylcinnamic Acid waste begins at the point of generation. The following procedures are designed to ensure safe handling from your workbench to its final disposal.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]

  • Designated Waste Container: Collect all 2-Methylcinnamic Acid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a dedicated, clean, and dry container.[6]

  • Container Material: The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[11]

  • Avoid Mixing: Do not mix 2-Methylcinnamic Acid waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[8]

Step 2: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.[12][13]

  • Hazardous Waste Label: The container must be clearly labeled with the words "Hazardous Waste".[12][13]

  • Chemical Name: Clearly write "2-Methylcinnamic Acid" on the label.

  • Hazard Pictograms: Include appropriate GHS pictograms for irritant and environmental hazard.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste.[10][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][12]

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to prevent the spread of material in case of a leak.[10]

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6] The container must be kept closed except when adding waste.[10]

Step 4: Arranging for Final Disposal

Once the waste container is full or has been in the SAA for the maximum allowed time (which can vary by jurisdiction, but is often up to one year for partially filled containers), it must be transferred to a licensed hazardous waste disposal facility.[10]

  • Licensed Waste Hauler: Your institution's Environmental Health & Safety (EH&S) department will have a contract with a licensed hazardous waste disposal company. Contact your EH&S office to arrange for a pickup.[6][14]

  • Incineration: A common disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by qualified personnel at a licensed facility.[6]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Final Disposal A 2-Methylcinnamic Acid Waste Generated B Collect in a Designated, Labeled Container A->B Segregate Waste C Store in Satellite Accumulation Area (SAA) with Secondary Containment B->C Secure Storage D Contact EH&S for Waste Pickup C->D Container Full or Storage Time Limit Reached E Licensed Waste Hauler Transports Waste D->E Schedule Pickup F Disposal at an Approved Hazardous Waste Facility (e.g., Incineration) E->F Compliant Transport

Caption: Workflow for the proper disposal of 2-Methylcinnamic Acid.

Spill and Decontamination Procedures

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

Small Spills (Solid Material)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a respirator may be necessary.[2]

  • Contain the Spill: Prevent the spread of the powder.

  • Clean-up: Carefully sweep up the solid material, avoiding the generation of dust.[6] Place the collected material into a designated, sealed container for disposal as hazardous waste.[6]

  • Decontaminate: Clean the spill area with a detergent solution and water.[15] Collect the cleaning materials for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.[16]

Large Spills
  • Evacuate: Evacuate all non-essential personnel from the area.

  • Ventilate: Increase ventilation to the area if it is safe to do so (e.g., through a fume hood).[16]

  • Contact EH&S: Immediately contact your institution's Environmental Health & Safety department for assistance. Do not attempt to clean up a large spill without proper training and equipment.

Decontamination of Equipment

Any equipment that comes into contact with 2-Methylcinnamic Acid should be thoroughly decontaminated.

  • Glassware and Non-porous Surfaces: Wash with soap and water.

  • Contaminated Clothing: Remove contaminated clothing immediately and wash it before reuse.[5][17] If heavily contaminated, it may need to be disposed of as hazardous waste.

By adhering to these detailed procedures, you can ensure the safe handling and disposal of 2-Methylcinnamic Acid, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. Available at: [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • American Laboratory. (2020-03-02). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Medical Laboratory Observer. (2019-07-02). Laboratory Waste Management: The New Regulations. Available at: [Link]

  • metasci. Safety Data Sheet alpha-Methylcinnamic acid. Available at: [Link]

  • Clarkson University. Chemical Spill Procedures. Available at: [Link]

  • Hyde Park Environmental News. Chemical spills procedure: A guide. Available at: [Link]

  • McMaster University. Spill Clean-up. Available at: [Link]

  • Chemos GmbH&Co.KG. (2019-02-07). Safety Data Sheet: trans-Cinnamic acid. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylcinnamic Acid
Reactant of Route 2
Reactant of Route 2
2-Methylcinnamic Acid
© Copyright 2026 BenchChem. All Rights Reserved.